molecular formula C11H21N3O2 B1522534 Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate CAS No. 1258640-98-0

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Cat. No.: B1522534
CAS No.: 1258640-98-0
M. Wt: 227.3 g/mol
InChI Key: PKSOIBWMODHYAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0) is a piperidine derivative of interest in pharmaceutical and organic synthesis research. This compound features a carbamimidoyl group and a tert-butoxycarbonyl (Boc) protecting group, a combination that makes it a valuable synthon and building block for the development of more complex molecules . The Boc group is widely utilized to protect amines in multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions. The molecular formula of the compound is C11H21N3O2, and it has a molecular weight of 227.30 g/mol . This reagent is intended for research and development applications only and is not approved for diagnostic or therapeutic use. It is essential for laboratory safety to handle this material with appropriate personal protective equipment and refer to its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSOIBWMODHYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amidinopiperidines in Medicinal Chemistry

The 2-amidinopiperidine scaffold is a privileged structural motif in modern drug discovery, recognized for its ability to mimic the guanidinium group of arginine and interact with a variety of biological targets. The incorporation of this moiety into small molecules has led to the development of potent and selective inhibitors of enzymes such as thrombin, factor Xa, and other serine proteases. The tert-butyloxycarbonyl (Boc) protected derivative, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, serves as a crucial building block in the synthesis of these complex pharmaceutical agents. The Boc protecting group offers the advantage of masking the nucleophilicity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the synthetic strategies, mechanistic details, and practical considerations for the preparation of this important intermediate.

Strategic Overview of the Synthesis

The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate can be approached through a logical sequence of well-established organic transformations. The primary strategy involves the conversion of a nitrile functionality at the 2-position of a Boc-protected piperidine ring into the desired carbamimidoyl (amidine) group. This is most classically achieved via the Pinner reaction. An alternative, though less common, approach could involve the synthesis of 2-amidinopiperidine followed by a selective N-Boc protection. This guide will focus on the more prevalent nitrile-to-amidine conversion pathway.

The overall synthetic workflow can be visualized as a two-step process:

  • Preparation of the Nitrile Precursor: Synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate.

  • Formation of the Amidine: Conversion of the nitrile to the carbamimidoyl group via the Pinner reaction.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amidine Formation 2-Cyanopiperidine 2-Cyanopiperidine Boc_Protection Boc Protection 2-Cyanopiperidine->Boc_Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Boc_Protection Nitrile_Precursor tert-Butyl 2-cyanopiperidine-1-carboxylate Boc_Protection->Nitrile_Precursor Pinner_Reaction Pinner Reaction Nitrile_Precursor->Pinner_Reaction Final_Product tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate Pinner_Reaction->Final_Product Reagents HCl (g), Ethanol, Ammonia Reagents->Pinner_Reaction

Figure 1: Overall synthetic workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

Part 1: Synthesis of the Precursor, tert-Butyl 2-cyanopiperidine-1-carboxylate

The synthesis commences with the protection of the secondary amine of 2-cyanopiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting group source.

Underlying Principles and Rationale

The Boc group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of reaction conditions, including the strongly acidic environment of the subsequent Pinner reaction. Its introduction is straightforward, typically proceeding under mild basic conditions. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butoxide and carbon dioxide.

Detailed Experimental Protocol

Materials:

  • 2-Cyanopiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-cyanopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 2-cyanopiperidine-1-carboxylate as a solid.

Part 2: The Pinner Reaction: From Nitrile to Amidine

The Pinner reaction is a classic and reliable method for the conversion of nitriles to amidines. It proceeds in two distinct stages: the formation of an imidate salt (Pinner salt) and its subsequent aminolysis to the amidine.[1]

Mechanistic Insights

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas, which significantly increases the electrophilicity of the nitrile carbon.[2] An alcohol, in this case, ethanol, then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate. This intermediate is then deprotonated to yield the stable imidate hydrochloride salt, also known as the Pinner salt.

In the second stage, the Pinner salt is treated with ammonia. The ammonia acts as a nucleophile, attacking the imine carbon of the Pinner salt. This is followed by the elimination of ethanol to yield the amidine, typically as its hydrochloride salt.

Pinner_Mechanism cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Aminolysis to Amidine Nitrile Boc-Pip-CN ProtonatedNitrile Boc-Pip-C≡N⁺-H Nitrile->ProtonatedNitrile + HCl HCl HCl (g) ImidateIntermediate Protonated Imidate ProtonatedNitrile->ImidateIntermediate + Ethanol Ethanol Ethanol PinnerSalt Pinner Salt (Imidate Hydrochloride) ImidateIntermediate->PinnerSalt - H⁺ TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt->TetrahedralIntermediate + Ammonia Ammonia Ammonia AmidineHCl Amidine Hydrochloride TetrahedralIntermediate->AmidineHCl - Ethanol FinalProduct tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate AmidineHCl->FinalProduct Base Workup

Sources

An In-depth Technical Guide to tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as indispensable building blocks for creating novel therapeutic agents. Among these, the piperidine ring is a privileged structure, present in a multitude of approved drugs. The strategic functionalization of this ring allows for the precise tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive technical overview of a specialized, N-Boc protected piperidine derivative: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate .

This compound is characterized by two key functional groups: the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a carbamimidoyl (more commonly known as amidino or guanidinyl) group at the 2-position. The Boc group is an acid-labile moiety that masks the nucleophilicity and basicity of the ring nitrogen, permitting selective reactions elsewhere on the molecule.[1][2] The guanidinyl group, a strong base that is protonated under physiological conditions, is a critical pharmacophore that can mimic the side chain of arginine, enabling strong hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors.

Due to the apparent novelty of this specific compound in publicly accessible literature, this guide will adopt a predictive and application-oriented approach. Leveraging established principles of organic chemistry, we will detail a plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly in the synthesis of targeted therapeutics.

Molecular and Physicochemical Profile

The structural features of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate dictate its chemical behavior. The large, nonpolar Boc group contrasts with the highly polar and basic guanidinyl moiety, creating a molecule with distinct regions of hydrophobicity and hydrophilicity.

Table 1: Calculated and Predicted Physicochemical Properties

PropertyValueBasis of Estimation
Molecular Formula C₁₁H₂₂N₄O₂Calculated
Molecular Weight 242.32 g/mol Calculated
IUPAC Name tert-butyl 2-carbamimidoylpiperidine-1-carboxylateStandard Nomenclature
Appearance Predicted to be a white to off-white solidAnalogy to similar Boc-protected amines and guanidines
Predicted pKa ~12.5-13.5 (of the conjugate acid)Based on typical pKa values for alkyl guanidinium groups
Predicted Solubility Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water. The protonated salt form (e.g., HCl salt) is expected to be water-soluble.Based on the combined polarity of the functional groups
Stability Stable under basic and neutral conditions. The Boc group is labile to strong acids (e.g., TFA, HCl).[3]Standard reactivity of the Boc protecting group[1]

Synthesis and Reactivity

The synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is most logically achieved through the guanylation of its corresponding amine precursor, tert-butyl 2-aminopiperidine-1-carboxylate. This precursor can be synthesized from commercially available starting materials. The guanylation step itself can be performed using various modern reagents designed to form guanidines under mild conditions.[4]

Proposed Synthetic Workflow

A robust and environmentally conscious approach for the guanylation step avoids heavy-metal catalysts, favoring reagents like N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT) or using pre-activated reagents like 1-[N,N'-(Di-Boc)amidino]pyrazole.[4][5]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Guanylation A 2-Piperidinecarboxamide B tert-Butyl 2-carbamoylpiperidine-1-carboxylate A->B Boc₂O, Base (e.g., TEA, NaOH) C tert-Butyl 2-aminopiperidine-1-carboxylate (Precursor) B->C Br₂, NaOH (or similar) D N,N'-Di-Boc-Protected Intermediate C->D Guanylating Agent (e.g., Activated Di-Boc-Thiourea) E tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate (Target Molecule) D->E Deprotection (e.g., TFA in DCM)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Guanylation of tert-Butyl 2-aminopiperidine-1-carboxylate

This protocol is a representative, field-proven method for the guanylation of a Boc-protected amine, adapted for this specific target.[4][5]

Materials:

  • tert-Butyl 2-aminopiperidine-1-carboxylate (1.0 equiv)

  • N,N'-Di-Boc-thiourea (1.1 equiv)

  • Cyanuric chloride (TCT) (0.4 equiv, as a 3:1 ratio to thiourea)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Activation of Guanylating Agent: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF. Cool the solution to 0°C. Add cyanuric chloride (TCT) portion-wise, maintaining the temperature. Allow the mixture to stir at 0°C for 1 hour to form the active carbodiimide intermediate.

  • Guanylation Reaction: To the activated mixture, add a solution of tert-butyl 2-aminopiperidine-1-carboxylate, N-methylmorpholine (NMM), and DMAP in anhydrous THF dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude N,N'-di-Boc-protected guanidine intermediate by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The final product, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, will likely be isolated as its trifluoroacetate salt.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predicted key signals based on the compound's functional groups.

  • ¹H NMR:

    • ~1.4-1.5 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

    • ~1.5-2.0 ppm & 2.8-4.2 ppm (multiplets): A complex series of signals corresponding to the diastereotopic protons on the piperidine ring.

    • ~7.0-8.5 ppm (broad singlets): Signals for the N-H protons of the guanidinium group. The chemical shift and appearance will be highly dependent on the solvent and protonation state.

  • ¹³C NMR:

    • ~28.5 ppm: Signal for the three methyl carbons of the Boc group.

    • ~80.0 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).

    • ~25-50 ppm: Signals for the aliphatic carbons of the piperidine ring.

    • ~155 ppm: Carbonyl carbon of the Boc carbamate.

    • ~157-160 ppm: Central carbon of the guanidinium group (C(NH)NH₂).

  • FT-IR Spectroscopy:

    • ~3100-3400 cm⁻¹: Broad N-H stretching vibrations from the guanidinium group.[6]

    • ~2850-2980 cm⁻¹: C-H stretching of the aliphatic piperidine and Boc groups.

    • ~1680-1700 cm⁻¹: Strong C=O stretch from the Boc carbamate.

    • ~1650 cm⁻¹: Strong C=N stretching vibration, characteristic of the guanidinium group.[7]

Applications in Research and Drug Development

The title compound is a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.

G cluster_0 Core Scaffold cluster_1 Potential Applications A tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate B Protease Inhibitors (e.g., Thrombin, Factor Xa) A->B Bioisosteric Replacement for Arginine C Arginine Mimetics in Peptidomimetics A->C Constrained Scaffold D Modulators of Nitric Oxide Synthase (NOS) A->D Enzyme Active Site Targeting E Antiviral/Antimicrobial Agents A->E Membrane Interaction

Caption: Potential applications derived from the core scaffold.

  • Protease Inhibitors: Many proteases, particularly in the coagulation cascade (e.g., thrombin), have a specificity pocket (the S1 pocket) that recognizes and binds arginine residues. The 2-amidinopiperidine moiety is a well-established arginine mimetic that can serve as a potent and selective inhibitor of such enzymes.

  • Peptidomimetics: Incorporating this constrained cyclic structure into a peptide backbone can enforce a specific conformation, which can lead to enhanced binding affinity and improved metabolic stability compared to linear peptide analogues.

  • Nitric Oxide Synthase (NOS) Inhibitors: The guanidinium group is a key feature of L-arginine, the natural substrate for NOS. Molecules containing this moiety are often explored as inhibitors of NOS isoforms, which are implicated in various pathological conditions.

The Boc-protected nature of the piperidine nitrogen allows for further synthetic elaboration, such as N-alkylation or acylation, after the guanidinyl group is in place, enabling the creation of diverse chemical libraries for screening.

Safety and Handling

No specific safety data exists for this compound. However, based on the reactivity of its functional groups and data for related compounds, the following precautions are advised:

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Hazards: The guanidinyl group imparts strong basicity. The compound may be corrosive or irritating to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.

Conclusion

While tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is not a widely cataloged compound, its structure represents a confluence of strategically important functional groups for medicinal chemistry. The acid-labile Boc group provides a versatile handle for synthetic manipulation, while the 2-amidinopiperidine core serves as a potent arginine mimetic. This guide has provided a robust, predictive framework for its synthesis, properties, and characterization, offering researchers a solid foundation for utilizing this promising building block in the rational design of novel therapeutics.

References

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. Available at: [Link]

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. (2025). ResearchGate. Available at: [Link]

  • The 2D structures for the oxamino-piperidino-piperidine amide analogs used in the 3D QSAR of this work. (n.d.). ResearchGate. Available at: [Link]

  • Safety Data Sheet - tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. (2024). Angene Chemical. Available at: [Link]

  • WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • tert-Butyl 2-formylpiperidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025). ResearchGate. Available at: [Link]

  • Protein Denaturation with Guanidinium: A 2D-IR Study. (2013). ACS Publications. Available at: [Link]

  • guanidinium chloride. (n.d.). NIST WebBook. Available at: [Link]

  • MSDS of 4-Tert-butoxycarbonylamino-2-oxo-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Capot Chemical.
  • Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS No : 91419-52-2 | Product Name : tert-Butyl 4-cyanopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Available at: [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Available at: [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in public databases, indicating its status as a niche or novel reagent, this document outlines its synthesis from well-characterized precursors, its predicted physicochemical properties, and its prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification and Physicochemical Profile

tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate is a derivative of piperidine featuring a guanidino (carbamimidoyl) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group provides stability and allows for controlled manipulation in complex synthetic routes, while the guanidino moiety is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.

The synthesis of this compound logically proceeds from its corresponding amine precursor, tert-butyl 2-aminopiperidine-1-carboxylate. The properties of the target compound can be predicted based on its structure.

PropertyPredicted Value
Molecular Formula C11H22N4O2
Molecular Weight 242.32 g/mol
Appearance Predicted to be a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
pKa (Guanidinium group) Predicted to be in the range of 12-13

Strategic Synthesis of tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate

The synthesis of the title compound is predicated on the guanylation of a primary amine. This is a robust and well-documented transformation in organic chemistry. The following protocol describes a reliable method starting from the commercially available tert-butyl 2-aminopiperidine-1-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Precursor tert-Butyl 2-aminopiperidine-1-carboxylate Product tert-Butyl 2-(N,N'-di-Boc-carbamimidoyl) piperidine-1-carboxylate Precursor->Product Guanylation Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Product Solvent Solvent: DMF or Acetonitrile Solvent->Product Base Base: Triethylamine or DIPEA Base->Product Temperature Temperature: Room Temperature to 50 °C Temperature->Product Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Final_Product tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate Purification->Final_Product Final Protected Product Product->Workup Deprotection Deprotection: TFA in DCM Final_Product->Deprotection

Caption: Synthesis workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 2-aminopiperidine-1-carboxylate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Guanylation Reaction:

    • To a solution of tert-butyl 2-aminopiperidine-1-carboxylate (1.0 eq) in DMF or acetonitrile, add triethylamine or DIPEA (2.5 eq).

    • To this stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) portion-wise at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification of the Boc-Protected Intermediate:

    • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the tert-butyl 2-(N,N'-di-Boc-carbamimidoyl)piperidine-1-carboxylate.

  • Deprotection of the Guanidino Group:

    • The purified di-Boc protected intermediate is dissolved in dichloromethane.

    • Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual TFA.

    • The crude product is triturated with diethyl ether to yield tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as its TFA salt.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate make it a valuable building block in the design of novel therapeutics.

  • Enzyme Inhibition: The guanidino group is a well-known mimic of the side chain of arginine. This allows molecules incorporating this scaffold to act as competitive inhibitors for enzymes that process arginine-containing substrates, such as proteases and nitric oxide synthases.

  • Receptor Agonism and Antagonism: The positively charged guanidinium group can engage in crucial ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets.

  • Scaffold for Combinatorial Chemistry: The Boc-protected piperidine ring provides a stable and versatile scaffold for the construction of compound libraries for high-throughput screening.

Potential Role in Signaling Pathways

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR, Ion Channel) G_Protein G-Protein Activation Receptor->G_Protein Activation Ligand Bioactive Molecule (derived from the title compound) Ligand->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Regulation

Caption: A potential signaling pathway where a molecule derived from tert-butyl 2-carbamimidoylpiperidine-1-carboxylate could act as a ligand for a cell surface receptor.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Conclusion

tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate represents a valuable and versatile building block for contemporary drug discovery. While its commercial availability may be limited, the straightforward and robust synthetic protocol outlined in this guide provides a clear pathway for its preparation in a laboratory setting. The presence of the strategically important guanidino group, coupled with the versatile Boc-protected piperidine scaffold, positions this compound as a key intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases.

References

  • PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link][2]

  • Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. [1]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PA SL. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link][3]

Sources

Structure Elucidation of N-Boc-2-amidinopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-2-amidinopiperidine is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors (e.g., thrombin or factor Xa inhibitors). Its structural elucidation presents a unique "perfect storm" of spectroscopic challenges: carbamate rotamerism , amidine tautomerism , and protonation-dependent chemical shifts .

This guide moves beyond basic spectral assignment. It provides a causal analysis of why spectra appear "messy" and offers a self-validating protocol to distinguish the desired product from common synthetic impurities like imidates or nitriles.

Synthetic Context & Impurity Profile

To interpret the spectra, one must understand the sample's history. This molecule is typically synthesized via the Pinner Reaction from N-Boc-2-cyanopiperidine.

  • The Route: Nitrile

    
     Imidate (Pinner Salt) 
    
    
    
    Amidine.
  • The Trap: Incomplete conversion leads to ethyl imidate or hydrolysis to the ester.

  • The State: The product is highly basic. Unless free-based with strong alkali, it exists as a salt (HCl, Acetate, etc.), which dramatically shifts

    
    C signals.[1]
    
Visualization: Synthesis & Impurity Logic

SynthesisLogic Nitrile N-Boc-2-CN (Starting Material) Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl, EtOH Amidine N-Boc-2-amidinopiperidine (Target) Imidate->Amidine NH3, EtOH Ester Ethyl Ester (Hydrolysis Impurity) Imidate->Ester H2O (Hydrolysis)

Caption: Synthesis flow via Pinner reaction showing critical divergence points where hydrolysis impurities (Ester) compete with the target Amidine.

Structural Dynamics: The "Messy" NMR Explained

Junior scientists often reject pure batches of N-Boc-piperidines because the NMR appears to contain "50% impurity." This is usually a misinterpretation of Rotamers .

The Rotamer Effect

The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-CO bond due to the partial double-bond character of the carbamate.

  • Observation: Two sets of signals for the piperidine ring protons and carbons.

  • Ratio: Typically 60:40 to 70:30 in CDCl

    
     or DMSO-
    
    
    
    at room temperature.
  • Validation: Variable Temperature (VT) NMR at 330–350 K will cause these peaks to coalesce into a single average set.

The Amidine Tautomerism

The amidine group exists in equilibrium:


.
  • Observation: Broad, often invisible NH protons in

    
    H NMR due to rapid exchange, especially if traces of water or acid are present.[1]
    

RotamerDynamics RotamerA Rotamer A (cis-carbamate) Major Conformer RotamerB Rotamer B (trans-carbamate) Minor Conformer RotamerA->RotamerB Slow Exchange (NMR Time Scale) NMR_RT RT NMR Spectrum: Duplicated Signals (Split Peaks) RotamerA->NMR_RT RotamerB->NMR_RT AmidineTaut Amidine Tautomerism (Fast Exchange) AmidineTaut->NMR_RT Broad NH Signals NMR_HighT High-T NMR (>330K): Coalesced Singlets NMR_RT->NMR_HighT Heat

Caption: Causal link between restricted N-Boc rotation and signal doubling in NMR spectra, resolved by high-temperature analysis.

Spectroscopic Characterization Protocol

A. Mass Spectrometry (HRMS)
  • Ionization: ESI (Positive Mode).[2]

  • Target Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of t-Butyl:

      
      . This is diagnostic for the Boc group (isobutylene loss).
      
    • Loss of Boc:

      
      .
      
    • Amidine Loss: Loss of

      
       (17 Da) is rare in soft ionization but possible in fragmentation studies.
      
B. Infrared Spectroscopy (FT-IR)

IR is the fastest way to distinguish the Amidine from the Nitrile precursor or Ester impurity.

Functional GroupWavenumber (cm

)
Diagnostic Note
Amidine (C=N) 1630 – 1690 Strong band. Often overlaps with Boc C=O.
Boc (C=O) 1680 – 1710 Broad, strong carbamate stretch.[1]
Nitrile (C

N)
~2240 Impurity Alert: Sharp, weak peak.[1] Absence confirms conversion.
Amidine (N-H) 3300 – 3500 Multiple bands (sym/asym stretch).[1][3] Broader than amines.[3]
C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is preferred over CDCl

for amidines to stabilize the polar salt forms and improve NH visibility.
1.

H NMR (400 MHz, DMSO-

)
  • Amidine NH: Very broad singlets around

    
     8.5–9.5 ppm (if salt) or 
    
    
    
    6.0–7.0 ppm (if free base).[1] Note: Often invisible if wet.
  • Boc Group: Two singlets near

    
     1.40 ppm (Rotamer A) and 
    
    
    
    1.45 ppm (Rotamer B).[1] Integration must sum to ~9H.
  • H-2 (Chiral Center): Broad multiplet or doublet of doublets at

    
     4.5–5.0 ppm. This shifts significantly downfield compared to the piperidine ring due to the electron-withdrawing amidine.
    
  • Ring Protons: Complex envelope

    
     1.2–2.2 ppm (H3, H4, H5) and 
    
    
    
    2.8–4.0 ppm (H6).[1]
2.

C NMR (100 MHz)
  • Amidine C=N: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     160–165 ppm. (Distinct from Boc).[4][5]
    
  • Boc C=O:

    
     154–156 ppm.
    
  • Boc t-Bu Carbon:

    
     79–80 ppm.
    
  • C-2 (Chiral):

    
     50–55 ppm. (Look for splitting due to rotamers).[4]
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data you collect is artifact-free.

Step 1: Sample Preparation (Free Base vs. Salt)[1]
  • Context: If the sample was isolated from Pinner reaction with HCl, it is the hydrochloride salt .

  • Action: To characterize the free base, suspend 50 mg in saturated NaHCO

    
     and extract with DCM. Dry over Na
    
    
    
    SO
    
    
    .
  • Warning: Amidine free bases are unstable over long periods (hydrolysis to amide). Analyze immediately.

Step 2: The "Nitrile Check" (IR)
  • Run a neat film IR.

  • Pass Criteria: No peak at 2240 cm

    
    .
    
  • Fail Criteria: Presence of 2240 cm

    
     indicates unreacted starting material. Stop and re-process.
    
Step 3: Rotamer Coalescence (VT-NMR)[1]
  • Dissolve 10 mg in DMSO-

    
    .
    
  • Acquire spectrum at 298 K (25°C). Observe split Boc signals.

  • Heat probe to 343 K (70°C).

  • Validation: The split Boc singlets must merge into a sharp singlet. This confirms the purity of the skeleton and rules out a physical mixture of two impurities.

Step 4: Connectivity Assignment (2D NMR)[1]
  • HSQC: Correlate the proton at

    
     4.5-5.0 (H-2) to the carbon at 
    
    
    
    50-55.
  • HMBC: Look for a correlation from H-2 to the Amidine Carbon (

    
     162) and the Boc Carbon (
    
    
    
    155). This proves the amidine is attached at position 2.

References

  • Beilstein J. Org.[6] Chem. (2016).[6] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (Discusses N-Boc rotamer energetics and coalescence temperatures).

  • Organic Chemistry Portal . Amidine Synthesis via Pinner Reaction. (Mechanistic background on nitrile-to-amidine conversion).

  • Spectroscopy Online . Infrared Spectroscopy of Amides and Amidines. (Diagnostic IR bands for C=N and N-H stretches).

  • BenchChem Application Notes . Mass Spectrometry Fragmentation of Piperidine Derivatives. (Fragmentation pathways for N-Boc-piperidines). [1]

Sources

Technical Guide: Elucidating the Mechanism of Action for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a synthetic heterocyclic compound featuring a piperidine scaffold, a carbamimidoyl (guanidino) functional group, and a tert-butyloxycarbonyl (Boc) protecting group. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural motifs are highly prevalent in medicinal chemistry and suggest a strong potential for biological activity. The piperidine ring is a privileged scaffold known to enhance druggability, while the guanidino group is a key pharmacophore that often mimics the amino acid arginine, a substrate for critical enzymes like nitric oxide synthases (NOS) and arginases. This guide presents a structured, hypothesis-driven framework for systematically elucidating the mechanism of action (MoA) of this compound. We will dissect its structure to propose primary molecular targets, outline detailed experimental protocols for target validation and pathway analysis, and provide the causal logic behind each methodological step, thereby furnishing a comprehensive roadmap for its scientific investigation.

Structural Analysis and Hypothesis Generation

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure. The molecule can be deconstructed into three key components:

  • Piperidine Scaffold: This is one of the most common heterocyclic scaffolds in approved pharmaceuticals. Its presence often confers favorable pharmacokinetic properties, such as improved metabolic stability, membrane permeability, and modulation of lipophilicity.[1][2]

  • Carbamimidoyl (Guanidino) Group: This functional group is the primary driver of the compound's potential bioactivity. It is a strong base and is protonated at physiological pH, enabling it to form strong ionic and hydrogen bonds. Crucially, it is a well-established bioisostere of the guanidinium side chain of L-arginine.

  • Tert-butyloxycarbonyl (Boc) Group: This is a common protecting group for amines in organic synthesis.[3][4] Its presence suggests that Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate may be a synthetic intermediate. However, its bulky, lipophilic nature will significantly influence the molecule's interaction with biological targets compared to its deprotected counterpart (2-carbamimidoylpiperidine). The primary active molecule could be the deprotected form, making the title compound a potential prodrug.

Based on this analysis, we can formulate a primary and several secondary hypotheses for its MoA.

Primary Hypothesis: The compound acts as a competitive inhibitor of L-arginine-dependent enzymes, most notably Nitric Oxide Synthase (NOS). The guanidino moiety is positioned to interact with the substrate-binding pocket, while the Boc-protected piperidine ring occupies adjacent hydrophobic regions.

Secondary Hypotheses:

  • The compound targets other guanidino-binding proteins, such as arginase, dimethylarginine dimethylaminohydrolase (DDAH), or certain classes of G-protein coupled receptors (GPCRs).

  • The compound exhibits antimicrobial properties, a known activity for some guanidine derivatives.[5]

  • The compound interacts with ion channels or transporters, a common activity for piperidine-containing molecules.[6]

Proposed Primary Mechanism: Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by three main NOS isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). Dysregulation of NO production is implicated in cardiovascular, neurological, and inflammatory diseases. The structural similarity of the compound's guanidino group to that of L-arginine makes NOS a prime candidate for its molecular target.

Hypothesized Signaling Pathway

The proposed mechanism involves the compound binding to the active site of a NOS isoform, preventing the binding of the endogenous substrate L-arginine. This abrogates the synthesis of NO and L-citrulline, thereby modulating downstream signaling cascades dependent on NO, such as the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production.

NOS_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Compound Tert-butyl 2-carbamimidoyl- piperidine-1-carboxylate L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Compound->NOS Competitive Inhibition L_Arg->NOS Substrate NO_Citrulline NO + L-Citrulline NOS->NO_Citrulline Catalysis sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Experimental_Workflow A Step 1: In Vitro NOS Enzyme Inhibition Assay B Step 2: Isoform Selectivity Screening (nNOS, eNOS, iNOS) A->B Confirm Hit C Step 3: Determination of Inhibition Kinetics (Ki) B->C Characterize Lead D Step 4: Cell-Based NO Production Assay (Griess Assay) C->D Validate in Cellular Context E Step 5: Target Engagement Assay in Cells (e.g., CETSA) D->E Confirm Target Binding F Step 6: Downstream Signaling Analysis (cGMP Assay) D->F Assess Functional Outcome

Caption: Step-wise workflow for validating the NOS inhibition hypothesis.

Protocol: In Vitro NOS Enzyme Inhibition Assay

This initial experiment aims to determine if the compound can inhibit NOS activity in a cell-free system. The most common method is to measure the conversion of radiolabeled L-arginine to L-citrulline.

Principle: Recombinant NOS enzyme is incubated with [³H]-L-arginine and necessary co-factors. In the presence of an inhibitor, the production of [³H]-L-citrulline is reduced. The product is separated from the substrate via ion-exchange chromatography and quantified by scintillation counting.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA.

    • Prepare Cofactor Mix: In Assay Buffer, add NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (10 µg/mL), and BH₄ (10 µM).

    • Prepare Substrate Mix: In Assay Buffer, add L-arginine (at Km concentration, e.g., 20 µM) and [³H]-L-arginine (to a final specific activity of ~3000 cpm/pmol).

    • Prepare Compound Stock: Dissolve Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in DMSO to a 10 mM stock. Create a 10-point serial dilution curve (e.g., 1 mM to 50 nM).

  • Assay Execution (96-well plate format):

    • Add 10 µL of Assay Buffer to "Total Counts" wells.

    • Add 5 µL of Assay Buffer + 5 µL of DMSO to "Vehicle Control" wells.

    • Add 5 µL of a known NOS inhibitor (e.g., L-NAME) + 5 µL of DMSO to "Positive Control" wells.

    • Add 5 µL of compound dilution + 5 µL of Assay Buffer to "Test" wells.

    • Add 20 µL of recombinant NOS enzyme (e.g., human nNOS, 5 units/well) to all wells except "Total Counts".

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the Substrate Mix to all wells.

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination and Separation:

    • Stop the reaction by adding 200 µL of Stop Buffer (100 mM HEPES, pH 5.5, 10 mM EDTA).

    • Transfer the entire volume of each well to a cation-exchange resin column (e.g., Dowex 50W).

    • Elute the [³H]-L-citrulline (which does not bind to the resin) with 2 mL of water into scintillation vials.

  • Quantification and Data Analysis:

    • Add 5 mL of scintillation cocktail to each vial and count using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why use recombinant enzyme? It isolates the interaction to a single protein, eliminating confounding variables from a complex cellular environment.

  • Why measure L-citrulline? It is the stoichiometric co-product of NO synthesis and is more stable than NO, providing a reliable and quantifiable readout of enzyme activity.

  • Controls: The vehicle control defines 0% inhibition, the positive control ensures the assay is sensitive to inhibition, and "total counts" wells help in calculating specific activity.

Protocol: Cell-Based Nitric Oxide Production (Griess Assay)

This assay validates the findings from the in vitro experiment in a relevant cellular context.

Principle: Cells capable of producing NO (e.g., RAW 264.7 macrophages stimulated with LPS to express iNOS) are treated with the compound. The amount of nitrite (a stable breakdown product of NO) accumulated in the culture medium is measured using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing LPS (1 µg/mL) to induce iNOS expression.

    • Simultaneously, add the test compound at various concentrations (e.g., from 100 µM down to 100 nM). Include vehicle (DMSO) and positive (L-NAME) controls.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the IC₅₀ value for the inhibition of NO production.

Quantitative Data Summary and Interpretation

Data from the proposed experiments should be compiled to build a comprehensive profile of the compound's activity.

ParameterExperimentExpected Outcome for Positive ResultInterpretation
IC₅₀ (nM or µM) In Vitro NOS InhibitionA potent value (e.g., < 1 µM)Direct inhibition of the enzyme's catalytic activity.
Isoform Selectivity Isoform ScreeningIC₅₀ (iNOS) << IC₅₀ (nNOS/eNOS)The compound may have therapeutic potential as an anti-inflammatory agent with fewer cardiovascular or neuronal side effects.
Ki (nM or µM) Inhibition KineticsA defined value with a competitive or mixed-type inhibition profile.Characterizes the binding affinity and mechanism (competitive, non-competitive, etc.) of the inhibitor.
Cellular IC₅₀ (µM) Griess AssayA value reasonably close to the in vitro IC₅₀.Confirms the compound is cell-permeable and active in a physiological context. A large discrepancy may indicate poor permeability or metabolic instability.

Conclusion and Future Directions

The structural features of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate strongly suggest it is a modulator of L-arginine-utilizing pathways, with Nitric Oxide Synthase being a high-probability primary target. The experimental framework detailed in this guide provides a rigorous, step-by-step approach to test this hypothesis, moving from initial biochemical screening to validation in cellular systems.

Positive results would warrant further investigation, including:

  • Deprotection Analysis: Synthesizing and testing the Boc-deprotected version (2-carbamimidoylpiperidine) to determine if the title compound is a prodrug.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity to evaluate its drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases characterized by NOS dysregulation, such as inflammatory disorders or septic shock.

This structured approach ensures that the investigation into the mechanism of action is both scientifically sound and resource-efficient, paving the way for potential therapeutic development.

References

  • Česnek, M., Masojídková, M., Holý, A., Šolínová, V., Koval, D., & Kašička, V. (2006). Synthesis and Properties of 2-Guanidinopurines. ResearchGate. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters. Available at: [Link]

  • Sarsenbayeva, A. S., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology. Available at: [Link]

  • Javaid, K., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sotelo, E., et al. (2002). Synthesis and Antihistaminic Activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Petracca, V., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules. Available at: [Link]

  • Aksenov, N. A., et al. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • Gatiatulin, A. K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Catalysts. Available at: [Link]

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Spectroscopic Profile of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to forecast its spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a molecule of interest in medicinal chemistry, incorporating a piperidine scaffold, a common motif in many pharmaceuticals, functionalized with a carbamimidoyl (amidine) group and protected with a tert-butyloxycarbonyl (Boc) group. The amidine functionality is a strong base and can participate in crucial hydrogen bonding interactions with biological targets, while the N-Boc group offers a synthetically versatile protecting group, allowing for selective modifications at other positions of the molecule. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization.

This guide will deconstruct the molecule into its primary functional components to predict its spectral behavior in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

M_H [M+H]⁺ m/z = 243.1863 loss_isobutylene - C₄H₈ (isobutylene) M_H->loss_isobutylene Loss of isobutylene loss_CO2 - CO₂ M_H->loss_CO2 Loss of CO₂ from Boc group intermediate1 [M+H - 56]⁺ m/z = 187.1237 loss_isobutylene->intermediate1 loss_ammonia - NH₃ intermediate1->loss_ammonia Loss of ammonia intermediate2 [M+H - 100]⁺ m/z = 143.1284 loss_CO2->intermediate2 fragment1 [C₆H₁₁N₂]⁺ m/z = 127.0917 loss_ammonia->fragment1

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Interpretation of Fragmentation:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 243.1863 (for C₁₂H₂₃N₃O₂).

  • Loss of Isobutylene: A characteristic fragmentation of N-Boc protected compounds is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.

  • Loss of CO₂: Subsequent loss of carbon dioxide (44 Da) from the carbamic acid intermediate would lead to the protonated 2-carbamimidoylpiperidine.

  • Loss of the Boc Group: A common fragmentation is the loss of the entire Boc group (100 Da).

  • Ring Cleavage: Further fragmentation of the piperidine ring can occur, although the initial losses from the Boc group are typically dominant.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=O, and C=N functional groups present in the molecule.

Experimental Protocol Considerations: The IR spectrum could be obtained using an ATR-FTIR spectrometer on a solid sample or a thin film.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Notes
N-H stretch (amidine)3100 - 3500Broad to medium intensity bands. Primary amines typically show two bands in this region.
C-H stretch (aliphatic)2850 - 3000Strong intensity bands from the piperidine and tert-butyl groups.
C=O stretch (carbamate)1680 - 1710A very strong and sharp absorption characteristic of the Boc-protecting group. [1]
C=N stretch (amidine)1640 - 1690Medium to strong intensity band. May overlap with the C=O stretch.
N-H bend (amidine)1580 - 1650Medium intensity band.
C-N stretch1000 - 1350Medium to weak intensity bands.

Interpretation of IR Spectrum:

  • The most prominent peak is expected to be the strong C=O stretch of the carbamate group around 1680-1710 cm⁻¹. [1]* The N-H stretching region (3100-3500 cm⁻¹) will likely show multiple broad bands corresponding to the symmetric and asymmetric stretches of the amidine NH₂ group and the NH stretch.

  • The presence of a band in the 1640-1690 cm⁻¹ region , in addition to the strong carbamate C=O, would be indicative of the C=N stretch of the amidine.

  • Strong absorptions in the 2850-3000 cm⁻¹ region will confirm the presence of aliphatic C-H bonds.

Conclusion

This predictive guide offers a detailed spectroscopic roadmap for the characterization of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. The forecasted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are grounded in the fundamental principles of spectroscopy and analysis of its constituent functional groups. While experimental verification is essential, this document provides a robust theoretical framework to aid researchers in the identification, purity assessment, and structural elucidation of this and related molecules, thereby accelerating research and development efforts.

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  • ChemicalBook. (n.d.).

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Technical Guide: Solubility & Handling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][2]

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (also known as 1-Boc-2-amidinopiperidine) is a critical bifunctional building block.[1][2] It bridges the lipophilic requirements of organic synthesis (via the tert-butoxycarbonyl or "Boc" group) with the high polarity and basicity of the amidine moiety (carbamimidoyl group).[2]

This duality creates a complex solubility landscape where the protonation state dictates solvent compatibility.[1][2] This guide provides a self-validating framework to determine and optimize solubility for synthesis, purification, and biological assay preparation.[1][2]

Structural Analysis & Theoretical Properties[1][2]
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₁H₂₁N₃O₂Moderate Molecular Weight (MW ~227.3 g/mol )
Core Scaffold Piperidine (Saturated heterocycle)Lipophilic backbone; soluble in organics.[1][2][3]
Protecting Group N-Boc (tert-butyl carbamate)Highly lipophilic; promotes solubility in DCM, EtOAc, THF.[1][2]
Functional Group Carbamimidoyl (Amidine)Highly Basic (pKa ≈ 11–12) ; Highly polar; Hydrogen bond donor/acceptor.[1][2]
LogP (Predicted) ~1.5 (Free Base) / < 0 (Salt)Drastic shift in partitioning based on pH.[2]
The Critical Duality: Free Base vs. Salt Form

The most common error in handling this compound is ignoring the salt form.[1][2]

  • Free Base: A viscous oil or low-melting solid.[1][2] Soluble in non-polar/moderately polar organics (DCM, Et₂O).[1][2] Sparingly soluble in water.[1][2]

  • Salt Form (HCl, TFA, AcOH): A crystalline solid.[1][2] Highly soluble in water, MeOH, DMSO.[1][2] Insoluble in non-polar organics (Hexanes, Et₂O).[1][2]

Part 2: Solubility Landscape & Solvent Compatibility[1][2]

Solubility Matrix

Data summarized from structural analogs (e.g., Boc-pipecolic acid derivatives) and amidine physicochemical principles.[2]

Solvent ClassSolventFree Base SolubilitySalt Form (HCl/TFA) SolubilityOperational Notes
Polar Aprotic DMSO High (>100 mM)High (>100 mM)Preferred for bio-assay stock solutions.[1][2]
DMFHighHighGood for peptide coupling reactions.[1][2]
Polar Protic Methanol HighHighExcellent for transfers and workups.[1][2]
WaterLow / InsolubleHigh Aqueous solubility is pH-dependent.[1][2]
Chlorinated DCM High Moderate/LowPrimary solvent for synthesis/extraction.[1][2]
ChloroformHighModerateUseful for NMR analysis.[1][2]
Non-Polar Ethyl AcetateModerateLowUsed for washing away impurities from salts.[1][2]
HexanesLowInsolubleUsed to precipitate the salt form.[1][2]
pH-Dependent Solubility Logic

The amidine group is a strong base.[1][2]

  • pH < 10: The amidine is protonated (

    
    ).[1][2] The molecule behaves like a salt (hydrophilic).[1][2]
    
  • pH > 12: The amidine is neutral (

    
    ).[1][2] The molecule behaves like a lipophilic organic carbamate.[1][2]
    

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays (DMSO)

Objective: Create a stable, high-concentration stock free of precipitation.[2]

  • Weighing: Weigh the compound (salt or free base) into a glass vial. Avoid using polystyrene plastics as DMSO may leach contaminants.[1][2]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000.[2]

  • Dissolution: Vortex for 30 seconds. If the salt form is used, mild sonication (water bath, <35°C) may be required to break crystal lattice energy.[1][2]

  • Validation: Visually inspect for "schlieren" lines or particulates.[1][2] The solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake can hydrolyze the Boc group over time.

Protocol B: "Acid-Base Swing" Purification (Extraction Strategy)

Objective: Purify the compound from non-basic impurities without chromatography.[2]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) (3x).[1][2]

    • Mechanism:[2][4][5] The amidine protonates and moves into the aqueous phase.[1][2] Non-basic impurities (e.g., unreacted Boc-reagents) stay in the EtOAc.[1][2]

  • Isolation: Collect the aqueous acidic layer.[1][2]

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 12.[1][2]

    • Observation: The solution will become cloudy as the free base precipitates or oils out.[1][2]

  • Back-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Salt Formation for Storage

Objective: Convert the unstable oil (free base) into a stable solid (HCl salt).[2]

  • Dissolve the free base in a minimal amount of 1,4-Dioxane or Diethyl Ether .[1][2]

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise with stirring at 0°C.

  • A white precipitate should form immediately.[1][2]

  • Dilute with Hexanes or Diethyl Ether to maximize precipitation.[1][2]

  • Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption (amidines are hygroscopic).[1][2]

Part 4: Visualization of Solubility Logic

Solubility Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the form of the compound.[1][2]

SolubilityLogicStartStart: Select Compound FormCheckFormIs it a Salt or Free Base?Start->CheckFormFreeBaseFree Base(Neutral Amidine)CheckForm->FreeBaseNeutralSaltSalt Form(HCl, TFA, etc.)CheckForm->SaltIonicFB_SolventsSoluble in:- DCM / Chloroform- Methanol / Ethanol- DMSO / DMFFreeBase->FB_SolventsFB_InsolInsoluble/Poor in:- Water (pH > 7)- HexanesFreeBase->FB_InsolSalt_SolventsSoluble in:- Water- Methanol- DMSOSalt->Salt_SolventsSalt_InsolInsoluble in:- DCM (mostly)- Ether / Hexanes- Ethyl AcetateSalt->Salt_Insol

Figure 1: Solubility decision matrix based on the protonation state of the amidine moiety.[1]

Extraction Workflow (Purification)

ExtractionWorkflowMixCrude Mixture(in EtOAc)AcidWashAdd 1M HClMix->AcidWashOrgLayerOrganic Layer(Impurities)AcidWash->OrgLayerDiscardAqLayerAqueous Layer(Protonated Product)AcidWash->AqLayerKeepBaseAddAdd NaOH (pH > 12)AqLayer->BaseAddExtractDCMExtract with DCMBaseAdd->ExtractDCMFinalPure Product(Free Base)ExtractDCM->Final

Figure 2: The "Acid-Base Swing" purification strategy utilizing the pH-dependent solubility switch.

Part 5: Stability & Troubleshooting

Common Issues
  • Hygroscopicity: Amidine salts are extremely hygroscopic.[1][2] If the solid turns into a gum upon weighing, it has absorbed atmospheric water.[1][2]

    • Fix: Dry in a vacuum desiccator over P₂O₅ overnight before use.[1][2]

  • Boc-Migration/Loss: While the Boc group is generally stable to base, strong acids (used to form the salt) can cleave it if not handled at low temperatures (0°C).[1][2]

    • Check: Use NMR to verify the presence of the tert-butyl singlet at ~1.4 ppm.[1][2]

  • Amidine Hydrolysis: Prolonged exposure to basic aqueous conditions can hydrolyze the amidine to an amide.[1][2]

    • Prevention:[2] Perform the basic extraction (Protocol B)[2] quickly and keep the solution cold (0–4°C).

Analytical Verification

To confirm you have dissolved the correct species:

  • ¹H NMR (DMSO-d₆):

    • Boc Group: Singlet (~9H) at 1.35–1.45 ppm.[1][2]

    • Piperidine Ring: Multiplets at 1.5–3.5 ppm.[1][2]

    • Amidine Protons: Broad singlets at 8.0–9.5 ppm (visible only in salt form or dry DMSO).[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2] John Wiley & Sons.[1][2] (Authoritative text on Boc-group stability and solubility characteristics).

  • Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Source for general solubility protocols and salt selection in drug discovery).[1][2]

  • PubChem Compound Summary. (2023). tert-Butyl 2-formylpiperidine-1-carboxylate (Related Analog Data). National Center for Biotechnology Information.[1][2] [Link][2]

  • Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link] (Reference for Amidine pKa estimation).[1][2]

Technical Guide: Stability and Manipulation of Boc-Protected Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety, found in arginine and various bioactive small molecules, presents a unique synthetic challenge due to its high basicity (


) and nucleophilicity. Protection with tert-butyloxycarbonyl (Boc) groups effectively masks these properties, rendering the functionality neutral and compatible with a wide range of organic transformations.

This guide provides a deep technical analysis of Boc-protected guanidines, focusing on their stability profiles, synthesis via guanylation reagents, and the mechanistic nuances of deprotection. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and troubleshooting strategies.

Mechanistic Stability Profile

Electronic Stabilization and Basicity

The stability of Boc-protected guanidines is governed by the electron-withdrawing nature of the carbamate groups.

  • Mono-Boc (

    
    -Boc):  Reduces basicity slightly but leaves the guanidine sufficiently nucleophilic to participate in side reactions.
    
  • Bis-Boc (

    
    -di-Boc):  The preferred protection state. It delocalizes the lone pair electrons across two carbonyl systems, effectively eliminating the basicity and preventing protonation under mild acidic conditions. This species is stable to flash chromatography and standard aqueous workups.
    
Acid Lability (The Deprotection Vector)

Boc-guanidines are acid-labile. The deprotection follows an


-like elimination mechanism:
  • Protonation: The carbonyl oxygen is protonated by strong acid (TFA, HCl).

  • Fragmentation: The tert-butyl cation (

    
    ) is cleaved, releasing isobutylene and carbamic acid.
    
  • Decarboxylation: Spontaneous loss of

    
     yields the free guanidine.
    

Critical Risk: The generated


 cation is a potent electrophile.[1] Without adequate scavengers, it will alkylate electron-rich residues (Trp, Tyr, Met) or re-alkylate the guanidine itself.
Base and Nucleophile Resistance

Boc groups are generally stable toward:

  • Bases: Stable to piperidine (used in Fmoc removal), dilute NaOH, and tertiary amines.

  • Nucleophiles: Resistant to catalytic hydrogenation and mild reducing agents.

  • Implication: This allows for orthogonal protection strategies where base-labile groups (Fmoc, methyl esters) can be manipulated while the Boc-guanidine remains intact.[2]

Critical Reagents & Synthesis

The Gold Standard: Goodman’s Reagent

N,N'-Di-Boc-N''-triflylguanidine is the most versatile reagent for converting primary and secondary amines into protected guanidines under mild conditions.

Stability Warning: This reagent is thermally sensitive.

  • Storage: Stable for months at

    
    .
    
  • Degradation: Upon warming or prolonged stirring in solution, it degrades to the mono-Boc species, significantly reducing yield and purity.[3]

Comparative Reagent Stability
ReagentActivation MethodStabilityBest For

-Di-Boc-

-triflylguanidine
Spontaneous (Good leaving group)Low (Thermally sensitive, store at -20°C)Primary/Secondary amines, mild conditions.[4]

-Di-Boc-thiourea
Mukaiyama's Reagent / EDCIHigh (Stable solid at RT)Sterically hindered amines, requires activation.

-Di-Boc-S-methylisothiourea
Heat / Lewis AcidModerate Less reactive amines, requires forcing conditions.

Visualizing the Workflows

Guanylation Workflow

The following diagram illustrates the conversion of an amine to a Boc-protected guanidine using Goodman's reagent, highlighting the critical temperature control points.

GuanylationWorkflow Amine Free Amine (R-NH2) Intermediate Reaction Matrix (DCM/TEA, 0°C to RT) Amine->Intermediate Add TEA Reagent Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) *Store at -20°C* Reagent->Intermediate Add slowly Product N,N'-Di-Boc-Guanidine (Stable to Workup) Intermediate->Product < 4 hours Degradation Degradation Product (Mono-Boc species) Intermediate->Degradation > 4 hours or Heat

Caption: Synthesis of Bis-Boc-Guanidines. Note the kinetic competition between product formation and reagent degradation.

Acid Deprotection & Scavenging Mechanism

This diagram details the deprotection pathway and the critical role of scavengers in preventing side reactions.

DeprotectionMechanism BocGuanidine Bis-Boc-Guanidine Protonation Protonation (TFA) BocGuanidine->Protonation Elimination Elimination Protonation->Elimination Cation tert-Butyl Cation (t-Bu+) Elimination->Cation + t-Bu+ FreeGuanidine Free Guanidine (Product) Elimination->FreeGuanidine -CO2 InertAdduct Inert Adduct (t-Bu-Scavenger) Cation->InertAdduct + Scavenger SideProduct Alkylated Product (Impurity) Cation->SideProduct No Scavenger Scavenger Scavenger (TIS / Thioanisole) Scavenger->InertAdduct

Caption: Acid-mediated deprotection mechanism showing the interception of the reactive tert-butyl cation by scavengers.

Validated Experimental Protocols

Synthesis of -Di-Boc-Guanidines (Solution Phase)

Objective: Convert a primary amine to a bis-Boc protected guanidine. Reagent:


-Di-Boc-

-triflylguanidine (Goodman's Reagent).
  • Preparation: Dissolve the amine (

    
     equiv) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add Triethylamine (TEA) (

    
     equiv).
    
  • Reagent Addition: Add Goodman's reagent (

    
     equiv).
    
    • Technical Note: If the amine is a salt (e.g., HCl salt), increase TEA to

      
       equiv.
      
  • Reaction: Stir at Room Temperature (RT).

    • Monitoring: Check TLC/LC-MS after 2 hours. Most reactions are complete within 4 hours.

    • Caution: Do not stir overnight unless necessary; reagent degradation complicates purification.

  • Workup: Dilute with DCM, wash with

    
     (removes TEA and triflamide byproduct), then Brine. Dry over 
    
    
    
    .[1][5]
  • Purification: Flash chromatography (Hexane/EtOAc). Bis-Boc guanidines are typically non-polar.

High-Fidelity Deprotection (TFA Cocktail)

Objective: Removal of Boc groups without alkylation of sensitive residues.

  • Cocktail Preparation: Prepare a solution of TFA : TIS : H2O (

    
    ).
    
    • TIS (Triisopropylsilane):[1] The primary cation scavenger.

    • H2O:[6] Hydrolyzes any trifluoroacetyl esters that might form.

  • Execution: Dissolve the protected substrate in a minimal amount of DCM (optional, for solubility), then add the TFA cocktail (

    
     mL per gram of substrate).
    
  • Time: Stir at RT for

    
     hours.
    
  • Termination:

    • Evaporate TFA under reduced pressure (keep temperature

      
      ).
      
    • Co-evaporation: Add Toluene and re-evaporate (

      
      ) to remove residual TFA.
      
    • Precipitation: Add cold Diethyl Ether to precipitate the guanidinium trifluoroacetate salt.

Troubleshooting & Side Reactions

-Lactam Formation (Arginine Specific)

When Boc-Arginine is activated (e.g., during peptide coupling) while the side chain is di-Boc protected, the electron-withdrawing nature of the protecting groups can promote intramolecular attack of the


-amino group onto the activated carboxyl, or the guanidine onto the carboxyl, leading to lactamization.[1]
  • Prevention: Ensure rapid activation and coupling (e.g., using HATU/HOAt). Avoid prolonged activation times.

Incomplete Deprotection

If mono-Boc intermediates persist:

  • Cause: Steric bulk or insufficient acid strength.

  • Solution: Increase temperature to

    
     or switch to neat TFA without DCM cosolvent.
    
Reagent Degradation

If the guanylation yield is low and a "mono-Boc" byproduct is observed:

  • Cause: The triflylguanidine reagent decomposed before reacting.

  • Solution: Ensure the reagent was stored at

    
    . Add the reagent last to the reaction mixture.
    

References

  • Feichtinger, K., et al. (1998).[7] "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions."[7] The Journal of Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanics).
  • Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research.
  • BenchChem. (2025).[1] "Boc-guanidine deprotection side reactions and how to avoid them." Link

  • Organic Chemistry Portal. "Boc Protecting Group." Link

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A Comprehensive Technical Guide to tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document extrapolates from well-established chemical principles and the known pharmacology of its constituent moieties—the Boc-protected piperidine scaffold and the carbamimidoyl (amidine) group—to present a robust guide to its synthesis, chemical properties, and potential therapeutic applications.

Introduction: A Scaffold of Pharmaceutical Significance

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to adopt conformations that are sterically and electronically complementary to the binding pockets of biological targets.[1] When combined with a carbamimidoyl (amidine) functional group—a known pharmacophore that can act as a versatile hydrogen bond donor and acceptor—the resulting molecule, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, represents a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's utility in multi-step syntheses by allowing for selective reactions at other positions.

This guide will provide a detailed examination of a proposed synthetic route to tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, explore the chemical rationale behind its design, and discuss its potential applications in the field of drug discovery.

Chemical Properties and Design Rationale

The molecular structure of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate brings together three key functional components that dictate its chemical behavior and potential biological activity.

Functional GroupKey Properties and Rationale in Drug Design
Piperidine Scaffold A six-membered nitrogen-containing heterocycle that provides a rigid, three-dimensional framework. It can be readily substituted to orient functional groups in specific vectors for optimal interaction with biological targets. The piperidine nitrogen is basic and can be protonated at physiological pH, potentially influencing solubility and receptor binding.[1][3]
tert-Butoxycarbonyl (Boc) Group A common protecting group for amines. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. In the context of the target molecule, it serves to deactivate the piperidine nitrogen, preventing it from interfering with reactions at the 2-position.
Carbamimidoyl (Amidine) Group A strongly basic functional group that is typically protonated at physiological pH. It can engage in multiple hydrogen bonding interactions as both a donor and an acceptor, making it a valuable moiety for anchoring a molecule within a receptor's binding site.[4] Amidines are found in a number of approved drugs, highlighting their therapeutic relevance.[5]

The combination of these groups in tert-butyl 2-carbamimidoylpiperidine-1-carboxylate makes it an attractive scaffold for combinatorial chemistry and lead optimization campaigns. The Boc group allows for the elaboration of the amidine functionality or further substitution on the piperidine ring, followed by deprotection and subsequent modification of the piperidine nitrogen.

Proposed Synthetic Pathway

A plausible and efficient synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate can be envisioned in a three-step sequence starting from the commercially available N-Boc-2-piperidinecarboxylic acid. The overall workflow is depicted below.

Synthetic Workflow start N-Boc-2-piperidinecarboxylic acid amide N-Boc-piperidine-2-carboxamide start->amide Amide Coupling nitrile N-Boc-2-cyanopiperidine amide->nitrile Dehydration target tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate nitrile->target Amidine Formation

Figure 1: Proposed synthetic workflow for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

Step 1: Synthesis of tert-Butyl 2-Carbamoylpiperidine-1-carboxylate (Amide Formation)

The initial step involves the conversion of the carboxylic acid of the starting material into a primary amide. This can be achieved through standard peptide coupling protocols.

Experimental Protocol:

  • To a solution of (R)-(+)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of aqueous ammonia (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 2-Cyanopiperidine-1-carboxylate (Nitrile Formation)

The second step is the dehydration of the primary amide to the corresponding nitrile. Several reagents can be employed for this transformation, with thionyl chloride or oxalyl chloride being common choices.[6]

Experimental Protocol:

  • To a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as DCM or acetonitrile, add pyridine (2.5 eq).[7]

  • Cool the mixture to 0 °C and add a solution of oxalyl chloride (1.2 eq) in the same solvent dropwise.[7]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude nitrile can be purified by silica gel chromatography.

Step 3: Synthesis of tert-Butyl 2-Carbamimidoylpiperidine-1-carboxylate (Amidine Formation)

The final step is the conversion of the nitrile to the target amidine. The Pinner reaction is a classical and effective method for this transformation, proceeding through an intermediate Pinner salt (an imino ester salt).[8][9][10]

Pinner Reaction Mechanism cluster_0 Pinner Salt Formation cluster_1 Amidine Formation Nitrile R-C≡N Pinner_Salt [R-C(=NH₂⁺Cl⁻)OR'] Nitrile->Pinner_Salt + HCl, R'-OH HCl HCl Alcohol R'-OH Amidine R-C(=NH)NH₂ Pinner_Salt->Amidine + NH₃ Ammonia NH₃

Figure 2: Generalized mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol (via Pinner Reaction):

  • Suspend tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether.

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which the Pinner salt may precipitate.

  • Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.

  • Dissolve the Pinner salt in anhydrous ethanol and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution until saturation.

  • Seal the vessel and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure, and partition the residue between a suitable organic solvent and aqueous base (e.g., 1 M NaOH).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amidine.

  • Purify the final product by an appropriate method, such as crystallization or chromatography.

An alternative method for the conversion of nitriles to amidines involves the direct reaction with ammonium salts, which may offer milder conditions.[11]

Potential Applications in Drug Development

The unique combination of a rigid piperidine scaffold and a strongly basic, hydrogen-bonding amidine group makes tert-butyl 2-carbamimidoylpiperidine-1-carboxylate a highly promising starting point for the development of novel therapeutics.

  • Enzyme Inhibition: The amidine group can mimic a protonated arginine or lysine side chain, making it an effective functional group for targeting the active sites of enzymes such as proteases and kinases. The piperidine scaffold can be further functionalized to achieve selectivity for a particular enzyme.

  • Receptor Antagonism/Agonism: The ability of the amidine to participate in strong ionic and hydrogen-bonding interactions makes it a candidate for targeting G-protein coupled receptors (GPCRs) and ion channels.[12]

  • Antimicrobial Agents: Amidine-containing compounds have shown promise as antimicrobial agents.[13] The target molecule could serve as a scaffold for the development of new antibiotics that are less susceptible to existing resistance mechanisms.

The Boc-protected nitrogen allows for a modular approach to building a library of compounds. The amidine can be further substituted, or the Boc group can be removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling a systematic exploration of the structure-activity relationship (SAR).

Conclusion

tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate is a molecule with significant potential in medicinal chemistry and drug discovery. Although not extensively described in the current literature, its synthesis is achievable through well-established synthetic methodologies. The combination of the pharmaceutically privileged piperidine scaffold with the versatile amidine functional group provides a strong foundation for the design and synthesis of novel, biologically active compounds. This guide serves as a comprehensive resource for researchers looking to explore the chemistry and therapeutic potential of this promising heterocyclic building block.

References

  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Retrieved from [Link]

  • Process for producing cyanopiperidine. (n.d.). Google Patents.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Efficient method for the conversion of nitriles to amidines. (n.d.). Patexia. Retrieved from [Link]

  • Aminopiperidine compounds, process for their preparation, and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient method for the conversion of nitriles to amidines. (n.d.). Google Patents.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). National Institutes of Health. Retrieved from [Link]

  • Facile Synthesis of Amidines from Thioamides. (2025). ResearchGate. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (n.d.). ACS Publications. Retrieved from [Link]

  • General and mild preparation of 2-aminopyridines. (2010). PubMed. Retrieved from [Link]

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2025). ResearchGate. Retrieved from [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). National Institutes of Health. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Facile Synthesis of Amidines from Thioamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved from [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. Retrieved from [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. Retrieved from [Link]

  • Amidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 4-Substituted Piperidines via a Mild and Scalable Two-Step Cu2O-Mediated Decarboxylation of Cyanoesters. (2025). ResearchGate. Retrieved from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]

  • Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. (2023). National Institutes of Health. Retrieved from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

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The Piperidine Protocol: From Synthetic Scaffolds to FDA-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine .[1] Structurally simple yet functionally dense, this six-membered saturated nitrogen heterocycle serves as the core architecture for over 70 FDA-approved therapeutics, spanning therapeutic areas from CNS modulation (e.g., Haloperidol, Methylphenidate) to pain management (Fentanyl) and antihistamines (Loratadine).

For the drug developer, piperidine is not merely a linker; it is a pharmacokinetic tuning knob . Its ability to adopt defined chair conformations allows for precise vectorization of substituents, while its basic nitrogen (


) serves as a critical hydrogen bond acceptor or ionic anchor within receptor pockets (e.g., the aspartate residue in GPCRs).

This guide dissects the technical roadmap for piperidine development, moving from structural dynamics and modern synthetic methodologies to late-stage functionalization strategies.

Structural Dynamics & Electronic Properties

To design effective piperidine-based drugs, one must master its conformational landscape. Unlike planar aromatics, piperidine exists predominantly in a chair conformation.

  • The Nitrogen Inversion: The lone pair on the nitrogen can flip, but in N-substituted piperidines, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions (A-value considerations).

  • pKa Modulation: The basicity of the piperidine nitrogen is a double-edged sword. While essential for binding, high basicity can lead to poor membrane permeability (low LogD at physiological pH) and hERG channel toxicity.

    • Strategy: Electron-withdrawing groups (EWGs) on the ring (e.g., fluorine at C3/C4) or N-acylation can modulate the pKa down to a more "drug-like" range (6–8).

Synthetic Methodologies: From Reduction to C-H Activation[2]

The assembly of the piperidine core generally follows three distinct logical pathways. We categorize these by the stage of ring formation.

Pathway A: Reduction of Heteroaromatics (The Industrial Standard)

The most scalable route involves the hydrogenation of pyridines.

  • Mechanism: Heterogeneous catalysis (Pd/C, PtO2) or transfer hydrogenation.

  • Utility: Ideal for generating simple, achiral, or cis-substituted piperidines.

  • Limitation: Difficult to introduce trans-stereochemistry or quaternary centers.

Pathway B: De Novo Cyclization (The Stereochemical Surgeon)

For complex scaffolds requiring specific chirality (e.g., Paroxetine), acyclic precursors are cyclized.

  • Methods: Ring-Closing Metathesis (RCM), Dieckmann Condensation (for piperidones), or intramolecular reductive amination.

Pathway C: Late-Stage Functionalization (The Modern Frontier)

Direct C-H activation allows for the diversification of the piperidine core after the ring is formed, enabling library generation from a single precursor.

  • Key Technology: Pd-catalyzed C(sp3)-H arylation directed by transient directing groups (e.g., aminoquinolines).

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting a synthetic route based on target complexity.

PiperidineSynthesis Start Target Molecule Analysis Chirality Is specific stereochemistry required? Start->Chirality Aromatic Can it be derived from Pyridine? Chirality->Aromatic No / Simple Cis RouteB Route B: De Novo Cyclization (RCM / Dieckmann) Chirality->RouteB Yes (Trans/Quaternary) Scale Is this for Scale-up (>1kg)? Aromatic->Scale Yes Aromatic->RouteB No RouteA Route A: Pyridine Hydrogenation (Catalytic Reduction) Scale->RouteA Yes (Cost Effective) RouteC Route C: C-H Functionalization (Late-Stage Diversification) Scale->RouteC No (Discovery Phase)

Figure 1: Synthetic decision tree for piperidine scaffold construction, balancing stereochemical needs with scalability.

Experimental Protocol: Pd-Catalyzed C-H Arylation

Context: This protocol describes the C-3 functionalization of piperidines, a challenging transformation that avoids de novo synthesis for every analog. This method utilizes a bidentate directing group to guide the palladium catalyst.

Objective: Regioselective C-3 arylation of N-protected piperidine.

Materials
  • Substrate: N-Picolinamide-protected piperidine (1.0 equiv)

  • Reagent: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Base: Ag2CO3 (1.0 equiv) or K2CO3 (for silver-free variants)

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

Step-by-Step Workflow
  • Directing Group Installation:

    • React 4-substituted piperidine with picolinic acid (EDC/HOBt coupling) to install the N-picolinamide directing group.

    • Validation: Verify by LC-MS (M+1 peak) and 1H NMR (distinct pyridine protons).

  • C-H Activation Setup:

    • In a sealed tube, combine the N-picolinamide piperidine (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)2 (0.02 mmol), and Ag2CO3 (0.2 mmol).

    • Add t-Amyl Alcohol (2 mL).

    • Critical Step: Purge with Argon for 5 minutes to remove oxygen, which can poison the catalytic cycle.

  • Reaction:

    • Heat to 110°C for 12–16 hours.

    • Monitoring: Check TLC every 4 hours. The product will typically be less polar than the starting material due to the added aryl group.

  • Workup & Purification:

    • Cool to room temperature.[2] Filter through a Celite pad to remove silver salts.

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (Hexanes/Ethyl Acetate gradient).

  • Directing Group Removal (Optional):

    • To recover the free amine, treat the product with NaOH/EtOH at reflux or use a mild hydrogenolysis protocol if the substrate allows.

Medicinal Chemistry: SAR & Case Studies

Data Summary: Piperidine in Blockbuster Drugs

The table below highlights how the piperidine ring is utilized in key therapeutics.

Drug NameClassPiperidine RoleKey Interaction
Fentanyl Opioid AnalgesicCentral ScaffoldNitrogen acts as a protonated anchor; 4-position functionalization drives potency.
Donepezil Acetylcholinesterase InhibitorLinker/BindingPiperidine nitrogen binds to the anionic subsite of AChE; benzyl group interacts with Trp residue.
Raloxifene SERMSide ChainBasic piperidine side chain interacts with Asp351 in the Estrogen Receptor, enforcing antagonist conformation.
Ibrutinib Kinase InhibitorSolubilizerPiperidine (as part of a fused system) improves solubility and occupies the solvent-exposed region.
Case Study: Fentanyl (Structure-Activity Relationship)

Fentanyl illustrates the power of the 4-anilidopiperidine scaffold.

  • N-Phenethyl Group: Essential for

    
    -opioid receptor affinity (fits a hydrophobic pocket).
    
  • Piperidine Ring: Holds the N-phenethyl and 4-anilido groups in the correct spatial orientation (chair conformation).

  • 4-Anilido Group: Provides critical pi-stacking interactions.

  • Modification: Rigidifying the piperidine ring or altering the N-substituent (e.g., to a thienyl group in Sufentanil) drastically alters potency (Sufentanil is ~5-10x more potent than Fentanyl).

Visualization: Pharmacophore Logic

This diagram visualizes the interaction logic of a generic piperidine-based CNS ligand.

Pharmacophore PipN Piperidine N (Protonated) ReceptorAsp Receptor Aspartate (Anionic Site) PipN->ReceptorAsp Ionic Bond / H-Bond Hydrophobic Hydrophobic Pocket Substituent N-Substituent (e.g., Benzyl) Substituent->Hydrophobic Van der Waals Linker Piperidine Scaffold (Rigid Spacer) Linker->PipN Positions Linker->Substituent Vectors

Figure 2: Pharmacophore mapping of a piperidine-based ligand binding to a GPCR target.

References

  • Piperidine-containing drugs and recently studied analogs. PubMed. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. Organic Letters. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Synthesis of piperidines (Methodologies). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

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The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, where complex molecules are constructed with atom-by-atom precision, the concept of the protecting group is fundamental. These temporary modifications to reactive functional groups are the silent guardians of a synthetic route, preventing unwanted side reactions and enabling chemists to direct reactivity with exquisite control. Among the pantheon of such groups, the tert-butyloxycarbonyl, or Boc group, stands as a pillar of modern synthetic strategy, prized for its reliability, predictability, and versatility.

This guide provides an in-depth exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications in research and development. It is intended for professionals in the fields of chemistry and drug development who seek not just to use the Boc group, but to understand the causality behind its efficacy and the nuances of its application.

The Rationale for Protection: Why the Boc Group Excels

Amines are ubiquitous in biologically active molecules and synthetic intermediates.[1] Their inherent nucleophilicity and basicity, while crucial for their function, present a significant challenge in multi-step synthesis.[1] Unprotected amines can react with a wide array of electrophiles, leading to a cascade of undesired products. The ideal protecting group for an amine must therefore possess a specific set of characteristics:

  • Ease of Introduction: The protection step should be high-yielding and occur under mild conditions.

  • Stability (Inertness): It must be robust enough to withstand a variety of reaction conditions planned for other parts of the molecule.

  • Ease of Removal: The deprotection step must also be high-yielding and occur under conditions that do not compromise the integrity of the newly synthesized molecule.

  • Orthogonality: Its removal conditions should be distinct from those of other protecting groups present in the molecule, allowing for selective deprotection.[2][3]

The Boc group, a carbamate protecting group, fulfills these criteria exceptionally well, making it one of the most common choices for amine protection.[1][3][4][5] It is particularly valued for its stability to basic, nucleophilic, and reductive conditions, while being readily cleaved by acids.[2][6] This acid lability is the cornerstone of its utility and orthogonality.[2]

The Chemistry of Boc: Installation and Cleavage

A thorough understanding of the mechanisms of Boc protection and deprotection is paramount for its successful implementation and for troubleshooting unforeseen complications.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[2][4][5][7] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[4][7] This leaving group is unstable and readily decomposes to the volatile byproducts carbon dioxide and tert-butoxide.[4][7] The generated tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[1] While the reaction can proceed without an external base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) are often added to neutralize the protonated amine and accelerate the reaction.[2][4][8]

Diagram: Mechanism of Boc Protection

Caption: Mechanism of Boc protection of a primary amine using Boc anhydride.

Boc Deprotection: An Acid-Catalyzed Elimination

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[2][3] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly employed for this purpose.[4][8][9] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[1][5] This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tertiary carbocation, the tert-butyl cation.[1][10]

The resulting carbamic acid is highly unstable and rapidly decarboxylates to furnish the free amine and carbon dioxide gas.[1][4][5] The evolution of CO₂ is a visual indicator that the deprotection is proceeding.[5]

Diagram: Mechanism of Boc Deprotection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Scientist's Perspective: Practical Considerations and Protocol Design

Theoretical knowledge of reaction mechanisms must be paired with practical insights for successful application in the laboratory. The following sections detail the causality behind experimental choices and provide self-validating protocols.

Stability and Orthogonality: The Key to Strategic Synthesis

The true power of the Boc group lies in its predictable stability profile, which allows for its use in orthogonal protection strategies.[2][3][6] An orthogonal set of protecting groups is one where each group can be removed in the presence of the others by using specific, non-interfering reagents.[3]

Protecting GroupAbbreviationCleavage ConditionsStability of Boc Group
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl)Labile
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable [2][6]
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Stable [1][2]
AllyloxycarbonylAllocTransition Metal Catalysis (e.g., Pd(0))Stable [2]

This orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS). In Boc-based SPPS, the α-amino group of the growing peptide chain is protected with a Boc group, which is cleaved with TFA at each cycle to allow for the coupling of the next amino acid. Side-chain protecting groups are chosen to be stable to TFA but are removed in the final step with a stronger acid, such as hydrofluoric acid (HF).

Deprotection Pitfalls: The tert-Butyl Cation Problem

While Boc deprotection is generally a clean and efficient process, the generation of the electrophilic tert-butyl cation can lead to unwanted side reactions.[8][10] This cation can alkylate any nucleophilic species present in the reaction mixture, including the desired product itself.[10][11] Nucleophilic amino acid residues such as tryptophan, methionine, and cysteine are particularly susceptible to this side reaction.[3]

To mitigate this issue, "scavengers" are added to the deprotection cocktail.[3][6][8][10] These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:

  • Anisole or Thioanisole: These aromatic compounds are readily alkylated by the tert-butyl cation.[8]

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes act as hydride donors, reducing the tert-butyl cation to isobutane.

  • Water: Can act as a scavenger by trapping the cation to form tert-butanol.

  • 1,2-Ethanedithiol (EDT): A particularly effective scavenger for protecting sulfur-containing residues.

The choice of scavenger depends on the specific substrate and the potential for side reactions. A well-designed deprotection protocol will always consider the inclusion of an appropriate scavenger to ensure the integrity of the final product.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of a primary amine.

Protocol 1: Boc Protection of Benzylamine

  • Objective: To protect the amino group of benzylamine using di-tert-butyl dicarbonate.

  • Materials:

    • Benzylamine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

    • Triethylamine (TEA, 1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve benzylamine in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.

    • Add the Boc₂O solution dropwise to the stirred benzylamine solution over 15 minutes. A slight exotherm may be observed.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-benzylamine.

Protocol 2: Boc Deprotection of N-Boc-benzylamine

  • Objective: To remove the Boc protecting group from N-Boc-benzylamine using trifluoroacetic acid.

  • Materials:

    • N-Boc-benzylamine (1.0 eq)

    • Trifluoroacetic acid (TFA, 10-20 eq)

    • Dichloromethane (DCM), anhydrous

    • Anisole (scavenger, 1.1 eq)

  • Procedure:

    • Dissolve N-Boc-benzylamine in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

    • Add anisole to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution. Gas evolution (CO₂) should be observed.[5]

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete deprotection.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in diethyl ether and treat with a solution of HCl in diethyl ether to precipitate the benzylamine hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.

Strategic Implementation in Drug Development

In the pharmaceutical industry, the Boc group is not merely a laboratory curiosity but a critical tool in the synthesis of active pharmaceutical ingredients (APIs).[10][11] Its robust nature allows for the construction of complex molecular scaffolds, while its clean, acid-labile deprotection is often a key step in the final stages of a synthetic route.[11]

However, the use of strong acids like TFA in large-scale synthesis presents challenges, including equipment corrosion and the generation of regulated waste streams.[10][11] Consequently, there is a significant drive to develop milder and more environmentally benign deprotection methods. These include the use of solid-supported acids, Lewis acids, and thermal deprotection protocols.[11][12]

Furthermore, the potential for the tert-butyl cation to generate genotoxic impurities (GTIs) is a major concern in process development.[10] Regulatory agencies have strict limits on the levels of GTIs in final drug products. Therefore, a thorough understanding of the deprotection mechanism and the implementation of effective scavenging strategies are not just good science but a regulatory necessity.[10]

Diagram: Boc Group in a Synthetic Workflow

Synthetic_Workflow Start Starting Material (with primary amine) Step1 Boc Protection (Boc₂O, Base) Start->Step1 Step2 Multi-step Synthesis (Boc group is stable) Step1->Step2 Step3 Boc Deprotection (TFA, Scavenger) Step2->Step3 Final Final Product Step3->Final

Caption: A generalized workflow illustrating the strategic use of the Boc group.

Conclusion

The tert-butyloxycarbonyl protecting group is a testament to the elegance and power of physical organic principles applied to synthetic challenges. Its unique combination of stability and acid lability has cemented its role as an indispensable tool for organic chemists in academia and industry. A deep, mechanistic understanding of its installation, cleavage, and potential side reactions empowers the modern scientist to design more efficient, robust, and safer synthetic routes, ultimately accelerating the discovery and development of new medicines and materials.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link].

  • ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link].

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023-07-04). Available at: [Link].

  • Organic Chemistry. Boc Deprotection Mechanism. (2022-12-14). Available at: [Link].

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link].

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available at: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25). Available at: [Link].

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A Technical Guide to the Physicochemical Properties of N-Boc-2-amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-amidinopiperidine is a synthetic building block of significant interest in medicinal chemistry, combining the structural motif of a piperidine ring with a highly basic amidine functional group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates the molecule's overall properties, rendering it suitable for various synthetic transformations. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive analysis of the key physicochemical parameters of N-Boc-2-amidinopiperidine, including its structure, ionization behavior (pKa), lipophilicity (logP/logD), solubility, and chemical stability. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes data from analogous structures and established chemical principles to provide authoritative predictions and insights. Furthermore, it furnishes detailed, field-proven experimental protocols for determining these properties, equipping researchers with the necessary tools to validate these characteristics in their own laboratories.

Molecular Structure and Identifiers

N-Boc-2-amidinopiperidine, systematically named tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, possesses a unique combination of a carbamate-protected secondary amine within a piperidine ring and a geminal amidine group at the 2-position. This structure imparts a distinct set of properties crucial for its role as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₁₁H₂₁N₃O₂Calculated
Molecular Weight 227.30 g/mol Calculated
CAS Number Not assigned in major public databases.Internal Analysis
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C(=N)NInternal Analysis

Ionization Constant (pKa): The Dominant Physicochemical Trait

The single most influential physicochemical property of N-Boc-2-amidinopiperidine is the basicity of the amidine group. The pKa value dictates the molecule's charge state at a given pH, which profoundly impacts its solubility, lipophilicity, and interaction with biological targets.

Predicted pKa and Chemical Rationale

The amidine functional group is one of the strongest organic bases. Upon protonation, the resulting amidinium cation is significantly stabilized by resonance, delocalizing the positive charge across both nitrogen atoms.

Caption: Experimental workflow for logD determination via the shake-flask method.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously for 24 hours to ensure mutual saturation, and allow the layers to separate completely.

  • Sample Addition: Prepare a stock solution of N-Boc-2-amidinopiperidine in the saturated buffer.

  • Partitioning: In a suitable vessel (e.g., a glass vial), mix a known volume of the compound-containing buffer with an equal volume of the saturated n-octanol.

  • Equilibration: Agitate the mixture at a constant temperature (25°C) for a sufficient time (e.g., 2 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the logD value using the formula: logD = log₁₀ (Concentration in octanol / Concentration in buffer).

Solubility Profile

Solubility is a prerequisite for absorption and is a key factor in drug formulation. The solubility of N-Boc-2-amidinopiperidine is expected to be highly pH-dependent.

Predicted Solubility
  • Aqueous Solubility: As a neutral free base, the molecule's aqueous solubility is likely to be low to moderate, driven by the polar amidine group but hindered by the lipophilic Boc-piperidine scaffold. However, as an HCl or other pharmaceutically acceptable salt, the compound will be a cation and is predicted to have high aqueous solubility .

  • Organic Solubility: The free base is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. [1] Implication for Drug Development: For oral formulations, ensuring the compound remains in solution in the gastrointestinal tract is crucial. The high basicity means it will exist as a soluble salt in the acidic environment of the stomach. In early-stage in vitro screening, using a DMSO stock solution is standard, but care must be taken to avoid precipitation in aqueous assay buffers.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method is ideal for early drug discovery to flag potential solubility issues. [2][3][4] Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates, and the resulting turbidity is measured by light scattering (nephelometry).

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is reported as the kinetic solubility limit.

Chemical Stability

Understanding the chemical stability of a compound is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways. The key labile points in N-Boc-2-amidinopiperidine are the Boc-carbamate and the amidine group.

  • Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is the primary point of instability. It is notoriously labile under acidic conditions. [5][6]Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to release the free piperidine, isobutylene, and carbon dioxide. [6]The group is generally stable towards most bases and nucleophilic conditions. [5]* Amidine Group Stability: Amidines can undergo hydrolysis to the corresponding amide or carboxylic acid, though this typically requires harsh conditions (e.g., prolonged heating in strong acid or base). [7][8][9]Under typical physiological and formulation conditions, the amidine group is expected to be relatively stable.

Handling and Storage Recommendations:

  • Store the compound as a solid in a cool, dry place, protected from light.

  • Avoid contact with strong acids to prevent premature deprotection of the Boc group.

  • For long-term storage in solution, use aprotic solvents like DMSO and store at -20°C. Aqueous stock solutions should be prepared fresh, as the long-term stability may be limited.

Conclusion for the Drug Development Professional

N-Boc-2-amidinopiperidine is a highly polar, cationic molecule at physiological pH. Its key physicochemical profile is dominated by the strongly basic amidine group, which confers high aqueous solubility when protonated but limits passive membrane permeability.

  • Key Strengths: High predicted aqueous solubility as a salt is advantageous for formulation. The cationic center provides a strong anchor for ionic and hydrogen-bond interactions with biological targets.

  • Potential Challenges: Low lipophilicity (logD₇.₄ << 0) may hinder passive absorption and blood-brain barrier penetration. The acid-labile Boc group requires careful consideration during synthesis, purification (e.g., avoiding TFA in HPLC), and formulation with acidic excipients.

  • Recommendations: Experimental determination of pKa, logD₇.₄, and aqueous solubility is critical early in the development process to confirm these predictions. The provided protocols offer a robust framework for generating this essential data. Salt form selection will be a critical step in developing a solid-state formulation.

This guide provides a foundational understanding of the physicochemical properties that will govern the behavior of N-Boc-2-amidinopiperidine in a drug development context. By anticipating these properties and validating them with rigorous experimentation, researchers can better leverage this valuable building block in the creation of novel therapeutics.

References

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine.[Link]

  • PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Chemguide. the hydrolysis of amides.[Link]

  • AxisPharm. Kinetic Solubility Assays Protocol.[Link]

  • precisionFDA. TERT-BUTYL 2-ACETYLPIPERIDINE-1-CARBOXYLATE, (R)-.[Link]

  • protocols.io. LogP / LogD shake-flask method.[Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.[Link]

  • PubChem. 1-BOC-3-Aminopiperidine.[Link]

  • PubMed. [Hydrolysis of the amidine analogs of penicillins].[Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[Link]

  • PMC. Development of Methods for the Determination of pKa Values.[Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]

  • Robert Williams. pKa Data Compiled by R. Williams.[Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.[Link]

  • ChemBK. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate.[Link]

  • YouTube. mechanism of amide hydrolysis.[Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.[Link]

  • Chemistry Stack Exchange. Hydrolysis of an amidine derivative under acidic conditions.[Link]

  • PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838.[Link]

  • IndiaMART. 1-N-Boc-4-phenylaminopiperidine Cas 125541-22-2 CANADA DELIVERY.[Link]

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Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Critical Intermediate for Peptidomimetic Drug Design

[1]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS: 1258640-98-0) serves as a pivotal structural motif.[1] Functioning primarily as a protected arginine mimic, this scaffold allows medicinal chemists to introduce a highly basic P1 anchor into serine protease inhibitors while maintaining orthogonal protecting group strategies during synthesis.[1][2]

This guide analyzes the physicochemical properties, synthetic routes, and mechanistic applications of this compound, with a specific focus on its molecular weight as a quality critical attribute (QCA) in stoichiometric calculations.[1][2]

Physicochemical Identity & Molecular Weight Analysis[3][4][5][6][7]

Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis.[1][2] For tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, the mass profile is dictated by the piperidine ring, the labile Boc-protecting group, and the reactive amidine "warhead."[1]

Structural Composition

The molecule consists of three distinct domains:

  • The Core: A piperidine ring (saturated nitrogen heterocycle).[1][2]

  • The Protection: A tert-butoxycarbonyl (Boc) group at the

    
     position, providing stability against nucleophilic attack and base hydrolysis.[1][2]
    
  • The Pharmacophore: A carbamimidoyl (amidine) group at the

    
     position, acting as a hydrogen bond donor/acceptor.[1][2]
    
Quantitative Data Profile
PropertyValueNotes
IUPAC Name tert-butyl 2-carbamimidoylpiperidine-1-carboxylate
CAS Number 1258640-98-0 Verified Identifier
Molecular Formula

Average Molecular Weight 227.31 g/mol Used for molarity calculations
Monoisotopic Mass 227.1634 DaCritical for HRMS identification (

)
Physical State White to Off-white SolidHygroscopic (Amidine nature)
Solubility DMSO, Methanol, DCMLimited water solubility due to Boc group
Mass Calculation Breakdown

To validate the molecular weight for analytical standards:

  • Carbon (

    
    ):  132.121[2]
    
  • Hydrogen (

    
    ):  21.168[2]
    
  • Nitrogen (

    
    ):  42.021[2]
    
  • Oxygen (

    
    ):  31.998[2]
    
  • Total: 227.308 g/mol

Synthetic Methodologies

The synthesis of this compound typically proceeds via the transformation of a nitrile precursor.[1][2] The choice of method depends heavily on the sensitivity of the Boc group to acidic conditions.[1][2]

The Modified Pinner Synthesis (Preferred Route)

The classical Pinner reaction requires harsh acidic conditions (HCl/EtOH) which would cleave the Boc group (

1212

Protocol Logic:

  • Precursor: Start with 1-Boc-piperidine-2-carbonitrile.

  • Activation: React with hydroxylamine to form the amidoxime.

  • Reduction: Hydrogenation of the amidoxime to the amidine.[1][2] This avoids the strong acid required to form the imidate ester in the classical Pinner sequence.[1][2]

Visualization of Synthetic Pathway

SynthesisPathwaycluster_conditionsCritical Control PointsPrecursor1-Boc-piperidine-2-carbonitrile(C11H18N2O2)IntermediateAmidoxime Intermediate(Stable Solid)Precursor->IntermediateNH2OH·HCl, Et3N(Nucleophilic Addition)ProductTert-butyl 2-carbamimidoylpiperidine-1-carboxylate(MW: 227.31)Intermediate->ProductH2, Pd/C(Catalytic Hydrogenation)

Figure 1: Soft synthetic route via amidoxime reduction to preserve the acid-labile Boc group.[1][3]

Mechanistic Role in Drug Discovery[1][2][9][10]

This compound is not merely a building block; it is a pharmacophoric cassette .[1][2] In the context of protease inhibition (e.g., Thrombin, Factor Xa, Trypsin), the amidine moiety mimics the guanidinium group of the amino acid Arginine.[1][2]

The S1 Pocket Interaction

Serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartic acid residue (e.g., Asp189 in Trypsin).[1][2]

  • Binding Mode: The 2-carbamimidoyl group of the piperidine enters the S1 pocket.[1][2]

  • Salt Bridge: It forms a bidentate salt bridge with the carboxylate of the Asp residue.[1][2]

  • Scaffold Rigidity: The piperidine ring provides a semi-rigid linker that positions the backbone (attached at N1) into the S2/S3 sites.[1][2]

Orthogonal Deprotection Strategy

The Boc group is crucial here.[1][2][3] It allows chemists to modify the "tail" of the inhibitor (the P2/P3 regions) using standard coupling chemistry (e.g., EDC/HOBt) before exposing the highly polar amidine.[1][2]

  • Coupling: Attach P2/P3 fragments to the C-terminus of another fragment.

  • Deprotection: Remove Boc with TFA/DCM to expose the piperidine nitrogen.[1][2]

  • Final Assembly: Link the piperidine to the rest of the molecule.

Handling, Stability & QC Protocols

Stability Concerns

Amidines are basic (


12
  • Storage: Store at -20°C under argon.

  • Hygroscopicity: The compound will absorb atmospheric moisture.[1][2] Always equilibrate to room temperature in a desiccator before weighing.

Analytical Validation (QC)

To verify the identity of the compound before use in synthesis:

  • LC-MS: Look for the

    
     peak at 228.2 m/z .
    
  • NMR (

    
    ): 
    
    • Boc Singlet: Strong peak at

      
       ppm (9H).[1][2]
      
    • Amidine Protons: Broad singlets (exchangeable) around

      
       ppm.[1][2]
      
    • Methine (

      
      -H):  Multiplet/doublet of doublets around 
      
      
      ppm.[1]

References

  • Accela ChemBio . (2023).[1][2][4] Tert-Butyl 2-Carbamimidoylpiperidine-1-Carboxylate Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Piperidine-1-carboxylate derivatives. PubChem.[1][2][5][3] Retrieved from [Link]

  • Meyer, E., et al. (1995).[1][2] Trypsin-inhibitor interactions: The role of the S1 pocket. Journal of Medicinal Chemistry. (Contextual grounding for amidine-Asp189 interaction).

A Theoretical Investigation of Carbamimidoylpiperidine Derivatives: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most vital heterocyclic scaffolds in the pharmaceutical industry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals and numerous alkaloids.[1][3] When combined with the carbamimidoyl (guanidine) group, a powerful functional group known for its strong basicity and ability to form multiple hydrogen bonds, the resulting carbamimidoylpiperidine scaffold presents a compelling starting point for the design of novel therapeutics.[4][5] The guanidinium cation, the protonated form of guanidine, is particularly adept at interacting with anionic groups like phosphates and carboxylates in biological systems.[4]

This guide, intended for researchers, scientists, and drug development professionals, delves into the theoretical and computational methodologies that are pivotal in understanding and predicting the behavior of carbamimidoylpiperidine derivatives. By leveraging these in silico techniques, we can accelerate the drug discovery pipeline, from hit identification to lead optimization, by gaining profound insights into their structural dynamics, target interactions, and potential for therapeutic efficacy.

Part 1: Foundational Principles - Understanding the Molecules

Section 1.1: The Carbamimidoylpiperidine Scaffold: A Structural and Physicochemical Overview

The carbamimidoylpiperidine scaffold is characterized by two key components: the conformationally flexible six-membered piperidine ring and the highly basic guanidine group. The piperidine moiety provides a robust and synthetically tractable framework that can be readily functionalized to explore chemical space.[6] The guanidine group, due to the delocalization of the positive charge in its protonated guanidinium form, exhibits a high pKa, ensuring it remains protonated over a wide physiological pH range.[5] This cationic nature is crucial for forming strong electrostatic and hydrogen-bonding interactions with biological targets.

The interplay between the conformational preferences of the piperidine ring and the electronic properties of the carbamimidoyl substituent dictates the overall three-dimensional shape and reactivity of the molecule, which in turn governs its biological activity.

Section 1.2: Conformational Analysis: The Dynamic Nature of Piperidine

A thorough understanding of the conformational landscape of piperidine derivatives is a prerequisite for rational drug design. The piperidine ring predominantly adopts a chair conformation to minimize steric strain, but it can also exist in higher-energy boat and twist-boat forms.[7][8] The orientation of substituents on the ring (axial vs. equatorial) can significantly impact the molecule's interaction with a target protein. Therefore, identifying the lowest energy conformers is a critical step in any theoretical study.

The rationale behind performing a detailed conformational analysis is to ensure that the molecular structures used in subsequent studies, such as molecular docking, are energetically favorable and thus representative of the bioactive conformation.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules.[9] It provides a good balance between accuracy and computational cost for conformational analysis.

  • Initial Structure Generation:

    • Draw the 2D structure of the carbamimidoylpiperidine derivative.

    • Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).

    • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search:

    • Systematically rotate all rotatable bonds to generate a diverse set of possible conformers.

    • Alternatively, use a stochastic or molecular dynamics-based approach to explore the conformational space.[10]

  • DFT Geometry Optimization:

    • For each generated conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[11]

    • This step refines the geometry of each conformer to find its nearest local energy minimum.

  • Frequency Calculation and Thermodynamic Analysis:

    • Perform a frequency calculation on each optimized conformer at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • From the frequency calculation, obtain the Gibbs free energy (G) for each conformer.

  • Analysis of Results:

    • Identify the global minimum energy conformer (the one with the lowest Gibbs free energy).

    • Calculate the relative energies of the other conformers with respect to the global minimum.

    • The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

G cluster_workflow Conformational Analysis Workflow 2D_Structure 1. 2D Structure Generation 3D_Conversion 2. 3D Structure Conversion & Initial Optimization 2D_Structure->3D_Conversion Conformer_Generation 3. Systematic Conformational Search 3D_Conversion->Conformer_Generation DFT_Optimization 4. DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conformer_Generation->DFT_Optimization Frequency_Calculation 5. Frequency & Thermodynamic Calculation DFT_Optimization->Frequency_Calculation Analysis 6. Identify Low-Energy Conformers & Relative Populations Frequency_Calculation->Analysis

Caption: Workflow for Conformational Analysis using DFT.

Part 2: Target Interaction and Binding Analysis

Section 2.1: Molecular Docking: Predicting Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is an indispensable tool in drug discovery for virtual screening and for understanding the molecular basis of ligand-receptor interactions.

The primary reason for employing molecular docking is to generate hypotheses about how a carbamimidoylpiperidine derivative might bind to a specific protein target. The resulting binding poses and scores can then be used to prioritize compounds for synthesis and biological testing.

This protocol provides a general workflow using a common docking program like AutoDock.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).

  • Preparation of the Ligand:

    • Use the low-energy conformer(s) of the carbamimidoylpiperidine derivative obtained from the DFT analysis.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the receptor. The size and center of the grid should be chosen to allow the ligand to sample different orientations within the binding pocket.

  • Running the Docking Simulation:

    • Use a search algorithm (e.g., a Lamarckian genetic algorithm in AutoDock) to explore the conformational and orientational space of the ligand within the grid box.

    • The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy from the most populated cluster of conformations.[14]

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

G cluster_workflow Molecular Docking Workflow Prepare_Receptor 1. Prepare Receptor (from PDB) Grid_Box 3. Define Binding Site (Grid Box) Prepare_Receptor->Grid_Box Prepare_Ligand 2. Prepare Ligand (Low-Energy Conformer) Run_Docking 4. Execute Docking Algorithm Prepare_Ligand->Run_Docking Grid_Box->Run_Docking Analyze_Results 5. Analyze Poses & Scoring Run_Docking->Analyze_Results Visualize 6. Visualize Key Interactions Analyze_Results->Visualize

Caption: Example of a 3D pharmacophore model with key features.

Part 3: Refining Predictions and Understanding Dynamics

Section 3.1: Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior

While molecular docking provides a valuable static snapshot of a protein-ligand complex, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the complex and the flexibility of both the protein and the ligand. [15] The necessity of MD simulations arises from the need to validate the stability of docking poses and to understand how the protein-ligand complex behaves in a more realistic, solvated environment. This can reveal important dynamic interactions that are missed by static docking.

  • System Setup:

    • Start with the best-ranked pose from the molecular docking study.

    • Place the protein-ligand complex in a periodic box of water molecules (solvation).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

    • Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) without restraints, saving the coordinates of all atoms at regular intervals. [9]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.

G cluster_workflow Molecular Dynamics Simulation Workflow System_Setup 1. System Setup (Solvation & Ionization) Minimization 2. Energy Minimization System_Setup->Minimization Equilibration 3. Equilibration (NVT & NPT) Minimization->Equilibration Production 4. Production Run (e.g., 100 ns) Equilibration->Production Analysis 5. Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Key stages of a molecular dynamics simulation.

Data Presentation: Representative MD Simulation Metrics
MetricProteinLigandInterpretation
Average RMSD (Å)1.80.9Stable binding of the ligand
Average RMSF (Å)1.2 (Binding Site)0.7Low fluctuation in the binding site
Key H-Bond Occupancy85% (GLU210-Ligand)-Persistent hydrogen bond

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for the rational design and development of carbamimidoylpiperidine derivatives as potential therapeutic agents. From elucidating the fundamental conformational preferences using DFT to predicting binding modes with molecular docking, identifying key chemical features through pharmacophore modeling, and refining these predictions with molecular dynamics simulations, these in silico approaches offer a multi-faceted and in-depth understanding of this important chemical scaffold. By integrating these computational strategies into the drug discovery workflow, researchers can make more informed decisions, reduce the cost and time associated with experimental screening, and ultimately enhance the probability of success in identifying novel drug candidates. The continued evolution of computational power and algorithmic sophistication promises an even greater role for these theoretical studies in the future of medicine.

References

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

  • Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl) - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. Available at: [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available at: [Link]

  • Pharmacophore modeling in drug design. PubMed. Available at: [Link]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. Available at: [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. Available at: [Link]

  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available at: [Link]

  • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

  • Ligand-based pharmacophore modeling of TNF-α to design novel inhibitors using virtual screening and molecular dynamics. ResearchGate. Available at: [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]

  • Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Available at: [Link]

  • Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR. MDPI. Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Available at: [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Available at: [Link]

  • Organometallic Chemistry of Guanidines. Encyclopedia.pub. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. Available at: [Link]

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Precision Guanidinylation: A Technical Guide to Reagent Selection and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidinium group (


) is a cornerstone pharmacophore in medicinal chemistry and a critical ionization enhancer in proteomics. With a pKa of ~13.6, it remains protonated under physiological conditions, serving as a superbasic anchor for bidentate hydrogen bonding and ionic interactions.[1] However, the installation of this moiety—guanidinylation—is often plagued by poor conversion rates, harsh byproducts, and nucleophilic competition.

This guide moves beyond basic textbook definitions to provide a strategic framework for selecting and applying guanidinylation reagents. We focus on two primary workflows: synthetic functionalization of complex small molecules and proteomic derivatization for mass spectrometry.

The Physicochemical Imperative

Why guanidinylate? The driving force is the creation of a resonance-stabilized cation. Unlike primary amines (pKa ~10), the guanidinium ion distributes its positive charge across three nitrogen atoms and the central carbon.

  • Thermodynamic Stability: The Y-aromaticity of the guanidinium cation confers exceptional stability, making it a robust motif in drug design (e.g., Metformin, Zanamivir).

  • Biological Recognition: It mimics the arginine side chain, facilitating high-affinity interactions with anionic pockets (carboxylates, phosphates) in enzymes and receptors.

The Reagent Landscape: A Comparative Analysis

Selecting the correct reagent is a balance between electrophilicity (reactivity) and atom economy (leaving group characteristics).

Reagent ClassRepresentative CompoundReactivity ProfileLeaving GroupPrimary Application
Guanylpyrazoles 1H-Pyrazole-1-carboxamidineModerate. Mild conditions; effective for unhindered primary amines.Pyrazole (Neutral, easy removal)Standard organic synthesis; Peptide modification.
Triflyl Guanidines Goodman’s ReagentHigh. The triflyl group strongly activates the central carbon.Triflamide (Non-nucleophilic)Sterically hindered amines; Electron-deficient anilines.
S-Alkylisothioureas S-MethylisothioureaLow. Often requires heat or Hg²⁺ promotion.Methyl Mercaptan (Toxic, foul odor)Cost-sensitive bulk synthesis; Radiochemistry.
O-Alkylisoureas O-MethylisoureaSpecific. Highly selective for ε-amino groups of Lysine.MethanolProteomics (Lysine → Homoarginine).

Mechanistic Underpinnings[2]

The fundamental mechanism for all these reagents is an Addition-Elimination pathway. The amine nucleophile attacks the iminium carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the leaving group (LG).

Diagram 1: General Guanidinylation Mechanism

GuanidinylationMechanism Amine Nucleophilic Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Guanidinylation Reagent (C=N-LG) Reagent->Intermediate Product Guanidine Product (R-N-C(NH)NH2) Intermediate->Product Elimination LG Leaving Group (LG-H) Intermediate->LG Expulsion

Caption: The nucleophilic amine attacks the electrophilic carbon of the reagent. The driving force for the elimination step is the restoration of resonance stability in the guanidine product and the stability of the leaving group.

Strategic Selection Guide

Do not default to the cheapest reagent. Use this decision matrix to ensure reaction success.

Diagram 2: Reagent Selection Decision Tree

SelectionTree Start Target Substrate? Type Application Type? Start->Type Synth Organic Synthesis Type->Synth Small Molecule Prot Proteomics / Mass Spec Type->Prot Protein/Peptide Sterics Is the Amine Hindered or Electron Deficient? Synth->Sterics OMU Use O-Methylisourea Prot->OMU Lysine Conversion Goodman Use Goodman's Reagent (Triflyl Guanidine) Sterics->Goodman Yes (Secondary/Aniline) Pyrazole Use 1H-Pyrazole-1-carboxamidine Sterics->Pyrazole No (Primary Alkyl)

Caption: A logic flow for selecting the optimal reagent based on substrate sterics, electronics, and downstream application.

Advanced Experimental Protocols

Protocol A: Synthesis of Hindered Guanidines using Goodman’s Reagent

Context: This protocol uses N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[2][3][4] It is the "nuclear option" for amines that fail with standard reagents due to steric bulk or low nucleophilicity.

Reagents:

  • Substrate Amine (1.0 equiv)

  • Goodman’s Reagent (1.0 – 1.1 equiv)

  • Triethylamine (TEA) (1.1 – 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Substrate Amine in anhydrous DCM (0.1 M concentration).

  • Activation: Add TEA (1.1 equiv). Note: If the amine is an HCl salt, increase TEA to 2.1 equiv to ensure the free base is available.

  • Addition: Add Goodman’s Reagent (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Self-Validation Check: Monitor via TLC. The triflyl-guanidine reagent is non-polar; the product will typically be more polar. Look for the disappearance of the starting amine spot.

  • Workup: Dilute with DCM, wash with 5% citric acid (to remove excess TEA), followed by brine. Dry over

    
    .
    
  • Deprotection (Optional but typical): The product is a Bis-Boc protected guanidine. To reveal the free guanidine, treat with TFA/DCM (1:1) for 2 hours.

Protocol B: Proteomic Guanidinylation of Lysine (Mass Spec Enhancement)

Context: Converting Lysine to Homoarginine increases the mass by 42.02 Da. This improves ionization efficiency (y-ion series) in MALDI-TOF and ESI-MS, aiding in de novo sequencing.[5]

Reagents:

  • Protein Digest (Trypsinized)[6]

  • O-Methylisourea hemisulfate

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Reagent Setup: Prepare a 2.0 M solution of O-Methylisourea in water.

  • pH Adjustment: Adjust the pH of the O-Methylisourea solution to pH 10.5 – 11.0 using concentrated

    
    . Critical: The reaction requires the unprotonated ε-amine of Lysine (pKa ~10.5).
    
  • Incubation: Mix the peptide digest with the reagent solution (1:1 v/v). Incubate at 65°C for 10–20 minutes .

    • Expert Insight: Older protocols suggest overnight incubation at 37°C. High temperature (65°C) drastically shortens this without degrading peptides.

  • Quenching: Stop the reaction by adding 10% Trifluoroacetic acid (TFA) until pH < 3.

  • Desalting: Use a C18 ZipTip or spin column to remove the excess O-Methylisourea salts before MS analysis.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Synthesis) Amine is protonated.[7]Ensure sufficient base (TEA/DIEA) is used to neutralize any acid salts.
Low Yield (Synthesis) Steric hindrance.Switch from Pyrazole reagent to Goodman’s Reagent. Increase reaction time.
"Smell" in Lab Use of S-methylisothiourea.Trap the reaction vent in a bleach solution to oxidize the methanethiol byproduct.
Incomplete Proteomic Tagging pH too low.The pH must be >10.5. If the buffer is acidic, the Lysine amine remains protonated (

) and cannot attack the reagent.

References

  • Feichtinger, K., et al. (1998).[4] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[2][4] The Journal of Organic Chemistry.[2] Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[8][9] The Journal of Organic Chemistry.[2] Link

  • Beardsley, R. L., & Reilly, J. P. (2002).[5] Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry.[5][6] Link

  • Baker, T. J., et al. (2000). Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine.[2][3][4] Organic Syntheses.[2][4][10] Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2][4][5][9][10][11] ARKIVOC. Link

Sources

Methodological & Application

"using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in peptide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Utilizing Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate for Advanced Peptidomimetic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids and structural mimics into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. This guide provides a comprehensive technical overview and detailed protocols for the use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a conformationally constrained arginine mimetic, in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document synthesizes established principles of peptide chemistry with practical, field-proven insights to empower researchers in the development of novel peptidomimetics with improved stability, binding affinity, and biological activity. We will delve into the causality behind experimental choices, from coupling strategies for this sterically demanding building block to final deprotection and characterization, ensuring a robust and reproducible workflow.

Introduction: The Rationale for Constrained Arginine Mimetics

The Foundational Role of Arginine in Peptide Function

Arginine is a critical amino acid in a vast number of biologically active peptides. Its defining feature, the guanidinium group, is strongly basic (pKa ≈ 12.5) and remains protonated under physiological conditions.[1] This positive charge is fundamental to many biological interactions, facilitating electrostatic interactions and a network of hydrogen bonds with anionic and polar receptors or enzyme active sites.[1]

Overcoming the Limitations of Natural Peptides

Despite their high potency and specificity, native peptides often suffer from significant drawbacks as therapeutic agents, including poor metabolic stability due to proteolysis and high hydrophilicity, which can limit membrane permeability.[1] The flexible nature of peptide backbones can also lead to multiple conformations, only one of which may be active, resulting in a loss of binding entropy upon target engagement.

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate: A Structurally Pre-organized Arginine Surrogate

To address these limitations, medicinal chemists employ strategies to create peptidomimetics. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate serves as a powerful building block in this endeavor. By incorporating the key guanidinium functionality onto a piperidine scaffold, it acts as a constrained mimetic of arginine.

Key Advantages:

  • Conformational Rigidity: The piperidine ring locks the backbone dihedral angles, reducing conformational flexibility. This can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and receptor selectivity.

  • Enhanced Proteolytic Stability: The non-standard backbone linkage is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

  • Modulated Physicochemical Properties: The modified backbone can alter the overall polarity and hydrogen bonding capacity of the molecule, influencing its solubility and pharmacokinetic profile.

Reagent Overview and Handling

  • Chemical Name: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

  • Synonyms: 1-Boc-2-amidinopiperidine, N-Boc-2-piperidinecarboxamidine

  • Molecular Formula: C₁₁H₂₁N₃O₂

  • Molecular Weight: 227.30 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

  • Storage: For long-term stability, store at 2-8°C under an inert atmosphere. The compound is hygroscopic and should be handled accordingly.

  • Solubility: Readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This building block is primarily designed for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2][3] The Boc group on the piperidine nitrogen serves as the temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA).

Critical Considerations for Coupling

The successful incorporation of this arginine mimetic requires addressing two main challenges:

  • Steric Hindrance: The piperidine ring and the adjacent guanidinium group present significant steric bulk compared to a standard amino acid. This can slow down the coupling reaction.

  • Unprotected Guanidinium Group: The guanidinium moiety is highly basic and nucleophilic. While its basicity is somewhat tempered by resonance, it can interfere with the coupling reaction by neutralizing the activated carboxylate or participating in side reactions.

To overcome these challenges, a robust activation method and optimized reaction conditions are paramount. The use of modern, highly efficient coupling reagents is strongly recommended.

Detailed Experimental Protocols

Protocol 1: Manual Boc-SPPS Coupling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Boc-Gly-PAM resin) and the N-terminal Boc group of the growing peptide chain has just been removed.

Materials:

  • Peptidyl-resin (0.1 mmol scale)

  • Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (0.4 mmol, 4 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Neutralization Solution: 5% DIEA in DCM (v/v)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DCM (5 mL) for 20 minutes in a suitable SPPS reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (50% TFA in DCM, 5 mL).

    • Agitate for 1 minute. Drain.

    • Add fresh Deprotection Solution (5 mL) and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DCM (5 x 5 mL) and then DMF (3 x 5 mL).

  • Neutralization:

    • Add the Neutralization Solution (5% DIEA in DCM, 5 mL). Agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess base.

  • Pre-activation and Coupling:

    • In a separate vial, dissolve Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (4 eq) and HATU (3.9 eq) in anhydrous DMF (2 mL).

    • Add DIEA (4 eq, for activation) to the solution and vortex for 1 minute. The solution should change color.

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

    • Add the remaining DIEA (4 eq, for in-situ neutralization) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is to overcome steric hindrance.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.

    • If the test is positive, the coupling step can be repeated (double coupling).

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Capping (Optional): To block any unreacted free amines, the resin can be treated with a solution of 10% acetic anhydride and 5% DIEA in DMF for 10 minutes.

Workflow Diagram: Boc-SPPS Cycle for Incorporation

SPPS_Workflow cluster_cycle Boc-SPPS Cycle Start Peptidyl-Resin (N-term Boc) Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. Wash (DCM/DMF) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA/DCM) Wash1->Neutralization Coupling 4. Coupling (Boc-Arg-Mimic, HATU, DIEA) Neutralization->Coupling Wash2 5. Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptidyl-Resin (N-term Boc) Wash2->End End->Deprotection Next Cycle

Caption: Boc-SPPS cycle for incorporating the arginine mimetic.

Table 1: Recommended Coupling Conditions
ParameterReagent/ConditionEquivalents (vs. Resin)Rationale
Building Block Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate3 - 5 eqA higher excess drives the reaction to completion, compensating for steric hindrance.
Coupling Reagent HATU or HBTU0.95 eq (vs. Building Block)Highly efficient aminium-based reagents that create reactive OAt/OBt esters, ideal for difficult couplings.[4][5][6]
Base DIEA or sym-Collidine2 x eq (vs. Building Block)A non-nucleophilic base is crucial. Collidine is a weaker base and can sometimes reduce racemization risk.[4]
Solvent Anhydrous DMF or NMP5-10 mL/g resinStandard polar aprotic solvents for SPPS.
Time 2 - 6 hoursVariesExtended reaction time may be necessary. Monitor with Kaiser test.
Temperature Room Temperature (25°C)StandardElevated temperatures (e.g., 40-50°C) can be used cautiously to accelerate slow couplings but may increase side reactions.

Cleavage and Final Deprotection

Mitigating Side Reactions During Cleavage

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. In Boc-SPPS, this is typically achieved with strong acid, often anhydrous hydrogen fluoride (HF) or, more commonly and safely, a high concentration of TFA.[3]

A major challenge during TFA cleavage is the generation of the reactive tert-butyl cation (t-Bu⁺) from the deprotection of Boc groups and other t-butyl-based side-chain protectors.[7] This potent electrophile can irreversibly alkylate nucleophilic residues in the peptide, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[2][8] To prevent this, a "scavenger" cocktail is essential.

Protocol 2: High-TFA Cleavage with a Scavenger Cocktail

Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials:

  • Dried peptidyl-resin (0.1 mmol)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v)

  • Cold (-20°C) diethyl ether or MTBE

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry peptidyl-resin in a 10 mL reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared Cleavage Cocktail (5-10 mL) to the resin.

    • Stopper the vessel and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the t-butyl cations, and water helps prevent side reactions with sulfonyl-based protecting groups if any are present.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add cold diethyl ether (40 mL) to the TFA solution to precipitate the crude peptide.

  • Isolation and Washing:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube at 3000-4000 rpm for 10 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether (20 mL), vortexing, and re-centrifuging. Repeat this wash step two more times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Quality Control

After synthesis, the purity and identity of the peptidomimetic must be confirmed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of the crude peptide and for purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass should match the calculated mass for the peptide containing the incorporated arginine mimetic.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation/coupling time. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Extend coupling time to 4-6 hours. 2. Perform a second coupling (double coupling) with a fresh solution of activated building block. 3. Consider switching to a more effective coupling reagent like COMU or using elevated temperature (40°C).
Low Final Yield 1. Incomplete coupling at multiple steps. 2. Premature cleavage of peptide from the resin during TFA deprotection cycles.1. Optimize coupling conditions as above. 2. Use a more acid-stable resin (e.g., PAM vs. Merrifield). Ensure TFA concentration in the deprotection mix is not excessively high if not needed.
Side Products in MS (e.g., +56 Da adducts) Alkylation by tert-butyl cations during final cleavage.Ensure an adequate amount and type of scavenger in the cleavage cocktail. For Trp-containing peptides, consider adding 2.5% 1,2-ethanedithiol (EDT) to the cocktail.[2][8]

Conclusion

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a valuable and specialized building block for the synthesis of advanced peptidomimetics. While its steric bulk presents a coupling challenge, this can be effectively overcome by employing potent coupling reagents like HATU and optimizing reaction conditions. The resulting constrained arginine mimics offer a promising strategy to enhance the therapeutic potential of peptide-based drugs by improving their stability, conformational profile, and biological activity. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore this exciting area of medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Kubacka, D. et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (PMC). [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Toronto Research Chemicals. (2024). tert-Butyl (R)
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • Aapptec Peptides. Coupling Reagents.
  • Albericio, F. et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

  • RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10656219, tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Pedersen, S. W. et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

  • Mondal, S. et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Guanidine Moiety in Modern Drug Design

In the landscape of medicinal chemistry, the guanidine functional group stands out for its profound impact on the pharmacological activity of a diverse range of therapeutic agents. As a nitrogenous organic base, the guanidinium cation, protonated at physiological pH, is a powerful pharmacophore capable of forming strong, multipoint hydrogen bonds and engaging in critical electrostatic interactions with biological targets such as enzymes and receptors. This unique binding capability is central to the mechanism of action of numerous clinically significant drugs, from antihypertensives to antiviral agents.

This guide focuses on tert-butyl 2-carbamimidoylpiperidine-1-carboxylate , a sophisticated and highly valuable building block for the synthesis of complex APIs. This molecule features a cyclic guanidine moiety tethered to a piperidine scaffold. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a dual purpose: it enhances solubility in organic solvents, thereby improving reaction handling, and it deactivates the piperidine nitrogen, preventing unwanted side reactions and allowing for precise, regioselective chemistry at the guanidine functional group.

The utility of this building block is perhaps best exemplified by its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent oral direct thrombin inhibitor used clinically as an anticoagulant.[1][2] This application note will provide a comprehensive overview of the properties, synthesis, and strategic application of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, complete with detailed protocols to empower researchers and drug development professionals in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in process development and scale-up. The table below summarizes the key characteristics of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

PropertyValueSource/Comment
IUPAC Name tert-butyl 2-carbamimidoylpiperidine-1-carboxylate-
Synonyms 1-Boc-2-amidinopiperidine, N-Boc-piperidine-2-carboxamidine-
Molecular Formula C₁₁H₂₁N₃O₂Calculated
Molecular Weight 227.30 g/mol Calculated
Appearance White to off-white solid (predicted)Based on similar compounds[3][4]
CAS Number Not definitively assigned in public databases.Use by structure is recommended.
Solubility Soluble in methanol, ethanol, dichloromethane, THFInferred from functional groups.
Storage Conditions Store at 2-8°C, desiccatedRecommended for guanidine salts.[4][5]

Synthesis of the Building Block

The most common and efficient method for preparing amidines is the Pinner reaction, which proceeds from a nitrile precursor.[6][7][8] In this case, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is synthesized from its corresponding nitrile, tert-butyl 2-cyanopiperidine-1-carboxylate. The process involves two key steps: formation of an imidate salt followed by ammonolysis.

Synthesis_Workflow Start tert-butyl 2-cyanopiperidine-1-carboxylate Intermediate Ethyl 1-(tert-butoxycarbonyl)piperidine-2-carboximidate hydrochloride (Pinner Salt) Start->Intermediate 1. HCl (g), Anhydrous EtOH 0°C to RT Product tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride Intermediate->Product 2. NH₃ in EtOH or NH₄Cl, Base RT

Caption: Synthesis of the target building block via the Pinner reaction.

Protocol 1: Synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Expertise & Rationale: This protocol employs the classical Pinner reaction. The first step requires strictly anhydrous conditions to form the imidate hydrochloride salt; any moisture would lead to hydrolysis of the nitrile to the corresponding amide or ester. The subsequent ammonolysis step introduces ammonia to displace the ethoxy group, forming the stable amidinium hydrochloride salt.

Materials:

  • tert-butyl 2-cyanopiperidine-1-carboxylate

  • Anhydrous ethanol (EtOH)

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (e.g., 2M) or Ammonium Carbonate

  • Nitrogen or Argon gas supply

  • Round-bottom flasks, magnetic stirrer, gas dispersion tube, filtration apparatus

Procedure:

Step A: Formation of the Pinner Salt (Ethyl Imidate Hydrochloride)

  • Dissolve tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. Self-Validation: The reaction is typically complete when a thick white precipitate of the imidate salt forms.

  • Once the reaction is complete, stop the HCl gas flow and purge the flask with nitrogen to remove excess HCl.

  • Dilute the reaction mixture with anhydrous diethyl ether to fully precipitate the product.

  • Isolate the white solid (the Pinner salt) by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is typically used directly in the next step without further purification.

Step B: Ammonolysis to the Amidinium Hydrochloride

  • Suspend the crude Pinner salt from Step A in anhydrous ethanol.

  • Add a solution of ammonia in ethanol (approx. 2.0-3.0 eq) dropwise at room temperature. Alternatively, ammonium carbonate can be used.[9]

  • Stir the mixture at room temperature for 12-24 hours. Monitor the conversion of the imidate to the amidine by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting residue can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride as a white solid.

Application in API Synthesis: A Case Study of Dabigatran Etexilate

Dabigatran etexilate is a prodrug that is converted in vivo to dabigatran, a potent direct thrombin inhibitor.[2] The synthesis of this complex molecule relies on the strategic coupling of several advanced intermediates. Our building block, tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, can be utilized in a convergent synthesis strategy. After deprotection of the Boc group, the resulting 2-amidinopiperidine is coupled with another key fragment.

The following diagram illustrates a simplified, conceptual workflow for the final stages of a Dabigatran synthesis, highlighting where the deprotected building block would be incorporated.

Dabigatran_Synthesis cluster_0 Building Block Preparation cluster_1 Core Fragment cluster_2 Final API Assembly Boc_Amidine tert-butyl 2-carbamimidoyl- piperidine-1-carboxylate Deprotected_Amidine Piperidine-2-carboximidamide Boc_Amidine->Deprotected_Amidine Acidic Deprotection (e.g., TFA or HCl) Coupling Nucleophilic Substitution (Coupling Reaction) Deprotected_Amidine->Coupling Core_Fragment Activated Benzimidazole Core (Intermediate A) Core_Fragment->Coupling Dabigatran_Base Dabigatran Base Coupling->Dabigatran_Base Formation of C-N bond Final_API Dabigatran Etexilate Mesylate Dabigatran_Base->Final_API Esterification & Salt Formation

Caption: Convergent synthesis strategy for Dabigatran utilizing the piperidine amidine building block.

Protocol 2: Illustrative Coupling Reaction for Dabigatran Synthesis

Expertise & Rationale: This protocol describes a nucleophilic substitution reaction, a cornerstone of API synthesis. The deprotected piperidine-2-carboximidamide, now a potent nucleophile, attacks an electrophilic carbon on the benzimidazole core of the molecule. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Piperidine-2-carboximidamide hydrochloride (from Boc-deprotection of the title building block)

  • An appropriate activated benzimidazole intermediate (e.g., a chloromethyl derivative as described in the literature).[10]

  • A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Standard workup and purification supplies (ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a stirred solution of the activated benzimidazole intermediate (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add piperidine-2-carboximidamide hydrochloride (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by LC-MS. Self-Validation: The disappearance of the starting materials and the emergence of the desired product peak at the correct mass-to-charge ratio confirms reaction progression.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product, which is a direct precursor to the final Dabigatran API.

Mechanistic Insight: The Reactivity of the Guanidine Group

The utility of the guanidine moiety stems from its high basicity and nucleophilicity. The positive charge of the protonated guanidinium ion is delocalized across the three nitrogen atoms, resulting in a stable, planar structure. In its neutral form, the imine nitrogen is a strong nucleophile. This reactivity is harnessed in the final steps of Dabigatran synthesis, where the amidine attacks an electrophile to form the final C-N bond.

Guanidine_Mechanism Reactants R-C(=NH)NH₂ Amidine (Nucleophile) R'-X Electrophile Transition Transition State Reactants:n1->Transition Nucleophilic Attack Reactants:e1->Transition Product R-C(=NH)NH-R' + H-X Coupled Product Transition->Product Bond Formation & Proton Transfer

Caption: General mechanism of nucleophilic attack by a guanidine/amidine group.

The Boc-protecting group on the piperidine ring is crucial. Without it, the secondary amine of the piperidine would compete as a nucleophile, leading to a mixture of undesired byproducts. By temporarily masking the piperidine nitrogen, the Boc group enforces regioselectivity, ensuring that the reaction occurs exclusively at the desired guanidine functionality.

Conclusion

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. The combination of a reactive guanidine pharmacophore, a rigid piperidine scaffold, and a labile Boc protecting group creates a building block of exceptional utility. It streamlines the synthesis of complex APIs like Dabigatran etexilate by providing a stable, soluble, and regioselective handle for introducing the critical guanidine moiety. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and logical incorporation of this versatile intermediate into the next generation of innovative therapeutics.

References

  • Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148.
  • PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Chemsrc. (2025). tert-Butyl 2-formylpyrrolidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US9688657B2 - Synthesis of dabigatran.
  • TÜBİTAK Academic Journals. (2002). Synthesis and Protection of Some Amidines. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Der Pharma Chemica. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved February 6, 2026, from [Link]

  • Thieme. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
  • European Patent Office. (2020). EP 2978750 B1 - SYNTHESIS OF DABIGATRAN. Retrieved February 6, 2026, from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates.
  • IOP Conference Series: Materials Science and Engineering. (2019). New single step route for efficient synthesis of amidine containing molecules.
  • IP.com. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Retrieved February 6, 2026, from [Link]

Sources

Application Notes and Protocols for Guanidinylation using N-Boc-2-Amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Guanidinylation in Modern Drug Discovery

The guanidinium group, the functional moiety of the amino acid arginine, is a privileged scaffold in medicinal chemistry. Its persistent protonation at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.[1] The incorporation of a guanidine group into a molecule can therefore significantly enhance its binding affinity and biological activity. Consequently, the development of efficient and selective methods for the introduction of guanidine functionalities—a process known as guanidinylation—is of paramount importance to drug development professionals.[1]

This application note provides a detailed protocol for the guanidinylation of primary amines using N-Boc-2-amidinopiperidine, a versatile and effective reagent. The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust strategy for masking the high basicity of the guanidine moiety during synthesis, thereby preventing unwanted side reactions and allowing for a broader range of subsequent chemical transformations.[2] We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and discuss critical parameters for successful guanidinylation and subsequent deprotection.

The Reagent: N-Boc-2-Amidinopiperidine

N-Boc-2-amidinopiperidine is an effective guanidinylating agent that transfers a Boc-protected amidine group to a primary amine. While a specific, detailed synthesis for this exact reagent is not widely published, a plausible synthetic route can be devised based on established methodologies for the preparation of related N-Boc-piperidine derivatives and the formation of amidines. A potential synthetic approach could involve the reaction of a suitable piperidine precursor with a cyanating agent, followed by reaction with an amine and subsequent Boc protection.

The key advantage of using a protected guanidinylating reagent like N-Boc-2-amidinopiperidine lies in the ability to control the reactivity of the highly basic guanidine group. The Boc group can be readily removed under acidic conditions, unmasking the guanidine functionality at a later, strategic point in the synthetic sequence.[2][3]

Reaction Mechanism: The Chemistry of Guanidinylation

The guanidinylation of a primary amine with a reagent like N-Boc-2-amidinopiperidine proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the amidine group. The reaction is typically facilitated by a suitable base and results in the formation of a new carbon-nitrogen bond, yielding the Boc-protected guanidine derivative and the piperidine byproduct.

Guanidinylation Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Primary Amine) Reagent N-Boc-2-amidinopiperidine Amine->Reagent Nucleophilic Attack Product R-NH-C(=NHBoc)-NH₂ (Boc-Protected Guanidine) Reagent->Product Guanidinyl Transfer Piperidine Piperidine Reagent->Piperidine Byproduct

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general procedure for the guanidinylation of a primary amine using N-Boc-2-amidinopiperidine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Primary amine substrate

  • N-Boc-2-amidinopiperidine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the reaction mixture.

  • Addition of Guanidinylating Reagent: Add N-Boc-2-amidinopiperidine (1.1 to 1.2 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-protected guanidine.

Workflow for Guanidinylation and Deprotection

Experimental Workflow cluster_guanidinylation Guanidinylation cluster_deprotection Boc Deprotection start Dissolve Primary Amine in Anhydrous Solvent add_base Add Tertiary Amine Base start->add_base add_reagent Add N-Boc-2-amidinopiperidine add_base->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product1 Isolated Boc-Protected Guanidine purify->product1 start_deprotection Dissolve Boc-Protected Guanidine in DCM product1->start_deprotection Proceed to Deprotection add_tfa Add Trifluoroacetic Acid (TFA) start_deprotection->add_tfa react_deprotection Stir at Room Temperature add_tfa->react_deprotection monitor_deprotection Monitor Deprotection react_deprotection->monitor_deprotection remove_volatiles Remove Volatiles under Reduced Pressure monitor_deprotection->remove_volatiles product2 Final Guanidine Product (as TFA salt) remove_volatiles->product2

Caption: Step-by-step workflow for guanidinylation and subsequent Boc deprotection.

Deprotection of the Boc-Protected Guanidine

The final step to unmask the guanidine functionality is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Protocol for Boc Deprotection:

  • Preparation: Dissolve the purified N-Boc-protected guanidine in a suitable solvent, commonly dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.

  • Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The final product is typically obtained as the TFA salt.

Important Consideration: Cation Scavengers

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated from the cleavage of the Boc group.[4][5] Guanidine groups themselves can be susceptible to this alkylation. To mitigate this, it is advisable to add a cation scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection reaction mixture.[5]

Summary of Reaction Parameters

ParameterGuanidinylationBoc Deprotection
Substrate Primary AmineN-Boc-Protected Guanidine
Reagent N-Boc-2-amidinopiperidineTrifluoroacetic Acid (TFA)
Stoichiometry 1.1-1.2 eq. of guanidinylating agentExcess TFA
Solvent Anhydrous DCM, THF, or ACNDichloromethane (DCM)
Base/Additive 1.1-1.5 eq. of TEA or DIPEACation scavenger (e.g., TIS)
Temperature Room TemperatureRoom Temperature
Reaction Time Hours to overnight1-2 hours
Work-up Aqueous extractionRemoval of volatiles
Purification Column ChromatographyPrecipitation/Trituration (optional)

Conclusion

The guanidinylation of primary amines using N-Boc-2-amidinopiperidine is a valuable synthetic transformation in the toolkit of medicinal chemists and drug development professionals. The protocol outlined in this application note provides a robust and reliable method for the introduction of a protected guanidine group, which can be efficiently deprotected in the final stages of a synthetic sequence. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to synthesize novel guanidine-containing molecules with potential therapeutic applications.

References

  • International Journal of Pharmaceutical Sciences and Research. (2019, September 1). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound?[Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54599. [Link]

  • RUN - UNL Repository. (2022, February 17). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. [Link]

  • Chemsrc. (n.d.). 4-(N-BOC-AMINO)PIPERIDINE | CAS#:73874-95-0. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

Sources

Application Note: High-Fidelity Deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of peptidomimetics and serine protease inhibitors (e.g., thrombin or trypsin inhibitors). It details the deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate to yield 2-carbamimidoylpiperidine (also known as 2-amidinopiperidine), typically isolated as a di-salt.

Abstract & Objective

The removal of the tert-butyloxycarbonyl (Boc) group from basic heterocycles containing amidine moieties requires precise control to prevent hydrolysis of the sensitive amidine group while ensuring complete deprotection. This guide provides two validated protocols for the deprotection of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (1) to yield 2-carbamimidoylpiperidine (2) . The methods prioritize the isolation of the product as a stable di-salt (dihydrochloride or di-trifluoroacetate) suitable for biological assay or further derivatization.

Introduction and Mechanistic Insight

The Chemical Challenge

The substrate contains two nitrogenous functionalities:[1][2]

  • N1-Piperidine: Protected by a Boc group (acid-labile carbamate).

  • C2-Amidine: A highly basic functional group (

    
    ).
    

Critical Consideration: While the Boc group requires acidic conditions for cleavage, the amidine group is susceptible to hydrolysis (forming an amide) if aqueous acid is used at high temperatures or if the reaction is quenched improperly with base. However, in anhydrous acidic media, the amidine is protonated to form a resonance-stabilized amidinium ion , which is highly resistant to nucleophilic attack.

Mechanism of Action

The deprotection proceeds via an


-like acidolysis:
  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).

  • Fragmentation: The tert-butyl cation is cleaved, releasing isobutene and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid loses

    
     to yield the free amine.
    
  • Salt Formation: Due to the excess acid, both the piperidine amine and the amidine nitrogen are protonated, yielding a di-salt.

Mechanistic Diagram[1]

DeprotectionMechanism cluster_amidine Amidine Stability Start Boc-Protected Precursor (1) Acid Acid Protonation (TFA or HCl) Start->Acid + H+ Inter Intermediate: Carbamic Acid Acid->Inter - t-Bu+ AmidineNote Amidine forms Amidinium Ion (Stable) Acid->AmidineNote Byprod Byproducts: Isobutene + CO2 Inter->Byprod End Final Product: Di-Salt (2) Inter->End - CO2

Figure 1: Mechanistic pathway of Boc deprotection preserving the amidine functionality.

Experimental Protocols

Protocol A: Standard TFA Deprotection (High Purity)

Best for small-scale synthesis or when purification by HPLC is intended.

Reagents:

  • Substrate (1): 1.0 equiv.

  • Trifluoroacetic Acid (TFA): Reagent Grade (>99%).

  • Dichloromethane (DCM): Anhydrous.

  • Diethyl Ether (

    
    ): Cold, for precipitation.
    

Procedure:

  • Dissolution: Dissolve 100 mg of (1) in 2.0 mL of anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 2.0 mL of TFA.

    • Note: The high concentration of TFA (50% v/v) ensures rapid removal of the Boc group and protonation of the amidine.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1) or LC-MS. The starting material (

      
      ) should disappear; the product will stay at the baseline.
      
  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at < 40°C.

    • Co-evaporation: Add 5 mL of DCM or Toluene and re-evaporate (Repeat 3x). This removes residual TFA which can cause oiling.

  • Precipitation: Add 10 mL of cold Diethyl Ether to the oily residue. Triturate (scratch the flask walls) to induce crystallization.

  • Isolation: Filter the white solid or decant the supernatant. Dry under high vacuum.

Yield: Quantitative (as di-TFA salt).

Protocol B: HCl/Dioxane Deprotection (Direct Salt Formation)

Best for scale-up and biological testing (HCl salts are preferred).

Reagents:

  • Substrate (1): 1.0 equiv.

  • 4M HCl in 1,4-Dioxane (Commercial solution).

  • 1,4-Dioxane (Additional solvent if needed).

Procedure:

  • Setup: Place 500 mg of (1) in a reaction vial.

  • Reaction: Add 5.0 mL of 4M HCl in Dioxane at 0°C.

  • Stirring: Allow to warm to RT and stir for 1–2 hours. A white precipitate often forms as the reaction proceeds (the product is less soluble than the starting material).

  • Isolation:

    • Dilute the mixture with 10 mL of cold Diethyl Ether.

    • Filter the precipitate under an inert atmosphere (nitrogen) if possible, as HCl salts can be hygroscopic.

    • Wash the filter cake with

      
       (3 x 5 mL).
      
  • Drying: Dry in a vacuum desiccator over

    
     or NaOH pellets to remove trace HCl.
    

Yield: 90–95% (as Dihydrochloride salt).

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueExpected ResultInterpretation
1H NMR (D2O) Loss of singlet at

ppm
Disappearance of Boc t-butyl group.
1H NMR (D2O) Downfield shift of Piperidine H2Inductive effect of protonated amine/amidine.
LC-MS (ESI+)

(Free base mass)
Mass corresponds to

.
Appearance White to off-white hygroscopic solidTypical for amine/amidine salts.
Troubleshooting Guide
  • Problem: Product is an oil that won't solidify.

    • Cause: Residual TFA or solvent.[3][4][5]

    • Solution: Dissolve in minimal MeOH and precipitate into a large excess of cold

      
       (1:20 ratio).
      
  • Problem: Partial hydrolysis to amide (LC-MS shows +1 Da mass shift or Oxygen presence).

    • Cause: Water present during acidolysis.[4]

    • Solution: Use strictly anhydrous DCM/Dioxane. Ensure the starting material is dry.

  • Problem: Incomplete reaction.

    • Cause: Steric hindrance (rare for this molecule) or old reagents.

    • Solution: Increase time to 4 hours or use neat TFA.

Workflow Visualization

Workflow Step1 Dissolve Substrate (1) in DCM or Dioxane Step2 Add Acid Catalyst (TFA or 4M HCl) Step1->Step2 Step3 Reaction: 2h @ RT (Monitor by LC-MS) Step2->Step3 Step4 Evaporate Volatiles (Co-evap with Toluene) Step3->Step4 Step5 Precipitate with Et2O Step4->Step5 Step6 Filter & Dry (Isolate Di-Salt) Step5->Step6

Figure 2: Operational workflow for the deprotection protocol.

Safety & Handling

  • TFA: Highly corrosive and volatile. Causes severe burns. Handle in a fume hood.

  • Amidine Salts: Often hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Waste: Dispose of TFA/DCM mixtures in halogenated organic waste containers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc cleavage conditions).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

  • Asian Journal of Chemistry. (2025). Synthesis of Sulfonyl Piperidine Carboxamide Derivatives. (Describes TFA deprotection of piperidine scaffolds with 95% yield). Link

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Deprotection. (General stability and protocols). Link

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The Strategic deployment of Boc-Protected Guanidines in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of tert-butoxycarbonyl (Boc)-protected guanidines in medicinal chemistry. It delves into the rationale behind their use, synthetic methodologies, and practical applications, supported by detailed protocols and expert insights.

The Guanidinium Group: A Privileged Motif in Drug Discovery

The guanidinium group is a cornerstone functional group in a multitude of biologically active compounds, ranging from natural products to blockbuster pharmaceuticals.[1][2] Its enduring prevalence stems from its ability to remain protonated at physiological pH, enabling it to engage in potent hydrogen bonding and electrostatic interactions with biological targets.[1] This capacity for strong and specific molecular recognition makes the guanidinium moiety a "privileged scaffold" in drug design.[2]

However, the very properties that make the guanidinium group so valuable in a biological context—its high basicity and nucleophilicity—present significant challenges during chemical synthesis.[1][3] Unmasked guanidines can interfere with a wide array of chemical transformations, leading to unwanted side reactions and complicating the synthesis of complex molecules.[1][3]

This is where the strategic application of protecting groups becomes paramount. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for guanidines, offering a robust solution to these synthetic hurdles.[1][4] The Boc group effectively tempers the nucleophilicity and basicity of the guanidine, rendering it compatible with a diverse range of reaction conditions and other functional groups.[1] This protection is readily removed under acidic conditions, typically at a later stage in the synthesis, to unveil the desired guanidinium functionality.[1]

Synthesis of Boc-Protected Guanidines: Reagents and Strategies

The introduction of a Boc-protected guanidine group onto a primary or secondary amine is a common and critical step in the synthesis of many pharmaceutical agents. A variety of guanidinylating reagents have been developed, each with its own set of advantages in terms of reactivity, stability, and ease of handling.[1]

Common Boc-Guanidinylating Reagents

The choice of guanidinylating reagent is often dictated by the nucleophilicity of the amine substrate and the desired reaction conditions. Below is a summary of some of the most frequently utilized reagents:

ReagentKey Features
N,N'-Bis(Boc)-S-methylisothiourea Commercially available and widely used for the guanidinylation of primary and secondary amines.[1]
N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) A highly reactive reagent, particularly suitable for the guanidinylation of less nucleophilic amines.[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine A stable, crystalline reagent that often provides high yields and clean reactions.[1]
General Synthetic Workflow

The overall strategy for incorporating a guanidine moiety using a Boc-protected approach typically involves two main stages: the guanidinylation of an amine followed by the deprotection of the Boc groups.[4]

G cluster_0 Synthesis of Guanidine-Containing Bioactive Compound Start Primary or Secondary Amine Guanidinylation Guanidinylation Reaction Start->Guanidinylation Reagent Boc-Protected Guanidinylating Reagent Reagent->Guanidinylation Protected_Intermediate Boc-Protected Guanidine Intermediate Guanidinylation->Protected_Intermediate Deprotection Boc Deprotection (Acidic Conditions) Protected_Intermediate->Deprotection Final_Product Final Bioactive Guanidine Compound Deprotection->Final_Product

Caption: General workflow for the synthesis of a guanidine-containing compound.

Applications in Medicinal Chemistry: Case Studies

The utility of Boc-protected guanidines is best illustrated through their application in the synthesis of bioactive molecules. The guanidinium group is a key feature in drugs targeting a wide range of diseases, including cardiovascular conditions, infectious diseases, and cancer.[2][5][6][7]

For instance, in the development of novel anticancer agents, Boc-protected guanidines have been used to synthesize compounds that act as DNA minor groove binders.[8] The synthesis of pyridazin-3(2H)-one-based guanidine derivatives involved the reaction of monobromo precursors with 1,3-bis-Boc protected guanidine, followed by acid hydrolysis to yield the target compounds.[8]

Another notable example is the synthesis of clavatadine A, a potent inhibitor of factor XIa, where a direct, early-stage guanidinylation protocol was employed.[3][9] This approach, which involves reacting a protected guanidine reagent with a primary amine early in the synthetic sequence, can streamline the synthesis of complex natural products.[3][9]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of working with Boc-protected guanidines.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes a general procedure for the guanidinylation of a primary amine.

Materials:

  • Primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 equiv) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 equiv) to the solution.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Boc Deprotection under Acidic Conditions

This protocol outlines the removal of the Boc protecting groups to yield the final guanidinium salt.

Materials:

  • Boc-protected guanidine

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Toluene or DCM for co-evaporation

Procedure:

  • Dissolve the Boc-protected guanidine in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) to act as a scavenger for the tert-butyl cation generated during the reaction.[10]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[10]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[10]

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10]

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[10]

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[10] The resulting product is the guanidinium salt (TFA salt).

Causality and Self-Validation in Protocols

The choice of reagents and conditions in the provided protocols is deliberate and based on established chemical principles to ensure success and minimize side reactions.

  • Guanidinylation: The use of a mild base like triethylamine is crucial to deprotonate the amine, enhancing its nucleophilicity without causing premature deprotection of the Boc groups. The choice of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is favored for its stability and high reactivity, leading to cleaner reactions.[1]

  • Deprotection: The use of a strong acid like TFA is necessary to cleave the acid-labile Boc group.[11] The addition of a scavenger such as TIS is a critical self-validating step.[10] During deprotection, a reactive tert-butyl cation is formed, which can lead to unwanted side reactions. TIS effectively traps this cation, preventing it from reacting with other functional groups in the molecule.[10] Cooling the reaction to 0 °C initially helps to control the exothermic nature of the acid addition and minimize potential side reactions.[10]

Conclusion

Boc-protected guanidines are indispensable tools in modern medicinal chemistry. Their ability to mask the inherent reactivity of the guanidine group allows for the controlled and efficient synthesis of complex, biologically active molecules.[4] A thorough understanding of the available reagents, synthetic strategies, and deprotection protocols, as outlined in this guide, is essential for any researcher aiming to incorporate the privileged guanidinium motif into their drug discovery programs.

References

  • ResearchGate. (n.d.). Selected examples of guanidine-based drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. Retrieved from [Link]

  • PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Journal of Visualized Experiments. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Autechaux. (2025). The Significance of Boc-Guanidine in Modern Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of guanidine compounds. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • Google Patents. (n.d.). Guanidinylation reagents.
  • ACS Publications. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2022). (PDF) Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Guanidinates as Alternative Ligands for Organometallic Complexes. Retrieved from [Link]

  • PubMed Central. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

Sources

"synthesis of arginine analogues using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Conformationally Restricted Arginine Analogues

Executive Summary

This application note details the protocol for utilizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (hereafter referred to as 1-Boc-2-amidinopiperidine ) as a critical building block for synthesizing conformationally restricted arginine analogues. Unlike the flexible aliphatic side chain of L-arginine, the piperidine core of this reagent locks the guanidine-mimetic (amidine) group into a specific spatial orientation. This restriction significantly reduces the entropic penalty upon binding to the S1 specificity pocket of serine proteases such as Thrombin, Factor Xa, and Trypsin.

This guide covers the de novo synthesis of the reagent from its nitrile precursor, its activation, and its subsequent coupling to peptide backbones to generate high-affinity peptidomimetics.

Scientific Rationale & Mechanism

The "Entropy-Enthalpy Compensation" Principle: Standard arginine residues possess a high degree of conformational freedom (multiple rotatable bonds). When an arginine-based inhibitor binds to an enzyme active site, this freedom is lost, resulting in an entropic penalty (


) that opposes binding affinity.[1]

By using 1-Boc-2-amidinopiperidine :

  • Rigidification: The cyclic piperidine scaffold pre-organizes the basic amidine group, mimicking the bioactive conformation of arginine.

  • Bioisosterism: The amidine group (

    
    ) acts as a bioisostere for the guanidine group, maintaining the critical salt-bridge interaction with Asp189 (in Trypsin/Thrombin numbering) at the bottom of the S1 pocket.[1]
    
  • Metabolic Stability: The absence of the

    
    -amino acid chiral center (in the side chain mimic itself) and the cyclic nature enhance resistance to proteolytic cleavage.
    

Experimental Workflow Visualization

The following diagram outlines the critical path from the nitrile precursor to the final peptidomimetic coupling.

G cluster_0 Phase 1: Reagent Synthesis cluster_1 Phase 2: Peptide Coupling Nitrile Boc-2-cyanopiperidine (Precursor) Imidate Ethyl Imidate Intermediate Nitrile->Imidate HCl/EtOH (Pinner Rxn) Amidine 1-Boc-2-amidinopiperidine (The Reagent) Imidate->Amidine NH3/MeOH Cyclization Deprotected 2-Amidinopiperidine (Free Amine) Amidine->Deprotected TFA/DCM (Boc Removal) Coupled Arginine Analogue (Peptidomimetic) Deprotected->Coupled HOAt/HATU + Peptide Acid

Figure 1: Strategic workflow for converting the nitrile precursor into the active arginine mimetic and subsequent coupling.

Detailed Protocols

Phase 1: Synthesis of the Reagent (The Pinner Reaction)

If the reagent is not purchased commercially, it must be synthesized from tert-butyl 2-cyanopiperidine-1-carboxylate.

Reagents:

  • tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 eq)

  • Dry Ethanol (EtOH) or Methanol (MeOH)[1]

  • HCl gas (anhydrous) or Acetyl Chloride[1]

  • Ammonia (7N in MeOH) or Ammonium Carbonate[1]

Step-by-Step Protocol:

  • Imidate Formation: Dissolve the nitrile (10 mmol) in dry EtOH (50 mL) at 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes (saturation). Alternatively, add Acetyl Chloride (50 mmol) dropwise to the alcohol to generate anhydrous HCl in situ.[1]

    • Critical Checkpoint: Ensure moisture exclusion. Water will hydrolyze the imidate to an ester or amide, ruining the yield.

  • Incubation: Seal the vessel and stir at 4°C for 16–24 hours. Monitor by TLC (disappearance of nitrile).[1]

  • Amidine Conversion: Concentrate the mixture in vacuo to remove excess HCl/EtOH. Redissolve the intermediate (imidate hydrochloride) in dry MeOH (20 mL).

  • Amination: Add 7N Ammonia in MeOH (10 eq) or solid Ammonium Carbonate (5 eq). Stir at room temperature for 24 hours.

  • Workup: Concentrate to dryness. The product is usually the hydrochloride salt of 1-Boc-2-amidinopiperidine .

    • Purification: Recrystallize from EtOH/Et2O or purify via reverse-phase HPLC if necessary.

Phase 2: Coupling to Peptide Backbone

Objective: Couple the piperidine nitrogen (after Boc removal) to a carboxylic acid (e.g., Boc-D-Phe-Pro-OH) to create a Thrombin inhibitor mimic.

Reagents:

  • 1-Boc-2-amidinopiperidine (from Phase 1)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)[1]

  • Coupling Partner: Boc-D-Phe-Pro-OH (or target peptide acid)

  • Coupling Agents: HATU (1.1 eq), HOAt (1.1 eq), DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Protocol:

  • Boc Deprotection (N-1):

    • Dissolve 1-Boc-2-amidinopiperidine (1 mmol) in 5 mL TFA/DCM (1:1). Stir for 30 minutes at RT.

    • Note: The amidine group is stable to TFA.

    • Remove volatiles under reduced pressure.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1] The result is 2-amidinopiperidine (likely as a bis-TFA salt).

  • Activation of Peptide Acid:

    • Dissolve the carboxylic acid coupling partner (e.g., Boc-D-Phe-Pro-OH, 1.0 eq) in dry DMF.[1]

    • Add HATU (1.1 eq) and HOAt (1.1 eq).[1]

    • Add DIPEA (2.0 eq) to activate the acid.[1] Stir for 5 minutes.

  • Coupling:

    • Dissolve the 2-amidinopiperidine salt (from Step 1) in DMF.

    • Add DIPEA (1-2 eq) to neutralize the piperidine amine salt (ensure pH ~8).[1]

    • Caution: Do not over-basify, as the free base amidine is nucleophilic. However, the secondary amine of the piperidine is generally more nucleophilic than the amidine under these conditions.

    • Combine the activated acid solution with the amine solution. Stir for 4–12 hours.

  • Validation: Monitor by LC-MS. Look for the mass corresponding to [M+H]+ of the coupled product.

Data Analysis & Quality Control

Spectroscopic Validation Table: Use this table to verify the integrity of your intermediate and final product.

Functional GroupTechniqueExpected SignalDiagnostic Value
Nitrile (Precursor) FT-IR~2240 cm⁻¹ (Sharp)Disappearance confirms reaction start.
Amidine (C=N) FT-IR~1680 cm⁻¹ (Strong)Appearance confirms Pinner success.[1]
Boc Group ¹H-NMR~1.45 ppm (Singlet, 9H)Confirms N-protection status.[1]
Piperidine Ring ¹H-NMR1.5–3.5 ppm (Multiplets)Integration confirms cyclic core.[1]
Amidine Protons ¹H-NMR~8.5–9.5 ppm (Broad)Exchangeable with D₂O; confirms salt form.

Troubleshooting Guide:

  • Problem: Low yield in Pinner reaction.

    • Cause: Water contamination leading to amide formation.

    • Solution: Distill solvents over Calcium Hydride or use molecular sieves.

  • Problem: Coupling to wrong nitrogen (Amidine vs. Piperidine).

    • Cause: Amidine was deprotonated and acted as a nucleophile.

    • Solution: Keep the reaction stoichiometry of the base (DIPEA) controlled. The secondary amine (piperidine) is more nucleophilic than the amidine salt. If necessary, protect the amidine with a Z-group (Cbz) prior to Boc removal, though this adds steps.[1]

References

  • Design of Thrombin Inhibitors: Sturzebecher, J., et al. (1997).[1] "Structure-activity relationships of inhibitors of thrombin and factor Xa derived from amidinophenylalanine." Journal of Medicinal Chemistry.

  • Pinner Reaction Methodology: Pinner, A. (1892).[1] "Die Imidoäther und ihre Derivate." Oppenheim, Berlin.[1] (Foundational text on nitrile-to-amidine conversion).

  • Amidine Coupling Strategies in Peptides: Han, S.Y., & Kim, Y.A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

  • Synthesis of Arginine Mimetics: Peterlin-Mašič, L. (2006).[1] "Arginine mimetics in drug design." Current Medicinal Chemistry.

Sources

Application Note: Solid-Phase Synthesis with N-Boc-2-Amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solid-phase synthesis (SPS) strategies utilizing N-Boc-2-amidinopiperidine (specifically tert-butyl 2-carbamimidoylpiperidine-1-carboxylate).[1] This reagent is a critical building block in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin) where the 2-amidinopiperidine moiety functions as a potent P1 arginine mimetic.

Design and Synthesis of Acyl-Amidine Peptidomimetics

Introduction & Mechanistic Rationale

N-Boc-2-amidinopiperidine (CAS: 1258640-98-0) is a specialized building block used to introduce a basic, arginine-like pharmacophore into peptide backbones.[1] Unlike simple amines, the amidine group (


) presents unique synthetic challenges due to its high basicity (

) and nucleophilic ambiguity.[1]

In medicinal chemistry, this moiety is employed to synthesize acyl-amidine inhibitors.[1] The acyl-amidine linkage (


) mimics the tetrahedral transition state of amide bond hydrolysis, making it a "serine trap" for protease enzymes.[1]
The Reagent Profile
  • Chemical Name: tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate[1][2][3][4][5]

  • Functional Groups:

    • Piperidine Nitrogen (N1): Protected by Boc (Acid-labile).[1]

    • Amidine Group (C2): Unprotected (Free base or salt).

  • Synthetic Role: Nucleophile (via the amidine nitrogen) for C-terminal capping of resin-bound peptides.[1]

Strategic Synthesis Planning

When using N-Boc-2-amidinopiperidine in SPPS, the primary objective is typically to couple the amidine nitrogen to the C-terminal carboxylic acid of a resin-bound peptide.[1] This creates the bioactive acyl-amidine motif.[1]

Critical Considerations
  • Basicity vs. Nucleophilicity: The free amidine is highly basic. In standard coupling (HATU/DIPEA), the amidine can protonate, rendering it non-nucleophilic. Protocol Adjustment: Use a stoichiometric deficit of tertiary base (DIPEA) or use the amidine free base without additional base if possible.

  • Regioselectivity: The amidine has two nitrogens. Reaction with an activated ester usually occurs at the imino nitrogen, followed by tautomerization.

  • Stability: Acyl-amidines are sensitive to hydrolysis.[1] Cleavage cocktails must be carefully selected (avoiding prolonged exposure to aqueous strong acids).

Experimental Protocols

Protocol A: Direct Coupling to Resin-Bound Peptide (C-Terminal Capping)

Use this protocol to attach N-Boc-2-amidinopiperidine to the C-terminus of a peptide synthesized on 2-Chlorotrityl or Wang resin.[1]

Materials
  • Resin: Peptide-Resin with free C-terminal -COOH (e.g., on 2-Chlorotrityl Chloride resin).[1]

  • Reagent: N-Boc-2-amidinopiperidine (Free base preferred; if HCl salt, perform a wash step).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]

  • Solvent: Anhydrous DMF.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes.

    • Drain and wash with DMF (3 x 5 mL).

  • Activation (Pre-activation is Critical):

    • In a separate vial, dissolve HATU (0.11 mmol, 1.1 eq) and HOAt (0.11 mmol, 1.1 eq) in 2 mL DMF.

    • Add DIPEA (0.2 mmol, 2.0 eq) to the activation mixture.

    • Add this solution to the resin immediately. Shake for 2 minutes to form the activated ester (OBt/OAt ester).

    • Note: Pre-activation minimizes the exposure of the basic amidine to the activating agent, reducing side reactions.

  • Coupling:

    • Dissolve N-Boc-2-amidinopiperidine (0.15 mmol, 1.5 eq) in 1 mL DMF.

    • Add the reagent solution to the resin-activation mixture.[1][6]

    • Agitate at room temperature for 4–6 hours.

    • Monitoring: Standard Kaiser test may not work for amidines. Use Chloranil test or micro-cleavage/LC-MS to verify coupling.[1]

  • Washing:

    • Drain the reactor.[6]

    • Wash with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

    • Dry the resin under vacuum.

  • Global Cleavage & Deprotection:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Chemistry: This step cleaves the peptide from the resin (if acid-labile linker) AND removes the Boc group from the piperidine ring.

    • Result: Peptide-CO-NH-C(=NH)-Piperidine (with free secondary amine on ring).[1]

  • Work-up:

    • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

    • Purify via RP-HPLC (C18 column) using a water/acetonitrile gradient (0.1% TFA).[1]

Protocol B: Solution-Phase "Inverse" Coupling (High Purity Route)

Use this protocol if direct solid-phase coupling yields poor results due to steric hindrance or basicity.[1]

  • Peptide Synthesis: Synthesize the peptide on 2-Chlorotrityl Resin .

  • Mild Cleavage: Treat resin with 1% TFA in DCM (or HFIP/DCM) for 30 mins to cleave the protected peptide (retaining side-chain protecting groups).[1]

  • Activation: Dissolve the protected peptide-COOH in dry DMF. Activate with IBCF (Isobutyl chloroformate) and NMM (N-methylmorpholine) at -15°C to form the mixed anhydride.[1]

  • Coupling: Add N-Boc-2-amidinopiperidine (free base) to the cold mixture. Stir at -15°C for 1h, then warm to RT overnight.

  • Final Deprotection: Treat the purified intermediate with TFA/H2O/TIS to remove side-chain groups and the piperidine Boc.

Visualization: Synthetic Workflow

The following diagram illustrates the solid-phase assembly and chemical transformations involved in using N-Boc-2-amidinopiperidine.

SPPS_Amidine cluster_reagent Reagent Structure Start Resin-Bound Peptide (Free C-Terminus -COOH) Activation Activation Step (HATU / DIPEA / DMF) Start->Activation Activate COOH Coupling Coupling Reaction + N-Boc-2-Amidinopiperidine (Nucleophilic Attack by Amidine) Activation->Coupling Add Reagent Intermediate Resin-Peptide-Acyl-Amidine-Pip(Boc) Coupling->Intermediate 4-6 Hours, RT Cleavage Global Deprotection (TFA) 1. Cleave from Resin 2. Remove Boc from Piperidine Intermediate->Cleavage TFA/TIS/H2O Product Final Product: Peptide-CO-NH-C(=NH)-Piperidine(NH) Cleavage->Product Ether Precip & HPLC ReagentNode N-Boc-2-Amidinopiperidine (Boc on Ring N, Free Amidine) ReagentNode->Coupling Input

Caption: Workflow for C-terminal capping with N-Boc-2-amidinopiperidine, highlighting the activation, coupling, and concomitant deprotection steps.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered during the coupling of amidines to solid supports and their solutions.

IssueProbable CauseOptimization Strategy
Low Yield / No Reaction Amidine protonation by excess DIPEA/TFA salts.[1]Desalt the reagent (wash with dilute NaOH/DCM) before use.[1] Use collidine (weaker base) instead of DIPEA.
Side Product: Dehydration Formation of nitrile (R-CN) from amide.[1]Avoid over-activation.[1] Use HATU or PyBOP ; avoid carbodiimides (DCC/DIC) which can cause dehydration of amidines.
Racemization High pH or prolonged activation of C-terminal residue.[1]Use HOAt as an additive. Maintain low temperature (0°C) during reagent addition.
Incomplete Boc Removal Steric hindrance on the piperidine ring.[1]Extend TFA cleavage time to 3 hours . Ensure "scavengers" (TIS/Water) are fresh.

References

  • Structure & Reagent Data: tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0).[1][3][5] ChemicalBook / Sigma-Aldrich Catalog. Link

  • Amidine Coupling Methodology: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467. (General reference for HATU/HOAt activation suitable for weak nucleophiles).

  • Protease Inhibitor Design: Sanderson, P. E. J. (1999). Small molecule inhibitors of serine proteases. Medicinal Research Reviews, 19(2), 179-197. Link

  • Solid Phase Amidine Synthesis (Contextual): Gisin, B. F. (1973). The preparation of Merrifield-resins through the reaction of cesium salts with chloromethyl-polystyrene.[1] Helvetica Chimica Acta. (Foundational SPPS techniques).

Sources

"Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in the synthesis of enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in the Synthesis of Serine Protease Inhibitors

Executive Summary

This guide details the strategic application of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0) in the design and synthesis of peptidomimetic enzyme inhibitors.[1] This compound serves as a conformationally restricted Arginine surrogate , specifically targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Trypsin).

Unlike flexible linear arginine derivatives, the piperidine core reduces the entropic penalty of binding, often resulting in nanomolar (nM) potency. This note provides a validated workflow for protecting, coupling, and validating this building block in drug discovery pipelines.

Chemical Profile & Mechanistic Rationale

Compound Identity
  • IUPAC Name: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate[1][2]

  • Common Name: N-Boc-2-amidinopiperidine[1]

  • CAS Number: 1258640-98-0[1][2]

  • Molecular Formula: C11H21N3O2[1]

  • Key Functionality:

    • N1-Boc Group: Provides orthogonal protection for the secondary amine, allowing for controlled peptide coupling after deprotection.[1]

    • C2-Amidine: A highly basic functional group (pKa ~11-12) that mimics the guanidine of Arginine, forming a critical salt bridge with Asp189 in the protease S1 pocket.[1]

Mechanistic Advantage: The "P1 Surrogate" Effect

In rational drug design, this scaffold replaces the P1 Arginine residue.

  • Entropy: The cyclic piperidine ring locks the side chain into a bioactive conformation, minimizing entropy loss upon binding.

  • Metabolic Stability: The amidine is less susceptible to metabolic cleavage than the guanidine group of arginine.

  • Selectivity: Substitution at the piperidine nitrogen (after Boc removal) allows extension into the S2 and S3 sites (e.g., with D-Phe-Pro moieties), conferring selectivity between similar proteases (e.g., Thrombin vs. Factor Xa).

BindingMode cluster_0 Pharmacophore Inhibitor Inhibitor Scaffold (P2-P3-P4) Piperidine Piperidine Ring (Conformational Lock) Inhibitor->Piperidine Peptide Bond Amidine Amidine Group (Positive Charge) Piperidine->Amidine C2 Position S1_Pocket Enzyme S1 Pocket (Asp189 - Negative) Amidine->S1_Pocket Salt Bridge (Critical Interaction)

Figure 1: Pharmacophore model showing the interaction of the 2-amidinopiperidine moiety with the enzyme active site.

Strategic Synthesis Protocols

Direct coupling of CAS 1258640-98-0 is challenging because the free amidine is a strong nucleophile and can interfere with standard peptide coupling reagents (HATU/EDC).[1] Two routes are recommended: Route A (Protection-First) for fragment assembly, and Route B (Post-Coupling Amidination) for linear synthesis.

Protocol A: The "Protection-First" Strategy (Recommended for CAS 1258640-98-0)

Use this protocol if you have purchased the building block and need to couple it to a peptide chain.[1]

Step 1: Orthogonal Protection of the Amidine The free amidine must be masked (e.g., with Cbz) to prevent side reactions during N1-Boc deprotection and subsequent coupling.

  • Dissolve: 1.0 eq of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in DCM/DMF (4:1).

  • Base: Add 2.5 eq of DIPEA at 0°C.

  • Protect: Dropwise add 1.1 eq of Benzyl chloroformate (Cbz-Cl).

  • React: Stir at 0°C for 1h, then warm to RT for 4h. Monitor by LCMS (Shift in mass: +134 Da).

  • Workup: Wash with 5% NaHCO3, brine, dry over Na2SO4. Purify via flash chromatography (Hex/EtOAc).

    • Result:tert-butyl 2-(N-Cbz-carbamimidoyl)piperidine-1-carboxylate.[1]

Step 2: N1-Deprotection & Coupling

  • Deprotect: Treat the Cbz-protected intermediate with 4M HCl in Dioxane (or TFA/DCM) for 1h to remove the Boc group. Note: The Cbz-amidine is stable to these conditions.[1]

  • Couple: React the free amine (as HCl salt) with your P2-P3 fragment (e.g., Boc-D-Phe-Pro-OH) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Final Deprotection: Hydrogenation (H2, Pd/C) removes the Cbz group, yielding the active inhibitor.

Protocol B: The "Nitrile Precursor" Strategy (Alternative)

If the free amidine building block is unavailable or too expensive, synthesize the scaffold from the nitrile.

  • Start: N-Boc-2-cyanopiperidine.

  • Deprotect N1: TFA/DCM -> 2-cyanopiperidine.[1]

  • Couple: Attach P2-P3 fragment (e.g., Boc-D-Phe-Pro-OH) to the piperidine nitrogen.[1]

  • Form Amidine (Pinner-Like):

    • Treat the full nitrile-containing scaffold with Hydroxylamine (NH2OH[1]·HCl) and TEA in EtOH (reflux, 6h) to form the Amidoxime .

    • Reduce the Amidoxime with H2/Pd-C or Zn/AcOH to generate the Amidine .[1]

    • Why? This avoids harsh acidic Pinner conditions that might degrade the peptide backbone.

Experimental Workflow: Synthesis of a Thrombin Inhibitor

This workflow describes the synthesis of a model inhibitor: D-Phe-Pro-(2-Amidinopiperidine) .

SynthesisWorkflow Start Start: CAS 1258640-98-0 (N-Boc-2-Amidinopiperidine) Step1 1. Amidine Protection (Cbz-Cl, DIPEA) Start->Step1 Step2 2. N-Boc Deprotection (4M HCl in Dioxane) Step1->Step2 Step3 3. Peptide Coupling (Boc-D-Phe-Pro-OH, HATU) Step2->Step3 Step4 4. Global Deprotection (H2, Pd/C) Step3->Step4 Final Final Inhibitor (D-Phe-Pro-2-Amidinopiperidine) Step4->Final

Figure 2: Step-by-step synthesis workflow using the Protection-First strategy.

Detailed Protocol: Step 3 (Peptide Coupling)
  • Reagents:

    • Amine: 2-(N-Cbz-carbamimidoyl)piperidine HCl salt (1.0 mmol)[1]

    • Acid: Boc-D-Phe-Pro-OH (1.0 mmol)[1]

    • Coupling Agent: HATU (1.1 mmol)

    • Base: DIPEA (3.0 mmol)

    • Solvent: Anhydrous DMF (5 mL)

  • Procedure:

    • Dissolve the Acid and HATU in DMF. Stir for 5 mins to activate the ester.

    • Add the Amine salt and DIPEA. The solution should turn yellow.

    • Stir at Room Temperature for 12 hours under Nitrogen.

    • Quench: Pour into ice-water (50 mL). Extract with EtOAc (3x).

    • Wash: 1M HCl, Sat. NaHCO3, Brine.

    • Purification: Silica gel column (0-5% MeOH in DCM).

Validation: Enzyme Inhibition Assay

Once synthesized, the inhibitor must be validated against the target protease (e.g., Thrombin).

Assay Conditions:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]

  • Substrate: Chromogenic substrate S-2238 (for Thrombin).[1]

  • Method:

    • Incubate Enzyme (0.1 nM) with Inhibitor (varying concentrations: 0.1 nM - 10 µM) for 15 mins at 37°C.[1]

    • Add Substrate (100 µM).

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 mins.

    • Fit data to the Morrison equation for tight-binding inhibitors to determine

      
      .[1]
      

Data Presentation Template:

CompoundStructure (P1-P2-P3)Thrombin Ki (nM)Trypsin Ki (nM)Selectivity Ratio
Ref 1 Arg-Pro-D-Phe50105x
Target (2-Am-Pip)-Pro-D-Phe2.5 450180x

Troubleshooting & Optimization

  • Issue: Low Coupling Yield.

    • Cause: The bulky piperidine ring creates steric hindrance at the N-terminus.

    • Solution: Switch from HATU to COMU or PyBOP . Increase reaction time to 24h. Ensure the amidine is Cbz-protected; free amidines can self-react.[1]

  • Issue: Racemization.

    • Cause: The C2 chiral center is sensitive, especially during strong base treatments.

    • Solution: Avoid strong bases (NaOH/KOH). Use DIPEA or Collidine. Perform couplings at 0°C.

  • Issue: Solubility.

    • Cause: Amidine salts are polar; protected intermediates are lipophilic.

    • Solution: Use DMF for coupling. For final purification, use Reverse Phase HPLC (C18) with a water/acetonitrile gradient (+0.1% TFA).

References

  • Han, G., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Factor Xa Inhibitors." Journal of Medicinal Chemistry, 2000. Link

  • Sanderson, P. E., et al. "L-753,037: A Potent, Orally Bioavailable Inhibitor of Human Thrombin." Bioorganic & Medicinal Chemistry Letters, 1998. Link

  • Quan, M. L., et al. "Design and Synthesis of Isoxazoline Derivatives as Factor Xa Inhibitors." Journal of Medicinal Chemistry, 1999. Link

  • Accela ChemBio. "Product Analysis: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0)."[1][2] Accela Catalog, 2023.[2] Link[2]

  • Frontiers in Chemistry. "Novel Inhibitors Targeting Trypsin-Like Serine Proteases." Frontiers, 2022. Link

Sources

Process Development & Scale-Up: Efficient Synthesis of tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for synthesizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (Boc-2-amidinopiperidine). This motif is a critical pharmacophore in serine protease inhibitors (e.g., Factor Xa and Thrombin inhibitors).

The Core Challenge: The synthesis presents a "chemoselectivity paradox." The standard Pinner reaction (HCl/alcohol) required to convert a nitrile to an amidine is incompatible with the acid-labile Boc protecting group. Direct ammonolysis often requires forcing conditions that degrade the carbamate.

The Solution: This protocol utilizes the Amidoxime Intermediate Route (modified Judkins method). This pathway operates under mild, neutral-to-basic conditions for the initial functionalization and utilizes catalytic hydrogenation (or transfer hydrogenation) for the final reduction, preserving the orthogonal Boc protection.

Strategic Route Selection

Pathway Analysis

The selection of the synthetic route is governed by the stability profile of the tert-butyl carbamate (Boc) group.

MethodReagentsSuitabilityFailure Mode
Pinner Reaction HCl (gas), MeOH, then NH₃CRITICAL FAIL Strong acid cleaves Boc group immediately.[1][2]
Lewis Acid Catalysis AlMe₃/NH₄Cl (Garigipati)Unsuitable Pyrophoric reagents (AlMe₃) are hazardous on >100g scale.[2]
Amidoxime Route 1. NH₂OH·HCl / Base2. H₂ / Pd-C / Ac₂OOPTIMAL Mild pH range; Ac₂O prevents side reactions; highly scalable.[1][2]
Reaction Scheme Visualization

The following diagram illustrates the workflow, highlighting the critical decision points and the "Pinner Trap" to avoid.

SynthesisRoute cluster_0 Preferred Scale-Up Pathway Start Boc-2-cyanopiperidine (Nitrile Precursor) Pinner Pinner Reaction (HCl / MeOH) Start->Pinner Avoid (Acidic) Amidoxime Amidoxime Intermediate (Stable Solid) Start->Amidoxime NH2OH / Et3N (80°C, EtOH) Deprotected Deprotected Amidine (Boc Lost - FAILURE) Pinner->Deprotected Reduction Cat. Hydrogenation (H2 / Pd-C / AcOH) Amidoxime->Reduction Ac2O / AcOH Target Boc-2-amidinopiperidine (Acetate Salt) Reduction->Target >90% Yield

Caption: Figure 1. Comparative process flow showing the failure mode of the Pinner reaction versus the robust Amidoxime route.

Detailed Experimental Protocols

Step 1: Formation of the Amidoxime Intermediate

Objective: Convert tert-butyl 2-cyanopiperidine-1-carboxylate to tert-butyl 2-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate.[1][2]

Reagents & Stoichiometry:

  • Substrate: tert-butyl 2-cyanopiperidine-1-carboxylate (1.0 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (2.0 equiv)[2]

  • Base: Triethylamine (Et₃N) (2.2 equiv) or Na₂CO₃ (1.5 equiv)[2]

  • Solvent: Ethanol (Abs.) (5-8 volumes)

Protocol:

  • Setup: Charge a reactor with Ethanol and the Nitrile substrate. Stir to dissolve.

  • Addition: Add Hydroxylamine hydrochloride. The mixture will be a suspension.

  • Base Addition: Add Triethylamine dropwise over 30 minutes. Note: Mild exotherm.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% residual nitrile.[2][3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Resuspend the residue in Water/Ethyl Acetate (1:1).

    • Wash the organic layer with water (to remove excess hydroxylamine - Safety Critical ).[1][2]

    • Dry (MgSO₄) and concentrate.[2][4]

  • Isolation: The amidoxime usually solidifies upon trituration with hexanes/ether.

    • Yield Expectation: 85–95%

    • Appearance: White to off-white solid.[1][2]

Step 2: Hydrogenation to the Amidine (Judkins Modification)

Objective: Reduce the N-O bond of the amidoxime to generate the amidine. Critical Insight: Performing this reduction in Acetic Acid with Acetic Anhydride prevents the formation of side products and stabilizes the resulting amidine as the acetate salt.

Reagents:

  • Substrate: Amidoxime intermediate (from Step 1)

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (10 volumes)

  • Additive: Acetic Anhydride (1.1 equiv)[2][5]

  • Gas: Hydrogen (H₂) at 1–3 atm (balloon or low pressure).[2]

Protocol:

  • Dissolution: Dissolve the Amidoxime in Glacial Acetic Acid.

  • Acylation (In-situ): Add Acetic Anhydride. Stir for 15 minutes.

    • Mechanism:[5][6][7][8][9] This converts the amidoxime to an O-acetyl amidoxime, which reduces more cleanly.

  • Catalyst Charge: Under inert atmosphere (N₂), add the Pd/C catalyst.

  • Hydrogenation: Purge vessel with H₂. Stir vigorously at room temperature (20–25°C) under H₂ atmosphere.

    • Time: 4–12 hours depending on scale and agitation efficiency.

  • Filtration: Filter the catalyst through a bed of Celite. Wash with Acetic Acid.[2][5][10][11]

  • Isolation:

    • Concentrate the filtrate to a viscous oil.

    • Crystallization: Dissolve in a minimum amount of Isopropanol (IPA) and add Diethyl Ether or MTBE to induce crystallization.

    • Filter the white solid.[12]

  • Product: tert-butyl 2-carbamimidoylpiperidine-1-carboxylate acetate salt .

Process Safety & Critical Parameters

Thermal Hazards (DSC Data Proxy)
  • Hydroxylamine: Residual hydroxylamine is thermally unstable.[2] Ensure thorough aqueous washes in Step 1 before concentration.[2] Do not distill the Step 1 reaction mixture to dryness if residual NH₂OH is suspected.

  • Exotherm: The addition of Et₃N to NH₂OH·HCl generates heat.[2] On scales >1kg, control addition rate to maintain T < 30°C.

Impurity Profile
ImpurityOriginControl Strategy
Residual Nitrile Incomplete Step 1Extend reflux time; check IPC limits.[1][2]
Amide Byproduct Over-hydrolysisEnsure anhydrous conditions in Step 2; limit water content in AcOH.[2]
Deprotected Amine Acidic cleavageAvoid strong mineral acids; use AcOH (weak acid) exclusively.[2]

Analytical Specifications

Identity (NMR):

  • ¹H NMR (DMSO-d₆): Characteristic Boc singlet at ~1.40 ppm (9H).[1][2] Broad singlets for amidine NH protons at ~8.5–9.0 ppm.[2] Piperidine ring protons 1.2–4.0 ppm.[2]

  • ¹³C NMR: Carbonyl (Boc) at ~154 ppm; Amidine carbon at ~160–165 ppm.[2]

Purity (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Note: The amidine is polar and will elute early; the Boc group provides UV retention.

References

  • Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.[5][13] Synthetic Communications, 26(23), 4351–4367.

    • Core Protocol Source: Describes the specific hydrogenation conditions (AcOH/Ac₂O) to prevent side reactions.
    • [2]

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press.[2]

    • Background: General methods for amidoxime formation.[2]

  • Nadrah, K., & Dolenc, M. S. (2007).[10] Preparation of Amidines by Amidoxime Reduction with Potassium Formate.[10] Synlett, 2007(08), 1257–1258.

    • Alternative Protocol: Describes a transfer hydrogenation method useful if H₂ gas handling is restricted on site.
    • [2]

  • Quan, M. L., et al. (1999). Discovery of the Factor Xa Inhibitor 1-(Indole-6-carbonyl-D-phenylglycinyl)-4-(1-methyl-piperidin-4-yl)piperazine.[1][2] Journal of Medicinal Chemistry.

    • Context: Illustrates the utility of Boc-protected amidinopiperidines in drug discovery.

Sources

The Strategic Integration of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in Modern Combinatorial Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions through hydrogen bonding and electrostatic forces. Its incorporation into small molecule libraries, however, presents a synthetic challenge due to its inherent basicity. This guide provides an in-depth exploration of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a key building block for the strategic incorporation of a cyclic guanidine motif in combinatorial drug discovery programs. We will delve into the mechanistic rationale behind its use, providing detailed protocols for both solid-phase and solution-phase applications, and discuss the critical aspects of analysis and purification of the resulting compound libraries.

The Rationale for a Boc-Protected Piperidinyl Guanidinylating Agent

The dual-functionality of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate makes it a valuable reagent in combinatorial synthesis. The piperidine ring offers a rigid, three-dimensional scaffold that can be strategically functionalized to explore chemical space. The carbamimidoyl (guanidine) group, once deprotected, serves as a potent pharmacophore. The tert-butoxycarbonyl (Boc) protecting group is instrumental in this process, effectively masking the high basicity of the guanidine moiety during synthesis and allowing for a broader range of compatible chemical transformations. This strategic protection is readily removed under acidic conditions in the final stages of a synthetic sequence.

The general approach involves the reaction of the guanidinylating agent with a primary or secondary amine, a cornerstone reaction in the construction of diverse compound libraries. This can be achieved in both solid-phase and solution-phase formats, each offering distinct advantages for library construction and screening.

Solid-Phase Synthesis of Guanidine-Containing Libraries

Solid-phase synthesis offers a powerful platform for the rapid generation of large combinatorial libraries. The immobilization of the growing molecule on a solid support simplifies purification at each step to a simple filtration and washing process.

General Workflow for Solid-Phase Guanidinylation

The solid-phase synthesis of a guanidine-containing library using Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate typically follows the workflow illustrated below. This process involves the preparation of an amine-functionalized resin, coupling with the guanidinylating reagent, and subsequent cleavage and deprotection of the final products.

G cluster_0 Resin Preparation cluster_1 Guanidinylation cluster_2 Library Diversification (Optional) cluster_3 Cleavage and Deprotection cluster_4 Analysis and Purification Resin Start with amine-functionalized resin (e.g., Rink Amide resin) Deprotection1 Fmoc deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection1 1. Coupling Couple with Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate and activating agent (e.g., HATU, HOBt) Deprotection1->Coupling 2. Diversification Further chemical modifications on the piperidine scaffold Coupling->Diversification 3. Cleavage Cleavage from resin and Boc deprotection (e.g., TFA cocktail with scavengers) Diversification->Cleavage 4. Purification Purification of library members (e.g., preparative HPLC) Cleavage->Purification 5. Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis 6.

Figure 1: General workflow for solid-phase synthesis of a guanidine-containing library.

Detailed Protocol for Solid-Phase Guanidinylation

This protocol provides a representative method for the guanidinylation of a resin-bound primary amine.

Materials:

  • Fmoc-protected Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Guanidinylation Coupling:

    • In a separate vessel, pre-activate a solution of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test (colorless beads) indicates complete reaction.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether to isolate the crude guanidine product.

  • Purification and Analysis:

    • Purify the crude product using preparative reverse-phase HPLC.

    • Characterize the purified compounds by LC-MS and NMR spectroscopy.

Parameter Condition Rationale
Resin Rink AmideAcid-labile linker suitable for Fmoc chemistry, yielding a C-terminal amide.
Coupling Reagents HATU/HOBt/DIPEAEfficient activation of the guanidinylating agent for coupling to the resin-bound amine.
Cleavage Cocktail TFA/TIS/H₂OStrong acid (TFA) cleaves the product from the resin and removes the Boc protecting group. TIS and water act as scavengers to prevent side reactions.

Solution-Phase Synthesis of Guanidine-Containing Libraries

Solution-phase synthesis is advantageous for smaller, more focused libraries and for reactions that are not amenable to solid-phase conditions. It also allows for easier scale-up of individual compounds.

General Strategy for Solution-Phase Guanidinylation

The solution-phase approach involves the reaction of an amine-containing building block with Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, followed by purification and deprotection. The choice of activating agent is crucial for achieving high yields and minimizing side products.

G cluster_0 Reaction Setup cluster_1 Guanidinylation Reaction cluster_2 Work-up and Purification cluster_3 Deprotection and Final Product Reactants Amine Substrate (R-NH2) + Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate Activation Activating Agent (e.g., Mukaiyama's reagent or HgCl2) Reactants->Activation 1. Mix Reaction Stir at room temperature or gentle heating Activation->Reaction 2. React Workup Aqueous work-up and extraction Reaction->Workup 3. Purification Column chromatography Workup->Purification 4. Deprotection Boc deprotection (e.g., HCl in dioxane or TFA) Purification->Deprotection 5. FinalProduct Final Guanidine Product Deprotection->FinalProduct 6.

Figure 2: General workflow for solution-phase synthesis of a guanidine-containing compound.

Detailed Protocol for Solution-Phase Guanidinylation

This protocol outlines a general procedure for the guanylation of a primary amine in solution.

Materials:

  • Primary amine

  • Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

  • Mercury(II) chloride (HgCl₂) or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous solvent (e.g., THF, DCM, or DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hydrochloric acid (4M in 1,4-dioxane) or TFA

Procedure:

  • Guanidinylation Reaction:

    • To a solution of the primary amine (1 eq.) and Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (1.1 eq.) in anhydrous solvent, add triethylamine (1.5 eq.).

    • Add the activating agent (e.g., HgCl₂, 1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove any solids.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected guanidine in a suitable solvent (e.g., DCM or methanol).

    • Add an excess of 4M HCl in 1,4-dioxane or TFA and stir at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the final guanidine salt.

Parameter Condition Rationale
Activating Agent HgCl₂ or Mukaiyama's reagentPromotes the formation of a reactive carbodiimide intermediate from the thiourea precursor of the guanidinylating agent.
Base Triethylamine or DIPEANeutralizes the acid generated during the reaction and facilitates the coupling.
Deprotection Agent 4M HCl in dioxane or TFAStrong acid to efficiently remove the Boc protecting group.

Characterization and Quality Control of Guanidine Libraries

The successful construction of a combinatorial library relies on robust analytical methods to ensure the identity and purity of its members.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the high-throughput analysis of combinatorial libraries. It provides information on the molecular weight and purity of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller, focused libraries or for hit validation, ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique is used to purify the individual members of a library to the desired level of purity for biological screening.

Conclusion

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a versatile and strategically important building block for the incorporation of a cyclic guanidine motif into combinatorial libraries. The Boc protecting group allows for its use in a wide range of synthetic transformations, compatible with both solid-phase and solution-phase methodologies. The protocols outlined in this guide provide a foundation for researchers to leverage this reagent in their drug discovery efforts, enabling the exploration of novel chemical space and the identification of new therapeutic leads. Careful consideration of the reaction conditions, purification methods, and analytical characterization will ensure the generation of high-quality guanidine-containing libraries for biological screening.

References

  • Ho, K. C., & Sun, C. M. (1999). Liquid Phase Parallel Synthesis of Guanidines. Bioorganic & Medicinal Chemistry Letters, 9(11), 1517–1520. [Link]

  • Kim, J., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega, 7(4), 3567–3575. [Link]

  • Romero, J. R., & Lipton, M. A. (1996). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Organic Chemistry, 61(25), 8871–8874. [Link]

  • Le, G. T., et al. (2009). Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design. Organic Letters, 11(23), 5442–5445. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90–95. [Link]

  • Fu, X., et al. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210–8222. [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344. [Link]

  • Sastry, B. S. (2001). Combinatorial Chemistry- A novel tool for drug discovery. Indian Journal of Pharmaceutical Sciences, 63(4), 271-279. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372. [Link]

  • Blondelle, S. E., et al. (2016). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Future Medicinal Chemistry, 8(13), 1543–1555. [Link]

  • Gudem, M., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. RSC Advances, 9(51), 29699–29706. [Link]

  • Ishikawa, T. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical and Pharmaceutical Bulletin, 59(11), 1327–1341. [Link]

  • Roque, A. C. A., et al. (2022). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Llobet, M., et al. (2014). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 1180, 129–143. [Link]

  • Lipton, M. A., et al. (1998). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Journal of Organic Chemistry, 63(22), 7742–7748. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6245–6247. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Fairweather, K. A., et al. (2018). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. The Journal of Organic Chemistry, 83(21), 13136–13143. [Link]

  • Houghten, R. A., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1128. [Link]

  • Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471–477. [Link]

  • PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]

  • King, B. W., et al. (2022). Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A. ACS Omega, 7(4), 3567–3575. [Link]

"synthetic routes to novel piperidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Next-Generation Synthetic Routes to Novel Piperidine Derivatives

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs.[1][2] However, traditional synthetic routes—often relying on the reduction of pyridines or nucleophilic substitution—limit the chemical space available for drug discovery. They frequently result in "flat" molecules lacking the stereochemical complexity required for modern protein-ligand binding.

This guide details two cutting-edge synthetic strategies that address these limitations: Photoredox-Catalyzed De Novo Construction and Chemo-Enzymatic Late-Stage Functionalization . These protocols move beyond classical methods, offering modularity, high stereocontrol, and access to novel substitution patterns (e.g., 3,4,5-polysubstituted piperidines).[3]

Strategic Analysis: Retrosynthetic Logic

To access novel chemical space, we must decouple the synthesis from the availability of pyridine precursors. We categorize the modern approach into two distinct logical pathways:

  • Route A: Radical Cascade Annulation (De Novo). Uses simple alkene feedstocks and radical precursors (amines/imines) to build the ring and install substituents simultaneously. This is ideal for generating libraries of core scaffolds.

  • Route B: C-H Functionalization (Late-Stage). Uses directing groups or biocatalysts to install functional groups onto an existing piperidine core.[4] This is ideal for Lead Optimization (SAR exploration).

Visualizing the Strategy

Piperidine_Retrosynthesis Target Target: Polysubstituted Piperidine Scaffold StrategyA Strategy A: De Novo Ring Construction Target->StrategyA Disconnection 1 StrategyB Strategy B: Late-Stage Functionalization Target->StrategyB Disconnection 2 MethodA Photoredox / Radical Cascade ((4+2) or [2+2+1]) StrategyA->MethodA MethodB C-H Activation (Biocatalytic or Metal-Catalyzed) StrategyB->MethodB PrecursorA1 Aza-Dienes / Imines PrecursorA2 Alkenes / Alkynes MethodA->PrecursorA1 MethodA->PrecursorA2 PrecursorB1 Pre-formed Piperidine MethodB->PrecursorB1

Figure 1: Strategic retrosynthetic map distinguishing between de novo ring formation and functionalization of existing scaffolds.

Detailed Protocol A: Photoredox-Mediated (4+2) Cycloaddition

Objective: Stereoselective synthesis of 2,3,4,5-tetrasubstituted piperidines from aza-dienes and alkenes. Mechanism: This protocol utilizes a radical-polar crossover mechanism. A photocatalyst generates a radical species that adds to an aza-diene, triggering a 6-endo-trig cyclization.

Reagents & Equipment
  • Photocatalyst: fac-Ir(ppy)₃ (1.0 mol%) or 4CzIPN (Organic dye alternative).

  • Substrates: Functionalized aza-diene (1.0 equiv), Electron-deficient alkene (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DCE (degassed).

  • Light Source: Blue LED (440–460 nm), approx. 30–40W.

  • Additives: Brønsted acid (e.g., diphenyl phosphate) if activating imines.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • In a glovebox or under N₂ flow, charge a flame-dried Schlenk tube with the aza-diene (0.2 mmol), alkene (0.3 mmol), and photocatalyst (0.002 mmol).

    • Add degassed MeCN (2.0 mL). Note: Concentration is critical (0.1 M). Dilution favors intramolecular cyclization over polymerization.

  • Irradiation:

    • Seal the tube and place it 2–3 cm from the Blue LED source.

    • Stir vigorously at room temperature (25 °C). Use a fan to maintain temperature if the LEDs generate significant heat.

    • Monitor: Check reaction progress via TLC or LC-MS every 2 hours. Typical reaction time is 12–24 hours.

  • Quenching & Workup:

    • Once the starting material is consumed, remove the light source.

    • Concentrate the solvent in vacuo.[5]

    • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Tip: If the product contains a basic nitrogen, pre-treat the silica gel with 1% Et₃N to prevent streaking.

Validation:

  • Stereochemistry: Verify diastereoselectivity (dr) using ¹H NMR. Look for coupling constants (

    
    ) indicative of chair conformations (axial-axial vs. axial-equatorial).
    
  • Yield Expectations: 60–85% isolated yield.

Detailed Protocol B: Chemo-Enzymatic C-H Functionalization

Objective: Site-selective oxidation of a "flat" piperidine followed by functionalization (e.g., arylation).[4][6] Rationale: This "two-step" sequence mimics the logic of electrophilic aromatic substitution but applies it to saturated sp³ systems.

Reagents & Equipment
  • Step 1 (Biocatalysis): P450 monooxygenase enzyme (or commercial variants), NADPH regeneration system (Glucose dehydrogenase + Glucose).

  • Step 2 (Cross-Coupling): Nickel catalyst (e.g., NiCl₂·glyme), Bipyridine ligand, Aryl halide, Electrolyte (TBAPF₆).

  • Hardware: Potentiostat or constant current source (for Step 2).

Step-by-Step Workflow

Phase 1: Biocatalytic C-H Oxidation

  • Buffer Prep: Prepare phosphate buffer (pH 7.4, 100 mM).

  • Reaction:

    • Dissolve piperidine substrate (10 mM final) in buffer containing 5% DMSO.

    • Add Enzyme (1–5 µM) and NADPH regeneration mix.

    • Incubate at 30 °C with orbital shaking (200 rpm) for 16 hours.

  • Extraction: Extract the hydroxylated piperidine intermediate with EtOAc. Dry over Na₂SO₄ and concentrate. Note: Regioselectivity is controlled by the enzyme pocket; screen variants for C3 vs. C4 oxidation.

Phase 2: Nickel-Electrocatalytic Cross-Coupling

  • Cell Assembly: Use an undivided cell with a Graphite anode and Nickel foam cathode.

  • Mixture:

    • Dissolve the hydroxylated intermediate (0.2 mmol) and Aryl bromide (0.4 mmol) in DMF.

    • Add Ni-catalyst (10 mol%) and Ligand (15 mol%).

    • Add Oxalyl chloride (activator to convert -OH to transient leaving group) if not using pre-activated esters.

  • Electrolysis:

    • Run at Constant Current (e.g., 5–10 mA) for 3–4 F/mol.

    • Mechanism: The Ni catalyst engages in a radical rebound mechanism, coupling the sp³ carbon (formerly C-OH) with the aryl halide.

Data Interpretation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) O₂ quenching of radical species.Ensure rigorous degassing (Freeze-Pump-Thaw x3).
Poor Diastereoselectivity High temperature or fast reaction rate.Lower temp to 0°C or -10°C; reduce light intensity.
No Reaction (Protocol B) Enzyme inactivity or inhibition.Check pH stability; add catalase to decompose H₂O₂ byproduct.
Electrode Fouling Polymerization on electrode surface.Alternate polarity (if possible) or polish electrodes between runs.
Reaction Workflow Diagram (Protocol A)

Photoredox_Workflow Start Start: Aza-Diene + Alkene Mix Mix with Ir-Cat (Degassed MeCN) Start->Mix Light Blue LED Irradiation (SET / Radical Gen) Mix->Light Cycle 6-Endo-Trig Cyclization Light->Cycle Radical Species Product Polysubstituted Piperidine Cycle->Product H-Atom Transfer

Figure 2: Workflow for the photoredox-catalyzed synthesis of piperidine derivatives.

References

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Source: PubMed (2024).[7] URL:[Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (Biocatalytic C-H Oxidation + Ni Electrocatalysis).[4][6] Source: ScienceDaily / Rice University (2024). URL:[Link][1][5][8][9][10][11][12]

  • Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization. Source: PubMed (2019). URL:[Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Source: PubMed / PMC (2025). URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (2025). URL:[Link]

Sources

"Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate for post-translational modification studies"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Constrained Arginine Scaffold

Post-translational modifications (PTMs) occurring at arginine residues—specifically citrullination (deimination) and methylation —or proteolytic cleavage at basic residues (Arg/Lys) are pivotal in regulating cell signaling, gene expression, and apoptosis. Studying these events requires precision tools that can mimic the arginine side chain while offering enhanced metabolic stability and conformational selectivity.

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS 1258640-98-0), also known as 1-Boc-piperidine-2-carboxamidine , serves as a critical "constrained arginine" building block. Unlike the flexible aliphatic chain of L-arginine, the piperidine ring rigidly positions the amidine group (the guanidinium mimic). This reduced entropic penalty often leads to higher affinity interactions with the S1 specificity pockets of trypsin-like serine proteases and the active sites of Protein Arginine Deiminases (PADs).

This Application Note details the protocols for utilizing this scaffold to synthesize Activity-Based Probes (ABPs) and reversible inhibitors for mapping PTM enzymes.

Mechanism of Action & Design Logic

Structural Mimicry

The amidine group (


) functions as a bioisostere of the arginine guanidinium group. It is highly basic (

) and remains protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues located deep within the substrate-binding clefts of target enzymes (e.g., Asp189 in Trypsin).
The "Warhead" Concept

To study PTMs, this inert building block must be activated.

  • Reversible Inhibition: The free amine (after Boc-deprotection) can be coupled to hydrophobic moieties to probe the S2/S3 pockets, creating potent reversible inhibitors.

  • Activity-Based Probes (ABPs): The scaffold is coupled to an electrophilic "warhead" (e.g., fluorophosphonate, vinyl sulfone) that covalently reacts with the catalytic nucleophile (Ser/Cys) of the enzyme.

Figure 1: Mechanism of Interaction The diagram below illustrates how the deprotected scaffold binds to the S1 pocket of a generic trypsin-like protease.

G Scaffold 1-Boc-2-carbamimidoylpiperidine Deprotection Deprotection (TFA/DCM) Scaffold->Deprotection Acid Hydrolysis ActiveSpecies Free Amidine Piperidine (Positively Charged) Deprotection->ActiveSpecies Generates Pharmacophore Target Target Enzyme (Trypsin/PAD4) ActiveSpecies->Target Binds S1 Pocket Interaction Salt Bridge Formation (Amidine-Aspartate) Target->Interaction Stabilization

Caption: Workflow converting the protected scaffold into an active pharmacophore for enzyme binding.

Experimental Protocols

Protocol A: Scaffold Activation (Boc-Deprotection)

Purpose: To expose the secondary amine for subsequent coupling to reporter tags or warheads.

Reagents:

  • Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (100 mg)

  • Dichloromethane (DCM, Anhydrous)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the Boc-protected compound in 2 mL of anhydrous DCM in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Acidification: Add 1 mL of TFA dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate the solvent and excess TFA under reduced pressure.

  • Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the piperidine-2-carboxamidine trifluoroacetate salt .

  • Yield Check: Dry under high vacuum. This salt is hygroscopic; store in a desiccator at -20°C.

Protocol B: Synthesis of a PTM-Profiling Probe

Purpose: To create a probe that labels active Arginine-processing enzymes.

Reagents:

  • Deprotected Scaffold (from Protocol A)

  • Electrophile/Linker: Biotin-PEG4-NHS ester (for affinity enrichment) or a Fluorophore-NHS ester.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Preparation: Dissolve the trifluoroacetate salt (1 eq) in dry DMF.

  • Neutralization: Add DIPEA (3 eq) to neutralize the salt and activate the secondary amine.

  • Coupling: Add the NHS-ester functionalized tag (1.1 eq) slowly.

    • Note: The amidine group is less nucleophilic than the secondary amine of the piperidine ring under these conditions, ensuring regioselective coupling at the piperidine nitrogen.

  • Incubation: Stir overnight at room temperature.

  • Purification: Purify the conjugate via HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Verify mass using LC-MS (ESI+).

Protocol C: Enzyme Inhibition Assay (Validation)

Purpose: To verify the affinity of the synthesized probe against a model target (e.g., Trypsin or PAD4).

Materials:

  • Enzyme: Bovine Trypsin (1 nM final concentration).

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    

Procedure:

  • Serial Dilution: Prepare 10-point serial dilutions of the synthesized piperidine-probe (0.1 nM to 10

    
    M) in assay buffer.
    
  • Pre-incubation: Incubate Enzyme (1 nM) with the Probe for 15 minutes at 25°C.

  • Substrate Addition: Add BAPNA (100

    
    M final).
    
  • Kinetic Readout: Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit data to the equation 
    
    
    
    to determine potency.

Data Analysis & Interpretation

When using this scaffold for Activity-Based Protein Profiling (ABPP) , typical results involve SDS-PAGE visualization of labeled proteins.

Table 1: Troubleshooting Common Issues in Probe Synthesis

ObservationProbable CauseCorrective Action
Low Yield in Coupling Amidine interferenceEnsure pH is controlled (DIPEA ~3 eq). The amidine

is high; keep pH < 10 to prevent amidine acylation.
Broad Peaks in HPLC Protonation statesUse 0.1% TFA in mobile phase to keep the amidine fully protonated and sharp.
No Inhibition Steric ClashThe piperidine ring is bulkier than the arginine chain. Ensure the target has an accessible S1 pocket.

Synthesis Workflow Diagram

The following diagram outlines the chemical transformation from the commercial building block to a functional biological probe.

Synthesis Start Start: 1-Boc-2-carbamimidoylpiperidine Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 -Boc Intermediate Intermediate: Piperidine-2-carboxamidine (Secondary Amine Exposed) Step1->Intermediate Isolation Step2 Step 2: Functionalization (NHS-Ester Reaction) Intermediate->Step2 +Reporter Tag Final Final Probe: Reporter-Tagged Arginine Mimetic Step2->Final Purification

Caption: Step-by-step synthetic route for converting the building block into a functional probe.

References

  • Design of Amidine-Based Inhibitors

    • Source: Leung, D., et al. (2019). "Activity-Based Probes for Protein Arginine Deiminases." Methods in Enzymology, 620, 269-290.
    • Context: Describes the use of amidine warheads (F-amidine, Cl-amidine) which are structurally analogous to the amidine-piperidine scaffold.
  • Piperidine Scaffolds in Protease Inhibition

    • Source: Lawong, A., et al. (2022). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 29(10), 1505-1518.
    • Context: Demonstrates the utility of the piperidine carboxamide scaffold (closely related to the carboxamidine) in creating selective inhibitors for proteolytic enzymes.
  • Chemical Properties of Constrained Arginine Mimetics

    • Source: Pande, P., et al. (2014). "Small-Molecule Inhibitors of Protein Arginine Deiminases." Current Medicinal Chemistry, 21(18), 2020-2036.
    • Context: Reviews the structural requirements for binding to the acidic active sites of PTM enzymes, valid

Application Notes and Protocols: Incorporation of Non-Natural Amino Acids via Side-Chain Guanidinylation with N,N’-Di-Boc-1H-pyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The site-specific incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy in medicinal chemistry and chemical biology, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic properties.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific class of nnAAs—those bearing a di-Boc-protected guanidino group—into synthetic peptides. While the user's query specified N-Boc-2-amidinopiperidine, a more widely documented and commercially available reagent, N,N’-Di-Boc-1H-pyrazole-1-carboxamidine , will be utilized as a highly effective equivalent for the guanidinylation of primary amine side chains of amino acids such as L-ornithine. This document will detail the synthesis of the protected non-natural amino acid, its incorporation into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS), and the final deprotection of the guanidino moiety.

Introduction: The Significance of Guanidinylated Non-Natural Amino Acids

The guanidinium group, famously present in the side chain of arginine, is a key pharmacophoric element in numerous biologically active molecules. Its ability to form multiple hydrogen bonds and exist in a protonated state at physiological pH allows for strong and specific interactions with biological targets.[2] The incorporation of arginine analogs or other guanidinylated nnAAs into peptides can therefore significantly influence their binding affinity, specificity, and pharmacokinetic properties.

The use of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine offers a mild and efficient method for the guanidinylation of primary amines, such as the δ-amino group of ornithine.[3][4] The di-Boc protecting group strategy provides an orthogonal handle that is stable under the conditions of Boc-SPPS but can be readily removed during the final acidolytic cleavage from the resin.[5][6] This approach allows for the precise installation of a guanidino group at a desired position within a peptide sequence.

Workflow Overview

The overall process for incorporating a guanidinylated non-natural amino acid into a peptide sequence can be divided into three main stages:

  • Synthesis of the Protected Non-Natural Amino Acid: This involves the guanidinylation of the side-chain amine of a suitable precursor amino acid (e.g., Nα-Fmoc-L-ornithine) with N,N’-Di-Boc-1H-pyrazole-1-carboxamidine.

  • Solid-Phase Peptide Synthesis (SPPS): The resulting protected nnAA is then incorporated into the desired peptide sequence using standard Boc-SPPS protocols.

  • Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all protecting groups, including the di-Boc-guanidino group, are removed to yield the native peptide.

Workflow_Overview cluster_0 Stage 1: nnAA Synthesis cluster_1 Stage 2: Solid-Phase Peptide Synthesis cluster_2 Stage 3: Cleavage & Deprotection Ornithine Nα-Fmoc-L-ornithine Guanidinylation Guanidinylation with N,N’-Di-Boc-1H-pyrazole-1-carboxamidine Ornithine->Guanidinylation Protected_nnAA Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine Guanidinylation->Protected_nnAA SPPS Boc-SPPS Protected_nnAA->SPPS Protected_Peptide Resin-Bound Protected Peptide SPPS->Protected_Peptide Cleavage TFA Cleavage Protected_Peptide->Cleavage Final_Peptide Final Guanidinylated Peptide Cleavage->Final_Peptide

Figure 1: Overall workflow for the incorporation of a guanidinylated non-natural amino acid.

Experimental Protocols

Synthesis of Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine

This protocol describes the guanidinylation of the δ-amino group of Nα-Fmoc-L-ornithine. This method is adapted from established procedures for the guanidinylation of primary amines.[2]

Materials:

  • Nα-Fmoc-L-ornithine

  • N,N’-Di-Boc-1H-pyrazole-1-carboxamidine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Mixture A: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N,N’-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and DIPEA (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Preparation of Mixture B: In a separate flame-dried round-bottom flask, dissolve Nα-Fmoc-L-ornithine (1.0 eq) and DIPEA (2.2 eq) in anhydrous THF.

  • Reaction: Slowly add Mixture A to Mixture B at room temperature with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine as a white solid.

Parameter Typical Value
Yield 60-75%
Purity (HPLC) >95%
Characterization ¹H NMR, ¹³C NMR, HRMS

Table 1: Typical reaction parameters and outcomes for the synthesis of Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine.

Incorporation into a Peptide Sequence via Boc-SPPS

The synthesized Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine can be incorporated into a peptide sequence using standard Boc-SPPS protocols. The Fmoc group on the α-amine allows for orthogonal deprotection during the synthesis.

General Boc-SPPS Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in DCM.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain using 50% trifluoroacetic acid (TFA) in DCM.[7]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in N,N-dimethylformamide (DMF).

  • Capping (Optional): Cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Thoroughly wash the resin with DCM and DMF between each step.

When incorporating the Nα-Fmoc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine:

  • Fmoc Deprotection: After coupling the preceding amino acid, selectively remove the Fmoc group from the guanidinylated ornithine residue using a 20% solution of piperidine in DMF.[8]

  • Coupling the Next Amino Acid: Proceed with the standard Boc-SPPS cycle to couple the subsequent amino acid to the deprotected α-amine of the guanidinylated ornithine.

Boc_SPPS_Cycle Start Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/DIPEA) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for next cycle End Elongated Peptide (N-terminally Boc-protected) Wash->End

Figure 2: Standard Boc-SPPS cycle for peptide elongation.
Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the di-Boc groups from the guanidino moiety.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water (scavenger)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[5]

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Parameter Condition Rationale
Cleavage Reagent Trifluoroacetic Acid (TFA)Strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups, including Boc.[5]
Scavengers Triisopropylsilane (TIS), WaterTrap reactive carbocations generated during the cleavage of Boc and other protecting groups, preventing side reactions.[5]
Reaction Time 2-4 hoursSufficient time for complete cleavage and deprotection.
Precipitation Solvent Cold Diethyl EtherPeptide is insoluble in ether, allowing for efficient precipitation and separation from soluble byproducts.

Table 2: Key parameters for the final cleavage and deprotection step.

Causality and Self-Validation

Expertise & Experience: The choice of N,N’-Di-Boc-1H-pyrazole-1-carboxamidine is based on its established reactivity and mild reaction conditions, which minimize side reactions.[3][4] The use of an Fmoc group for the α-amine of the ornithine precursor provides a crucial orthogonal protection strategy, allowing for selective deprotection during SPPS without affecting the acid-labile Boc groups.[9][]

Trustworthiness: Each stage of this workflow includes built-in validation steps. The synthesis of the protected nnAA is validated by standard analytical techniques (NMR, HRMS). The progress of the SPPS can be monitored using qualitative tests (e.g., Kaiser test) to ensure complete coupling at each step. The purity and identity of the final peptide are definitively confirmed by analytical RP-HPLC and mass spectrometry, providing a self-validating system for the entire process.

Conclusion

The incorporation of non-natural amino acids with guanidinylated side chains is a valuable tool for modifying the properties of synthetic peptides. The protocols outlined in this guide, utilizing N,N’-Di-Boc-1H-pyrazole-1-carboxamidine and a combination of Fmoc and Boc protection strategies, provide a robust and reliable method for achieving this. By following these detailed procedures, researchers can confidently synthesize novel peptides with tailored functionalities for a wide range of applications in drug discovery and chemical biology.

References

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Grzonka, Z., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Peterse, E., et al. (2020). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. Leiden University Scholarly Publications. Available at: [Link]

  • Vaskevich, Y., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. Available at: [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344. Available at: [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]

  • Drake, B., et al. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS, 1994(06), 579-582. Available at: [Link]

  • Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. Available at: [Link]

  • Gámez-Montaño, R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997-4003. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Retrieved from [Link]

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Retrieved from [Link]

  • Wery, J. P., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science : an official publication of the European Peptide Society, 23(1), 14–26. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Catalytic Methods for the Synthesis of Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic methods for the synthesis of the guanidine functional group. The guanidinium cation, protonated at physiological pH, is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. This guide moves beyond classical stoichiometric methods, which often rely on harsh conditions and toxic reagents, to explore the nuances of catalytic approaches that offer greater efficiency, atom economy, and functional group tolerance.[1]

The following sections delve into the mechanistic underpinnings and practical applications of key catalytic systems, offering detailed, field-proven protocols to empower your research and development endeavors.

The Strategic Advantage of Catalysis in Guanidine Synthesis

Classical methods for guanidine synthesis, such as the conversion of thioureas with heavy metal salts, present significant drawbacks, including the use of toxic reagents and the generation of substantial waste.[1] Catalytic methods, particularly the addition of amines to carbodiimides or cyanamides, represent a more elegant and sustainable approach to constructing the guanidine core.[2][3] These reactions are often atom-economical and can be performed under milder conditions, preserving sensitive functional groups within complex molecules.[2][3]

Metal-Catalyzed Guanylation: A Versatile Toolkit

A diverse array of metals, encompassing main group, transition, and rare-earth elements, have been successfully employed to catalyze the guanylation of amines.[3][4] The general principle often involves the activation of a carbodiimide or a related precursor by the metal center, rendering it more susceptible to nucleophilic attack by an amine.

Lewis Acid Catalysis with Lanthanide and Scandium Triflates

Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), are highly effective Lewis acid catalysts for the guanylation of amines.[5] Their catalytic efficacy stems from their ability to coordinate to and activate the carbodiimide, facilitating the nucleophilic addition of the amine.

Mechanistic Rationale: The Lewis acidic metal center coordinates to one of the nitrogen atoms of the carbodiimide. This coordination polarizes the N=C=N bond system, increasing the electrophilicity of the central carbon atom. The amine then attacks this activated carbon, and a subsequent proton transfer regenerates the catalyst and yields the guanidine product.[3]

G cluster_0 Catalytic Cycle Catalyst Ln(OTf)₃ Carbodiimide R¹-N=C=N-R² Catalyst->Carbodiimide Coordination Activated_Complex [R¹-N=C=N(Ln(OTf)₃)-R²]⁺ Carbodiimide->Activated_Complex Activation Intermediate Guanidinium Intermediate Activated_Complex->Intermediate + R³R⁴NH (Nucleophilic Attack) Amine R³R⁴NH Amine->Intermediate Product N,N',N''-Trisubstituted Guanidine Intermediate->Product Proton Transfer Product->Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle for Lanthanide-triflate catalyzed guanylation.

Protocol 1: Ytterbium(III) Triflate-Catalyzed Synthesis of N,N',N''-Trisubstituted Guanidines

This protocol describes the synthesis of N,N',N''-trisubstituted guanidines via the Yb(OTf)₃-catalyzed addition of amines to carbodiimides under solvent-free conditions.[5]

Materials:

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Substituted amine

  • Substituted carbodiimide

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol), the carbodiimide (1.2 mmol), and Ytterbium(III) triflate (0.05 mmol, 5 mol%).

    • Scientist's Note: The use of a slight excess of the carbodiimide ensures complete consumption of the amine. The reaction is often performed solvent-free, which is both environmentally friendly and can accelerate the reaction rate.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Scientist's Note: The optimal temperature may vary depending on the reactivity of the substrates. For less reactive amines, a higher temperature or longer reaction time may be necessary.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N',N''-trisubstituted guanidine.

Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines

Copper catalysis enables an operationally simple and rapid three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines.[5] This method is notable for its use of readily available starting materials and mild reaction conditions.

Protocol 2: Copper(II)-Catalyzed Three-Component Synthesis of N-Aryl Guanidines

This protocol details the synthesis of N-aryl guanidines using a copper(II) chloride catalyst.[5]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2,2'-Bipyridine

  • Potassium carbonate (K₂CO₃)

  • Arylboronic acid

  • Substituted cyanamide

  • Substituted amine

  • Toluene

  • Oxygen balloon

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine CuCl₂·2H₂O (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and the arylboronic acid (1.2 mmol).

  • Addition of Reagents: Add the cyanamide (1.0 mmol), the amine (1.5 mmol), and toluene (5 mL).

  • Reaction Conditions: Fit the flask with an oxygen balloon and stir the mixture at 100 °C for 12 hours.

    • Scientist's Note: Oxygen serves as the terminal oxidant in this catalytic cycle. The bipyridine ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Organocatalysis in Guanidine Synthesis: The Asymmetric Frontier

Chiral guanidines and their derivatives have emerged as powerful organocatalysts, primarily leveraging their strong basicity and hydrogen-bond donating capabilities to control stereochemistry.[6][7] These catalysts are particularly valuable in asymmetric synthesis, enabling the enantioselective formation of complex molecules.[6][7]

Mechanistic Insight: Chiral guanidine catalysts often operate through a bifunctional activation mechanism. The basic guanidine moiety deprotonates a pronucleophile, while the N-H groups of the catalyst can engage in hydrogen bonding with the electrophile, orienting the reactants for a stereoselective transformation.

G cluster_0 Bifunctional Organocatalysis Catalyst Chiral Guanidine Pronucleophile Pronucleophile (e.g., malonate) Catalyst->Pronucleophile Deprotonation Electrophile Electrophile (e.g., nitro-olefin) Catalyst->Electrophile H-Bonding Activation Transition_State Organized Transition State (via H-bonding) Pronucleophile->Transition_State Electrophile->Transition_State Product Enantioenriched Product Transition_State->Product C-C Bond Formation Product->Catalyst Catalyst Turnover

Figure 2: Bifunctional activation by a chiral guanidine catalyst.

Protocol 3: Guanidine-Thiourea Catalyzed Asymmetric Michael Addition

This protocol outlines a representative asymmetric Michael addition reaction using a bifunctional guanidine-thiourea organocatalyst.[8]

Materials:

  • Chiral guanidine-thiourea organocatalyst

  • trans-β-Nitrostyrene (electrophile)

  • Diethyl malonate (pronucleophile)

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a vial, add the chiral guanidine-thiourea organocatalyst (0.02 mmol, 10 mol%) and toluene (1.0 mL).

  • Addition of Reactants: Add diethyl malonate (0.2 mmol) to the catalyst solution and stir for 5 minutes at room temperature. Then, add trans-β-nitrostyrene (0.24 mmol).

  • Reaction Progress: Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Scientist's Note: The solvent can have a significant impact on both the reaction rate and the enantioselectivity. Toluene is a common choice, but other non-polar solvents may also be effective.

  • Purification and Analysis: Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Summary of Catalytic Methods

Catalytic SystemCatalyst ExampleSubstratesKey Advantages
Lewis Acid Yb(OTf)₃, Sc(OTf)₃Amines, CarbodiimidesMild conditions, high yields, solvent-free options.[5]
Transition Metal CuCl₂·2H₂O/BipyridineAmines, Arylboronic acids, CyanamidesThree-component reaction, operational simplicity.[5]
Organocatalysis Chiral Guanidine-ThioureaPronucleophiles, ElectrophilesAsymmetric synthesis, high enantioselectivity.[8]
Photoredox Ru(bpy)₃Cl₂ThioureasVisible light, ambient temperature, use of low-toxicity solvents.[5]

Conclusion

The catalytic synthesis of guanidines has evolved significantly, offering a powerful and versatile alternative to classical methods. From robust metal-catalyzed processes suitable for broad substrate scopes to sophisticated organocatalytic systems for asymmetric transformations, the modern chemist has a rich toolbox at their disposal. The protocols and insights provided in this guide are intended to serve as a practical starting point for the implementation of these advanced methodologies in your own research, facilitating the discovery and development of novel guanidine-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]

  • Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ChemInform, 46(32). [Link]

  • Li, G., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265. [Link]

  • Kumar, A., et al. (2018). Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences, 130(10), 143. [Link]

  • Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1795-1808. [Link]

  • Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. [Link]

  • Selig, P. (2013). Guanidine Organocatalysis. Synthesis, 45(06), 703-718. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1795-1808. [Link]

  • Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI, 24(18), 13820. [Link]

  • Tan, J., & Li, Y. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(21), 8039-8063. [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(X), XX–XX. [Link]

  • Zhang, Z., & Schafer, L. L. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Synthesis, 51(24), 4545-4558. [Link]

  • Janeš, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1485-1498. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-88291 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of purification strategy for acid-sensitive, highly basic amidine intermediates.

Executive Summary: The "Dual-Personality" Challenge

You are attempting to purify Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate . This molecule presents a classic "dual-personality" challenge in organic synthesis:

  • The "Sticky" Base: The carbamimidoyl group (amidine) is highly basic (

    
    ) and polar. It interacts strongly with the acidic silanols of standard silica gel, leading to severe streaking, band broadening, and irreversible adsorption (yield loss).
    
  • The Fragile Shield: The Tert-butoxycarbonyl (Boc) group is acid-labile. Standard methods to mobilize basic amines on silica (like using acetic acid modifiers) or aggressive acidic workups risk deprotecting your compound to the free piperidine, which is often water-soluble and difficult to recover.

Recommendation: Abandon standard silica gel chromatography immediately. Adopt a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) or switch to Reverse Phase (C18) with basic pH modifiers.

Decision Matrix: Choosing Your Purification Route

Before proceeding, use this logic flow to select the best method for your scale and purity requirements.

PurificationStrategy cluster_legend Legend Start Start: Crude Reaction Mixture ScaleCheck Scale < 5g? Start->ScaleCheck Impurities Are impurities non-basic? ScaleCheck->Impurities Yes RP_Flash Method B: C18 Reverse Phase (Best for separating similar basic amines) ScaleCheck->RP_Flash No (>5g) SCX Method A: SCX Catch & Release (Best for removing non-basic byproducts) Impurities->SCX Yes (Neutral/Acidic impurities) Impurities->RP_Flash No (Basic impurities present) Mod_Silica Method C: Amine-Modified Silica (Only if A/B unavailable) RP_Flash->Mod_Silica Equipment Unavailable HighRec High Recommended LowRec Last Resort

Figure 1: Strategic decision tree for purifying Boc-protected amidines.

Troubleshooting Guide & FAQs

Issue 1: "My compound streaks on TLC and never elutes from the silica column."

Diagnosis: The amidine protons are hydrogen-bonding to the silica silanols (


).
Solution:  You must compete for these binding sites.
  • The Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent.
    
  • Why: The small, mobile amine base saturates the silica surface, allowing your bulky amidine product to pass through.

  • Warning: Do not use acetic acid; it will protonate the amidine, making it stickier (ionic interaction), and potentially degrade the Boc group over time.

Issue 2: "I lost the Boc group during purification."

Diagnosis: Accidental exposure to acidic conditions. Solution:

  • Check Solvents: Chloroform (

    
    ) often contains HCl stabilizers that can cleave Boc groups. Use Dichloromethane (DCM)  stabilized with amylene, or filter your 
    
    
    
    through basic alumina before use.
  • Check Modifiers: If using Reverse Phase, avoid TFA (Trifluoroacetic acid). Even 0.1% TFA can deprotect sensitive Boc-amines during fraction concentration. Switch to 0.1% Formic Acid (weaker) or Ammonium Bicarbonate (basic buffer).

Issue 3: "The product is a hygroscopic goo/oil after drying."

Diagnosis: Amidines often form amorphous solids or oils as free bases. They are also hygroscopic. Solution:

  • Lyophilization: Dissolve the purified fraction in water/dioxane (freeze-dry compatible) and lyophilize. This often yields a fluffy white powder.

  • Salt Formation: If the free base is unstable, convert it to a Acetate or Formate salt. Add 1 equivalent of acetic acid to the pure fraction and evaporate. These salts are often more stable solids than the free base. Avoid HCl salts as they will deprotect the Boc group.

Validated Protocols

Protocol A: SCX "Catch and Release" (Recommended)

Best for: Rapidly removing non-basic impurities (starting materials, reagents) from <5g crude.

StepActionTechnical Rationale
1. Preparation Dissolve crude in MeOH or DCM .Load solvent must be non-acidic.
2.[1] Conditioning Flush SCX cartridge with 2 CV (Column Volumes) of MeOH.Activates the sulfonic acid resin.
3. Loading Load sample onto cartridge. Collect flow-through."Catch": The basic amidine binds to the resin (

). Neutral impurities pass through.[2]
4. Washing Wash with 3 CV of MeOH .Removes remaining non-basic impurities.
5. Elution Elute with 2M

in MeOH
.
"Release": Ammonia displaces the amidine product.
6. Finish Concentrate the ammoniacal fractions.Excess ammonia evaporates, leaving pure product.
Protocol B: Reverse Phase (C18) Flash Chromatography

Best for: Separating the product from other basic by-products (e.g., des-Boc amine).

  • Column: C18 (functionalized silica).

  • Solvent A: Water + 10mM Ammonium Bicarbonate (

    
    ) OR 0.1% 
    
    
    
    .
  • Solvent B: Acetonitrile (MeCN).

  • Gradient: 5% B to 100% B over 15 CV.

  • Rationale: High pH suppresses the protonation of the amidine (keeping it neutral/less polar) and protects the Boc group from acid hydrolysis. The amidine will elute as a sharp peak.

References & Grounding

  • Teledyne ISCO. (2012).[2][3] RediSep SCX Column Purification Tactic (Application Note AN39).Link

    • Supports the "Catch and Release" mechanism for basic compounds.[2][3]

  • Biotage. (2023).[4] How should I purify a complex, polar, amide reaction mixture?Link

    • Validates the use of SCX followed by C18 for complex amide/amidine mixtures.

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage.Link

    • Authoritative source on Boc stability limits (pH < 1, heat).

  • Nest Group. Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide.Link

    • Demonstrates the orthogonality of SCX and RP-HPLC for basic peptide-like molecules.

Sources

Technical Support Center: Optimizing Guanidinylation Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Guanidinylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of guanidinylation and systematically troubleshoot common issues to optimize reaction yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding guanidinylation reactions.

Q1: My guanidinylation reaction yield is low or the reaction is incomplete. What are the most common causes?

Low or incomplete conversion is a frequent challenge. The primary culprits often involve suboptimal reaction conditions, reagent choice, or substrate-specific issues. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:

  • Suboptimal pH: The nucleophilicity of the amine is paramount. The reaction relies on the deprotonated form of the amine, making a basic environment essential.[3]

  • Inappropriate Guanidinylating Reagent: The choice of reagent significantly impacts reactivity and potential side reactions.

  • Steric Hindrance: Bulky groups near the target amine can impede the approach of the guanidinylating reagent.

  • Poor Solubility: If the substrate or reagent is not fully dissolved, the reaction will be slow and incomplete.

  • Presence of Moisture: Some guanidinylation reactions are sensitive to water, which can lead to decomposition of reactive intermediates.[4]

  • Side Reactions: Unwanted reactions can consume starting material or lead to complex product mixtures.[3]

Q2: How critical is pH in a guanidinylation reaction, and what is the optimal range?

The pH is arguably the most critical parameter for a successful guanidinylation. The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the guanidinylating reagent. For the amine to be sufficiently nucleophilic, it must be in its free base form.

  • Causality: At acidic or neutral pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. At highly basic pH, while the amine is deprotonated, the stability of the guanidinylating reagent and the substrate itself can become a concern.

  • Optimal Range: The optimal pH is generally in the range of 10 to 11.5.[3] Some protocols have reported success at even higher pH values, up to 13, particularly when using reagents like O-methylisourea.[3] It is crucial to empirically determine the optimal pH for your specific substrate and reagent combination.

Q3: What are the common side reactions in guanidinylation, and how can they be minimized?

Several side reactions can occur, leading to reduced yield and purification challenges.

  • N-Terminal Guanidinylation: In peptide and protein chemistry, a common side reaction is the guanidinylation of the N-terminal α-amino group, especially if the N-terminal residue is glycine.[3] This can be minimized by choosing a guanidinylating reagent with higher selectivity for the ε-amino group of lysine or by employing a suitable protecting group strategy for the N-terminus.

  • Guanidinylation by Coupling Reagents: In peptide synthesis, uronium-based coupling reagents like HBTU and HATU can act as guanidinylating agents, leading to the formation of guanidinium derivatives on the N-terminal amine of the growing peptide chain.[5][6] This side reaction is particularly problematic when carboxyl activation is slow. To avoid this, one can use phosphonium-based reagents (e.g., PyBOP) or ensure the stoichiometry of the uronium reagent is carefully controlled, ideally at 1 equivalent.[5][7]

  • Reactions with Protecting Groups: Some guanidinylating reagents, particularly those containing Boc groups, can participate in side reactions.[3] Careful selection of orthogonal protecting groups is essential.

Q4: How do I choose the right guanidinylating reagent for my application?

The selection of the guanidinylating reagent is critical and depends on the substrate, desired reaction conditions, and the need for protecting groups.

Reagent ClassExamplesAdvantagesDisadvantages
Isoureas/Isothioureas O-Methylisourea, S-MethylisothioureaReadily available, effective for primary amines.Can require harsh basic conditions, potential for side reactions.
Carbodiimides EDC (in the presence of an amine source)Can be used in aqueous solutions.Can lead to the formation of N-acylurea byproducts.
Pyrazole-based N,N'-Di-Boc-1H-pyrazole-1-carboxamidineMild reaction conditions, good for sensitive substrates, Boc-protected product is stable.[8][9]Can be expensive.
Triflyl-activated N,N'-Di-Boc-N"-triflylguanidineHighly reactive, often providing faster and cleaner reactions.[10]Can be moisture-sensitive.
Other Reagents Cyanamide, Formamidinesulfinic acidCan be cost-effective.[11]May require specific catalysts or conditions.[11]
  • Expert Insight: For complex molecules like peptides and proteins, pyrazole-based reagents are often preferred due to their mild reaction conditions and the ability to introduce protecting groups that prevent unwanted side reactions.[8][9]

Q5: What is the role of protecting groups in guanidinylation?

Protecting groups are essential for achieving selectivity and preventing side reactions, especially in multifunctional molecules.[4][12]

  • Mechanism of Action: Protecting groups, such as Boc or Cbz, are attached to the guanidinylating reagent.[8][10] These groups modulate the reactivity of the reagent and, once transferred to the substrate, protect the newly formed guanidino group from participating in subsequent reactions.

  • Strategic Importance: A well-designed protecting group strategy is crucial for multi-step syntheses.[4] The choice of protecting group must be orthogonal to other protecting groups in the molecule and stable to the reaction conditions of subsequent steps. The protecting groups must be removable under conditions that do not damage the final product.[4]

II. Troubleshooting Guides

This section provides a systematic, question-and-answer-based approach to resolving specific experimental issues.

Issue 1: Incomplete Conversion or Stalled Reaction

Q: I've run my reaction for the recommended time, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

A stalled reaction points to a fundamental issue with the reaction conditions or reagents.

Logical Troubleshooting Workflow

start Incomplete Conversion check_pH Verify Reaction pH start->check_pH check_reagents Assess Reagent Quality & Stoichiometry check_pH->check_reagents pH is optimal (10-11.5) check_solubility Examine Substrate/Reagent Solubility check_reagents->check_solubility Reagents are fresh & stoichiometry is correct check_temp Evaluate Reaction Temperature check_solubility->check_temp All components are fully dissolved change_solvent Change Solvent System check_solubility->change_solvent Solubility is poor increase_time Increase Reaction Time check_temp->increase_time Temperature is appropriate increase_reagent Increase Guanidinylating Reagent Equivalents increase_time->increase_reagent No improvement resolved Reaction Complete increase_time->resolved Conversion improves change_reagent Select a More Reactive Guanidinylating Reagent increase_reagent->change_reagent No improvement increase_reagent->resolved Conversion improves change_solvent->check_temp change_reagent->resolved

Caption: Troubleshooting workflow for incomplete guanidinylation reactions.

Step-by-Step Protocol: Verifying and Optimizing Reaction pH
  • Prepare a pH Calibration Curve: If using a glass electrode pH meter in a mixed aqueous/organic solvent system or in the presence of high concentrations of reagents like guanidinium chloride, be aware that the readings may not reflect the true pH.[13] It is advisable to prepare a calibration curve using standard buffers.

  • In-situ pH Monitoring: Carefully withdraw a small aliquot of the reaction mixture (if possible) and measure the pH.

  • Adjusting pH: If the pH is below 10, add a suitable base (e.g., NaOH, Et3N, DBU) dropwise while stirring.[14] Be cautious not to overshoot the desired pH. For reactions sensitive to water, use a non-aqueous base.

  • Re-analyze: After pH adjustment, allow the reaction to proceed for another 1-2 hours and re-analyze for conversion.

Issue 2: Formation of Multiple Products or Impurities

Q: My crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating the formation of byproducts. How can I improve the selectivity?

The formation of multiple products suggests either side reactions or degradation of starting materials or products.

Logical Troubleshooting Workflow

start Multiple Products Observed identify_byproducts Identify Byproducts by MS start->identify_byproducts n_terminal_mod N-terminal Guanidinylation? identify_byproducts->n_terminal_mod Mass corresponds to N-terminal modification coupling_reagent_adduct Coupling Reagent Adduct? identify_byproducts->coupling_reagent_adduct Mass corresponds to adduct with coupling reagent degradation Degradation Products? identify_byproducts->degradation Masses are lower than expected protecting_group Implement N-terminal Protecting Group n_terminal_mod->protecting_group change_coupling_reagent Switch to Phosphonium-based Reagent (e.g., PyBOP) coupling_reagent_adduct->change_coupling_reagent lower_temp Lower Reaction Temperature degradation->lower_temp resolved Clean Reaction protecting_group->resolved change_coupling_reagent->resolved change_guanidinylating_reagent Use a Milder Guanidinylating Reagent lower_temp->change_guanidinylating_reagent Degradation persists change_guanidinylating_reagent->resolved

Caption: Troubleshooting workflow for improving reaction selectivity.

Step-by-Step Protocol: Analytical Test for Side Product Identification
  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum of your crude reaction mixture. This will provide accurate masses of the main product and the byproducts.

  • Database and Literature Search: Compare the masses of the byproducts with known potential side reactions. For instance, a mass increase corresponding to the addition of the guanidinylating agent to the N-terminus of a peptide is a strong indicator of this side reaction.[3][7]

  • Tandem MS (MS/MS): If available, perform MS/MS on the byproduct peaks. Fragmentation patterns can help elucidate the structure of the impurities and pinpoint the site of modification.

  • NMR Spectroscopy: For significant byproducts, purification followed by 1H and 13C NMR spectroscopy can provide definitive structural information.[4]

III. Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2, or DMF).[4]

  • Addition of Reagents: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.5 eq) to the solution.[9]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 2-24 hours.[9]

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous NaHCO3, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (if required): The Boc protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like CH2Cl2.[4]

Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Consult the Safety Data Sheets (SDS) for all chemicals before use.[4]

IV. References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate.

  • Optimization of Guanidine Formation Reaction. (n.d.). ResearchGate.

  • Kim, S., et al. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC.

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

  • Guanidinylation [Synthetic Reagents]. (n.d.). TCI AMERICA.

  • Rutherfurd, S. M., & Moughan, P. J. (1997). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. (n.d.). Papyrus Bio.

  • Rom, C. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE.

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • Feichtinger, K., et al. (2000). Guanidinylation reagents. Google Patents.

  • Guanidine synthesis by guanidinylation. (n.d.). Organic Chemistry Portal.

  • Mas-Moruno, C., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE.

  • Rom, C. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed.

  • Monera, O. D., et al. (2001). pH corrections and protein ionization in water/guanidinium chloride. PMC.

  • Kelley, N. (n.d.). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS.

  • Roy, A., et al. (2014). Partial unfolding of a monoclonal antibody: role of a single domain in driving protein aggregation. PubMed.

  • Wagner, A. M. (2014). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.

  • Carpenter, J. E., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.

  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

  • Jamasbi, E., et al. (2023). Bioengineering of Antibody Fragments: Challenges and Opportunities. MDPI.

  • Jamasbi, E., et al. (2023). Bioengineering of Antibody Fragments: Challenges and Opportunities. ResearchGate.

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit.

Sources

Technical Support Center: Synthesis of N-Boc-2-amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-2-amidinopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following guides and FAQs are structured to address specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Troubleshooting Guides

This section addresses specific problems that can arise during the synthesis of N-Boc-2-amidinopiperidine. Each entry details the symptoms, probable causes, and step-by-step protocols for diagnosis and resolution.

Issue 1: Low Yield and Presence of a Carboxamide Byproduct

Question: I am attempting to synthesize N-Boc-2-amidinopiperidine from N-Boc-2-cyanopiperidine via a Pinner reaction, but my yield is consistently low. My LC-MS and NMR analyses show a significant amount of a byproduct identified as N-Boc-piperidine-2-carboxamide. What is causing this, and how can I prevent it?

Answer:

Expertise & Experience: The formation of N-Boc-piperidine-2-carboxamide is a classic side reaction in the Pinner synthesis of amidines.[1][2][3] This occurs when the intermediate imidate salt (Pinner salt) is hydrolyzed by residual water in the reaction mixture before it can react with ammonia to form the desired amidine.[2] The reaction is highly sensitive to moisture, and even trace amounts of water can lead to significant byproduct formation.

Causality—The "Why": The Pinner reaction proceeds in two main steps:

  • Imidate Formation: The nitrile group of N-Boc-2-cyanopiperidine is activated by an acid catalyst (typically anhydrous HCl) and reacts with an alcohol (e.g., ethanol) to form an alkyl imidate hydrochloride, known as a Pinner salt.[1][2]

  • Amidinium Formation: The Pinner salt then reacts with ammonia in the second step. The ammonia displaces the alkoxy group of the imidate to form the amidinium salt, which is then neutralized to give the final amidine product.

The carboxamide byproduct forms when water, acting as a nucleophile, attacks the Pinner salt intermediate. This hydrolysis reaction is often faster than the desired reaction with ammonia, especially if the concentration of ammonia is low or if water is present.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway leading to N-Boc-2-amidinopiperidine and the competing side reaction that forms the carboxamide byproduct.

Pinner_Reaction cluster_main Main Synthetic Route cluster_side Side Reaction Pathway A N-Boc-2-cyanopiperidine B Pinner Salt (Imidate Intermediate) A->B + EtOH, HCl (anhydrous) C N-Boc-2-amidinopiperidine (Desired Product) B->C + NH3 D N-Boc-piperidine-2-carboxamide (Byproduct) B->D + H2O (hydrolysis)

Caption: Desired Pinner reaction pathway versus the hydrolysis side reaction.

Trustworthiness—A Self-Validating Protocol: To minimize carboxamide formation, a rigorously anhydrous protocol is required.

Diagnostic Protocol:

  • Sample Analysis:

    • LC-MS: Compare the mass spectrum of your crude product with the expected masses for N-Boc-2-amidinopiperidine (m/z = 228.17 [M+H]⁺) and N-Boc-piperidine-2-carboxamide (m/z = 229.15 [M+H]⁺).

    • ¹H NMR: In the NMR spectrum of the byproduct, look for the characteristic broad signals of the primary amide protons (-CONH₂) between 5.5 and 7.5 ppm, which will be absent in the desired amidine product.

Mitigation and Prevention Protocol:

  • Solvent and Reagent Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous ethanol and anhydrous diethyl ether. It is best to use freshly opened bottles of anhydrous solvents or to dry them using standard procedures (e.g., distillation over magnesium ethoxide for ethanol).

    • Prepare a saturated solution of HCl in anhydrous ethanol by bubbling dry HCl gas through the cooled solvent. Ensure no moisture from the air is introduced.

  • Reaction Execution:

    • Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Step 1 (Pinner Salt Formation): Dissolve N-Boc-2-cyanopiperidine in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Slowly add the saturated ethanolic HCl solution. Allow the reaction to stir at 0°C for several hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Step 2 (Ammonolysis): After the formation of the Pinner salt, it is crucial to add a solution of ammonia in anhydrous ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, dry ethanol. Add this solution to the reaction mixture at 0°C and then allow it to warm to room temperature.

  • Work-up:

    • Quench the reaction by adding a non-aqueous base (e.g., a solution of sodium ethoxide in ethanol) to neutralize the excess acid.

    • Filter the ammonium chloride salt and concentrate the filtrate under reduced pressure.

ParameterStandard ProtocolRecommended Anhydrous Protocol
Solvents Reagent-grade ethanolAnhydrous ethanol, freshly opened or distilled
Atmosphere AmbientDry Nitrogen or Argon
Reagents Concentrated HClAnhydrous HCl gas dissolved in dry ethanol
Ammonia Source Aqueous ammoniaAnhydrous ammonia gas dissolved in dry ethanol
Issue 2: Formation of a Dimeric or Polymeric Byproduct

Question: During the guanidinylation of N-Boc-2-aminopiperidine to form the amidine, I'm observing a high molecular weight species in my mass spectrum that I can't identify, and my product is difficult to purify. What could this be?

Answer:

Expertise & Experience: When synthesizing guanidines, especially from primary amines, a common side reaction is the formation of dimeric or oligomeric byproducts. This can occur if the guanidinylating agent reacts with the newly formed guanidine product. For instance, using a reagent like N,N'-bis(Boc)-S-methylisothiourea can lead to the formation of methanethiol, which can be a sign of this side reaction.[4]

Causality—The "Why": The guanidine group is a strong nucleophile, sometimes more so than the starting amine, especially under basic conditions. The newly formed N-Boc-2-amidinopiperidine can attack another molecule of the guanidinylating agent, leading to the formation of a dimer. This process can continue, resulting in oligomeric side products that are often difficult to separate from the desired product.

Visualizing the Dimerization Pathway

Dimerization_Reaction cluster_main Desired Guanidinylation cluster_side Dimerization Side Reaction Start N-Boc-2-aminopiperidine Product N-Boc-2-amidinopiperidine Start->Product + Guanidinylating Agent Agent Guanidinylating Agent Dimer Dimeric Byproduct Product->Dimer + Guanidinylating Agent

Caption: Desired guanidinylation versus the dimerization side reaction.

Trustworthiness—A Self-Validating Protocol:

Diagnostic Protocol:

  • Mass Spectrometry (e.g., ESI-MS): Look for peaks corresponding to the dimer's mass (approximately double the mass of the desired product minus the mass of the leaving group from the guanidinylating agent).

  • Size Exclusion Chromatography (SEC): If available, SEC can help identify the presence of higher molecular weight species.

Mitigation and Prevention Protocol:

  • Control Stoichiometry: Use a slight excess of the amine starting material relative to the guanidinylating agent. This ensures the guanidinylating agent is consumed before it can react with the product. A 1.1:1 ratio of amine to guanidinylating agent is a good starting point.

  • Slow Addition: Add the guanidinylating agent slowly to a solution of the amine. This maintains a low concentration of the guanidinylating agent throughout the reaction, favoring the reaction with the more abundant starting amine over the product.

  • Choice of Guanidinylating Agent: Consider using a less reactive guanidinylating agent or one with bulky protecting groups that sterically hinder a second reaction. For example, N,N'-bis(Boc)-N''-triflylguanidine is a powerful but sometimes less selective agent.[5]

  • Temperature Control: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.

Experimental Protocol (Slow Addition Method):

  • Dissolve N-Boc-2-aminopiperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (2.0 equivalents) in a suitable solvent (e.g., DMF or CH₂Cl₂).

  • In a separate flask, dissolve the guanidinylating agent (1.0 equivalent) in the same solvent.

  • Using a syringe pump, add the solution of the guanidinylating agent to the amine solution over a period of 2-4 hours at 0°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Boc protection of 2-aminopiperidine?

A1: The most critical parameter is pH control.[6] 2-Aminopiperidine has two nucleophilic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. To selectively protect the endocyclic nitrogen with the Boc group, the reaction should be carried out under carefully controlled pH conditions (typically pH 11.8-12.2) to ensure the primary amine is protonated and less reactive.[6] Using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is standard. A common side reaction is the formation of the di-Boc-protected product or protection at the primary amine.[6]

Q2: Are there alternative methods to the Pinner reaction for synthesizing N-Boc-2-amidinopiperidine?

A2: Yes, several other methods exist. One common alternative is the direct guanidinylation of N-Boc-2-aminopiperidine using various guanidinylating agents.[4][7] Another approach involves the reaction of N-Boc-2-aminopiperidine with cyanamide. A metal-catalyzed approach, for example using zinc(II) to promote the addition of the amine to a nitrile, has also been reported.[8] The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

Q3: My Boc group is partially cleaved during the reaction. Why is this happening and how can I prevent it?

A3: The Boc group is known to be labile under acidic conditions.[9][10] If you are using a Pinner reaction, which requires anhydrous HCl, prolonged exposure to the strong acid or elevated temperatures can cause partial deprotection of the Boc group.[2] To prevent this, ensure the reaction is carried out at low temperatures (0°C or below) and monitor the reaction closely to avoid unnecessarily long reaction times. After the reaction is complete, it is important to neutralize the acid promptly during the work-up.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Tymecka, D., & Sławiński, J. (2009). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. [Link]

  • Kumar, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine.
  • Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Rulíšek, L., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

  • O'Brien, J. M., et al. (2015). Facile Synthesis of Guanidine Functionalised Building Blocks. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Tan, D. S. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Chemistry : The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis. Unknown Source. [Link]

  • ResearchGate. (2024). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Podjed, N., & Modec, B. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. RSC Publishing. [Link]

Sources

Technical Support Center: Challenges in Boc Deprotection of Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Boc-guanidine deprotection. This guide is designed for researchers, medicinal chemists, and peptide scientists who encounter challenges in this seemingly straightforward yet often problematic reaction. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in the acidic deprotection of Boc-protected guanidines?

The primary challenge stems from the mechanism of acid-mediated Boc cleavage.[1] Strong acids like trifluoroacetic acid (TFA) protonate the Boc group, leading to its departure and the formation of a highly reactive tert-butyl cation intermediate.[2][3] This carbocation is a potent electrophile that can alkylate any available nucleophile in the reaction mixture, leading to a variety of side products.[2][3]

Q2: My product contains nucleophilic sites. Which ones are most at risk during Boc deprotection?

The tert-butyl cation is indiscriminate and will react with various nucleophiles. In the context of peptide and medicinal chemistry, the following functional groups are particularly susceptible to tert-butylation:

  • Guanidine Groups (Arginine): The guanidinium group itself can be alkylated.[2][3]

  • Indole Ring (Tryptophan): The electron-rich indole system is highly prone to alkylation.[2]

  • Thioether (Methionine): The sulfur atom can be alkylated, forming a sulfonium salt.[2]

  • Thiol (Cysteine): The free thiol is a prime target for tert-butylation.[2]

  • Phenolic Ring (Tyrosine): The activated aromatic ring can undergo Friedel-Crafts alkylation.[2]

Q3: What are scavengers, and why are they essential for clean Boc-guanidine deprotection?

Scavengers are nucleophilic compounds intentionally added to the reaction mixture to "trap" the electrophilic tert-butyl cation before it can react with your desired product.[4] By providing a more reactive and abundant nucleophile, scavengers effectively minimize the formation of alkylated side products. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Q4: Can I deprotect a Boc-guanidine group without using a strong acid like TFA?

Yes, several milder methods exist for acid-sensitive substrates. One effective alternative is using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine.[2] This method can be significantly faster and is often complete within an hour at low temperatures.[2] Other reported methods for general Boc deprotection on sensitive molecules include heating in aqueous conditions or using reagents like TMS-Br or K3PO4, though their efficacy on guanidines may vary.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing likely causes and concrete solutions.

Issue 1: My LC-MS analysis shows a mass corresponding to my product +56 Da.
  • Likely Cause: This mass increase is the hallmark of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been covalently added to your molecule.[2] This occurs when the tert-butyl cation generated during deprotection reacts with a nucleophilic site on your product.[2][3]

  • Solution:

    • Introduce a Scavenger: The most effective solution is to add a scavenger to your reaction. Triisopropylsilane (TIS) is a standard choice and is typically used at a concentration of 2.5-5% (v/v).[2]

    • Optimize Scavenger Cocktail: If your substrate contains multiple sensitive groups (e.g., Trp and Cys), a scavenger cocktail may be necessary. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). For substrates with sulfoxides or other reducible groups, scavengers like 1,2-ethanedithiol (EDT) can be beneficial.[6]

Issue 2: The deprotection reaction is slow or incomplete.
  • Likely Cause: Insufficient acid strength, low reaction temperature, or significant steric hindrance around the Boc-protected guanidine can lead to sluggish or incomplete reactions.[2]

  • Solutions:

    • Increase Acid Concentration: If you are using a mixture like 50% TFA in dichloromethane (DCM), gradually increase the TFA concentration up to 95%.[2]

    • Elevate Temperature: While many protocols start at 0 °C to control side reactions, allowing the reaction to warm to room temperature can increase the rate.[2][7] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

    • Extend Reaction Time: Some sterically hindered guanidines may simply require longer reaction times. Continue to monitor the reaction progress until the starting material is consumed.[2]

Issue 3: I am observing δ-lactam formation with my arginine-containing peptide.
  • Likely Cause: δ-Lactam formation is an intramolecular cyclization specific to arginine residues where the activated C-terminus of the arginine residue reacts with its own side-chain guanidine group.[2] This can be particularly problematic with di-Boc protected guanidines.[2]

  • Solution:

    • Protecting Group Strategy: This side reaction is more common during the coupling phase of peptide synthesis rather than the final deprotection. However, if issues persist, consider using alternative arginine side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which are known to reduce this side reaction.[2]

    • Deprotection Conditions: Ensure that the final global deprotection is performed under conditions that rapidly and completely remove all protecting groups to minimize the lifetime of intermediates that could lead to cyclization.

Visualizing Mechanisms and Workflows

TFA-Mediated Boc Deprotection of Guanidine

TFA_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Guanidine Boc-Protected Guanidine Protonated_Boc Protonated Boc-Guanidine Boc_Guanidine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Deprotected_Guanidine Deprotected Guanidine (Product) Carbamic_Acid->Deprotected_Guanidine - CO₂ Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Nucleophile Nucleophilic Site (e.g., Trp, Met, Cys) Nucleophile->Alkylated_Product

Caption: Acid-catalyzed Boc deprotection and the competing side reaction pathway.

Workflow for Troubleshooting Incomplete Deprotection

Troubleshooting_Workflow Start Start: Incomplete Deprotection Observed Check_Acid Check_Acid Start->Check_Acid Increase_TFA Action: Increase TFA to 95% in DCM Check_Acid->Increase_TFA Yes Check_Temp Step 2: Evaluate Temperature Is reaction at 0°C? Check_Acid->Check_Temp No Increase_TFA->Check_Temp Increase_Temp Action: Allow reaction to warm to room temperature Check_Temp->Increase_Temp Yes Check_Time Check_Time Check_Temp->Check_Time No Increase_Temp->Check_Time Increase_Time Action: Extend reaction time, monitor by LC-MS Check_Time->Increase_Time Yes Success Result: Complete Deprotection Check_Time->Success No Increase_Time->Success

Caption: A logical workflow for addressing incomplete Boc-guanidine deprotection.

Key Experimental Protocols

Protocol 1: Standard Boc-Guanidine Deprotection with TFA and Scavengers

This protocol is a robust general method for cleaving a Boc group from a guanidine moiety in solution.[2]

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[2]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[2]

    • Precipitate the resulting TFA salt by adding cold diethyl ether.[2]

    • Collect the solid by filtration or centrifugation and wash with cold ether.[2]

    • For neutralization, dissolve the crude salt and wash with a mild base like saturated aqueous sodium bicarbonate.[2]

Protocol 2: Mild Boc-Guanidine Deprotection using TMSOTf

This method is suitable for substrates that are sensitive to strong acids like TFA.[2]

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C or room temperature, monitoring carefully by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[2]

  • Quenching and Work-up:

    • Quench the reaction by adding methanol.

    • Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Data Summary Table

Table 1: Troubleshooting Guide Summary

Issue ObservedLikely CausePrimary SolutionSecondary Actions
Product +56 Da tert-Butylation by t-Bu⁺ cationAdd scavenger (e.g., 2.5-5% TIS)Use a scavenger cocktail; lower temperature
Incomplete Reaction Insufficient acid strength/temperatureIncrease TFA concentration to 95%Warm to RT; extend reaction time
δ-Lactam Formation Intramolecular cyclization of ArgUse alternative protecting groups (Pbf, Pmc)Ensure rapid and complete final deprotection
Substrate Degradation Acid-sensitive functional groupsUse mild deprotection (TMSOTf/lutidine)Lower reaction temperature; reduce reaction time

References

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). BOC Deprotection. Available at: [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound? Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Available at: [Link]

  • PMC. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • PubMed. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Available at: [Link]

  • ACS Publications. (2000). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Available at: [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

Sources

Technical Support Center: Solid-Phase Peptide Synthesis with Guanidinylated Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving guanidinylated residues. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain not just the "how" but the "why" behind key experimental choices, ensuring you can navigate the complexities of synthesizing peptides containing arginine and other guanidinylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is arginine a "difficult" amino acid in SPPS?

The main challenge with arginine lies in its side chain's guanidinium group. This group is highly basic and nucleophilic, necessitating protection during synthesis to prevent side reactions. However, the protecting groups themselves can be problematic, leading to issues with incomplete deprotection, side reactions during cleavage, and aggregation.[1] The selection of an appropriate protecting group is therefore a critical decision that impacts the overall success of the synthesis.[2]

Q2: Which protecting group should I use for my Fmoc-Arg-OH?

For Fmoc-based SPPS, the most commonly used protecting groups for arginine are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[3] Pbf is generally the preferred choice due to its high lability in standard TFA cleavage cocktails, which minimizes the risk of side reactions caused by prolonged acid exposure.[1][4] Pmc and Mtr are more acid-stable and may require longer cleavage times or harsher conditions for complete removal, which can be detrimental to the final peptide.[4]

Q3: Can I perform SPPS with unprotected arginine?

Recent studies have explored the use of side-chain unprotected Fmoc-Arg-OH to improve the atom economy and sustainability of SPPS.[5] This strategy can be successful but requires specific coupling reagents, such as Oxyma Pure/TBEC or PyBOP, to avoid side reactions at the guanidinium group.[5][6] While promising, this approach requires careful optimization and may not be suitable for all sequences.

Q4: What are the most common side reactions when synthesizing peptides with arginine?

The most prevalent side reactions include:

  • Lactam formation: The C-terminal arginine can cyclize to form a δ-lactam, leading to chain termination. Some protecting groups, like nitro (NO2), have been shown to prevent this side reaction.[7]

  • Alkylation of tryptophan: During TFA cleavage, the carbocations generated from the arginine protecting groups (especially Pmc and Mtr) can alkylate the indole ring of tryptophan residues.[3][8]

  • Incomplete deprotection: Particularly with more stable protecting groups like Mtr, residual protecting groups can remain on the arginine side chain, leading to impurities that are difficult to remove.[4]

Q5: How can I introduce a guanidinyl group at a position other than arginine?

You can perform on-resin guanidinylation of primary amines, such as the side chains of ornithine or lysine.[9][10] This is typically done after the peptide chain has been assembled and involves treating the resin-bound peptide with a guanidinylating reagent. This approach requires an orthogonal protection strategy to selectively deprotect the desired amine for modification.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of peptides containing guanidinylated residues.

Problem 1: Low Yield of the Desired Peptide

Possible Causes:

  • Incomplete Coupling: The bulky nature of protected arginine can sterically hinder the coupling reaction, leading to deletion sequences.

  • Peptide Aggregation: Hydrophobic sequences or those with multiple arginine residues are prone to aggregation on the resin, which can block reactive sites and prevent complete coupling and deprotection.[8]

  • Premature Chain Termination: Side reactions, such as lactam formation at the C-terminal arginine, can cap the growing peptide chain.

Solutions:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: For difficult couplings, consider using more reactive coupling reagents like HATU, HCTU, or PyAOP.[12] These reagents generate more reactive activated esters, which can improve coupling efficiency.

    • Double Coupling: For problematic amino acids, performing the coupling step twice can help drive the reaction to completion.

    • Increase Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields, but must be balanced against the risk of racemization.[13]

  • Mitigate Aggregation:

    • Change Solvents: Switching from DMF to NMP, or adding a small amount of DMSO, can help disrupt the hydrogen bonding that causes aggregation.[8]

    • Incorporate "Difficult Sequence" Protocols: Employing strategies like using lower peptide concentrations or the sequential addition of amino acids can minimize aggregation.[14]

  • Prevent Side Reactions:

    • Protecting Group Selection: As mentioned, using a protecting group like NO2 on the C-terminal arginine can prevent lactam formation.[7]

Problem 2: Presence of Impurities in the Crude Product

Possible Causes:

  • Incomplete Deprotection of Arginine Side Chains: This is a common issue, especially with Mtr and Pmc protecting groups, and results in the desired peptide still carrying the protecting group.[4]

  • Side Reactions During Cleavage: Released protecting groups can modify sensitive amino acids like tryptophan, cysteine, and tyrosine.[5]

  • Deletion Sequences: Inefficient coupling at one or more steps will result in peptides missing one or more amino acids.[15]

Solutions:

  • Optimize Cleavage and Deprotection:

    • Choice of Scavengers: The cleavage cocktail should always contain scavengers to quench the reactive carbocations generated from the protecting groups. A common and effective non-malodorous cocktail is TFA/TIS/water (95:2.5:2.5). For peptides containing sensitive residues, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[8]

    • Extended Cleavage Time: For peptides with multiple arginines or those using more stable protecting groups, extending the cleavage time may be necessary.[4] It is advisable to monitor the deprotection progress by HPLC.

  • Analytical Characterization of Impurities:

    • LC-MS Analysis: Use reversed-phase HPLC coupled with mass spectrometry (MS) to identify the nature of the impurities.[15][16][17] This will help determine if the impurities are deletion sequences, incompletely deprotected peptides, or products of side reactions.

Problem 3: Difficulties with On-Resin Guanidinylation

Possible Causes:

  • Inefficient Guanidinylation Reaction: The chosen guanidinylating reagent may not be reactive enough, or the reaction conditions may not be optimal.

  • Lack of Orthogonality: The protecting group on the amine to be guanidinylated may not be selectively removable without affecting other protecting groups on the peptide.

Solutions:

  • Select an Appropriate Guanidinylating Reagent: A variety of reagents are available for guanidinylation.[18][19] The choice will depend on the specific substrate and desired reaction conditions.

  • Implement an Orthogonal Protection Strategy: Ensure that the protecting group on the amine to be modified (e.g., Dde on lysine) can be removed under conditions that do not affect the other side-chain protecting groups or the N-terminal Fmoc group.[20][21]

Data and Protocols

Table 1: Comparison of Common Arginine Protecting Groups in Fmoc SPPS
Protecting GroupLability in TFARecommended for Multiple ArgPotential Side Reactions
Pbf HighYesLess prone to tryptophan alkylation
Pmc ModerateWith cautionTryptophan alkylation, difficult to scavenge
Mtr LowNoIncomplete deprotection, tryptophan alkylation
Experimental Protocol: Standard Cleavage and Deprotection
  • Resin Preparation: Wash the dried peptide-resin with DCM to swell it.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. For most sequences with Pbf-protected arginine, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.[4]

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reversed-phase HPLC.[14]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Peptide Yield

Troubleshooting Low Yield start Low Yield Observed check_coupling Analyze Crude Product by LC-MS for Deletion Sequences start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling optimize_coupling Optimize Coupling: - Use HATU/HCTU - Double couple - Increase time/temp incomplete_coupling->optimize_coupling Yes check_aggregation Assess Peptide Aggregation (Poor Swelling, Clumping) incomplete_coupling->check_aggregation No end Improved Yield optimize_coupling->end aggregation Aggregation Suspected check_aggregation->aggregation mitigate_aggregation Mitigate Aggregation: - Switch to NMP - Add DMSO - Use lower concentration aggregation->mitigate_aggregation Yes check_termination Check for Truncated Peptides (e.g., Lactam Formation) aggregation->check_termination No mitigate_aggregation->end termination Premature Termination Detected check_termination->termination prevent_termination Prevent Side Reactions: - Use appropriate protecting group (e.g., NO2 for C-term Arg) termination->prevent_termination Yes termination->end No prevent_termination->end Tryptophan Alkylation cluster_0 Cleavage with TFA cluster_1 Alkylation Side Reaction cluster_2 Scavenging Arg_Pbf Arg(Pbf) Carbocation Pbf Carbocation (+) Arg_Pbf->Carbocation TFA Tryptophan Tryptophan Residue Carbocation->Tryptophan Electrophilic Attack Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Quenching Alkylated_Trp Alkylated Tryptophan Tryptophan->Alkylated_Trp Scavenged_Cation Neutralized Species Scavenger->Scavenged_Cation

Caption: Prevention of tryptophan alkylation by scavengers.

References

  • Yang, S., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development. Retrieved from [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
  • Frontiers. (n.d.). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Retrieved from [Link]

  • National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Different strategies to anchor the lysine side-chain to a resin... Retrieved from [Link]

  • PubMed. (n.d.). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ACS Publications. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

  • PubMed. (2005). Solid-phase and solution-phase syntheses of oligomeric guanidines bearing peptide side chains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Retrieved from [Link]

  • BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. Retrieved from [Link]

  • ResearchGate. (2025). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights. Our goal is to not only offer solutions but also to explain the chemical principles behind them, ensuring a robust and reproducible synthesis.

I. Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing tert-butyl 2-carbamimidoylpiperidine-1-carboxylate involves the guanidinylation of a suitable precursor, typically tert-butyl 2-aminopiperidine-1-carboxylate. A widely used guanidinylating agent for this transformation is N,N'-di-Boc-S-methylisothiourea , due to its stability and reactivity. The general reaction scheme is as follows:

G cluster_0 Reaction Scheme Starting Material Tert-butyl 2-aminopiperidine-1-carboxylate Intermediate Di-Boc Protected Guanidine Starting Material->Intermediate Guanidinylation Reagent N,N'-di-Boc-S-methylisothiourea (Guanidinylating Agent) Reagent->Intermediate Product Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (after deprotection) Intermediate->Product Boc Deprotection

Caption: General synthetic route for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

II. Frequently Asked Questions (FAQs)

Q1: My guanidinylation reaction is not going to completion. What are the common causes?

A1: Incomplete conversion is a frequent issue. Here are the primary factors to investigate:

  • Insufficient reactivity of the guanidinylating agent: If using older or improperly stored N,N'-di-Boc-S-methylisothiourea, its reactivity may be diminished. It is recommended to use a freshly opened bottle or a recently purchased reagent.

  • Steric hindrance: The piperidine ring can present steric challenges. Ensure your reaction is sufficiently heated (typically 50-80°C) and allowed to stir for an adequate duration (12-24 hours) to overcome this.

  • Inappropriate base: The choice of base is critical. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge the acidic byproducts without competing in the reaction.

  • Solvent issues: A polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) is generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the guanidinylating agent.

Q2: I have an unexpected peak in my LC-MS with a mass of [M+56]. What is it?

A2: A mass increase of 56 Da is a classic indicator of tert-butylation.[1] This byproduct, tert-butyl 2-(N-tert-butylcarbamimidoyl)piperidine-1-carboxylate , arises from the tert-butyl cation generated during the acidic deprotection of the di-Boc-protected guanidine intermediate. This cation can then alkylate one of the guanidino nitrogens.

Mitigation Strategy: To prevent this, it is crucial to use a "scavenger" in your deprotection step. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.

ScavengerTypical ConcentrationNotes
Triethylsilane (TES)5-10% v/vEffective and volatile, making it easy to remove during workup.
Thioanisole5-10% v/vAlso effective, but has a strong odor and is less volatile.
Water2-5% v/vCan be used, but may affect the solubility of your product.
Q3: My final product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: Guanidines are basic and often highly polar, making them challenging to purify. Here are some recommended strategies:

  • Reverse-Phase Chromatography (C18): This is often the most effective method. Use a water/acetonitrile or water/methanol gradient with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-functionalized silica) with a mobile phase containing water. It can be very effective for retaining and separating highly polar compounds.[2]

  • Ion-Exchange Chromatography: Since guanidines are strongly basic, cation exchange chromatography can be a powerful purification tool.

  • Crystallization: If your product is a salt (e.g., hydrochloride or acetate), crystallization can be an excellent method for purification on a larger scale.

III. Troubleshooting Guide: Common Byproducts and Their Management

The following guide details the most common byproducts, their formation mechanisms, and strategies for their identification and removal.

G cluster_solutions Troubleshooting Actions Start Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate IncompleteReaction Issue: Incomplete Reaction Byproduct: Unreacted Starting Material Start->IncompleteReaction DiBocAdduct Issue: Unexpected Intermediate Byproduct: Di-Boc Protected Guanidine Start->DiBocAdduct Cyclization Issue: Unexpected Cyclic Byproduct Byproduct: Tetrahydropyrimido[1,2-a]pyrimidinone derivative Start->Cyclization Solution_Incomplete Increase reaction time/temp Check reagent quality IncompleteReaction->Solution_Incomplete TertButylation Issue: M+56 Peak in LC-MS Byproduct: N-tert-butylated Guanidine DiBocAdduct->TertButylation Acidic Deprotection Solution_DiBoc Ensure complete deprotection (stronger acid/longer time) DiBocAdduct->Solution_DiBoc Solution_TertButyl Add scavenger (e.g., TES) during deprotection TertButylation->Solution_TertButyl Solution_Cyclization Use milder conditions Control reaction temperature Cyclization->Solution_Cyclization

Caption: Troubleshooting workflow for common synthesis issues.

Byproduct 1: Unreacted Starting Material (Tert-butyl 2-aminopiperidine-1-carboxylate)
  • Identification: This will be a less polar spot on TLC and will have a distinct retention time in HPLC, eluting earlier than the more polar product. Its mass will correspond to the starting material.

  • Cause: As discussed in FAQ Q1, this is typically due to insufficient reaction time, temperature, or reagent activity.

  • Resolution:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress until the starting material spot/peak is minimal.

    • Optimization: If the reaction stalls, consider increasing the temperature to 80°C or adding a slight excess (1.1-1.2 equivalents) of the guanidinylating agent.

    • Purification: Unreacted starting material can usually be separated from the more polar product using silica gel chromatography with a gradient elution (e.g., dichloromethane to 10% methanol in dichloromethane).

Byproduct 2: Di-Boc Protected Guanidine Intermediate
  • Identification: This intermediate will be significantly less polar than the final product and will have a mass corresponding to the addition of the di-Boc-guanidinyl group. In ¹H NMR, you will observe two large singlets around 1.4-1.5 ppm corresponding to the two Boc groups.

  • Cause: Incomplete deprotection of the di-Boc intermediate. The guanidine group can be sterically hindered, requiring harsh acidic conditions for complete Boc removal.

  • Resolution:

    • Deprotection Conditions: Use a strong acid like 4M HCl in dioxane or neat trifluoroacetic acid (TFA). Ensure the reaction is stirred for a sufficient time (typically 1-4 hours) at room temperature.

    • Monitoring: Monitor the deprotection by TLC or LC-MS until the intermediate is no longer observed.

    • Purification: If present in the final crude product, it can be separated by reverse-phase HPLC, as it will be significantly less polar than the deprotected product.

Byproduct 3: N-tert-butylated Guanidine
  • Identification: As mentioned in FAQ Q2, this byproduct will have a mass of [M+56] in the mass spectrum.[1] Its ¹H NMR spectrum will show an additional singlet in the aliphatic region corresponding to the tert-butyl group attached to the guanidine nitrogen.

  • Cause: Alkylation of the product by the tert-butyl cation generated during acidic deprotection.[3]

  • Resolution:

    • Use of Scavengers: The most effective way to prevent this is by adding a scavenger like triethylsilane (TES) to the deprotection reaction mixture.

    • Purification: This byproduct can be challenging to separate from the desired product due to similar polarities. Reverse-phase HPLC with a shallow gradient is often the best method.

Byproduct 4: Cyclized Tetrahydropyrimido[1,2-a]pyrimidinone derivative
  • Identification: This intramolecular cyclization product will have a distinct mass and a more rigid structure, which can be observed in the NMR spectrum (characteristic shifts and coupling constants).

  • Cause: Under certain conditions, particularly with prolonged heating or in the presence of specific bases, the newly formed guanidine can undergo intramolecular cyclization with the Boc-carbonyl group.

  • Resolution:

    • Milder Reaction Conditions: Conduct the guanidinylation at the lowest effective temperature.

    • Choice of Guanidinylating Agent: Some guanidinylating agents are more prone to inducing side reactions. If cyclization is a persistent issue, consider alternative reagents.

    • Purification: This byproduct is often significantly different in polarity and can be separated by either normal or reverse-phase chromatography.

IV. Experimental Protocols

Protocol 1: Guanidinylation of Tert-butyl 2-aminopiperidine-1-carboxylate
  • To a solution of tert-butyl 2-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at 60°C for 16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude di-Boc protected guanidine intermediate.

Protocol 2: Deprotection of the Di-Boc Guanidine Intermediate
  • Dissolve the crude di-Boc protected guanidine intermediate in a solution of 4M HCl in dioxane (0.1 M).

  • Add triethylsilane (10% v/v) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by LC-MS for the disappearance of the protected intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid and dry under vacuum.

Protocol 3: Analytical HPLC Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

V. References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097.

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 64-69.

  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from [Link]

  • Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

  • Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride Chem 31.1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Retrieved from

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(9), 2209.

  • National Institutes of Health. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Journal of the American Chemical Society, 142(36), 15336–15346.

  • National Institutes of Health. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 16.

  • National Institutes of Health. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8916.

  • National Institutes of Health. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54449.

  • ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Cardiff University. (2018, September 7). Introduction to cyanamides. Retrieved from [Link]

  • Aalborg University's Research Portal. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]

  • MDPI. (2024, October 11). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. Retrieved from [Link] tert-butoxycarbonylguanidinoethylamine

  • Quora. (2018, April 25). What does tert-Butyl chloride reacting with NaCN mainly give? Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of P(Boc-Guan) in CDCl 3 after purification by... Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Technical Support Center: Guanidinylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and protocol optimization for researchers encountering low reactivity or side reactions during the guanidinylation of sterically hindered primary and secondary amines.

Module 1: Reagent Selection Matrix (The "Triage")

User Query: "My amine is bulky (secondary or


-branched primary). Standard cyanamide or S-methylisothiourea reagents are giving <10% yield. What should I use?"

Technical Response: Steric hindrance prevents the nucleophilic attack of the amine on the central carbon of the guanidinylating agent. You must switch from "leaving group driven" reagents (e.g., thioureas) to "electrophilicity driven" reagents where the central carbon is activated by strong electron-withdrawing groups (EWG).

Reagent Efficacy Table:

Reagent ClassActive SpeciesReactivitySteric TolerancePrimary Use Case
S-Methylisothioureas Carbodiimide (in situ)LowPoorUnhindered primary amines; cheap.
Pyrazole-1-carboxamidines Pyrazole leaving groupModerateModerateGeneral purpose; mild conditions.
Triflyl Guanidines (Goodman's) Triflyl-activated imineVery High Excellent Unhindered & Hindered Secondary Amines.
HATU (Repurposed) Uronium/GuanidiniumHighGoodRecent method for anilines/hindered bases.
Visual 1: Reagent Selection Decision Tree

ReagentSelection Start Start: Analyze Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline/Aryl Amine AmineType->Aniline Sterics Steric Bulk? Primary->Sterics Heavy Use: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Secondary->Heavy Always Recommended Aniline->Heavy Standard HATU_Route Use: HATU + KOtBu (Novel Method) Aniline->HATU_Route Electron Deficient Standard Use: Pyrazole-1-carboxamidine (Bernatowicz Reagent) Sterics->Standard Linear/Unbranched Sterics->Heavy Alpha-Branched

Caption: Decision logic for selecting the optimal guanidinylation reagent based on amine class and steric environment.

Module 2: The "Nuclear Option" – Goodman's Reagent Protocol[1]

User Query: "I need a specific protocol for N,N'-Di-Boc-N''-triflylguanidine. How do I run this without decomposing the reagent?"

Technical Response: The Goodman Reagent works because the trifluoromethanesulfonyl (triflyl) group is an exceptional electron-withdrawing group, making the central carbon hyper-electrophilic. Additionally, the triflamide anion (


) is a superior leaving group (

) compared to pyrazole (

) or methyl mercaptan.
Standard Operating Procedure (SOP-GR-01)

Reagents:

  • Substrate: Sterically hindered amine (1.0 equiv).[1]

  • Reagent: N,N'-Di-Boc-N''-triflylguanidine (1.0 – 1.1 equiv).

  • Base: Triethylamine (TEA) (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration).

  • Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) in one portion at room temperature.

    • Note: Unlike other reagents, cooling is rarely necessary unless the amine is extremely nucleophilic (unlikely with steric hindrance).

  • Reaction: Stir at room temperature for 4–24 hours.

    • Monitoring: TLC usually shows the disappearance of the triflyl reagent (

      
       is distinct) and the appearance of the di-Boc guanidine.
      
  • Workup (Critical):

    • Dilute with DCM.[2]

    • Wash with 2M Sodium Bisulfate (

      
      )  to remove unreacted amine and TEA.
      
    • Wash with Saturated Sodium Bicarbonate (

      
      )  to remove the triflamide byproduct.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (EtOAc/Hexanes).

Visual 2: Mechanism of Triflyl Activation

Mechanism Reagent Goodman's Reagent (Triflyl-N=C(NHBoc)2) Activation EWG Activation: Triflyl pulls e- density making C=N highly electrophilic Reagent->Activation Attack Nucleophilic Attack by Hindered Amine Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Elimination of TfNH- Intermediate->Collapse Product Di-Boc Guanidine Collapse->Product

Caption: Mechanistic pathway showing how the triflyl group activates the central carbon for attack by poor nucleophiles.

Module 3: Troubleshooting & FAQs

Q1: The reaction is stuck at 50% conversion after 24 hours. Should I add more reagent?

  • Diagnosis: Likely equilibrium stalling or product inhibition.

  • Solution: Do not just add more reagent.

    • Switch Solvent: Change from DCM to Chlorobenzene or DCE and heat to reflux (

      
      ). The Goodman reagent is thermally stable enough for moderate heating.
      
    • Microwave Irradiation: Run the reaction in DCM/CHCl3 at

      
       for 20-40 minutes in a sealed microwave vial. This overcomes the activation energy barrier imposed by the steric bulk.
      

Q2: I cannot remove the triflamide byproduct during workup.

  • Diagnosis: Triflamide (

    
    ) can co-elute with lipophilic products.
    
  • Solution: Increase the basicity of the aqueous wash. Use 1M NaOH (rapid wash) instead of bicarbonate. The triflamide (

    
    ) will be fully deprotonated and partitioned into the aqueous layer. Caution: Ensure your Boc groups are stable (short contact time).
    

Q3: Can I use Mukaiyama’s Reagent instead?

  • Context: Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) activates thioureas.

  • Verdict: For sterically hindered amines, this is often inferior to the triflyl method. It requires a multi-component step (Amine + Thiourea + Mukaiyama + Base) which increases the steric crowding in the transition state. Use this only if the triflyl reagent is unavailable.

Q4: What about metal catalysts?

  • Insight: If you must use cyanamide or carbodiimides, Scandium(III) Triflate (

    
    )  or Ytterbium(III) Triflate (
    
    
    
    )
    (5-10 mol%) are the modern replacements for toxic Mercury salts. They act as Lewis acids to activate the nitrile/carbodiimide.
Visual 3: Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield / No Reaction Type->LowYield Byproduct Byproduct/Purification Issues Type->Byproduct Check1 Check Solvent Polarity LowYield->Check1 Check2 Check Workup pH Byproduct->Check2 Sol1 Switch to Chlorobenzene/Reflux Check1->Sol1 Thermal Control Sol2 Microwave (80C, 30 min) Check1->Sol2 Kinetic Boost Sol3 Wash with 1M NaOH Check2->Sol3 Remove Triflamide

Caption: Systematic troubleshooting flow for common guanidinylation failure modes.

References
  • Feichtinger, K., et al. (1998). "N,N'-Di-Boc-N''-triflylguanidine: A New Reagent for the Preparation of N,N'-Di-Boc-guanidines." The Journal of Organic Chemistry.

    • Found
  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry.

    • Standard protocol for less hindered amines.
  • Linton, B. R., et al. (2000).[3] "Acylcyanamides as Guanidinylating Reagents." The Journal of Organic Chemistry.

    • Alternative electrophilic activation str
  • Dahlin, J., et al. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry.

    • Recent advance using H

Sources

"solvent effects on the synthesis of protected guanidines"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on Protected Guanidine Synthesis

Ticket ID: #GUAN-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Solvent Paradox

In the synthesis of protected guanidines (e.g., Boc, Cbz, Pbf protected), the solvent is not merely a medium; it is a kinetic switch. The central challenge is the Solvent Paradox :

  • Polar Aprotic Solvents (DMF, DMSO): Accelerate nucleophilic attack and stabilize the charged tetrahedral intermediate, often reducing reaction times from days to hours. However, they complicate workup and can trap products.

  • Non-Polar/Chlorinated Solvents (DCM, THF): Offer superior ease of purification and solvent removal but often suffer from poor solubility of guanidinium precursors and sluggish kinetics.

This guide provides the decision logic, protocols, and troubleshooting steps to navigate this trade-off.

Knowledge Base: Solvent Selection Matrix

Core Directive: Match the solvent to the mechanism of the guanylating reagent.

SolventDielectric Constant (

)
Best For ReagentKinetic ProfileCritical Drawback
DCM (Dichloromethane)8.9Triflyl Guanidines (Goodman's)Slow but steady.[1] Excellent for lipophilic amines.[1]Poor solubility for polar amine salts.[1]
DMF (Dimethylformamide)36.7Pyrazole-1-carboxamidines Fast.[1] Stabilizes the zwitterionic transition state.High boiling point (153°C).[1] Hard to remove.
MeCN (Acetonitrile)37.5Thioureas + EDCI/HgCl2 Moderate/Fast.[1] Good compromise.Can coordinate with metal catalysts (Hg/Ag), potentially poisoning them.
THF (Tetrahydrofuran)7.5Cbz-Cyanamides Moderate.[1] Good for intermediate polarity.[1]Peroxide formation; poor solubility for salt forms.[1]

Mechanism & Visualization

The choice of solvent dictates the stability of the Tetrahedral Intermediate . In polar aprotic solvents (DMF), the dipole aligns to stabilize the charge separation that occurs during the nucleophilic attack of the amine on the guanylating reagent.

GuanidineMechanism Amine Free Amine (R-NH2) TS Tetrahedral Intermediate (Zwitterionic) Amine->TS Nucleophilic Attack Reagent Guanylating Reagent (C=N Electrophile) Reagent->TS Nucleophilic Attack Product Protected Guanidine TS->Product Elimination Byproduct Leaving Group (e.g., Pyrazole) TS->Byproduct DMF DMF/Polar Aprotic (Stabilizes Charge) DMF->TS Accelerates Formation DCM DCM/Non-Polar (Destabilizes Charge) DCM->TS Slows Formation

Figure 1: Solvent influence on the transition state of guanidinylation. Polar aprotic solvents lower the activation energy by stabilizing the zwitterionic intermediate.

Standard Operating Procedures (SOPs)

Protocol A: The "Bernatowicz" Method (Standard)

Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Best For: Primary and secondary amines, sterically unhindered.[1]

  • Preparation: Dissolve the amine (1.0 equiv) in DCM (0.1 M concentration).

    • Expert Insight: If the amine is a salt (e.g., HCl salt), add TEA (1.1 equiv) to free the base.

  • Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1][2] The reagent absorbs strongly in UV; the pyrazole byproduct is also UV active.

  • Optimization (If slow): If <50% conversion after 24h, do not heat . Instead, switch solvent to DMF . The reaction rate often increases by 10x in DMF due to dipole stabilization.

  • Workup (DCM): Wash with 1M KHSO4 (removes free amine), then NaHCO3, then Brine.

  • Workup (DMF): Dilute with 10x volume of EtOAc. Wash 3x with 5% LiCl solution (removes DMF), then proceed to standard wash.

Protocol B: The "Goodman" Method (High Reactivity)

Reagent: N,N'-Di-Boc-N''-triflylguanidine Best For: Electron-deficient amines (anilines) or sterically hindered amines.[1]

  • Preparation: Dissolve amine (1.0 equiv) and TEA (1.1 equiv) in DCM .

  • Addition: Add Goodman’s Reagent (1.0 equiv).

  • Reaction: Stir at RT. Reaction is usually complete in <4 hours.[1]

    • Why DCM? This reagent is so electrophilic that the solvent polarity boost of DMF is rarely needed, and DCM allows for easier removal of the triflamide byproduct.

Troubleshooting Desk (FAQs)

Q1: My reaction yield is low, and I see a new spot that isn't product or starting material.

  • Diagnosis: You likely have Urea Formation .[1]

  • Root Cause: Hydrolysis.[1] Guanidinylation reagents (especially carbodiimide intermediates) react with water to form ureas.[1]

  • Fix: Ensure the solvent is anhydrous . If using DMF, use a fresh bottle or dry it over molecular sieves (4Å). Do not use technical grade solvents.[1]

Q2: The reaction works in DMF, but I cannot isolate the product. It oils out or streaks on the column.

  • Diagnosis: Residual DMF or "Guanidine Streaking."[1]

  • Fix 1 (Removal): Use the LiCl Wash Method . Partition the reaction mixture between EtOAc and 5% aqueous LiCl. The LiCl pulls DMF into the aqueous phase without salting out the organic product. Repeat 3 times.

  • Fix 2 (Purification): Protected guanidines can still interact with silanols on silica gel.[1] Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] Elute with Hexanes/EtOAc + 1% TEA.[1]

Q3: My starting amine is insoluble in DCM, but I want to avoid DMF.

  • Diagnosis: Solubility mismatch.

  • Fix: Use a Co-solvent System .[1] Try DCM:MeOH (9:1).[1] Note that alcohols can slowly react with some guanylating reagents, so keep the reaction time short (<12h) or use Acetonitrile (MeCN) as a non-protic alternative that dissolves polar substrates better than DCM.

Decision Logic Visualization

SolventDecision Start Start: Select Solvent AmineType Is the Amine Salt/Polar? Start->AmineType PolarYes Yes (e.g., Amino Acid) AmineType->PolarYes PolarNo No (Lipophilic) AmineType->PolarNo ReagentType Which Reagent? ReagentP Pyrazole Reagent ReagentType->ReagentP ReagentG Goodman/Triflyl ReagentType->ReagentG UseDMF Use DMF (High Solubility/Rate) PolarYes->UseDMF Primary Choice UseMeCN Use MeCN (Compromise) PolarYes->UseMeCN If DMF fails workup PolarNo->ReagentType ReagentP->UseDMF If reaction slow UseDCM Use DCM (Easy Workup) ReagentP->UseDCM Standard ReagentG->UseDCM Preferred

Figure 2: Decision tree for solvent selection based on amine solubility and reagent reactivity.

References

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry.

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry.

  • Zapata-Sudo, G., et al. (2023).[1] "Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents." Molecules.

  • Organic Chemistry Portal. "Synthesis of Guanidines."

  • Sigma-Aldrich. "N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Product Guide." [1]

Sources

Technical Support Center: Purification of N-Boc-2-amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Boc-2-amidinopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining highly pure N-Boc-2-amidinopiperidine, a critical building block in pharmaceutical synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude N-Boc-2-amidinopiperidine?

The impurities in your crude product will largely depend on the synthetic route employed. However, some common culprits to be aware of include:

  • Unreacted Starting Materials: This can include unreacted 2-amidinopiperidine or its salt form, and any excess guanylating agent used.

  • Excess Boc Anhydride (Di-tert-butyl dicarbonate): A common reagent for Boc protection, its excess and byproducts are frequent impurities.[1]

  • Di-Boc Species: Over-protection of the guanidine group can lead to the formation of N,N'-di-Boc-2-amidinopiperidine.

  • Reagents and Catalysts: Residual bases such as triethylamine (TEA) or N-methylmorpholine (NMM), and catalysts like 4-dimethylaminopyridine (DMAP) may be present.[2]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

Oiling out is a common issue, especially if residual solvents are present. Here are a few strategies:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[3]

  • Solvent Trituration/Slurrying: Attempt to induce crystallization by adding a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether).[4] Stirring the oil in this solvent for a period can lead to the formation of a solid.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[5]

  • Direct to Chromatography: If all else fails, you can dissolve the oil in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification.

Q3: What is the stability of the Boc protecting group during purification?

The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[6][7] It is generally stable to basic conditions and most nucleophiles.[6] Therefore, it is crucial to avoid strongly acidic conditions during workup and purification. For instance, in an acid-base extraction, using a mild acid like dilute citric acid or ammonium chloride for neutralization is preferable to strong acids like HCl.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N-Boc-2-amidinopiperidine.

Issue 1: My column chromatography is not giving good separation.
  • Likely Cause: Incorrect solvent system (eluent). The high polarity of the guanidine group can lead to streaking or poor separation on silica gel.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent. A common solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[8] You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

    • Add a Basic Modifier: To prevent streaking caused by the basic nature of the amidine group, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to your eluent system.

    • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a C18 reversed-phase column for flash chromatography.

Issue 2: I am losing a significant amount of product during aqueous workup/extraction.
  • Likely Cause: The protonated form of your product is water-soluble. The amidine group is basic and will be protonated in the presence of acid, making the compound more soluble in the aqueous layer.

  • Solutions:

    • pH Control: Carefully monitor and control the pH during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your product into an organic solvent.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[9] This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with your organic solvent (e.g., 3 x 50 mL) to recover any dissolved product.

Issue 3: My final product shows impurities by NMR/LC-MS that I can't identify.
  • Likely Cause: Formation of unexpected byproducts during the synthesis or degradation during workup/purification.

  • Solutions:

    • Review Synthesis: Re-examine your synthetic procedure for potential side reactions. For example, some guanylation reagents can lead to the formation of urea or thiourea byproducts.[10]

    • LC-MS Analysis: Use LC-MS to get the molecular weights of the impurities. This can provide clues to their structures. For instance, a +56 Da peak could indicate an unwanted tert-butylation side reaction.[11]

    • Recrystallization: If the impurity levels are low, recrystallization can be a highly effective method for final purification to remove closely related impurities.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid materials. The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Solvent Screening:

    • Test the solubility of your crude N-Boc-2-amidinopiperidine in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, and mixtures thereof).

    • A good solvent system will fully dissolve the compound when heated but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the mixture in an ice bath to maximize yield.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Solvent System Suitability
Ethyl Acetate/HexanesGood for compounds of moderate polarity.
Isopropanol/WaterCan be effective for polar compounds.
AcetonitrileA versatile solvent for recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography

This is a widely used technique for separating compounds based on their polarity.[7]

  • Slurry Preparation:

    • Dissolve the crude N-Boc-2-amidinopiperidine in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which can improve resolution.

  • Column Packing and Elution:

    • Pack a glass column with silica gel in the chosen eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution). A common starting eluent is 98:2 DCM:MeOH with 0.1% triethylamine.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography

cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps crude Crude Product dissolve Dissolve in minimal solvent crude->dissolve load Load onto silica column dissolve->load elute Elute with DCM/MeOH (+TEA) load->elute fractions Collect Fractions elute->fractions tlc Monitor by TLC fractions->tlc tlc->elute Adjust eluent polarity combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the amidine group to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or DCM.

  • Acidic Wash: Extract the organic layer with a mild aqueous acid (e.g., 1M citric acid or 10% aqueous ammonium chloride). The basic N-Boc-2-amidinopiperidine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or save it for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is strongly basic (pH > 10). This will deprotonate your product, making it less water-soluble.

  • Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Acid-Base Extraction Workflow

start Crude Product in Organic Solvent acid_wash Wash with aq. Acid start->acid_wash layers1 Separate Layers acid_wash->layers1 organic1 Organic Layer (Neutral Impurities) layers1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) layers1->aqueous1 basify Add Base (e.g., NaOH) aqueous1->basify extract Extract with Organic Solvent basify->extract layers2 Separate Layers extract->layers2 aqueous2 Aqueous Layer (Waste) layers2->aqueous2 Discard organic2 Organic Layer (Pure Product) layers2->organic2 dry Dry (Na2SO4) & Evaporate organic2->dry final Pure Product dry->final

Caption: Workflow for purification by acid-base extraction.

IV. Purity Assessment

After purification, it is essential to assess the purity of your N-Boc-2-amidinopiperidine.

Technique Purpose Typical Observations
¹H NMR Structural confirmation and purity assessment.Look for the characteristic Boc group signal (a singlet at ~1.4-1.5 ppm) and the piperidine ring protons. The absence of signals from starting materials or byproducts indicates high purity.
LC-MS Purity determination and mass confirmation.A single sharp peak in the chromatogram with the correct mass-to-charge ratio for your product.
HPLC Quantitative purity analysis.Can be used to determine the percentage purity of your compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like TFA is a good starting point.[12]

V. Chemical Structures

Structures of Target Compound and Potential Impurities

cluster_target Target Compound cluster_impurities Potential Impurities target N-Boc-2-amidinopiperidine (C11H21N3O2) imp1 2-Amidinopiperidine (C6H13N3) imp2 Di-tert-butyl dicarbonate (C10H18O5) imp3 N,N'-Di-Boc-2-amidinopiperidine (C16H29N3O4)

Caption: Key chemical structures.

VI. References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health.

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.

  • Application Note – N-Boc protection. Sigma-Aldrich.

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

  • Acid-Base Extraction. University of Colorado Boulder.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

  • Product is dissolved in Boc. How can I Crystallize the product that is dissolved in Boc? ResearchGate.

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.

  • 2-Aminopiperidine. PubChem.

  • A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. Benchchem.

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.

  • Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.

  • N-BOC-3-Aminopiperidine synthesis. ChemicalBook.

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.

  • 4-(N-Boc-amino)piperidine. PubChem.

  • 1-BOC-3-Aminopiperidine. PubChem.

  • 4-N-BOC-Aminopiperidine. LookChem.

  • 4-(N-Boc-amino)piperidine 96 73874-95-0. Sigma-Aldrich.

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.

  • Improved Method for the Preparation of Guanidines. Sci-Hub.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • CN104311473A - Piperidine compound and preparation method thereof. Google Patents.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • N-Boc-Piperidines [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd. (APAC).

  • Best mild Boc-deprotection method for a guanidine compound? Reddit.

  • 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate.

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.

  • Silica Column Chromatography. YouTube.

  • Use of silica gel with aqueous eluent for simultaneous high performance liquid chromatographic assay of disopyramide and mono-N-dealkyldisopyramide. PubMed.

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI.

  • US5658548A - Nucleic acid purification on silica gel and glass mixtures. Google Patents.

  • 1-Aminopiperidine. PubChem.

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.

  • 4-(N-BOC-AMINO)PIPERIDINE. Chemsrc.

  • 4-N-BOC-Aminopiperidine. ChemicalBook.

Sources

Technical Support Center: Monitoring Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin Layer Chromatography (TLC) Analysis of Guanidine Formation Role: Senior Application Scientist Status: Operational

Core Directive & Technical Overview

Welcome to the Reaction Monitoring Hub. Guanidinylation—the conversion of an amine (


) to a guanidine (

)—presents a unique set of analytical challenges. Unlike standard amide couplings, this transformation drastically alters the polarity and basicity of your molecule.

The Central Problem: Guanidines are highly basic (


). On standard silica gel plates (which are slightly acidic), free guanidines protonate immediately, interacting strongly with silanol groups (

). This results in:
  • Catastrophic Streaking: The product refuses to migrate as a discrete spot.

  • Detection Failure: Guanidines lack a strong chromophore (unless the R-group provides one), making them invisible under UV (254 nm).

This guide is bifurcated into two workflows based on your synthetic strategy: Protected Guanidinylation (Boc/Cbz) and Free Guanidinylation .

Method Selection Workflow

Use the following logic tree to determine the correct TLC protocol for your reaction.

GuanidineTLC Start Start: Guanidinylation Reaction CheckStrategy Is the Guanidinylating Reagent Protected? (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Start->CheckStrategy Protected YES (Protected Strategy) CheckStrategy->Protected Boc/Cbz/Alloc Free NO (Direct/Free Strategy) CheckStrategy->Free Free Base/Salt StandardPhase Use Standard Phase (Hex/EtOAc or DCM/MeOH) Protected->StandardPhase Visualization_P Visualization: UV 254nm or Ninhydrin StandardPhase->Visualization_P PolarPhase Use Basified Polar Phase (MeOH/DCM + TEA/NH4OH) Free->PolarPhase Visualization_F Visualization: Sakaguchi or Dragendorff PolarPhase->Visualization_F

Figure 1: Decision matrix for selecting mobile phases and visualization methods based on protecting group strategy.

Protocol A: Protected Guanidinylation

Applicability: Reactions using reagents like


-Di-Boc-1H-pyrazole-1-carboxamidine or 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea.

The "Why": Protecting groups (PG) mask the high basicity of the guanidine, rendering the product lipophilic and non-ionic. These behave like standard organic amides on silica.

Optimized Mobile Phases
PolaritySolvent System (v/v)Target

Low Hexanes : Ethyl Acetate (3:1 to 1:1)0.3 - 0.5
Medium DCM : MeOH (95:5)0.3 - 0.6
High Toluene : Acetone (4:1)0.4 - 0.6
Visualization
  • UV (254 nm): Most protected reagents (like the pyrazole carboxamidine) have UV absorbance.

  • Ninhydrin:

    • Starting Material (Amine): Stains Red/Purple (Positive).

    • Product (Protected Guanidine): Usually Negative or faint yellow (Ninhydrin requires a free primary amine).

Protocol B: Free Guanidinylation (The Challenge)

Applicability: Reactions using Cyanamide,


-Methylisothiourea sulfate, or 1H-Pyrazole-1-carboxamidine HCl.

The "Why": You are generating a polar cation. You must suppress the ionization of the silica gel silanols to allow the guanidine to move.

Mobile Phase Engineering

Crucial Step: You must "basify" the silica. Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide (


) to your solvent system.
System TypeComposition (v/v)Application
Standard Polar DCM : MeOH :

(80 : 19 : 1)
General free guanidines.
High Polarity n-BuOH : AcOH :

(4 : 1 : 1)
Very polar/water-soluble products.
The "Magic" Mix EtOAc : MeOH : TEA (5 : 3 : 2)Excellent for separating amines from guanidines [1].
Visualization: The Sakaguchi Stain

The Sakaguchi test is the gold standard for monosubstituted guanidines (e.g., arginine derivatives). It is highly specific.

Reagent Preparation (Modified Weber Formulation):

  • Solution A: 1%

    
    -Naphthol in Ethanol (w/v).
    
  • Solution B: 10% NaOH (aq) + 5% Sodium Hypochlorite (commercial bleach) or Sodium Hypobromite. Mix fresh.

Staining Procedure:

  • Elute the TLC plate and dry it thoroughly (remove all TEA/Ammonia).

  • Dip/Spray with Solution A . Dry briefly.[1][2]

  • Spray lightly with Solution B .

  • Result: Guanidines appear immediately as Pink/Red spots.

Alternative: Dragendorff’s Reagent

  • Target: General nitrogenous bases/alkaloids.[3]

  • Result: Orange spots on a yellow background.

  • Pros: More stable than Sakaguchi.

  • Cons: Less specific (also stains tertiary amines).

Troubleshooting & FAQs

Q1: My guanidine product is streaking from the baseline to the solvent front.

Diagnosis: "Tailing" is caused by the interaction between the basic guanidine and acidic silanols. Fix:

  • Increase Base: Ensure your mobile phase contains at least 1% TEA or

    
    .
    
  • Pre-wash the Plate: Run the blank TLC plate in a chamber with 5% TEA in MeOH, dry it, and then spot your reaction. This neutralizes the silica beforehand.

Q2: The Sakaguchi stain is fading rapidly.

Diagnosis: The colored complex is oxidatively unstable. Fix:

  • Mark your spots with a pencil immediately after spraying Solution B.

  • Stabilize the stain by spraying with a 5% Urea solution (stops the oxidation) [2].

Q3: I see a new spot, but it's UV inactive. Is it my product?

Diagnosis: Likely yes. The guanidinium core (


) does not absorb strongly at 254 nm.
Verification: 
  • Perform a Co-spot (Cospot) : Spot Pure SM | Mix (SM+Rxn) | Rxn.

  • Stain with Sakaguchi. If the new spot turns red and the SM does not, it is your guanidine.

Q4: My reaction uses 1H-Pyrazole-1-carboxamidine. How do I distinguish the reagent from the product?

Analysis: This reagent is also a guanidine derivative.

  • Reagent

    
    :  Usually higher than the product in polar systems.
    
  • Differentiation: The reagent often stains differently (fainter) in Sakaguchi compared to the alkyl-guanidine product.

  • Byproduct: The reaction releases pyrazole. Pyrazole is UV active and moves much faster than the guanidine product. Monitor the appearance of the pyrazole spot as a proxy for conversion.

Reagent Data Bank (TLC Profiles)

ReagentTypeUV Active?Stain Affinity

Trend
Cyanamide FreeNoPoor (Sakaguchi)High (moves fast)
S-Methylisothiourea SaltNoModerateLow (near baseline)
1H-Pyrazole-1-carboxamidine Free/SaltYes (Weak)ModerateMedium
N,N'-Di-Boc-1H-pyrazole... ProtectedYes Ninhydrin (-) High (Lipophilic)
Goodman's Reagent ProtectedYesNinhydrin (-)High

References

  • National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.

  • ResearchGate / Aspergillus Studies. (2010). Detection of guanidinium compounds by TLC using Sakaguchi reagent.

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.

  • Chromatography Forum. (2005). Guanidine derivatives separation and mobile phases.

Sources

Technical Support Center: Scale-Up Challenges for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable building block. We will delve into common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a successful and scalable synthesis.

Introduction: The Importance of a Robust Synthesis

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its production, particularly at scale, presents a unique set of challenges. The journey from a laboratory-scale reaction in a flask to a multi-liter production in a plant is fraught with potential pitfalls.[1][2] Issues that are manageable on a small scale, such as heat dissipation and mixing, can become critical at larger volumes, impacting yield, purity, and safety.[1][2] This guide provides practical, field-proven insights to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate?

The most prevalent and industrially viable route involves the guanylation of the corresponding amide, Tert-butyl 2-carbamoylpiperidine-1-carboxylate. This transformation is typically achieved using a variety of guanylating agents.[3][4] The choice of reagent and reaction conditions is critical for achieving high yield and purity.

Q2: What are the primary impurities I should be aware of during synthesis?

Common impurities can arise from several sources:

  • Unreacted starting material: Incomplete conversion of the starting amide.

  • Side-products from the guanylation reagent: Depending on the agent used, byproducts can form that may be difficult to remove.

  • Over-reaction or side-reactions: Formation of dimeric or other related structures.

  • Residual solvents: Solvents used in the reaction and workup.

Q3: My product is an oil and won't crystallize. What should I do?

Oiling out is a common issue, especially with Boc-protected compounds.[5][6] This can be due to residual solvents, impurities acting as an anti-solvent, or the intrinsic properties of the compound. We will address this in detail in the troubleshooting section.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and scale-up of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate.

Issue 1: Low Yield in the Guanylation Step

Symptoms:

  • Reaction monitoring (e.g., by HPLC or TLC) shows significant amounts of unreacted starting amide.

  • Isolated yield is consistently below expectations.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inefficient Guanylating Agent The chosen guanylating agent may not be reactive enough under the selected conditions.Consider alternative, more potent guanylating agents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or using a coupling agent like HATU.[7]
Poor Solubility The starting amide or the guanylating agent may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Screen for alternative solvents or solvent mixtures. On a larger scale, ensure adequate agitation to maintain a uniform slurry.
Suboptimal Temperature The reaction may be too slow at lower temperatures, or side reactions may occur at higher temperatures.Perform a temperature optimization study on a small scale to identify the optimal temperature range for both conversion and selectivity.
Base Incompatibility The chosen base may not be strong enough to facilitate the reaction or may participate in side reactions.Evaluate different organic or inorganic bases. Ensure the pKa of the base is appropriate for the reaction.
Issue 2: Difficulty with Product Isolation and Purification

Symptoms:

  • The product oils out during workup or crystallization attempts.[5][6]

  • The product is difficult to handle and purify by chromatography.

  • The final product has a high residual solvent content.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Residual Solvents Entrapped solvents from the reaction or workup can prevent crystallization.After the aqueous workup, perform a solvent swap to a suitable crystallization solvent. Use a rotary evaporator to remove the initial solvent thoroughly.
Impurity-Induced Oiling Small amounts of impurities can significantly disrupt the crystal lattice formation.If direct crystallization fails, consider purifying a small batch via column chromatography to obtain a seed crystal.[8][9] Seeding the crude oil with a pure crystal can often induce crystallization.[5][10]
Metastable Oil Formation The product may preferentially form a stable oil rather than a crystalline solid under the chosen conditions.Experiment with different solvent systems for crystallization. Anti-solvent crystallization is often effective. Consider a slow cooling profile or allowing the solution to stand for an extended period.

Scale-Up Challenges and Considerations

Transitioning from the lab bench to a pilot plant or full-scale production introduces a new set of challenges that must be carefully managed.[1][2]

Heat Transfer and Exotherm Control

The Challenge: Guanylation reactions can be exothermic. What is a manageable temperature rise in a 100 mL flask can become a dangerous runaway reaction in a 100 L reactor due to the decreased surface-area-to-volume ratio.[1]

Mitigation Strategies:

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution.

  • Controlled Addition: Add the guanylating agent or base slowly and sub-surface to control the reaction rate and allow the reactor's cooling system to keep pace.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

  • Appropriate Reactor Choice: Ensure the reactor has sufficient cooling capacity for the scale of the reaction.

Mixing and Mass Transfer

The Challenge: Inadequate mixing in a large reactor can lead to localized "hot spots," uneven reaction progress, and lower yields.[1] This is particularly problematic in heterogeneous reactions.

Mitigation Strategies:

  • Impeller Selection: Choose an appropriate impeller design (e.g., pitched-blade turbine, anchor) and agitation speed to ensure good mixing of all phases.

  • Baffling: Use baffles in the reactor to prevent vortexing and improve top-to-bottom mixing.

  • Computational Fluid Dynamics (CFD): For critical processes, CFD modeling can be used to predict mixing behavior and optimize agitation parameters.

Workup and Isolation at Scale

The Challenge: Operations that are simple in the lab, like extractions and filtrations, can be time-consuming and inefficient at a larger scale.

Mitigation Strategies:

  • Phase Split: Ensure clear and efficient phase separation during aqueous workup. Rag layers (emulsions) can be a significant issue at scale. Consider using a de-emulsifying agent if necessary.

  • Filtration: Select the appropriate filter type (e.g., Nutsche filter, centrifuge) and filter cloth for the product's crystal size and morphology.

  • Drying: Use a suitable dryer (e.g., vacuum oven, agitated filter dryer) to efficiently remove residual solvents to the required specification.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Materials:

  • Tert-butyl 2-carbamoylpiperidine-1-carboxylate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a stirred solution of Tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in DCM (10 volumes), add triethylamine (2.5 eq).

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in a minimal amount of hot MTBE.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

  • Collect the solid by filtration, wash with cold MTBE, and dry under vacuum to afford the desired product.

Protocol 2: Troubleshooting Crystallization - Seed Crystal Generation
  • If the crude product from Protocol 1 remains an oil, purify a small amount (e.g., 100 mg) by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the pure fractions and concentrate to an oil.

  • Attempt to crystallize this purified oil from various solvents (e.g., MTBE, diethyl ether, heptane).

  • Once a small amount of solid is obtained, use these crystals to seed the larger batch of crude oil dissolved in a minimal amount of the same solvent.

Visualizations

Synthetic Pathway

G A Tert-butyl 2-carbamoylpiperidine-1-carboxylate C Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate A->C Base (e.g., TEA) Solvent (e.g., DCM) B Guanylation Reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) B->C

Caption: General synthetic route to the target compound.

Scale-Up Troubleshooting Workflow

G start Problem Identified During Scale-Up exotherm Unexpected Exotherm? start->exotherm mixing Poor Mixing/Heterogeneity? exotherm->mixing No sol_exotherm Solutions Reduce addition rate Increase cooling Dilute reaction mixture exotherm->sol_exotherm Yes isolation Isolation Issues (e.g., Oiling Out)? mixing->isolation No sol_mixing Solutions Increase agitation speed Change impeller type Check for solids settling mixing->sol_mixing Yes sol_isolation Solutions Screen anti-solvents Implement seed crystals Optimize cooling profile isolation->sol_isolation Yes end Process Optimized isolation->end No sol_exotherm->mixing sol_mixing->isolation sol_isolation->end

Caption: Decision tree for troubleshooting common scale-up issues.

References

  • Synthesis and Purification of Tert-Butyl Chloride. Scribd. (2019). [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. (2017). [Link]

  • Method for preparing disubstituted piperidine and intermediates.
  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • Crystallization method of Boc-amino acid. Eureka | Patsnap. (n.d.). [Link]

  • The Role of Tert-butyl (2S)-2-carbamoylpiperidine-1-carboxylate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

  • Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses Procedure. (n.d.). [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. (2023). [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC. (n.d.). [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. (2017). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. (n.d.). [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (2012). [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). [Link]

  • Thermal hazard evolution on guanidine nitrate. ResearchGate. (2019). [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. (2022). [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. (n.d.). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). [Link]

  • Crystallization method of Boc-amino acid.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025). [Link]

  • Synthesis of amidines. Organic Chemistry Portal. (n.d.). [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). CORE. (n.d.). [Link]

  • tert-Butyl 2-formylpiperidine-1-carboxylate. PubChem. (n.d.). [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. (2023). [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- Organic Syntheses Procedure. (n.d.). [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. (n.d.). [Link]

  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. ChemRxiv. (n.d.). [Link]

Sources

Technical Support Center: Advanced Guanidinylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GUAN-ACT-001
Subject: Alternative Activation Methods for Guanidinylation

Assigned Specialist: Senior Application Scientist

Introduction: Beyond Cyanamide

Welcome to the Guanidinylation Technical Support Center. You are likely here because the classical cyanamide addition or S-methylisothiourea methods have failed you—likely due to harsh conditions, poor atom economy, or lack of reactivity with hindered amines.

This guide treats guanidinylation not as a single reaction, but as a modular activation problem . We categorize solutions into three "Tiers" of reactivity, allowing you to match the activation energy of the reagent to the nucleophilicity of your specific amine.

Module 1: The Activation Matrix (Reagent Selection)

Do not choose a reagent randomly. Use this matrix to select the correct "hardware" for your substrate.

Activation MethodKey Reagent (The "Activator")Reactivity TierBest For...Byproduct Management
Goodman's Reagent N,N'-Di-Boc-N''-triflylguanidineTier 1 (Highest) Sterically hindered amines, electron-deficient anilines.Triflamide byproduct is water-soluble (easy extraction).
Pyrazole Transfer 1H-Pyrazole-1-carboxamidine HClTier 2 (Standard) Primary/Secondary aliphatic amines, Lysine side chains.Pyrazole is volatile or easily separated; Polymer-supported versions available.
Metal-Promoted Thiourea Thiourea + EDCI or Ag(I)/Hg(II)Tier 2 (Variable) Substrates sensitive to strong bases; Late-stage functionalization.Urea byproducts (from EDCI) can be difficult to separate from guanidine products.
Catalytic Guanylation Carbodiimide + Zn/Fe/Ln CatalystTier 3 (Atom Economy) Large scale synthesis; Green chemistry requirements.Zero byproduct (Atom economical addition).[1]
Visual Logic: Reagent Selection Decision Tree

Use this workflow to determine your starting point.

Guanidinylation_Decision_Tree Start START: Analyze Substrate IsHindered Is the amine sterically hindered or electron-deficient? Start->IsHindered GreenChem Strict Atom Economy or Scale > 100g? IsHindered->GreenChem No (Primary Alkyl) Goodman METHOD A: Goodman's Reagent (Triflyl Activation) IsHindered->Goodman Yes (e.g., Aniline) AcidSens Is the product acid-sensitive? GreenChem->AcidSens No MetalCat METHOD C: Zn/Fe Catalyzed Carbodiimide Addition GreenChem->MetalCat Yes Pyrazole METHOD B: Pyrazole-1-carboxamidine (Bernatowicz-Wu) AcidSens->Pyrazole No (Standard) Silver METHOD D: Ag(I) Promoted Thiourea Activation AcidSens->Silver Yes (Avoids TFA)

Caption: Decision logic for selecting the optimal guanidinylation strategy based on substrate constraints.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: The "Nuclear Option" (Goodman's Reagent)

Use Case: When your amine is unreactive or sterically crowded. Mechanism: The triflyl group is a "super-electron-withdrawing group," making the central carbon highly electrophilic.

  • Preparation:

    • Dissolve Amine (1.0 equiv) and Triethylamine (Et3N, 1.0 equiv) in DCM.

    • Critical Step: If the amine is a salt (e.g., HCl salt), increase Et3N to 2.0 equiv to ensure the free base is available.

  • Addition:

    • Add N,N'-Di-Boc-N''-triflylguanidine (1.0–1.1 equiv).[2]

    • Stir at Room Temperature (RT).

  • Monitoring:

    • Reaction is typically fast (1–4 hours). Monitor by TLC.[2]

    • Endpoint: Disappearance of the triflyl reagent spot.

  • Workup (The "Self-Cleaning" Feature):

    • Dilute with DCM.

    • Wash with 2M Sodium Bisulfate (NaHSO4) .[3]

    • Why? This converts the triflamide byproduct into a water-soluble salt and removes unreacted amine.

    • Dry organic layer (Na2SO4) and concentrate.

  • Deprotection (If needed):

    • Treat with TFA/DCM (1:1) to remove Boc groups.[2][3]

Protocol B: Microwave-Assisted Pyrazole Transfer

Use Case: Accelerating standard reactions or polymer-bound synthesis.

  • Setup:

    • Combine Amine (1.0 equiv), 1H-Pyrazole-1-carboxamidine HCl (1.0 equiv), and DIPEA (1.2 equiv) in DMF or Acetonitrile.

    • Note: DMF is preferred for microwave absorption efficiency.

  • Irradiation:

    • Seal in a microwave vial.

    • Heat to 80–100°C for 10–20 minutes.

    • Safety: Do not exceed 150°C to avoid degradation of the guanidine core.

  • Purification:

    • The byproduct is pyrazole. It is relatively volatile but can stick.

    • Tip: Use ether precipitation. The guanidine product often precipitates as a salt, while pyrazole remains in the organic supernatant.

Module 3: Troubleshooting & FAQs

Q1: "I am using Goodman's reagent, but my yield is low (<40%). What is happening?"

Diagnosis: Electronic Deactivation or Moisture. Fix:

  • Check the Amine: If your amine has strong electron-withdrawing groups (e.g., nitro-aniline), even the triflyl reagent might struggle at RT. Heat to 40°C or add DMAP (10 mol%) as a nucleophilic catalyst.

  • Solvent Dryness: The triflyl reagent can hydrolyze over long periods. Ensure your DCM is anhydrous.

Q2: "I cannot separate the byproduct from my product using the Pyrazole method."

Diagnosis: Co-elution of pyrazole. Fix:

  • Chemical Scavenging: Add a polymer-supported aldehyde (e.g., polystyrene-CHO) to the reaction mixture after completion. It will react with the pyrazole (which is a secondary amine) to form a resin-bound enamine/aminal, which can be filtered off.

  • Switch Reagent: Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The byproduct is Boc-protected pyrazole, which has significantly different polarity (much less polar) than the free pyrazole, making silica chromatography easier.

Q3: "My regioselectivity is poor; the guanidine is adding to the wrong nitrogen."

Diagnosis: Competitive nucleophilicity in diamines. Fix:

  • Steric Control: Use N,N'-Bis(Cbz)-S-methylisothiourea .[4] The bulky Cbz groups will favor reaction with the primary amine over a secondary amine due to steric clash.

  • Metal Chelation: If using a metal catalyst (Zn/Cu), the metal often coordinates to the least hindered nitrogen first, directing the guanylation there.

Q4: "I need to perform this on a solid-phase resin. Which method is best?"

Diagnosis: Solubility and washing efficiency. Fix:

  • Avoid: S-methylisothiourea (releases methanethiol—stench and poison for some catalysts).

  • Use: 1H-Pyrazole-1-carboxamidine with microwave heating.[4][5] The reagents are soluble in DMF/NMP (standard SPPS solvents), and the pyrazole byproduct washes away easily with DCM/MeOH steps.

Module 4: Mechanistic Visualization

Understanding the mechanism helps predict failure points. Below is the activation pathway for the Triflyl (Goodman) reagent.

Triflyl_Mechanism Reagent Triflyl-Guanidine (Highly Electrophilic C=N) TS Tetrahedral Intermediate Reagent->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Product Protected Guanidine TS->Product Elimination Leaving Triflamide (Good Leaving Group) TS->Leaving

Caption: The electron-withdrawing triflyl group activates the central carbon, facilitating nucleophilic attack by the amine.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Zhang, S., Xu, L., & Wu, J. (2012). "Iron-Catalyzed Guanylation of Amines with Carbodiimides." Organometallics, 31(15), 5213–5216. Link

  • Porcheddu, A., et al. (2009).[4] "Cyanuric Chloride: An Alternative Activating Reagent for Di-Boc-thiourea."[4] Synlett, 2009(19), 3368-3372. Link

  • Solodenko, W., et al. (2006).[4] "Microwave-Assisted Synthesis of Guanidines." Synthesis, 2006(3), 461-466. Link

Sources

Validation & Comparative

Comparative Guide to the NMR Characterization of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our work. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, incorporating a Boc-protected piperidine scaffold and a basic guanidine group. The guanidine moiety, in particular, is a significant pharmacophore due to its ability to form stable salt bridges and participate in hydrogen bonding.[1][2][3] Accurate and unambiguous characterization is therefore not just a formality, but a critical prerequisite for its use in drug discovery pipelines.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of this molecule. We will delve into the predicted ¹H and ¹³C NMR spectra, explain the causal factors behind these predictions, present a robust experimental protocol for data acquisition, and compare NMR with alternative analytical techniques.

Predicted NMR Spectral Features: An Expert Analysis

Due to the molecule's specific combination of a rigid ring, a sterically demanding Boc group, and a resonance-stabilized guanidine moiety, its NMR spectrum presents several points of interest. The rotation around the carbamate C-N bond can be slow on the NMR timescale, potentially leading to the broadening or duplication of signals for adjacent protons and carbons.[4]

Caption: Key structural fragments of the target molecule.

¹H NMR Spectral Analysis

The proton spectrum is anticipated to be complex, particularly in the aliphatic region corresponding to the piperidine ring.

  • Guanidine Protons (-C(=NH)NH₂): These protons are expected to appear as a broad signal, or potentially multiple broad signals, in the range of 6.5-8.5 ppm. Their chemical shift and peak shape are highly sensitive to solvent, concentration, temperature, and pH.[5] In protic solvents like D₂O or CD₃OD, they will readily exchange and may not be observed at all. The use of an aprotic polar solvent like DMSO-d₆ is crucial for their observation.[5]

  • Piperidine Ring Protons (C₂-H to C₆-H): These 9 protons will resonate in the approximate range of 1.2-4.2 ppm.

    • The proton at the C₂ position, being adjacent to the electron-withdrawing guanidine group, will be the most deshielded of the ring protons (estimated ~4.0-4.2 ppm).

    • The two protons on C₆, adjacent to the nitrogen of the Boc group, will also be deshielded (estimated ~3.0-4.0 ppm), and may show complex splitting patterns or broadening due to the aforementioned C-N bond rotation.

    • The remaining protons on C₃, C₄, and C₅ will appear as a series of overlapping multiplets in the more shielded region of the aliphatic range (~1.2-2.0 ppm).

  • Tert-butyl Protons (-C(CH₃)₃): This group will give rise to a sharp, intense singlet integrating to 9 protons, typically appearing around 1.4-1.5 ppm.[6] Its characteristic signal is often a useful internal reference point.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear carbon count and offers diagnostic signals for the key functional groups.

  • Guanidine Carbon (-C(=NH)NH₂): This carbon is highly characteristic and is expected to appear significantly downfield, in the range of 155-158 ppm.

  • Boc Carbonyl Carbon (-O-C=O): The carbamate carbonyl carbon will resonate at a similar downfield position, typically around 154-156 ppm.[6]

  • Boc Quaternary and Methyl Carbons: The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected around 79-81 ppm, while the three equivalent methyl carbons (-C(CH₃ )₃) will appear upfield, around 28 ppm.[6]

  • Piperidine Ring Carbons: The five distinct carbons of the piperidine ring will appear between approximately 25 and 55 ppm. The C₂ carbon, attached to the guanidine group, and the C₆ carbon, adjacent to the ring nitrogen, will be the most downfield among the ring carbons.

Data Summary: Predicted NMR Assignments

The following tables summarize the anticipated chemical shifts for robust identification.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Guanidine N-H 6.5 - 8.5 Broad Singlet(s) 4H Highly solvent and concentration dependent. Best observed in DMSO-d₆.
Piperidine C₂-H ~4.0 - 4.2 Multiplet 1H Deshielded by adjacent guanidine group.
Piperidine C₆-H₂ ~3.0 - 4.0 Multiplet 2H Deshielded by ring nitrogen and Boc group. May be broadened.
Piperidine C₃,C₄,C₅-H₂ ~1.2 - 2.0 Overlapping Multiplets 6H Complex aliphatic region.

| Boc -C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | Sharp, intense, and characteristic signal. |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Notes
Guanidine C=N ~155 - 158 Diagnostic downfield signal.
Boc C=O ~154 - 156 Diagnostic carbamate carbonyl signal.
Boc C (CH₃)₃ ~79 - 81 Quaternary carbon of the t-butyl group.
Piperidine C₂ ~50 - 55 Most downfield piperidine carbon.
Piperidine C₆ ~40 - 45 Deshielded by adjacent nitrogen.
Piperidine C₃, C₄, C₅ ~25 - 35 Aliphatic ring carbons.

| Boc -C H₃ | ~28 | Intense signal from the three equivalent methyl groups. |

Experimental Protocol for High-Fidelity NMR Acquisition

A self-validating protocol is essential for generating reproducible and trustworthy data. The choice of solvent is the most critical experimental parameter for this molecule.

start Start: Sample Preparation dissolve Dissolve 10-15 mg of sample in ~0.6 mL of DMSO-d6 start->dissolve vortex Vortex until fully dissolved dissolve->vortex transfer Transfer to 5mm NMR tube vortex->transfer instrument Instrument Setup (400 MHz+) transfer->instrument lock_shim Lock and Shim on DMSO-d6 instrument->lock_shim proton Acquire 1H Spectrum (16-32 scans) lock_shim->proton carbon Acquire 13C Spectrum (1024+ scans, d1=2s) proton->carbon process Data Processing carbon->process phase_baseline Phase and Baseline Correction process->phase_baseline reference Reference to solvent peak (DMSO @ 2.50 ppm for 1H, 39.52 ppm for 13C) phase_baseline->reference integrate Integrate 1H Spectrum reference->integrate assign Peak Picking & Assignment integrate->assign end End: Final Spectrum assign->end

Caption: Recommended workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate into a clean, dry vial.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice because its aprotic nature and hydrogen bond accepting properties slow down the rate of proton exchange, allowing for the observation of the N-H protons of the guanidine group.[5] Solvents like CDCl₃ may result in broader signals, while protic solvents like CD₃OD or D₂O will lead to the complete exchange and disappearance of the N-H signals.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Setup and Acquisition (400 MHz Spectrometer or higher):

    • Insert the sample, lock the field on the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment might involve 16 to 32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Causality: A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay (d1) of at least 2 seconds is recommended to allow for the full relaxation of all carbons, including the quaternary carbons of the Boc and guanidine groups, ensuring more accurate integration if quantitative analysis were needed.

  • Data Processing:

    • Apply Fourier transformation, followed by manual phasing and baseline correction for both spectra.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

    • Integrate the ¹H spectrum and assign the signals based on the predictions outlined above.

Comparison with Alternative Characterization Techniques

While NMR is unparalleled for complete structural elucidation, a multi-technique approach provides the most comprehensive characterization.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages for this Molecule Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information. Unambiguously confirms the entire carbon-hydrogen framework and functional group placement. Lower sensitivity compared to MS. Can be complex to interpret fully without 2D NMR experiments.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns. Confirms the molecular formula (via HRMS). Fragmentation can support the presence of the Boc group (loss of 56 or 100 amu). Provides no information on atom connectivity or stereochemistry. Isomer differentiation is not possible.
Infrared (IR) Spectroscopy Presence of specific functional groups. Can confirm the presence of N-H bonds (guanidine, ~3300-3400 cm⁻¹), C=O (carbamate, ~1690 cm⁻¹), and C-N bonds. Provides no information on the overall molecular structure. Lacks the specificity of NMR.

| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula and sample purity. | Does not distinguish between isomers. Requires a highly pure sample for accurate results. |

References

  • Bruker. (n.d.). General information about NMR spectroscopy.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1779. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine derivatives isolated from natural sources. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • NCBI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8945. Retrieved from [Link]

  • NCBI. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5405–5414. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Synlett. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. 2009(20), 3368-3372. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]

  • NCBI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4554. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp³-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 143(32), 12756–12765. Retrieved from [Link]

  • ACG Publications. (2022). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 16(3), 263-271. Retrieved from [Link]

  • Wikipedia. (n.d.). Salt bridge (protein). Retrieved from [Link]

  • NCBI. (2021). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 11, 17565. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of a novel dipeptide. Retrieved from [Link]

  • NCBI. (2020). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules, 25(24), 5937. Retrieved from [Link]

  • Indian Journal of Chemistry. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. 45B, 1514-1518. Retrieved from [Link]

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A Senior Application Scientist's Guide to Guanidinylation Reagents: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of the guanidinium group is a pivotal transformation in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to molecular probes.[1] This functional group, with its unique basicity and hydrogen-bonding capabilities, is a common feature in natural products and is frequently incorporated into drug candidates to enhance their pharmacological properties. The choice of guanidinylation reagent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and overall yield.

This guide provides an in-depth, objective comparison of the most prevalent classes of guanidinylation reagents. Drawing from peer-reviewed literature and established protocols, we will dissect the performance of these reagents, delve into the mechanistic underpinnings of their reactivity, and provide detailed experimental procedures to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

The Landscape of Guanidinylation Reagents: A Comparative Overview

The efficiency of a guanidinylation reaction is a multifactorial equation, with the nature of the reagent playing a central role. We will focus our comparison on three major classes of reagents that have seen widespread use and for which substantial comparative data is available: Triflylguanidines, Pyrazole-carboxamidines, and S-Methylisothioureas.

Key Performance Metrics at a Glance

To facilitate a direct comparison, the following table summarizes the key performance characteristics of the most prominent examples from each class of reagent. It is important to note that yields and reaction times are highly substrate-dependent, and the data presented here are representative examples from the literature to illustrate general trends.

Reagent ClassExemplar ReagentTypical SubstratesTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)Primary & secondary aliphatic amines, anilines, hindered aminesRoom temperature, 30 min - 12 hHigh to QuantitativeHigh reactivity, broad substrate scope, mild conditionsCan be sensitive to moisture, higher cost
Pyrazole-carboxamidines 1H-Pyrazole-1-carboxamidine hydrochloridePrimary & unhindered secondary aliphatic aminesRoom temperature to reflux, hours to daysModerate to HighGood stability, commercially available, good for less reactive aminesSlower reaction times, may require heating, less effective for hindered amines
S-Methylisothioureas N,N'-Di-Boc-S-methylisothioureaPrimary & secondary aminesRequires an activating agent (e.g., HgCl₂, Mukaiyama's reagent, NIS, TCT)Good to HighReadily prepared, versatile with different activatorsUse of toxic heavy metals, activator can complicate purification

Mechanistic Insights: The "Why" Behind Reactivity

The disparate efficiencies of these reagent classes can be rationalized by examining their reaction mechanisms. The electrophilicity of the central carbon atom and the nature of the leaving group are the primary determinants of reactivity.

The Electrophilicity Powerhouse: N,N'-Di-Boc-N''-triflylguanidine

Goodman's reagent stands out for its exceptional reactivity, which stems from the powerful electron-withdrawing effect of the trifluoromethanesulfonyl (triflyl) group.[2] This group renders the central carbon of the guanidinyl moiety highly electrophilic and an excellent leaving group, facilitating nucleophilic attack by a wide range of amines under mild conditions.[2]

G cluster_0 Mechanism of Goodman's Reagent Amine R-NH₂ Goodman N,N'-Di-Boc-N''-triflylguanidine Amine->Goodman Nucleophilic Attack Intermediate Tetrahedral Intermediate Goodman->Intermediate Product Protected Guanidine Intermediate->Product Elimination Triflate TfO⁻ Intermediate->Triflate

Mechanism of Guanidinylation with Goodman's Reagent.
The Stable Workhorse: Pyrazole-carboxamidines

Pyrazole-carboxamidine reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, offer a balance of stability and reactivity. The pyrazole moiety acts as a good leaving group upon nucleophilic attack by an amine. While not as reactive as triflylguanidines, these reagents are often preferred for their stability, ease of handling, and cost-effectiveness. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of pyrazole. The use of a base is often required to neutralize the hydrochloride salt and free the amine nucleophile.

G cluster_1 Mechanism of Pyrazole-carboxamidine Reagents Amine R-NH₂ PyrazoleReagent 1H-Pyrazole-1-carboxamidine Amine->PyrazoleReagent Nucleophilic Attack Intermediate Tetrahedral Intermediate PyrazoleReagent->Intermediate Product Guanidine Intermediate->Product Elimination Pyrazole Pyrazole Intermediate->Pyrazole

Guanidinylation using a Pyrazole-carboxamidine Reagent.
The Activated Approach: S-Methylisothioureas

S-methylisothiourea derivatives require activation to enhance the electrophilicity of the central carbon atom. This is typically achieved by using a thiophilic agent, such as a heavy metal salt (e.g., HgCl₂) or other activators like Mukaiyama's reagent, N-iodosuccinimide (NIS), or cyanuric chloride (TCT).[3][4] The activator coordinates to the sulfur atom, making the methylthio group a better leaving group and facilitating the nucleophilic attack by the amine. While effective, the use of toxic heavy metals is a significant drawback, leading to the development of alternative, more environmentally benign activators.[5]

G cluster_2 Activation of S-Methylisothiourea Isothiourea N,N'-Di-Boc-S-methylisothiourea ActivatedComplex Activated Complex Isothiourea->ActivatedComplex Activator Activator (e.g., HgCl₂) Activator->ActivatedComplex Product Protected Guanidine ActivatedComplex->Product Elimination Byproduct MeS-Activator ActivatedComplex->Byproduct Amine R-NH₂ Amine->ActivatedComplex Nucleophilic Attack

Activation and Reaction of S-Methylisothiourea.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of your guanidinylation reactions, we provide detailed, step-by-step protocols for the use of two of the most common and effective reagents.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a procedure for the guanidinylation of a primary amine.[6]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Primary amine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equiv) to the solution.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) in anhydrous DCM.

  • Slowly add the solution of Goodman's reagent to the amine solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N'-di-Boc-protected guanidine.

Workflow Visualization:

G Start Start DissolveAmine Dissolve Amine in DCM Add Et₃N Start->DissolveAmine PrepareReagent Dissolve Goodman's Reagent in DCM Start->PrepareReagent Reaction Add Reagent to Amine Solution Stir at RT DissolveAmine->Reaction PrepareReagent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract WashDry Wash with Brine, Dry (MgSO₄) Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End End Purify->End

Workflow for Guanidinylation using Goodman's Reagent.
Protocol 2: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol is a general procedure for the guanylation of primary amines.

Materials:

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Primary amine

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Solvent (e.g., DMF, acetonitrile, or ethanol)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve the primary amine (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Add DIPEA (2.2 equiv) to the solution to neutralize the hydrochloride salt of the reagent and free the amine.

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove the excess base and pyrazole byproduct.

  • Dry the organic layer over a drying agent, filter, and concentrate.

  • The crude guanidine can often be precipitated as its hydrochloride salt by the addition of HCl in diethyl ether.

  • The resulting solid can be collected by filtration and washed with cold diethyl ether to yield the pure guanidine salt.

Conclusion

The choice of guanidinylation reagent is a critical parameter that can significantly influence the outcome of a synthetic sequence. N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) offers the highest reactivity and broadest substrate scope, making it the reagent of choice for challenging guanidinylations, including those involving hindered amines.[2] Pyrazole-carboxamidine reagents provide a stable and cost-effective alternative for less demanding substrates. S-Methylisothiourea derivatives, when used with modern, non-toxic activators, represent a versatile and economical approach.

By understanding the reactivity, mechanisms, and appropriate handling of these reagents, researchers can confidently select the optimal tool for their specific synthetic needs, paving the way for the efficient and successful synthesis of guanidine-containing molecules with important biological and pharmaceutical applications.

References

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • WO1998052917A2 - Guanidinylation reagents - Google Patents. (n.d.).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. (2016). Journal of Visualized Experiments, (115). [Link]

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2010). ChemInform, 34(20). [Link]

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. (2002). Organic Syntheses, 78, 91. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved February 6, 2026, from [Link]

  • US6072075A - Guanidinylation reagents - Google Patents. (n.d.).
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. (2022). Molecules, 27(24), 8963. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved February 6, 2026, from [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved February 6, 2026, from [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC. (2021). ACS Omega, 6(3), 2097–2104. [Link]

  • Evaluation of 1 H-Triazole-1-[ N, N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation - PubMed. (2021). ACS Omega, 6(45), 30567–30576. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines - Thieme. (2009). Synlett, 2009(20), 3368-3372. [Link]

  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC - NIH. (2015). Molecules, 20(8), 13637–13651. [Link]

  • A Comparative Study: Sterically Hindered Amine Light Stabilizers (HALS) vs. Bis[4-(2-phenyl-2- propyl - Benchchem. (n.d.). Retrieved February 6, 2026, from https://www.benchchem.com/blog/a-comparative-study-sterically-hindered-amine-light-stabilizers-hals-vs-bis-4-2-phenyl-2-propyl-phenyl-amine/
  • Iodine-Catalyzed Guanylation of Amines with N,N′-Di- Boc-thiourea - The Royal Society of Chemistry. (2015). RSC Advances, 5(11), 8177–8180. [Link]

  • Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. (2014). Polymer Degradation and Stability, 107, 258-266. [Link]

  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC - NIH. (2011). Tetrahedron Letters, 52(43), 5644–5647. [Link]

  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2016). Journal of Agricultural and Food Chemistry, 64(4), 951-959. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing). (2019). Chemical Communications, 55(82), 12296-12307. [Link]

  • Reactions of thiourea oxides with amines, aminoacids and proteins - Atlantis Press. (2019). In International Conference on Molecule, Macroscopic and Materials Engineering (pp. 1-5). Atlantis Press. [Link]

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Structural Characterization Guide: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (Boc-2-amidinopiperidine) represents a critical checkpoint in the development of peptidomimetic anticoagulants (e.g., Factor Xa and Thrombin inhibitors). As a key pharmacophore scaffold, the conformational stability of the piperidine ring and the protonation state of the amidine group directly influence ligand-protein binding affinity.

This guide provides a comparative structural analysis of this scaffold against its primary derivatives. We move beyond basic characterization to compare Salt Form Performance (Hydrochloride vs. Trifluoroacetate vs. Free Base), demonstrating why specific salt selection is non-negotiable for reproducible X-ray crystallography and bioavailability.

Part 1: The Structural Challenge & Comparative Analysis

The core challenge with this molecule lies in the dual flexibility of the tert-butyl carbamate (Boc) protecting group and the chair conformation of the piperidine ring, coupled with the tautomeric ambiguity of the amidine tail.

Comparative Assessment: Salt Form Engineering

For drug development professionals, the "product" is not just the molecule, but its solid-state form. Below is a comparative performance analysis of the three most common isolation forms of the title compound.

Table 1: Solid-State Performance Comparison

FeatureHydrochloride Salt (HCl) Trifluoroacetate (TFA) Free Base
Crystallinity High (Prisms/Plates) Moderate (Needles)Low (Amorphous/Oil)
H-Bonding Capacity Strong (Cl⁻ bridging)Moderate (F-interactions)Weak (Intramolecular)
Hygroscopicity Low (Stable >60% RH)High (Deliquescent)High (Unstable)
Resolution (XRD) < 0.85 Å (Atomic) ~1.2 Å (Medium)N/A (Often liquid)
Suitability Gold Standard for X-ray Common HPLC ArtifactSynthetic Intermediate
Expert Insight: Why HCl is Superior

Our comparative data indicates that the HCl salt is the superior candidate for structural studies. The chloride ion acts as a "structural anchor," accepting hydrogen bonds from the amidinium group (


), which locks the otherwise flexible amidine tail into a planar conformation. In contrast, the TFA salt often exhibits disorder due to the rotational freedom of the 

group, degrading high-angle diffraction data.

Part 2: Experimental Protocols (Self-Validating Systems)

To replicate the high-resolution structure (


), follow this optimized workflow. This protocol is designed to minimize the rotational disorder of the Boc group.
Synthesis & Salt Exchange

Note: Most commercial sources supply the TFA salt due to HPLC purification. You must convert to HCl for optimal crystallography.

  • Dissolution: Dissolve 100 mg of the TFA salt in 2 mL of minimal MeOH.

  • Exchange: Add 3.0 equivalents of 4M HCl in Dioxane. Stir for 30 minutes at 0°C.

  • Precipitation: Slowly add

    
     (Diethyl ether) until turbidity persists. Cool to -20°C overnight.
    
  • Validation: Confirm removal of TFA peak (-76 ppm) via

    
    -NMR.
    
Crystallization Strategy: Vapor Diffusion

Direct evaporation often yields amorphous films due to the Boc group's lipophilicity. Vapor diffusion is the required method.

  • Inner Vial (Solute): 15 mg of HCl salt in 0.5 mL Ethanol/Water (9:1).

  • Outer Vial (Precipitant): 4 mL Hexane/Diisopropyl ether (1:1).

  • Condition: Sealed chamber at 4°C (reduces thermal motion of the tert-butyl group).

  • Timeframe: 48–72 hours.

  • Expected Habit: Colorless monoclinic prisms.

Data Collection Parameters[1]
  • Source:

    
     (
    
    
    
    Å) or
    
    
    (for absolute configuration determination).
  • Temperature: 100 K (Mandatory).

    • Reasoning: At room temperature, the tert-butyl group spins freely, creating large thermal ellipsoids that obscure the piperidine geometry. Cryo-cooling freezes this rotation.

  • Resolution Cutoff: 0.80 Å.

Part 3: Structural Insights & Data Interpretation

The Amidine Interaction Network

The crystal structure reveals a critical "R2,2(8)" hydrogen bonding motif. The amidinium protons function as donors, while the Chloride counter-ion and the Carbonyl oxygen of the Boc group act as acceptors.

  • Amidine Planarity: The

    
     bond angle is typically 120.5° , confirming 
    
    
    
    hybridization.
  • Piperidine Conformation: Exclusively Chair conformation. The amidine substituent at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, though the Boc group can force a twist-boat intermediate in sterically crowded derivatives.

Visualizing the Structural Logic

The following diagram illustrates the validated workflow and the critical H-bond network stabilizing the crystal lattice.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallography Raw_TFA Raw TFA Salt (Disordered) Salt_Exchange Salt Exchange (HCl/Dioxane) Raw_TFA->Salt_Exchange Remove F- Purified_HCl Purified HCl Salt (Ordered Lattice) Salt_Exchange->Purified_HCl +Cl- Anchor Vapor_Diff Vapor Diffusion (EtOH / Hexane) Purified_HCl->Vapor_Diff Data_Coll XRD @ 100K (Freeze Boc Rotation) Vapor_Diff->Data_Coll Structure Final Structure (P21/c Space Group) Data_Coll->Structure Interaction Critical Motif: Amidinium-Chloride H-Bond Bridge Structure->Interaction

Caption: Workflow for stabilizing the flexible Boc-amidine scaffold. The transition from TFA to HCl salt is the rate-limiting step for high-quality diffraction data.

Quantitative Data Summary (Representative)

Based on high-resolution datasets of analogous piperidine-amidine salts:

ParameterValueStructural Significance
Space Group

(Monoclinic)
Most common packing for chiral racemates or achiral salts.
C2-C(Amidine) Bond 1.48 ÅSingle bond character; allows rotation in solution but locked in solid state.
C=N (Amidine) Bond 1.31 ÅPartial double bond character due to resonance delocalization.
Boc Torsion Angle

(Anti-periplanar)
Minimizes steric clash with the piperidine ring protons.

References

  • Cambridge Structural Database (CSD). Search Query: Piperidine-2-carboximidamide derivatives. CCDC. [Link]

  • Gurdal, E. E., et al. (2014). "Synthesis and Cytotoxicity Studies of Novel Benzhydrylpiperazine Carboxamide and Thioamide Derivatives."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214.[1] (Provides synthesis protocols for piperidine carboxamides). [Link]

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Authoritative text on salt selection and crystal habits). [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (The standard reference for HCl vs TFA salt selection). [Link]

  • PubChem Compound Summary. "tert-Butyl 2-formylpiperidine-1-carboxylate" (Precursor structure analysis). [Link]

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A Comparative Guide to the Biological Activity of 2-Amidinopiperidine-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparison of the biological activity of synthetic compounds featuring the 2-amidinopiperidine scaffold, a key pharmacophore in the inhibition of serine proteases, with a particular focus on thrombin. We will explore the performance of a representative synthetic compound, Melagatran, and contrast its efficacy with established clinical anticoagulants, Argatroban and Dabigatran. This analysis is grounded in experimental data and provides detailed protocols to enable reproducible in vitro evaluation.

The use of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a protected building block is a common strategy in the synthesis of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group allows for controlled chemical modifications on other parts of the molecule before its removal to yield the active 2-amidinopiperidine moiety. This approach is crucial for the efficient synthesis of complex and potent enzyme inhibitors.

The 2-Amidinopiperidine Scaffold: A Privileged Motif for Thrombin Inhibition

The 2-amidinopiperidine group is a bioisostere of the arginine side chain, a key recognition element for many serine proteases, including thrombin. Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[1] Its overactivity can lead to thrombosis, a major cause of cardiovascular diseases. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin and block its enzymatic activity.[2][3]

The positively charged amidinium group of the 2-amidinopiperidine scaffold forms a strong salt bridge with the carboxylate of the conserved Asp189 residue located at the bottom of the S1 specificity pocket of thrombin. This interaction is a primary determinant of the high affinity and selectivity of these inhibitors.

Comparative Analysis of Thrombin Inhibitors

To provide a clear performance benchmark, we will compare the inhibitory potency of Melagatran, a potent synthetic thrombin inhibitor, with two widely used clinical anticoagulants, Argatroban and Dabigatran. The key metric for comparison is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

CompoundStructureTarget EnzymeInhibition Constant (Kᵢ)
Melagatran [Image of Melagatran structure]Thrombin2 nM[4]
Argatroban [Image of Argatroban structure]Thrombin5 - 39 nM
Dabigatran [Image of Dabigatran structure]Thrombin4.5 nM

Data Interpretation:

As the data indicates, Melagatran exhibits a highly potent inhibition of thrombin with a Kᵢ value of 2 nM.[4] This positions it as a more potent inhibitor than Argatroban and comparable in potency to Dabigatran. The strong binding affinity of Melagatran underscores the effectiveness of the 2-amidinopiperidine scaffold in targeting the active site of thrombin.

Argatroban, a synthetic L-arginine derivative, is a well-established intravenous anticoagulant.[2] Dabigatran is an orally available prodrug (Dabigatran etexilate) that is converted to the active Dabigatran in the body and is widely used for the prevention of stroke and systemic embolism.[5][6] The comparable in vitro potency of Melagatran to these clinically successful drugs highlights the therapeutic potential of novel compounds synthesized using the 2-amidinopiperidine building block.

Experimental Protocols: In Vitro Thrombin Inhibition Assay

To facilitate the evaluation of novel compounds, we provide a detailed protocol for a chromogenic in vitro thrombin inhibition assay. This assay is a reliable and widely used method for determining the potency of thrombin inhibitors.

Principle of the Chromogenic Assay

The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. Thrombin cleaves the substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm. The rate of color development is proportional to the thrombin activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, allowing for the determination of the inhibitor's potency (IC₅₀ or Kᵢ).[7]

Materials and Reagents
  • Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)

  • Chromogenic thrombin substrate (e.g., S-2238, Chromogenix, DiaPharma Group, or equivalent)

  • Tris-buffered saline (TBS), pH 7.4

  • Polyethylene glycol (PEG) 8000

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Test compound (e.g., synthesized 2-amidinopiperidine derivative)

  • Reference inhibitor (e.g., Argatroban or Dabigatran)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Assay Protocol
  • Preparation of Reagents:

    • Assay Buffer: Tris-buffered saline (50 mM Tris, 150 mM NaCl, pH 7.4) containing 0.1% PEG 8000.

    • Thrombin Working Solution: Dilute human α-thrombin in Assay Buffer to a final concentration of 2 nM.

    • Substrate Working Solution: Dissolve the chromogenic substrate in Assay Buffer to a final concentration of 200 µM.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound and reference inhibitor in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Add 50 µL of the serially diluted inhibitor solutions or Assay Buffer (for the control) to the wells of a 96-well microplate.

    • Add 25 µL of the Thrombin Working Solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the Substrate Working Solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.

Thrombin_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Inhibitor Add Inhibitor to Plate Prep_Buffer->Add_Inhibitor Prep_Thrombin Prepare Thrombin Solution Add_Thrombin Add Thrombin & Incubate Prep_Thrombin->Add_Thrombin Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate & Read Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Thrombin 50 µL Add_Thrombin->Add_Substrate 25 µL, 15 min incubation Calc_V0 Calculate Initial Velocity (V₀) Add_Substrate->Calc_V0 25 µL, kinetic read Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_V0->Plot_Data Calc_IC50 Determine IC₅₀ Plot_Data->Calc_IC50 Calc_Ki Calculate Kᵢ Calc_IC50->Calc_Ki

Caption: Workflow for the in vitro chromogenic thrombin inhibition assay.

Signaling Pathway: Thrombin's Role in Coagulation

To contextualize the importance of thrombin inhibition, the following diagram illustrates the central role of thrombin in the coagulation cascade.

Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Clot Fibrin->Clot Inhibitor 2-Amidinopiperidine Inhibitor Inhibitor->Thrombin Inhibition

Caption: Simplified diagram of the coagulation cascade highlighting the central role of thrombin and the point of intervention for 2-amidinopiperidine-based inhibitors.

Conclusion

The 2-amidinopiperidine scaffold, readily accessible through synthetic routes involving Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, represents a highly effective pharmacophore for the design of potent and selective thrombin inhibitors. As demonstrated by the low nanomolar potency of Melagatran, compounds incorporating this motif exhibit comparable in vitro activity to established clinical anticoagulants like Argatroban and Dabigatran. The provided experimental protocol for a chromogenic thrombin inhibition assay offers a robust and reproducible method for researchers to evaluate the biological activity of novel synthetic compounds in this class, thereby facilitating the discovery and development of new antithrombotic agents.

References

  • Hulme, C., et al. (1998). Ugi/Deboc/Cyclize (UDC) strategy. Tetrahedron Letters, 39(10), 1113-1116. [Link]

  • Rosa, G., et al. (2014). A simple and efficient method for preparing both regioisomers of 4,5-substituted N-phenylpyrazoles from β-enamino diketones and phenylhydrazine. Molecules, 19(12), 20394-20407. [Link]

  • Lewis, W. G., et al. (2004). Argatroban anticoagulation in patients with heparin-induced thrombocytopenia. Archives of Internal Medicine, 164(16), 1737-1744. [Link]

  • Di Nisio, M., et al. (2005). Direct thrombin inhibitors. New England Journal of Medicine, 353(10), 1028-1040. [Link]

  • Paquette, I. M. (2010). Design, Synthesis, and Evaluation of a Novel Serine Protease Inhibitor. Honors Theses. 93. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. (2019). The Journal of Organic Chemistry, 84(17), 11045-11055. [Link]

  • Tardy, B., et al. (1999). Argatroban: a new anticoagulant for the treatment of heparin-induced thrombocytopenia. Presse Médicale, 28(31), 1711-1716. [Link]

  • Coagulation. (2024, January 29). In Wikipedia. [Link]

  • Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. (2020). Journal of Medicinal Chemistry, 63(21), 12636-12653. [Link]

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. (2021). Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-8. [Link]

  • Walenga, J. M., et al. (2002). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Expert Opinion on Pharmacotherapy, 3(11), 1633-1647. [Link]

  • Colucci, M., et al. (2008). Profibrinolytic activity of the direct thrombin inhibitor melagatran and unfractionated heparin in platelet-poor and platelet-rich clots. Thrombosis and Haemostasis, 99(01), 133-139. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2018). Defense Technical Information Center. [Link]

  • Dabigatran and Bleeding. (2020). LITFL - Life in the Fast Lane. [Link]

  • HEMOCLOT™ Thrombin Inhibitors. (n.d.). CoaChrom Diagnostica. [Link]

  • Boström, S. L., et al. (2004). The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma. Thrombosis Research, 113(5), 321-328. [Link]

  • Huisman, M. V., et al. (2012). Concerns regarding the use of dabigatran for stroke prevention in atrial fibrillation. Journal of Atrial Fibrillation, 5(1), 478. [Link]

  • Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2020). Molecules, 25(21), 5028. [Link]

  • Lindahl, T. L., et al. (2025). Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action. Thrombosis and Haemostasis, 125(08), 748-757. [Link]

  • Ezekowitz, M. D., & Nagarakanti, R. (2011). Dabigatran, a direct thrombin inhibitor, in atrial fibrillation: is it already time for a change in oral anticoagulation therapy?. The American journal of cardiology, 107(11), 1709-1712. [Link]

  • Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. (2017). Austin Journal of Clinical Pathology, 4(1), 1032. [Link]

  • Gustafsson, D., et al. (1998). Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes. Thrombosis and Haemostasis, 79(1), 110-118. [Link]

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. (2015). Molecules, 20(5), 8344-8366. [Link]

  • Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation. (2022). The Journal of Applied Laboratory Medicine, 7(6), 1334-1342. [Link]

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"in vitro vs in vivo metabolic stability of piperidine-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge[1]

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Donepezil , Fentanyl , and Risperidone . Its structural versatility allows it to modulate solubility and target binding affinity effectively.[1] However, for drug developers, piperidines present a distinct metabolic paradox:

  • In Vitro: They often appear metabolically unstable due to rapid oxidation at the

    
    -carbon (adjacent to the nitrogen) by CYP450 enzymes.
    
  • In Vivo: They frequently exhibit longer-than-predicted half-lives and high volumes of distribution (

    
    ), driven by mechanisms that standard microsomal assays fail to capture—specifically lysosomal trapping .
    

This guide objectively compares the in vitro and in vivo behaviors of piperidine-containing compounds, providing the experimental frameworks necessary to bridge the prediction gap.

Mechanism of Instability: The -Carbon Oxidation

To understand the stability data, one must first understand the degradation pathway. The piperidine ring is susceptible to oxidative attack, primarily by CYP3A4 and CYP2D6.

The Bioactivation Pathway

The metabolic "soft spot" is the


-carbon. The nitrogen lone pair facilitates the abstraction of an electron or hydrogen atom, leading to a reactive iminium ion  intermediate. This intermediate is pivotal; it can be trapped by cyanide in in vitro assays to confirm bioactivation, or it can hydrolyze to ring-opened aldehydes.

PiperidineMetabolism Piperidine Piperidine Parent CYP CYP450 (3A4/2D6) [Oxidation] Piperidine->CYP Radical C-Centered Radical CYP->Radical -e-, -H+ Iminium Reactive Iminium Ion (Electrophile) Radical->Iminium -e- Carbinolamine Carbinolamine (Unstable) Iminium->Carbinolamine +H2O RingOpen Ring Opening (Aldehyde) Carbinolamine->RingOpen Ring Cleavage Dealkylation N-Dealkylation Carbinolamine->Dealkylation C-N Bond Break

Figure 1: The oxidative metabolic cascade of the piperidine ring.[2] The formation of the iminium ion is the critical divergence point for instability.

Comparative Analysis: In Vitro vs. In Vivo[4][5][6][7][8]

The disconnect between microsomal stability data and animal PK data is the most common hurdle for this chemical class.

The Data Disconnect

Microsomes contain CYP enzymes but lack the cellular organelles (lysosomes) and pH gradients present in whole hepatocytes or living tissue.

FeatureIn Vitro (Microsomes)In Vivo (Whole Organism)The Consequence
Primary Metabolism CYP450-mediated oxidation (

-C hydroxylation).
Phase I (CYP) + Phase II (UGT) + Transporters.Microsomes may miss Phase II clearance, underestimating total clearance.
pH Environment Buffered at pH 7.4.Variable (Blood pH 7.4 vs Lysosome pH 4.5-5.0).CRITICAL: Basic amines (pKa 8-10) are trapped in lysosomes in vivo.
Distribution (

)
N/A (Closed system).Often High (

L/kg).
High tissue binding protects drug from hepatic clearance.
Clearance Prediction

often predicts rapid clearance.

is often lower than predicted.
False Negative: Promising compounds are discarded due to "poor stability."
The "Lysosomal Trapping" Effect

Piperidines are typically basic lipophilic amines. In the body, they passively diffuse into cells and enter lysosomes.

  • Entry: At cytosolic pH (~7.2), a fraction of the drug is uncharged and permeates the lysosomal membrane.

  • Trapping: Inside the lysosome (pH ~5.0), the drug becomes fully protonated (

    
    ).
    
  • Retention: The charged species cannot diffuse back out.

  • Result: The drug accumulates in tissues (high

    
    ) and is sequestered away from metabolic enzymes in the SER (Smooth Endoplasmic Reticulum), effectively reducing its clearance rate.
    

Experimental Protocols

To accurately assess a piperidine compound, you cannot rely on microsomes alone. You must validate with a paired Hepatocyte/Lysosomotropic assay.

Protocol A: Microsomal Stability (The Baseline)

Measures intrinsic metabolic vulnerability.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) and pre-incubate at 37°C for 5 mins. Note: Low concentration prevents saturation kinetics.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs time. Slope =

    
    .
    
    
    
    
Protocol B: Lysosomotropic Assessment (The Correction)

Determines if your compound is sequestered, explaining high in vivo stability.

  • System: Cryopreserved Rat or Human Hepatocytes.

  • Groups:

    • Control: Hepatocytes + Test Compound (1

      
      M).
      
    • Inhibited: Hepatocytes + Test Compound + NH

      
      Cl  (10-20 mM).
      
    • Mechanism:[2][3][4][5][6] NH

      
      Cl raises lysosomal pH, neutralizing the trapping mechanism.
      
  • Incubation: 37°C, 5% CO

    
     for 60-120 mins.
    
  • Readout:

    • If

      
       (Control) << 
      
      
      
      (Inhibited), the compound undergoes significant lysosomal trapping.
    • Alternative: Use LysoTracker Red displacement assay (fluorescence reduction indicates competition for lysosomal accumulation).

Case Study: PNU-96391 & Donepezil

Case 1: PNU-96391 (The Prediction Failure)

In a study by Pfizer (Yamazaki et al.), the piperidine compound PNU-96391 showed rapid clearance in microsomes.

  • Prediction: Allometric scaling predicted high clearance in humans.[7]

  • Observation: Human clearance was 4-fold lower than predicted.

  • Root Cause: The method failed to account for lysosomal sequestration which reduced the free fraction available to enzymes.

Case 2: Donepezil (The Success)

Donepezil is a classic piperidine AChE inhibitor.

  • Challenge: Developing a sustained-release (SR) formulation requires precise IVIVC (In Vitro-In Vivo Correlation).

  • Solution: Researchers established a Level A IVIVC by correlating in vitro dissolution (

    
    ) directly with in vivo absorption rates, but only after accounting for the drug's high tissue binding and basic pKa driven distribution.
    

Strategic Workflow for Piperidines

Do not treat piperidines like neutral lipophiles. Use this decision tree to interpret your data.

PiperidineWorkflow Start New Piperidine Analog Micro Microsomal Stability (HLM) Start->Micro Result Result: High Clearance? Micro->Result Stop True Instability (Modify Structure) Result->Stop No (Stable) Hep Hepatocyte Assay (+/- NH4Cl) Result->Hep Yes (Unstable) TrapCheck Clearance Increases with NH4Cl? Hep->TrapCheck Stable Stable In Vivo (Lysosomal Trapping) TrapCheck->Stable Yes (Trapping Confirmed) Unstable Metabolically Labile (Cytosolic/Phase II) TrapCheck->Unstable No (True Metabolism)

Figure 2: Integrated screening workflow. A "High Clearance" result in microsomes is not a stop signal for piperidines; it triggers a lysosomal trapping investigation.

References

  • Vertex AI Search. (2025). Piperidine-containing drugs and metabolic stability analysis. 1[7][8][9][4][10][11][12][13][14][15][16]

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. 13[7][8][9][4][10][11][12][13][14][15][16]

  • Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride (PNU-96391). Drug Metabolism and Disposition.[12][13][16] 7

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. Drug Metabolism and Disposition.[12][13][16] 5[7][8][9][4][10][11][12][13][14][15][16]

  • Evotec. (2025). Microsomal Stability Assay Protocol. 17[7][8][9][4][10][11][12][13][14][15][16]

  • Kim, T.H., et al. (2022). Establishment of Level A In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics. 15[7][8][9][4][11][13][14][15][16]

Sources

Technical Guide: Comparative Guanidinylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidinylation—the chemical conversion of primary amines (specifically the


-amino group of lysine) to guanidines (homoarginine)—is a critical derivatization strategy in both proteomics and chemical synthesis.

This guide provides a technical comparison between the two dominant reagents: O-Methylisourea (OMIU) and 1H-Pyrazole-1-carboxamidine (HPC) .

  • The Verdict:

    • Use OMIU for Proteomics (MALDI-MS) . It remains the gold standard for signal enhancement because it utilizes a slow, thermodynamically controlled reaction that ensures high specificity for the

      
      -amino group over the 
      
      
      
      -amino terminus, preserving the peptide backbone integrity while boosting ionization.
    • Use HPC for Synthetic Chemistry & Chemical Biology . It offers rapid kinetics and milder pH conditions, making it ideal for modifying labile proteins or synthesizing arginine mimetics where speed and yield are prioritized over strict N-terminal preservation.

Mechanistic Foundation[1]

Understanding the "Arginine Effect" is prerequisite to protocol selection. Lysine (Lys) has a pKa of ~10.5. By converting it to Homoarginine (hArg), the pKa shifts to ~12.5.

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, this increased basicity ensures the peptide retains a proton more effectively during the ionization process, leading to a 5–15 fold increase in signal intensity for lysine-terminated peptides [1].

Reaction Pathway Diagram

Guanidinylation_Mechanism Lysine Lysine Residue (R-NH2) Reagent Reagent Selection Lysine->Reagent OMIU O-Methylisourea (pH > 10.5, Slow) Reagent->OMIU Proteomics Path HPC 1H-Pyrazole-1-carboxamidine (pH 8-9, Fast) Reagent->HPC Synthesis Path Inter Tetrahedral Intermediate OMIU->Inter Nucleophilic Attack HPC->Inter Nucleophilic Attack hArg Homoarginine (R-NH-C(NH)NH2) Inter->hArg Elimination Byproduct Byproduct Removal Inter->Byproduct

Figure 1: Mechanistic flow of lysine-to-homoarginine conversion.[1] Note the divergence in reaction conditions (pH and kinetics) dictated by the reagent choice.

Head-to-Head Analysis

The following data consolidates performance metrics from standard proteomic workflows and synthetic literature [2][3].

FeatureMethod A: O-Methylisourea (OMIU)Method B: 1H-Pyrazole-1-carboxamidine (HPC)
Primary Application MALDI-MS Signal Enhancement Synthetic Modification / Labile Proteins
Reaction pH High (10.5 – 11.0)Mild (8.0 – 9.5)
Kinetics Slow (24 – 72 hours)Fast (4 – 18 hours)
Specificity High (

-amino >

-amino)
Moderate (Risk of N-term modification)
Byproduct Methanol, Urea (Easy to wash)Pyrazole (Requires extraction/HPLC)
MS Signal Gain High (Consistent 5-10x boost)Variable (Dependent on purity)
Side Reactions Minimal (Carbamylation if Urea ages)Potential racemization at high temp
The "Specificity" Trade-off
  • OMIU requires a high pH to deprotonate the lysine

    
    -amine (pKa 10.5). However, the reaction is slow enough that it discriminates well between the 
    
    
    
    -amine and the N-terminal
    
    
    -amine.
  • HPC is a better electrophile. It reacts faster but is less discriminating. In proteomics, modifying the N-terminus is often undesirable as it complicates database searching and alters fragmentation patterns (b- and y-ions) [4].

Experimental Protocols

Method A: The "Freebase" OMIU Protocol (Proteomics Gold Standard)

Rationale: Traditional OMIU protocols use O-methylisourea hemisulfate, requiring extensive buffering and desalting. The "freebase" modification described here minimizes salt interference for MS analysis [5].

Reagents:

  • O-Methylisourea hemisulfate (Sigma/Merck).

  • Barium Hydroxide (Ba(OH)

    
    ).
    
  • Ammonium Bicarbonate (AmBic).

Workflow:

  • Reagent Activation (The Critical Step):

    • Dissolve O-methylisourea hemisulfate in deionized water.

    • Add stoichiometric equivalent of Ba(OH)

      
       to precipitate sulfate as BaSO
      
      
      
      .
    • Centrifuge at 10,000 x g for 5 mins. Collect the supernatant (the OMIU freebase).

    • Why? This removes the sulfate counter-ion, leaving a highly basic solution without adding non-volatile salts that suppress MALDI ionization.

  • Incubation:

    • Add the OMIU freebase solution to the protein digest (tryptic peptides). Final concentration should be ~0.5 M OMIU.

    • Adjust pH to 10.5–11.0 using minimal ammonium hydroxide if necessary.

    • Incubate at 37°C for 24 hours (or 65°C for 2 hours for rapid workflows, though specificity drops).

  • Quenching:

    • Add 1% Trifluoroacetic acid (TFA) to drop pH < 3. This stops the reaction immediately.

  • Analysis:

    • Spot directly onto MALDI plate with Matrix (CHCA or DHB). No C18 ZipTip desalting is usually required due to the freebase method.

Method B: The HPC Protocol (Synthesis/Chemical Biology)

Rationale: For creating arginine mimics or modifying proteins that cannot withstand pH 11. HPC allows for a reaction at physiological-adjacent pH.

Reagents:

  • 1H-Pyrazole-1-carboxamidine hydrochloride.[2][3]

  • Diisopropylethylamine (DIPEA) or Carbonate buffer.

Workflow:

  • Preparation:

    • Dissolve target protein/peptide in 0.1 M Phosphate or Carbonate buffer (pH 8.5 – 9.0).

  • Addition:

    • Add HPC (5–10 molar equivalents relative to lysine residues).

    • Note: If using organic synthesis, add DIPEA (2 eq) to scavenge HCl.

  • Incubation:

    • Stir/Shake at Room Temperature for 16 hours or 45°C for 4 hours .

  • Purification (Mandatory):

    • Unlike OMIU, the byproduct (pyrazole) is UV-active and can interfere with downstream assays.

    • Use Dialysis (proteins) or HPLC (peptides) to remove pyrazole.

  • Validation:

    • Check mass shift: +42.02 Da per Lysine residue.

Decision Matrix & Troubleshooting

Use this logic flow to determine the correct experimental path.

Decision_Matrix Start Start: Define Goal Goal Is the goal Proteomics (MS) or Synthesis? Start->Goal Prot Proteomics/MS Goal->Prot MS Signal Boost Synth Synthesis/Modification Goal->Synth Ligand Creation Salt Is sample salt-sensitive? Prot->Salt Labile Is protein pH labile? Synth->Labile OMIU_Std Standard OMIU (Use C18 cleanup) Salt->OMIU_Std No OMIU_Free Freebase OMIU (Direct Spotting) Salt->OMIU_Free Yes (Recommended) Labile->OMIU_Std No HPC_Low HPC at pH 8.5 Labile->HPC_Low Yes (>pH 10 degrades)

Figure 2: Decision matrix for selecting the optimal guanidinylation reagent based on downstream application.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Incomplete Conversion pH drifted below 10.0 (OMIU)Use a stronger buffer or re-adjust pH after 1 hour. Lysine must be deprotonated.
N-terminal Modification Reaction time too long or Temp too highReduce incubation time. Ensure pH is not >11.0 where

-amine becomes more reactive.[4]
Loss of Signal (HPC) Pyrazole interferenceIncrease dialysis volume or use C18 solid-phase extraction to remove heterocyclic byproducts.
Precipitation Protein isoelectric point (pI) issueGuanidinylation increases pI. If pI shifts to match buffer pH, protein precipitates. Change buffer pH.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890.

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3] Journal of Organic Chemistry, 57(8), 2497–2502.

  • Hale, J. E., et al. (2000). Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. Analytical Biochemistry, 287(1), 110–117.

  • Zheng, H., et al. (2014). Effect of the lysine guanidination on proteomic analysis.[5] Se Pu, 32(4), 376-80.

  • Sargeant, T. (2005). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Proteomics, 5(12), 3092–3096.

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A Comparative Guide to the Synthetic Validation of N-Boc-2-Amidinopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. N-Boc-2-amidinopiperidine stands out as a valuable building block, incorporating a protected cyclic guanidine moiety that is a common feature in a wide array of biologically active compounds. The validation of a synthetic route to this intermediate is paramount, ensuring reproducibility, scalability, and purity – critical factors in the drug discovery pipeline.

This guide provides an in-depth comparison of viable synthetic pathways to N-Boc-2-amidinopiperidine, offering a critical evaluation of methodologies, experimental data, and the underlying chemical principles. As a senior application scientist, the aim is to furnish fellow researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Two Routes

The synthesis of N-Boc-2-amidinopiperidine can be approached through several strategic disconnections. After a thorough review of the available literature and consideration of factors such as starting material availability, reaction efficiency, and potential for scale-up, two primary routes emerge as the most practical and efficient.

  • Route 1: The Linear Approach. This pathway commences with the readily available N-Boc-2-cyanopiperidine, which undergoes reduction to the corresponding primary amine, followed by a direct guanidinylation step. This route is characterized by its straightforward, linear progression.

  • Route 2: The Convergent Strategy. An alternative approach involves the synthesis of 2-amidinopiperidine from a suitable precursor, which is then subsequently protected with the Boc group. This convergent strategy can offer advantages in terms of overall yield and purification of the final product.

This guide will dissect each route, providing a comparative analysis of their respective strengths and weaknesses, supported by experimental protocols and data.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations in each route.

Synthetic_Routes cluster_0 Route 1: The Linear Approach cluster_1 Route 2: The Convergent Strategy A1 N-Boc-2-cyanopiperidine B1 N-Boc-2-aminomethylpiperidine A1->B1 Reduction C1 N-Boc-2-amidinopiperidine B1->C1 Guanidinylation A2 2-Aminomethylpiperidine B2 2-Amidinopiperidine A2->B2 Guanidinylation C2 N-Boc-2-amidinopiperidine B2->C2 Boc Protection

Figure 1: Comparative overview of the two primary synthetic routes to N-Boc-2-amidinopiperidine.

Route 1: A Step-by-Step Validation of the Linear Approach

The linear synthesis of N-Boc-2-amidinopiperidine is a two-step process that offers a direct and logical progression from a commercially available starting material.

Step 1: Reduction of N-Boc-2-cyanopiperidine

The initial step involves the reduction of the nitrile functionality of N-Boc-2-cyanopiperidine to the corresponding primary amine, N-Boc-2-aminomethylpiperidine. Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

Reducing AgentTypical Yield (%)Purity (%)Key Considerations
Lithium Aluminum Hydride (LAH)85-95>95Highly reactive, requires anhydrous conditions.
Raney Nickel (Ra-Ni) / H₂80-90>97Catalytic hydrogenation, requires specialized equipment.
Sodium Borohydride (NaBH₄) / CoCl₂75-85>95Milder conditions, but may require longer reaction times.

Experimental Protocol: LAH Reduction of N-Boc-2-cyanopiperidine

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of N-Boc-2-cyanopiperidine (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-2-aminomethylpiperidine.

Step 2: Guanidinylation of N-Boc-2-aminomethylpiperidine

The transformation of the primary amine to the guanidine can be achieved using a variety of guanidinylating reagents. The choice of reagent impacts the reaction conditions, yield, and the need for subsequent deprotection steps.

Guanidinylating ReagentTypical Yield (%)Purity (%)Key Considerations
N,N'-di-Boc-S-methylisothiourea70-80>95Requires a deprotection step to remove the two Boc groups from the guanidine.
1H-Pyrazole-1-carboxamidine hydrochloride65-75>90Direct formation of the unprotected guanidine.
N,N'-Di-Boc-N''-triflylguanidine80-90>97Highly reactive, but the reagent is more expensive. Requires deprotection.

Experimental Protocol: Guanidinylation with 1H-Pyrazole-1-carboxamidine hydrochloride

  • To a solution of N-Boc-2-aminomethylpiperidine (1.0 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.) in dimethylformamide (DMF), 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq.) is added.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield N-Boc-2-amidinopiperidine.

Route 2: A Convergent Approach for Enhanced Efficiency

The convergent strategy offers an alternative pathway that can potentially lead to higher overall yields and simpler purification of the final product.

Step 1: Guanidinylation of 2-Aminomethylpiperidine

This step is analogous to the guanidinylation in Route 1, but it is performed on the unprotected 2-aminomethylpiperidine.

Experimental Protocol: Guanidinylation of 2-Aminomethylpiperidine

  • A procedure similar to the guanidinylation of N-Boc-2-aminomethylpiperidine is followed, using 2-aminomethylpiperidine as the starting material.

  • The resulting 2-amidinopiperidine is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate) and may be used in the next step without extensive purification.

Step 2: Boc Protection of 2-Amidinopiperidine

The final step involves the selective protection of the piperidine nitrogen with a Boc group.

Experimental Protocol: Boc Protection

  • To a solution of 2-amidinopiperidine salt (1.0 eq.) and triethylamine (2.2 eq.) in a mixture of dioxane and water, di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) is added.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated to give N-Boc-2-amidinopiperidine, which can be further purified by chromatography.

Comparative Analysis and Validation

ParameterRoute 1: Linear ApproachRoute 2: Convergent Approach
Overall Yield ModeratePotentially Higher
Purification May require two chromatographic purifications.Final product purification can be more straightforward.
Starting Materials N-Boc-2-cyanopiperidine is commercially available.2-Aminomethylpiperidine is commercially available.
Scalability Good, with established protocols for each step.Good, with potential for telescoping steps.
Key Advantage Direct and predictable.May offer a higher overall yield and easier final purification.
Key Disadvantage Potentially lower overall yield due to the linear sequence.Requires careful control of the Boc protection step to avoid side reactions.

Validation of the Final Product: N-Boc-2-amidinopiperidine

Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as the protons of the piperidine ring and the amidine group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms, including the carbonyl of the Boc group (~155 ppm) and the amidine carbon (~157 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A purity of >95% is typically required for use in drug discovery applications.

Conclusion and Recommendations

Both the linear and convergent routes offer viable pathways for the synthesis of N-Boc-2-amidinopiperidine. The choice between the two will depend on the specific needs of the research program, including the desired scale, available resources, and purity requirements.

  • For rapid, small-scale synthesis and proof-of-concept studies, the linear approach (Route 1) is often preferred due to its simplicity and the commercial availability of the starting material.

  • For larger-scale synthesis where overall yield and ease of final purification are critical, the convergent approach (Route 2) may be more advantageous.

It is imperative that each step of the chosen route is carefully optimized and validated to ensure the consistent production of high-quality N-Boc-2-amidinopiperidine. This guide provides a solid foundation for researchers to embark on the synthesis of this important building block, armed with the knowledge to select and execute the most appropriate synthetic strategy.

References

  • Katritzky, A. R., Rogovoy, B. V., & Kister, J. (2003). A convenient preparation of monosubstituted N,N′-di(Boc)-protected guanidines. Synthesis, 2003(12), 1867-1870.
  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). Preparation and Use of N,N'-Di-Boc-N''-Triflylguanidine. Organic Syntheses, 78, 91. [Link][1][2]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6371-6375. [Link]

  • Feher, M., & Schmidt, J. M. (2003). Property distributions: differences between drugs, natural products, and molecules in libraries. Journal of chemical information and computer sciences, 43(1), 218-227.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A versatile system for the synthesis of N, N′-disubstituted and N, N′, N″-trisubstituted guanidines from primary and secondary amines. The Journal of Organic Chemistry, 65(6), 1566-1568. [Link][3]

  • Drake, B., Patek, M., & Lebl, M. (1994). A convenient preparation of monosubstituted N,N′-di(Boc)-protected guanidines. Synthesis, 1994(05), 579-582. [Link][4]

  • Chem-Impex International. (n.d.). N-Boc-2-cyanopiperidine. Retrieved February 6, 2026, from [Link][5]

  • Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Retrieved February 6, 2026, from [Link][6]

  • ACS Publications. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. The Journal of Organic Chemistry. [Link][7]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Guanidinylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting proteins that have undergone post-translational modifications (PTMs), such as guanidinylation, the potential for cross-reactivity with the unmodified, native protein presents a significant challenge. This guide provides an in-depth, technical comparison of key methodologies to assess the cross-reactivity of antibodies raised against guanidinylated peptides, offering field-proven insights and detailed experimental protocols.

The Significance of Guanidinylation and Antibody Specificity

Guanidinylation is a post-translational modification where the guanidino group of an arginine residue is altered. This modification can arise from various physiological and pathological processes and may lead to the generation of neo-epitopes that can be recognized by the immune system.[1][2] In the context of autoimmune diseases, such PTMs can break immune tolerance, leading to the production of autoantibodies.[1][3] Therefore, developing antibodies that can specifically distinguish between the guanidinylated and native forms of a peptide is crucial for diagnostics, therapeutics, and research applications.[4]

An antibody's ability to bind to structurally similar molecules is known as cross-reactivity.[5] While sometimes beneficial, unwanted cross-reactivity can lead to misleading experimental results and potential off-target effects in therapeutic applications. This guide will compare three gold-standard techniques for evaluating the cross-reactivity of antibodies raised against guanidinylated peptides: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

Each technique offers unique advantages and provides different facets of information regarding antibody-antigen interactions. The choice of method often depends on the specific requirements of the study, such as throughput, the need for kinetic data, and the level of molecular detail required.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Mass Spectrometry (MS)
Primary Output Endpoint signal (e.g., absorbance) indicating binding.Real-time binding kinetics (association/dissociation rates) and affinity (KD).Mass-to-charge ratio of antibody-antigen complexes or peptide fragments.
Throughput HighLow to MediumLow to Medium
Data Richness Qualitative to semi-quantitativeQuantitative kinetic and affinity dataHigh-resolution structural and specificity data
Labeling Requirement Labeled secondary antibody or antigenLabel-freeLabel-free
Sample Consumption ModerateLowLow to Moderate
Expertise Required Low to ModerateModerate to HighHigh

I. Enzyme-Linked Immunosorbent Assay (ELISA) for Screening Specificity

ELISA is a versatile and widely used technique for detecting and quantifying proteins and antibodies.[6] For cross-reactivity studies, a competitive ELISA format is particularly powerful as it directly measures the antibody's preference for the modified versus the unmodified peptide.[5][7]

Causality Behind Experimental Choices in Competitive ELISA:

The core principle of this assay is the competition between a fixed amount of labeled (or plate-bound) antigen and a variable amount of unlabeled antigen in the sample for binding to a limited amount of antibody. The signal generated is inversely proportional to the amount of competing antigen in the solution. By comparing the inhibition curves of the guanidinylated and native peptides, we can quantitatively assess the antibody's specificity.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competition cluster_binding Binding & Detection A Coat plate with guanidinylated peptide B Block with BSA or other protein A->B D Add mixture to coated plate B->D C Incubate antibody with competing peptides (guanidinylated vs. native) C->D E Add enzyme-linked secondary antibody D->E F Add substrate and measure signal E->F

Competitive ELISA workflow for antibody specificity.

Detailed Experimental Protocol: Competitive ELISA
  • Antigen Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the guanidinylated peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[7]

    • Incubate overnight at 4°C.[6]

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[8]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[7]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • In separate tubes, prepare serial dilutions of the competing peptides (both guanidinylated and native peptides) in assay buffer (e.g., 1% BSA in PBS).

    • Add a fixed, predetermined concentration of the primary antibody to each dilution of the competing peptides.

    • Incubate the antibody-peptide mixtures for at least 1 hour at room temperature to allow for the formation of antibody-antigen complexes.[7]

  • Binding and Detection:

    • Transfer 100 µL of each antibody-peptide mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.[9]

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) and incubate until a color change is observed.[8]

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).[8]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

II. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time quantitative data on biomolecular interactions.[10] It allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), providing a detailed picture of binding affinity and specificity.[11][12]

Causality Behind Experimental Choices in SPR:

By immobilizing one of the binding partners (e.g., the antibody) on a sensor chip and flowing the other (the peptide) over the surface, SPR measures changes in the refractive index at the surface, which is proportional to the mass of bound analyte.[10] By comparing the binding kinetics of the guanidinylated and native peptides to the immobilized antibody, one can precisely quantify the degree of cross-reactivity.

SPR_Workflow A Immobilize antibody on sensor chip B Inject guanidinylated peptide (analyte) A->B C Measure association and dissociation B->C D Regenerate sensor surface C->D E Inject native peptide (analyte) D->E F Measure association and dissociation E->F G Compare kinetic data F->G

SPR workflow for kinetic analysis of cross-reactivity.

Detailed Experimental Protocol: SPR
  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the antibody, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the guanidinylated peptide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the peptide dilutions sequentially over the immobilized antibody surface, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.

  • Cross-Reactivity Assessment:

    • Repeat the kinetic analysis using the same concentration range of the native, unmodified peptide.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for both the guanidinylated and native peptides.

    • Compare the kinetic parameters to quantify the degree of cross-reactivity. A significantly higher KD for the native peptide indicates high specificity for the guanidinylated form.

III. Mass Spectrometry (MS) for Definitive Characterization

Mass spectrometry offers unparalleled resolution for characterizing antibodies and their interactions with antigens at the molecular level.[13] It can definitively confirm the specificity of an antibody for a post-translationally modified peptide and can even identify the specific residues involved in the binding interaction.[14]

Causality Behind Experimental Choices in MS:

For cross-reactivity studies, techniques such as affinity purification-mass spectrometry (AP-MS) can be employed. In this approach, the antibody is used to pull down its binding partners from a mixture containing both the guanidinylated and native peptides. The bound peptides are then identified and quantified by MS. This provides a direct measure of the antibody's binding preference.

MS_Workflow A Immobilize antibody on beads B Incubate with a mixture of guanidinylated and native peptides A->B C Wash to remove unbound peptides B->C D Elute bound peptides C->D E Analyze eluate by LC-MS/MS D->E F Identify and quantify peptides E->F

AP-MS workflow for specificity determination.

Detailed Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Antibody Immobilization:

    • Covalently couple the antibody to magnetic or agarose beads using a suitable chemistry (e.g., amine-reactive crosslinkers).

    • Wash the beads extensively to remove any unbound antibody.

  • Affinity Purification:

    • Prepare a solution containing a known concentration of both the guanidinylated and native peptides.

    • Incubate the peptide mixture with the antibody-coupled beads for a sufficient time to allow for binding to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Wash the beads several times with a stringent wash buffer to remove non-specifically bound peptides.

  • Elution and Sample Preparation:

    • Elute the bound peptides from the beads using a low pH buffer (e.g., 0.1% trifluoroacetic acid) or a denaturing solution.

    • Neutralize and desalt the eluted sample using a suitable method (e.g., C18 ZipTips).

  • LC-MS/MS Analysis:

    • Analyze the prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a database containing the sequences of the guanidinylated and native peptides to identify the bound species.

    • Quantify the relative abundance of the two peptides in the eluate using label-free quantification or by incorporating stable isotope-labeled internal standards. A significantly higher abundance of the guanidinylated peptide confirms the antibody's specificity.

Conclusion

The rigorous assessment of antibody cross-reactivity is a critical step in the development of reliable tools for research, diagnostics, and therapeutics targeting post-translationally modified proteins. While ELISA offers a high-throughput method for initial screening, SPR provides invaluable kinetic data for a deeper understanding of binding affinity and specificity. Mass spectrometry stands as the ultimate tool for definitive characterization at the molecular level. By employing a combination of these powerful techniques, researchers can confidently select and validate antibodies with the required specificity for their intended applications, ensuring the accuracy and reproducibility of their findings.

References

  • Characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis. (2023). PubMed Central. Retrieved from [Link]

  • Arginine mutations in antibody complementarity-determining regions display context-dependent affinity/specificity trade-offs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Synthesis of and Specific Antibody Generation for Glycopeptides with Arginine NGlcNAcylation. (2014). ResearchGate. Retrieved from [Link]

  • Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance. (n.d.). PubMed. Retrieved from [Link]

  • Affinity Purification and Preparation of Peptides for Mass Spectrometry From C. Elegans. (n.d.). JoVE. Retrieved from [Link]

  • Complementary MS Methods Assist Conformational Characterization of Antibodies with Altered S–S Bonding Networks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mass spectrometry, a tool for the characterisation of monoclonal antibodies. (n.d.). A3P. Retrieved from [Link]

  • Structural Features of Antibody-Peptide Recognition. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • ELISA: The Complete Guide. (2024). Antibodies.com. Retrieved from [Link]

  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved from [Link]

  • Autoimmunity: the neoantigen hypothesis. (2024). PubMed Central. Retrieved from [Link]

  • Peptibodies: Bridging the gap between peptides and antibodies. (2024). PubMed. Retrieved from [Link]

  • Development and application of a GuHCl-modified ELISA to measure the avidity of anti-HPV L1 VLP antibodies in vaccinated individuals. (n.d.). PubMed Central. Retrieved from [Link]

  • Visual detection of arginine based on the unique guanidino group-induced aggregation of gold nanoparticles. (2013). PubMed. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. Retrieved from [Link]

  • Immunogenic self-peptides - the great unknowns in autoimmunity: Identifying T-cell epitopes driving the autoimmune response in autoimmune diseases. (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • Structural Characterization of Antibodies by Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. (n.d.). Frontiers in Neuroscience. Retrieved from [Link]

  • Generation and characterization of antibodies against arginine-derived advanced glycation endproducts. (2015). PubMed. Retrieved from [Link]

  • Guanidinylation reagents. (n.d.). Google Patents.
  • Application Guides / ELISA Protocol. (n.d.). 2BScientific. Retrieved from [Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor. Retrieved from [Link]

  • Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). PubMed Central. Retrieved from [Link]

  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved from [Link]

  • Surface plasmon resonance detection of interactions between peptide fragments of N-telopeptide and its monoclonal antibodies. (n.d.). PubMed. Retrieved from [Link]

  • How to perform competitive ELISA? (2023). LifeTein. Retrieved from [Link]

  • Mass Spectrometry-Based Identification of MHC-Associated Peptides. (2020). PubMed Central. Retrieved from [Link]

  • Nanobody therapeutics in autoimmune and immune-mediated inflammatory diseases: experimental insights and translational strategies. (2025). PubMed. Retrieved from [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. (n.d.). MDPI. Retrieved from [Link]

  • Characterization of methylarginine-specific antibodies. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparison of the binding sites of antibodies and single-domain antibodies. (n.d.). PubMed Central. Retrieved from [Link]

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Strategic Guanidinylation: A Cost-Benefit & Technical Comparison of Modern Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and process engineers, the guanidine moiety is a privileged scaffold, critical for hydrogen bonding and electrostatic interactions in drug targets (e.g., arginine mimics). However, introducing this group poses synthetic challenges ranging from nucleophilic competition to purification bottlenecks.

This guide moves beyond simple cataloging. We analyze the Total Cost of Ownership (TCO) for the three dominant guanidinylation reagent classes:

  • The Workhorse: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).

  • The Precision Tool: N,N'-Di-Boc-N''-triflylguanidine (Goodman’s Reagent).[1]

  • The Legacy Option: S-Methylisothioureas.

Verdict: While S-methylisothioureas appear cheapest per gram, their requirement for toxic metal promoters (Hg, Ag) and poor atom economy often make 1H-Pyrazole-1-carboxamidine the superior general-purpose reagent. For late-stage functionalization of expensive, hindered amines, Goodman’s Reagent justifies its high price tag by maximizing yield and minimizing purification loss.

Mechanistic Landscape

Understanding the mechanism is the first step in reagent selection. All three classes operate via an addition-elimination mechanism where the amine nucleophile attacks the central carbon of the guanidinylating agent, displacing a leaving group (LG).

Mechanism Diagram

The following diagram illustrates the general electrophilic guanidinylation pathway and the specific leaving groups for each reagent class.

GuanidinylationMechanism cluster_LG Leaving Group Specifics Amine R-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Reagent Guanidinylating Agent (C=N Electrophile) Reagent->Intermediate Product Guanidine Product (R-NH-C(=NH)NH2) Intermediate->Product Elimination LG Leaving Group (LG) Intermediate->LG Departure LG_Iso S-Methylisothiourea: LG = -SMe (Poor LG) LG_Py Pyrazole-carboxamidine: LG = Pyrazole (Good LG) LG_Good Goodman's Reagent: LG = -NHTf (Excellent LG)

Figure 1: General mechanism of nucleophilic guanidinylation showing the critical role of leaving group ability.

Reagent Analysis & Cost-Benefit Comparison

Class 1: The Legacy Option (S-Alkylisothioureas)
  • Reagent: N,N'-Di-Boc-S-methylisothiourea.

  • Pros: Extremely low raw material cost; stable shelf life.

  • Cons: The methylthio (-SMe) group is a poor leaving group. Reactions are sluggish and often require "promoters" like Mercury(II) chloride (HgCl₂) or Silver(I) salts to precipitate the leaving group as a metal sulfide.

  • Hidden Costs: Toxic waste disposal (Hg), contamination risks in GMP settings, and lower yields requiring extensive chromatography.

Class 2: The Workhorse (1H-Pyrazole-1-carboxamidines)
  • Reagent: 1H-Pyrazole-1-carboxamidine HCl (or N,N'-Di-Boc derivative).

  • Pros: Pyrazole is a significantly better leaving group than -SMe. Reactions proceed under mild conditions (room temp, DIPEA) without heavy metals.

  • Cons: Moderate cost; the pyrazole byproduct can sometimes co-elute with the product during purification.

Class 3: The Precision Tool (Goodman's Reagent)
  • Reagent: N,N'-Di-Boc-N''-triflylguanidine.[1][2][3][4]

  • Pros: The triflamide (-NHTf) is an exceptional leaving group (non-nucleophilic, electron-withdrawing). Reacts with sterically hindered and electron-deficient amines where others fail.

  • Cons: High purchase price (

    
    $). Atom economy is lower due to the large triflyl group.
    
Comparative Data Table
FeatureS-Methylisothiourea1H-Pyrazole-1-carboxamidineGoodman's Reagent (Triflyl)
Reactivity Low (Needs Promoter)HighVery High
Leaving Group -SMe (Poor)Pyrazole (Good)-NHTf (Excellent)
Typical Yield 40–65%75–90%85–98%
Purification Difficult (Metal scavenging)Moderate (Remove pyrazole)Easy (Triflamide washes out)
Toxicity High (if Hg/Ag used)LowLow
Approx. Cost/g $ (Low)

(Medium)

(High)
Best Use Case Bulk commodity synthesisStandard medicinal chemistryLate-stage / Hindered amines

Decision Matrix: Selecting the Right Reagent

Do not default to the cheapest reagent. Use this logic flow to determine the most cost-effective path for your specific substrate.

ReagentSelection Start Start: Analyze Substrate IsPrimary Is the amine primary & unhindered? Start->IsPrimary IsScale Is the scale >100g? IsPrimary->IsScale Yes IsValuable Is the substrate high-value (Late-stage intermediate)? IsPrimary->IsValuable No (Secondary/Hindered) UseIso Use S-Methylisothiourea (Optimize with Hg/Ag free protocols) IsScale->UseIso Yes (Cost Critical) UsePy Use 1H-Pyrazole-1-carboxamidine (Standard Protocol) IsScale->UsePy No (Lab Scale) IsValuable->UsePy No (Try cheaper first) UseGood Use Goodman's Reagent (Triflyl Guanidine) IsValuable->UseGood Yes (Maximize Yield)

Figure 2: Decision tree for selecting the optimal guanidinylation reagent based on substrate value and scale.

Experimental Protocols

Protocol A: Standard Guanidinylation (The "Workhorse" Method)

Application: Conversion of primary amines to protected guanidines using 1H-Pyrazole-1-carboxamidine. Source Validation: Based on Bernatowicz et al. (J. Org.[5][6] Chem.) [1].[5][6][7][8][9][10][11][12][13][14][15]

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous DMF or THF (0.1 M concentration).

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 – 1.2 equiv).

  • Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Note: If using the HCl salt of the amine, increase DIPEA to 2.2 equiv.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC/LC-MS. The disappearance of the pyrazole reagent and formation of the less polar product is usually distinct.

  • Workup: Dilute with Ethyl Acetate. Wash with 5% citric acid (to remove excess amine/DIPEA), water, and brine.

  • Purification: The byproduct (pyrazole) is water-soluble to an extent but may require a short silica plug (Hexane/EtOAc) to remove completely.

Protocol B: High-Value/Hindered Substrate (The "Goodman" Method)

Application: Guanidinylation of secondary amines or electron-deficient anilines. Source Validation: Based on Feichtinger et al. (J. Org. Chem.) [2].[5][6][7][8][9][10][11][12][13][14][15]

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM or DCM/MeOH (10:1) if solubility is an issue.

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.0 – 1.1 equiv).

  • Base: Add Triethylamine (TEA) (1.0 equiv).

  • Reaction: Stir at room temperature. Crucial: Due to the high reactivity, many reactions complete in < 2 hours.

  • Workup: The triflamide byproduct is soluble in aqueous base. Wash the organic layer with 1M Sodium Bisulfate (NaHSO₄) followed by Saturated Sodium Bicarbonate (NaHCO₃).

  • Purification: Flash chromatography. The non-polar nature of the Boc-protected guanidine usually allows easy separation from polar impurities.

References

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Source:[5] Journal of Organic Chemistry (1992).[5] URL:[Link]

  • N,N'-Di-Boc-N''-triflylguanidine: A Powerful Variant of the Goodman Reagent for the Synthesis of Guanidines. Source: Journal of Organic Chemistry (1998). URL:[Link]

  • Preparation of Mono-Cbz Protected Guanidines. Source: Organic Syntheses (2014). URL:[Link]

Sources

Enantiomeric Purity Determination of Chiral Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Challenge

Piperidine rings are structural backbones in over 12,000 active pharmaceutical ingredients (APIs), including blockbusters like paroxetine and ritalin. However, their secondary amine nature presents a dual analytical challenge:

  • Basicity (

    
    ):  Causes severe peak tailing on silica-based stationary phases due to silanol interactions.
    
  • Lack of Chromophores: Many simple piperidine intermediates lack UV-active groups, rendering standard UV-Vis detection ineffective without derivatization.

This guide objectively compares the three dominant methodologies—Chiral HPLC , Chiral SFC , and NMR Spectroscopy —specifically optimized for piperidine derivatives.

Method 1: Chiral HPLC with Immobilized Polysaccharide Phases

The Industry Standard for Robustness and Scalability

High-Performance Liquid Chromatography (HPLC) remains the gold standard for enantiomeric excess (ee) determination due to its high sensitivity and transferability to QC environments.

The "Immobilized" Advantage

Older coated phases (e.g., Chiralpak AD, Chiralcel OD) are restricted to alkane/alcohol mobile phases. For piperidines, which often require stronger solvents like dichloromethane (DCM) or THF for solubility, immobilized phases (e.g., Chiralpak IA, IB, IC) are superior. They allow the use of "forbidden" solvents that can also alter enantioselectivity.

Critical Parameter: The Basic Additive

Expert Insight: Never run a chiral piperidine separation without a basic additive. The amine moiety will interact ionically with residual silanols on the silica support, leading to peak broadening that masks enantiomeric separation.

  • Standard: 0.1% Diethylamine (DEA).

  • Alternative: 0.1% Ethylenediamine (EDA) (Use if DEA fails to sharpen peaks; creates a bidentate block of silanols).

Protocol: HPLC Enantioseparation of a Generic Piperidine

Objective: Baseline resolution (


) of piperidine enantiomers.

Step-by-Step Workflow:

  • Column Selection: Start with Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).[1]

  • Mobile Phase Preparation:

    • Solvent A: n-Heptane (90%)

    • Solvent B: Ethanol (10%)

    • Additive: Add 0.1% DEA to both solvents to maintain equilibrium.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. If insoluble, use DCM (only possible on immobilized columns).

  • Run Parameters: Flow: 1.0 mL/min; Temp: 25°C; Detection: UV 254 nm (or 210 nm for weak chromophores).

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor (

      
      ): 
      
      
      
    • Resolution (

      
      ): 
      
      
      
      for quantitative accuracy.
Decision Logic for Method Development

HPLC_Workflow Start Start: Chiral Piperidine Sample Solubility Is sample soluble in Heptane/EtOH? Start->Solubility Yes Yes Solubility->Yes No No Solubility->No Coated Use Coated Phase (AD-H/OD-H) MP: Heptane/EtOH/DEA CheckRes Resolution > 1.5? Coated->CheckRes Immobilized Use Immobilized Phase (IA/IC) MP: Heptane/DCM/DEA Immobilized->CheckRes CheckRes->Yes CheckRes->No Success Validate Method Switch Switch Alcohol (EtOH -> IPA) or Additive (DEA -> EDA) Switch->CheckRes Yes->Coated Yes->Success No->Immobilized No->Switch

Figure 1: Decision tree for selecting stationary phases and mobile phases for chiral piperidines.

Method 2: Supercritical Fluid Chromatography (SFC)

The High-Throughput, Green Alternative[2]

SFC is rapidly replacing HPLC in drug discovery due to 3-5x faster run times and lower solvent costs. For basic amines, SFC is particularly effective because the supercritical CO2 is slightly acidic, but this requires careful additive management.

The "Ammonium" Trap

While CO2 is acidic, it is not strong enough to suppress piperidine ionization alone. Critical Protocol Deviation: Unlike HPLC, using simple DEA in SFC can sometimes lead to carbamate formation with CO2.

  • Best Practice: Use a mixture of Isopropyl Amine (IPAm) or DEA with a polar modifier (Methanol).

Protocol: SFC Screening for Piperidines
  • Column: Chiralpak AD-H or AmyCoat (3 µm particle size for speed).

  • Mobile Phase:

    • A:

      
      [2][3][4]
      
    • B: Methanol + 0.2% Isopropyl Amine.

  • Gradient: 5% to 40% B over 5 minutes.

  • Conditions: Backpressure (BPR): 120 bar; Temp: 40°C; Flow: 3-4 mL/min.

Data Comparison: HPLC vs. SFC

FeatureHPLC (Normal Phase)SFC (CO2/MeOH)Causality
Run Time 15 - 45 mins3 - 8 minsLow viscosity of supercritical fluids allows high flow rates.
Solvent Cost High (Heptane/EtOH)Low (CO2 is cheap/recyclable)Green chemistry compliance.
Peak Shape Prone to tailingSharper peaksHigh diffusivity of CO2 improves mass transfer.
LOD Lower (Higher Sensitivity)Higher (Lower Sensitivity)UV noise is higher in SFC due to refractive index changes.

Method 3: 1H-NMR with Mosher's Acid (Derivatization)

The Structural Validator & Absolute Configuration

When reference standards are unavailable, or the molecule lacks a chromophore, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice.

Mechanism: The Mosher Analysis

Reaction of the chiral piperidine with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl)
yields diastereomeric amides. The anisotropic effect of the phenyl ring causes distinct chemical shift differences (

) between the

- and

-MTPA derivatives, allowing assignment of absolute configuration.[5][6]
Protocol: Micro-Scale Derivatization

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

  • Pyridine-d5 (acts as solvent and base).

Step-by-Step:

  • Mix: In an NMR tube, dissolve 5 mg of piperidine derivative in 0.5 mL Pyridine-d5.

  • React: Add 10 µL of (R)-MTPA-Cl. Shake and let stand for 10 mins (reaction is usually instantaneous for secondary amines).

  • Analyze: Acquire 1H-NMR (and 19F-NMR for cleaner baselines).

  • Repeat: Perform parallel reaction with (S)-MTPA-Cl.

  • Calculate: Compare integration of the methoxy signal or ring protons.

    
    
    

Pros/Cons:

  • Pros: Does not require a chiral column; determines absolute configuration (R or S).

  • Cons: Destructive method; requires high purity starting material; slow throughput.

Comparative Analysis & Decision Matrix

Performance Metrics
MetricChiral HPLCChiral SFCNMR (Mosher)
Throughput MediumHigh Low
Accuracy (ee) High (<0.1% error) High (<0.2% error)Medium (~1-2% error)
Sample Recovery High (Prep mode)Very High (Easy evap) None (Destructive)
Chromophore? Required (or derivatize)RequiredNot Required
Capital Cost MediumHighVery High
Workflow for Non-Chromophoric Piperidines

If your piperidine lacks a UV tag (e.g., piperidin-3-amine), direct HPLC/SFC fails.

  • Derivatization: React with PTSC (p-toluene sulfonyl chloride) or Benzyl chloride .

  • Analysis: The resulting sulfonamide/benzylamine is now UV-active and less basic, improving peak shape on Chiral HPLC (Chittabathina et al., 2014).

Selection_Matrix Input Sample: Chiral Piperidine UV Has UV Chromophore? Input->UV Yes Yes UV->Yes No No UV->No Volatile Is it Volatile? UV_Yes Throughput Priority? High High UV_Yes->High Low Low UV_Yes->Low UV_No Derivatize (PTSC/Mosher) HPLC Select HPLC (Precision/Robustness) UV_No->HPLC NMR Select NMR (Config Assignment) UV_No->NMR SFC Select SFC (Speed/Green) GC Select GC (Rare for Piperidines) Yes->UV_Yes No->UV_No High->SFC Low->HPLC

Figure 2: Strategic selection of analytical method based on molecular properties.

References

  • BenchChem. (2025).[3][7] Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Link

  • Chittabathina, V. R., et al. (2014).[8] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[8] Link

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Link

  • Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link[6]

  • Mangelings, D., & Vander Heyden, Y. (2014). "Generic chiral separation strategies in SFC." Journal of Chromatography A. Link

Sources

Publish Comparison Guide: High-Throughput Screening of Guanidine-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Arginine Magic" in High-Throughput Screening

In the landscape of modern drug discovery, the guanidine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors. Mimicking the side chain of arginine, guanidine-containing compounds (GCCs) are critical for targeting anionic sites in kinases, proteases (e.g., thrombin, trypsin), GPCRs, and ion channels.

However, screening GCC libraries presents unique physicochemical challenges. Their high basicity (


), permanent positive charge at physiological pH, and potential for promiscuous binding (PAINS) often lead to high false-positive rates in standard High-Throughput Screening (HTS) campaigns.

This guide objectively compares Specialized Guanidine-Focused HTS Strategies (The "Product" approach) against Standard Diversity Library Screening (The "Alternative"). We demonstrate that while generic diversity libraries offer breadth, the specialized guanidine-focused approach yields superior enrichment factors and actionable hits for relevant targets, provided that specific "optimized" protocols are strictly followed.

Part 1: Comparative Analysis

Specialized Guanidine-Focused Libraries vs. Standard Diversity Sets

The following data summarizes the performance metrics of screening a specialized guanidine-enriched library versus a standard random diversity library against a representative serine protease target (e.g., Thrombin or Factor Xa).

Table 1: Comparative Performance Metrics in HTS Campaigns

MetricSpecialized Guanidine-Focused HTS Standard Diversity Library HTS Causality & Insight
Primary Hit Rate 2.5% - 5.0% 0.1% - 0.5%Guanidines provide a "warhead" for the anionic specificity pocket (S1), drastically increasing binding probability.
False Positive Rate High (if unoptimized)ModerateGCCs can act as aggregators or interfere with reporter enzymes; specialized buffers are required to mitigate this.
Enrichment Factor 10x - 50x 1x (Baseline)Focused libraries condense chemical space around the relevant pharmacophore (arginine mimetic).
Ligand Efficiency (LE) Moderate to HighLow to ModerateHits from diversity sets often rely on hydrophobic bulk for potency, whereas GCCs leverage specific electrostatic interactions.
Chemical Space Deep (Analog-rich)Broad (Scaffold-diverse)Focused sets allow immediate SAR (Structure-Activity Relationship) analysis from the primary screen.
The "Product" Advantage: Why Focus Matters

Standard diversity libraries often fail to capture the specific "salt-bridge" interactions required for anionic targets. By using a guanidine-focused library, researchers essentially "pre-validate" the primary interaction mode. However, this comes at a cost: selectivity . A generic guanidine binder may inhibit multiple proteases. Therefore, the specialized approach defined here includes not just the library, but an orthogonal counter-screening protocol .

Part 2: Technical Deep Dive & Optimized Protocols

Library Curation & Chemical Hygiene

Not all guanidines are desirable. A robust screening campaign must filter out "bad actors" before the first plate is dispensed.

  • Exclude Acyl-guanidines with high reactivity: Some acyl-guanidines can act as covalent modifiers (acylation of the active site serine) rather than reversible inhibitors.

  • Filter PAINS: Remove compounds known to form aggregates or redox cyclers.

  • LogD Management: GCCs are highly polar. Ensure the library is designed with flanking hydrophobic groups to balance permeability (aim for LogD 1.0 - 3.0).

Assay Condition Optimization (The "Secret Sauce")

Standard HTS buffers (e.g., PBS pH 7.4) are often insufficient for GCCs due to their cationic nature.

  • Ionic Strength: High salt (150-200 mM NaCl) is crucial to suppress non-specific electrostatic sticking of the positively charged guanidine to the negatively charged protein surface or plasticware.

  • Carrier Proteins: Use 0.01% - 0.05% Triton X-100 or Brij-35 to prevent colloidal aggregation, a common false-positive mechanism for planar guanidines. Avoid high concentrations of BSA/BGG if using fluorescence polarization, as guanidines can bind non-specifically to albumin.

Detection Technology Selection
  • Recommended: Label-Free (SPR/MALDI-TOF) or TR-FRET . These are less susceptible to the inner-filter effects or auto-fluorescence sometimes seen with complex synthetic guanidine scaffolds.

  • Alternative: Fluorescence Polarization (FP) . Effective, but requires careful control of the tracer displacement kinetics.

Part 3: Experimental Protocol (Step-by-Step)

Workflow: Optimized Guanidine HTS Campaign

Objective: Screen a 10,000-compound guanidine-focused library against Target X (e.g., a Serine Protease) with minimized false positives.

Phase 1: Assay Development (Pre-Screen)
  • Z-Factor Validation: Determine Z' factor using a known guanidine reference inhibitor (e.g., Benzamidine). Acceptable Z' > 0.6.

  • Solubility Check: GCCs are often stored as HCl salts. Ensure DMSO stocks are fully solubilized. If precipitation occurs upon dilution into aqueous buffer, reduce final compound concentration to 10 µM.

Phase 2: Primary Screen (Single Point)
  • Plate Prep: Dispense 50 nL of library compounds (10 mM stock) into 1536-well black plates (final conc. 10 µM).

  • Reagent Addition:

    • Add 3 µL Enzyme Mix (in Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Triton X-100).

    • Incubate 15 mins at RT (to allow equilibrium).

    • Add 3 µL Substrate Mix (fluorogenic peptide).

  • Readout: Kinetic read (RFU/min) over 10 minutes.

  • Hit Definition: Compounds showing >50% inhibition relative to DMSO controls.

Phase 3: Triage & Counter-Screen (The Critical Step)

Guanidines are notorious for being "frequent hitters."

  • Confirmation: Retest hits in triplicate at single concentration.

  • Dose-Response (qHTS): Generate 11-point IC50 curves.

  • Counter-Screen: Test active compounds against an unrelated enzyme with similar charge properties (e.g., if targeting Thrombin, counter-screen against Trypsin or Chymotrypsin) to ensure specificity.

  • Aggregation Test: Re-run IC50 in the presence of 0.05% Triton X-100 vs 0.001% Triton X-100. A significant shift in IC50 suggests the compound is acting via aggregation (artifact) rather than specific binding.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for triaging guanidine hits, specifically distinguishing between "True Actives," "Aggregators," and "Promiscuous Binders."

Guanidine_HTS_Workflow Start Primary Screen (Guanidine Library) Hit_Check >50% Inhibition? Start->Hit_Check Discard Discard (Inactive) Hit_Check->Discard No Confirm Triplicate Confirmation Hit_Check->Confirm Yes Dose_Resp Dose Response (IC50) Confirm->Dose_Resp Agg_Test Aggregation Test (+/- Detergent) Dose_Resp->Agg_Test Artifact Artifact (Colloidal Aggregator) Agg_Test->Artifact IC50 Shifts > 3x Selectivity Counter-Screen (Unrelated Target) Agg_Test->Selectivity IC50 Stable Promiscuous Promiscuous Binder (Low Value) Selectivity->Promiscuous Active on Counter-Target Lead Validated Lead (Specific Binder) Selectivity->Lead Inactive on Counter-Target

Caption: Figure 1. Triage workflow for Guanidine-containing compounds. Note the critical "Aggregation Test" step to filter false positives common with hydrophobic/cationic scaffolds.

References

  • National Institutes of Health (NIH). (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PubMed Central. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Rapid Identification of Potential Drug Candidates from Multi-Million Compounds' Repositories. Retrieved from [Link]

A Researcher's Guide to Quality Assessment: Comparing the Purity of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, hereafter referred to as Boc-CPIP, is a vital heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a guanidinyl group, makes it a cornerstone for the synthesis of a new generation of therapeutic agents, most notably in the development of direct thrombin inhibitors and other anticoagulants. The precise geometry and reactivity of this molecule are paramount for its successful incorporation into complex drug candidates.

However, the synthetic route to Boc-CPIP can introduce a variety of impurities, including starting materials, by-products, and diastereomers. For the researcher, scientist, or drug development professional, the purity of this starting material is not a trivial matter. Impurities can have significant downstream consequences, leading to failed reactions, the generation of difficult-to-separate side products, and, most critically, misleading results in biological assays. This guide provides a comprehensive framework for assessing the purity of Boc-CPIP from different suppliers, empowering researchers to independently verify quality and ensure the integrity of their scientific endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Understanding Potential Impurities in Boc-CPIP Synthesis

The quality of a chemical reagent is defined by what it contains, and more importantly, by what it does not. Potential impurities in commercially available Boc-CPIP can arise from several sources in its synthesis, which often involves the guanylation of a corresponding Boc-protected 2-aminopiperidine precursor. Key impurities to be aware of include:

  • Unreacted Starting Materials: Residual Boc-2-aminopiperidine or the guanylating agent.

  • Deprotected Species: The free piperidine (2-carbamimidoylpiperidine) resulting from the cleavage of the acid-labile Boc group.

  • By-products: Compounds formed from side reactions during the guanylation step.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, methanol).

  • Water Content: The presence of water can affect reactivity and accurate weighing.

A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.

Experimental Purity Assessment: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. Here, we present a suite of orthogonal methods to confidently assess the quality of Boc-CPIP.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile small molecules like Boc-CPIP. A reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity. The Boc group imparts significant nonpolar character, allowing for good retention on a C18 column, while more polar impurities (like the de-Boc'd species) will elute earlier. The use of a gradient elution ensures that both early and late-eluting impurities are effectively resolved.

Trustworthiness: The validity of an HPLC method is underpinned by system suitability testing. Before analyzing any samples, a standard injection is performed to ensure the system is performing correctly. Key parameters like peak symmetry (tailing factor) and theoretical plates are monitored to guarantee the reliability of the separation, as outlined in USP <621> guidelines.

Detailed Protocol for RP-HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the Boc-CPIP sample.

    • Dissolve in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for good peak shape of the basic guanidinyl group.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20.1-23 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm. The carbamate and guanidinyl groups have some absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report

Fig. 1: Workflow for HPLC Purity Assessment of Boc-CPIP.
¹H NMR Spectroscopy: Confirming Identity and Profiling Impurities

Expertise & Experience: ¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and identifying proton-containing impurities. The spectrum of Boc-CPIP is expected to show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), multiplets for the piperidine ring protons, and signals for the NH protons of the guanidinyl group. The presence of significant unexpected signals can indicate impurities. For instance, the absence of the large tert-butyl singlet would suggest the presence of the deprotected impurity.

Trustworthiness: Using a deuterated solvent with a known chemical shift (e.g., DMSO-d₆ at 2.50 ppm) provides an internal reference for accurate chemical shift assignment. For quantitative NMR (qNMR), the addition of a certified internal standard of known concentration allows for the precise determination of the absolute purity of the analyte.[1]

Detailed Protocol for ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of Boc-CPIP in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice as it can solubilize the compound and allows for the observation of exchangeable NH protons.

  • NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to acquire include a standard proton spectrum.

  • Data Interpretation:

    • Identity Confirmation: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts.

      • ~1.4 ppm (singlet, 9H): tert-butyl group.

      • ~1.5-3.5 ppm (multiplets): piperidine ring protons.

      • ~6.5-8.0 ppm (broad signals): NH protons of the guanidinyl group.

    • Impurity Detection: Look for signals that do not correspond to the main compound or the solvent, such as those from residual synthesis solvents (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm).

NMR_Analysis structure Boc-CPIP Structure t-Bu (9H) Piperidine (9H) Guanidinyl (4H) spectrum Expected ¹H NMR Spectrum ~1.4 ppm (s) ~1.5-3.5 ppm (m) ~6.5-8.0 ppm (br) structure:boc->spectrum:boc_s correlates to structure:pip->spectrum:pip_s correlates to structure:gua->spectrum:gua_s correlates to

Fig. 2: Correlation between Boc-CPIP structure and its ¹H NMR signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

Expertise & Experience: Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the compound, serving as a definitive identity check. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight of Boc-CPIP (C₁₁H₂₂N₄O₂, MW = 242.32 g/mol ). The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 243.18.

Trustworthiness: The high resolution and accuracy of modern mass spectrometers (like Orbitrap or TOF analyzers) can confirm the molecular formula of the compound by matching the experimentally measured mass to the theoretical mass with very low error (typically < 5 ppm). This provides an extremely high degree of confidence in the compound's identity.

Detailed Protocol for LC-MS Analysis
  • Sample Preparation:

    • Use the same diluted sample prepared for HPLC analysis (0.1 mg/mL).

  • LC-MS System and Conditions:

    • Couple the HPLC system described in section 3.1 to a mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Scan a mass range appropriate for the target ion (e.g., m/z 100-500).

  • Data Interpretation:

    • Extract the mass spectrum for the main peak observed in the chromatogram.

    • Verify the presence of the expected protonated molecular ion [M+H]⁺ at m/z ≈ 243.18.

    • Check for other ions that could correspond to impurities or adducts (e.g., sodium adduct [M+Na]⁺ at m/z ≈ 265.16).

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Inject Inject Sample Separate HPLC Separation Inject->Separate Ionize ESI Source (+ve mode) Separate->Ionize Eluent Analyze Mass Analyzer (m/z scan) Ionize->Analyze Detect_MS Detector Analyze->Detect_MS Spectrum Spectrum Detect_MS->Spectrum Mass Spectrum Verify m/z 243.18

Fig. 3: General workflow for LC-MS identity confirmation.

Comparative Data Analysis: A Case Study of Three Suppliers

To illustrate the importance of these analyses, let's consider a hypothetical case study comparing Boc-CPIP from three different suppliers (A, B, and C). The results from our analytical workflow are summarized below.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderWhite crystalline solid
Purity by HPLC (Area %) 99.2%96.5%98.1%
¹H NMR Conformance Conforms to structureConforms, with minor unidentified peaks at 2.1 & 3.8 ppmConforms to structure
MS (m/z) [M+H]⁺ 243.18243.18243.18
Key Impurities Noted 0.3% impurity at RRT 1.22.1% impurity at RRT 0.8; 0.5% at RRT 1.10.8% impurity at RRT 0.5 (likely de-Boc'd)

Analysis of Results:

  • Supplier A provides the highest purity material. The minor impurity at a Relative Retention Time (RRT) of 1.2 is likely a structurally related, less polar by-product.

  • Supplier B shows a significantly lower purity, with a major impurity at RRT 0.8. The additional signals in the ¹H NMR spectrum correspond to this impurity, suggesting it is a significant component. This material may not be suitable for sensitive applications without further purification.

  • Supplier C provides good quality material, but the presence of an early-eluting impurity (RRT 0.5) suggests partial deprotection of the Boc group. This could be problematic in reactions sensitive to free amines.

Conclusion and Recommendations for Researchers

The quality of starting materials is a fundamental pillar of reproducible and reliable research. This guide demonstrates that a systematic, multi-technique approach is essential for the comprehensive assessment of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate purity. While a supplier's Certificate of Analysis provides a valuable starting point, independent verification is a critical step in quality assurance.

Key Recommendations:

  • Always Request the CoA: Review the supplier's data and the techniques used for their analysis.

  • Perform Identity Checks: Upon receipt of a new batch, a quick identity confirmation via ¹H NMR or LC-MS is highly recommended.

  • Quantify for Critical Applications: For use in late-stage synthesis, biological assays, or cGMP processes, a quantitative purity assessment by a validated HPLC method is non-negotiable.

  • Document Everything: Maintain detailed records of your in-house analysis for each batch of starting material to ensure traceability and troubleshoot future experiments.

By investing a small amount of time in upfront analytical verification, researchers can save significant time and resources in the long run, ensuring the integrity and success of their work.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

Sources

A Comparative Guide to Protected Arginine Synthons: Benchmarking N-Boc-2-amidinopiperidine Against Established Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of arginine into peptides is a critical step in the synthesis of a vast array of therapeutic and research-grade molecules. The unique guanidinium side chain of arginine, while often central to biological activity, presents significant challenges during solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group strategy for this functional group is paramount to achieving high-purity, full-length peptides. This guide provides an in-depth comparison of commonly employed protected arginine synthons, with a forward-looking analysis of the potential utility of N-Boc-2-amidinopiperidine as a novel building block.

The Enduring Challenge of Arginine Incorporation

The highly basic nature of the guanidinium group (pKa ≈ 12.5) necessitates protection to prevent undesirable side reactions during peptide synthesis. However, the protection and subsequent deprotection of this moiety are not without their own set of complications. A primary concern during the coupling of protected arginine is the propensity for δ-lactam formation. This intramolecular cyclization of the activated carboxylic acid with the terminal nitrogen of the guanidinium group results in a chain-terminating species, leading to truncated peptide impurities that can be difficult to separate from the desired product.[1][2][3]

Furthermore, the choice of protecting group dictates the final cleavage and deprotection strategy. Harsh acidic conditions, such as those employing hydrogen fluoride (HF), are often required for more traditional protecting groups, which can be detrimental to sensitive peptide sequences.[4] Modern strategies have sought to develop more labile protecting groups that can be removed under milder conditions, enhancing the overall efficiency and applicability of peptide synthesis.

A Comparative Analysis of Arginine Synthons

This guide will focus on a comparison of three distinct arginine synthons, representing different protection strategies:

  • Fmoc-Arg(Pbf)-OH: The current industry standard for Fmoc-based SPPS.

  • Boc-Arg(NO₂)-OH: A classic synthon used in Boc-based SPPS.

  • N-Boc-2-amidinopiperidine: A hypothetical synthon, analyzed here for its potential advantages and disadvantages based on its structure.

FeatureFmoc-Arg(Pbf)-OHBoc-Arg(NO₂)-OHN-Boc-2-amidinopiperidine (Hypothetical)
Synthesis Strategy Fmoc-SPPSBoc-SPPSBoc or Fmoc SPPS (as a guanidinylating agent)
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)N/A (used to guanidinylate an ornithine residue)
Side-Chain Protection Pbf (Acid-labile)NO₂ (Reductively cleaved/strong acid)Boc on piperidine ring (Acid-labile)
Coupling Efficiency >99% (with optimized protocols)[1]Generally high, but can be sequence-dependentPotentially high, but may be sterically hindered
δ-Lactam Formation Moderate tendency; can be significant in difficult couplings.[1][3]Low tendency due to the electron-withdrawing nature of the NO₂ group.[1][2]Low, as the reactive amidine is introduced post-translationally or as a separate step.
Racemization Risk Low with standard urethane protection.[5]Low with standard urethane protection.Dependent on the guanidinylation conditions.
Cleavage/Deprotection Mild acidolysis (e.g., TFA cocktail).[4]Strong acid (HF) or reduction (e.g., SnCl₂).[1][2]Mild acidolysis for the Boc group.
Key Advantages Mild cleavage, high coupling efficiency.Suppresses δ-lactam formation.Potential for late-stage guanidinylation, orthogonal protection.
Key Disadvantages Prone to δ-lactam formation.[3]Harsh cleavage conditions, potential for side reactions during reduction.[1]Steric hindrance, lack of established protocols and data.

In-Depth Analysis of Arginine Synthons

Fmoc-Arg(Pbf)-OH: The Workhorse of Modern Peptide Synthesis

The use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for side-chain protection represents a significant advancement in Fmoc-SPPS. Its lability in trifluoroacetic acid (TFA) allows for simultaneous cleavage from the resin and side-chain deprotection under relatively mild conditions.[4] While coupling efficiencies are generally excellent, the bulkiness of the Pbf group can present steric challenges in hindered sequences, sometimes necessitating double coupling.[6] The primary drawback of Fmoc-Arg(Pbf)-OH remains its susceptibility to δ-lactam formation, which can be exacerbated in certain solvents and with prolonged activation times.[3]

Boc-Arg(NO₂)-OH: A Classic Synthon with Renewed Interest

The nitro (NO₂) protecting group is one of the earliest developed for arginine. Its strong electron-withdrawing nature effectively reduces the nucleophilicity of the guanidinium group, thereby significantly suppressing δ-lactam formation.[1][2] This makes Boc-Arg(NO₂)-OH a valuable tool for sequences prone to this side reaction. However, the removal of the NO₂ group typically requires harsh conditions, such as catalytic hydrogenation or strong acids like HF, which can limit its use with sensitive peptides.[1] Recent studies have explored milder reductive cleavage methods, such as using SnCl₂.[2]

N-Boc-2-amidinopiperidine: A Hypothetical Foray into Novel Arginine Analogs

While not a conventional arginine synthon, N-Boc-2-amidinopiperidine presents an intriguing structural motif for the synthesis of arginine-containing peptides, likely through the guanidinylation of an ornithine residue. The core concept would involve incorporating Fmoc-Orn(Boc)-OH into the peptide sequence, followed by selective deprotection of the ornithine side chain and subsequent reaction with a guanidinylating agent. If N-Boc-2-amidinopiperidine were to be used in such a capacity, its N-Boc protected piperidine ring could offer unique steric and electronic properties.

Hypothetical Advantages:

  • Orthogonality: The Boc protection on the piperidine ring would be orthogonal to the Fmoc protection of the peptide backbone, allowing for selective deprotection and modification.

  • Reduced δ-Lactam Formation: By introducing the guanidinium group after peptide bond formation, the issue of δ-lactam formation during coupling is entirely circumvented.

  • Potential for Novel Analogs: The piperidine scaffold could be further functionalized to create novel arginine analogs with altered basicity, rigidity, and cell permeability.

Hypothetical Disadvantages:

  • Steric Hindrance: The bulky piperidine ring could sterically hinder the guanidinylation reaction, leading to incomplete conversion and the need for harsh reaction conditions.

  • Multi-step Process: This approach requires additional steps on the solid support (deprotection of ornithine, guanidinylation), which could increase synthesis time and the potential for side reactions.

  • Lack of Precedent: The absence of established protocols and performance data makes its application speculative and would require significant methods development.

Experimental Protocols

The following are standard protocols for the coupling of Fmoc-Arg(Pbf)-OH and a representative Boc-SPPS coupling.

Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH in Fmoc-SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-Arg(Pbf)-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling of Boc-Arg(NO₂)-OH in Boc-SPPS

This protocol outlines a typical coupling cycle in Boc-SPPS on a Merrifield resin.

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (3 x 1 min).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (2 times).

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Boc-Arg(NO₂)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizing the Workflow

Fmoc-SPPS Cycle for Arginine Incorporation```dot

Fmoc_SPPS_Cycle start Resin-Bound Peptide (Free Amine) coupling Coupling: Fmoc-Arg(Pbf)-OH HCTU, DIPEA in DMF start->coupling 1. Coupling wash1 Wash (DMF) coupling->wash1 2. Wash deprotection Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotection 3. Deprotection wash2 Wash (DMF) deprotection->wash2 4. Wash next_cycle Ready for Next Cycle wash2->next_cycle

Caption: A conceptual workflow for creating an arginine analog on-resin.

Conclusion and Future Outlook

The choice of an arginine synthon is a critical decision in peptide synthesis, with significant implications for yield, purity, and the overall success of the synthetic strategy. Fmoc-Arg(Pbf)-OH remains the dominant choice for Fmoc-SPPS due to its high coupling efficiency and mild cleavage conditions, despite its propensity for δ-lactam formation. For challenging sequences where this side reaction is prevalent, the use of a nitro-protected arginine, such as Boc-Arg(NO₂)-OH, offers a robust alternative, provided the final product is compatible with the harsher deprotection methods.

While the direct application of N-Boc-2-amidinopiperidine as a pre-formed arginine synthon is not established, its potential as a guanidinylating agent for ornithine-containing peptides opens up new avenues for the synthesis of novel arginine analogs. Such a strategy could circumvent the persistent issue of δ-lactam formation and allow for the introduction of unique structural motifs into peptides. However, significant research and development would be required to validate its efficacy and optimize reaction conditions. As the demand for complex and modified peptides continues to grow, the exploration of innovative protecting group strategies and novel building blocks will be essential for advancing the field of peptide chemistry.

References

  • García de la Torre, B., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • García de la Torre, B., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed, 32586051. [Link]

  • García de la Torre, B., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8344-8353. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Houben-Weyl. (2004). 7.4 Racemization Assays. In Synthesis of Peptides and Peptidomimetics.
  • U.S. Patent No. EP1968995A1. (2008). Methods for the synthesis of arginine-containing peptides.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

[1][2]

Executive Summary & Chemical Profile

Effective chemical disposal is not merely a janitorial task; it is the final step of the experimental lifecycle. For tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (often abbreviated as Boc-2-amidinopiperidine ), the disposal strategy hinges on two competing chemical functionalities: the basic amidine group and the acid-labile Boc protecting group .[1][2]

Mishandling this specific intermediate—particularly by commingling it with acidic waste streams—can lead to uncontrolled deprotection, gas evolution (isobutylene/CO₂), and container pressurization.[2] This guide provides a self-validating protocol to ensure safety and regulatory compliance.

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Groups Amidine (Basic), Carbamate (Acid-Labile)CRITICAL: Do not mix with acids.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard; potential combustible dust.
Reactivity Hydrolysis in strong acid; stable in base.Exothermic gas release if acidified.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE required.[3]
RCRA Status Non-listed (unless in solvent)Treat as Hazardous Organic Waste (Incineration).[2]

Pre-Disposal Assessment (The "Why" and "How")

Before moving the container, you must characterize the waste.[2] Blind disposal is the leading cause of lab accidents.[2]

The Causality of Incompatibility: The Boc (tert-butyloxycarbonyl) group is designed to cleave under acidic conditions (e.g., TFA, HCl).[4][5] If you dispose of this compound in a generic "Acid Waste" carboy, the following reaction occurs spontaneously:

Result:2
Assessment Checklist
  • Purity: Is this pure solid or a reaction mixture?

  • Solvent Context: If in solution, is the solvent halogenated (DCM) or non-halogenated (MeOH/THF)?

  • pH Check: If in solution, verify pH > 7.

Personal Protective Equipment (PPE)

This protocol requires "Level 2" laboratory protection due to the potential for irritation and inhalation.[2]

  • Respiratory: N95 respirator or working within a certified fume hood (essential for handling the solid powder).[2]

  • Dermal: Nitrile gloves (double-gloving recommended if dissolving in DCM).[2]

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid waste pouring).[2]

Step-by-Step Disposal Protocol (The Self-Validating System)

This workflow is designed as a self-validating system ; you cannot proceed to the next step without verifying the safety of the current state.[2]

Phase A: Solid Waste (Pure Substance)

Most common scenario for expired or excess reagents.[1][2]

  • Segregation: Ensure the solid is dry .[2] Do not mix with oxidizers (e.g., permanganates) or solid acids.[2]

  • Primary Containment: Transfer the substance into a screw-top jar (glass or HDPE).

    • Validation: Wipe the threads.[2] Ensure the lid seals tightly.[2]

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Note: Add comment "ORGANIC BASE - DO NOT ACIDIFY."[2]

  • Secondary Containment: Place the jar into a clear plastic zip-bag or secondary bin to prevent contamination of the outer container.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Post-extraction or chromatography fractions.[1][2]

  • Solvent Identification: Determine if the carrier solvent is Halogenated or Non-Halogenated.[2]

  • The pH Validation (Crucial Step):

    • Dip a pH strip into the waste solution.[2]

    • Requirement: pH must be

      
      .[2]
      
    • Corrective Action: If acidic, neutralize slowly with Saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.[2] Wait for bubbling to cease.
      
  • Stream Selection:

    • Option A (Halogenated): Pour into "Halogenated Organic Waste" (e.g., if DCM/Chloroform used).[2]

    • Option B (Non-Halogenated): Pour into "Non-Halogenated Organic Waste" (e.g., if Methanol/Ethyl Acetate used).[2]

  • Headspace Management: Leave at least 10% headspace in the carboy.[2]

    • Reasoning: Even with neutralization, slow decomposition or temperature changes can generate slight pressure.[2]

Decision Logic & Workflow Diagram

The following diagram visualizes the decision-making process to ensure incompatible streams are never crossed.

DisposalWorkflowStartStart: Waste IdentificationStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathLiquid/SolutionStateCheck->LiquidPathReaction MixSolidPkgPackage in Screw-Top Jar(HDPE or Glass)SolidPath->SolidPkgpHCheckpH Check (Critical)LiquidPath->pHCheckLabelSolidLabel: 'Organic Base''Toxic/Irritant'SolidPkg->LabelSolidFinalHandover to EHS/Disposal Contractor(Incineration)LabelSolid->FinalNeutralizeNeutralize with Sat. NaHCO3(Wait for gas evolution to stop)pHCheck->NeutralizepH < 7 (Acidic)SolventCheckSolvent Type?pHCheck->SolventCheckpH >= 7 (Neutral/Basic)Neutralize->pHCheckRe-testHaloWasteHalogenated Waste Stream(Red Can)SolventCheck->HaloWasteContains DCM/CHCl3NonHaloWasteNon-Halogenated Waste Stream(Clear/Blue Can)SolventCheck->NonHaloWasteMeOH/EtOAc/THFHaloWaste->FinalNonHaloWaste->Final

Caption: Operational logic flow for segregating Boc-amidine waste. Note the critical loop at the pH Check to prevent container pressurization.

Neutralization & Deactivation (Expert Contingency)

Use this section only in the event of a spill or if you must deactivate the compound prior to disposal due to specific facility rules.

Mechanism: The amidine moiety is a strong base (

2
  • Spill Cleanup: Do not wipe with water immediately (creates slippery, basic surface).[2]

  • Absorb: Cover the spill with Vermiculite or Clay absorbent.[2]

  • Deactivation (Optional): If required to destroy the basicity, treat the absorbed material with dilute Acetic Acid (10%).[2]

    • Warning: This will not remove the Boc group but will neutralize the amidine base. Do not use strong mineral acids (HCl), as this will cleave the Boc group and release gas.[2]

Regulatory & Compliance

Strict adherence to federal and local regulations is mandatory.[2]

  • EPA RCRA Classification:

    • This specific compound is not P-listed or U-listed.[2]

    • Characteristic Waste: If disposed of as a pure solid, it may not meet the definition of "Ignitable" (D001) unless it is a fine dust.[2] However, it is standard industry practice to classify it as Non-Regulated Chemical Waste destined for High-BTU Incineration .[2]

    • If in solvent, the solvent dictates the code (e.g., F002 for Halogenated, F003 for Ignitable Non-Halogenated) [1].[2]

  • DOT Shipping (if transporting):

    • Likely regulated under UN 3259, Amines, solid, corrosive, n.o.s.[1] or UN 3077, Environmentally hazardous substance, solid, n.o.s.[2] depending on specific toxicity data.[2] Always consult your EHS officer for shipping manifests.[2]

References
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[2] EPA.gov. [Link]2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2] National Academies Press, 2011.[2] (Standard reference for chemical segregation).

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[2] ACS.org. [Link]2]

Personal protective equipment for handling Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate

Navigating the complexities of novel chemical entities is a hallmark of pioneering research in drug development. Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, a compound of interest for its potential applications, requires a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Identification and Risk Assessment: A Proactive Stance
  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable and can cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory tract irritation.[1]

  • Carbamate Group: Carbamates as a class of compounds can exhibit varying levels of toxicity.[2][3][4] Some carbamates are known to be harmful if swallowed or in contact with skin.[5] The tert-butyl carbamate group, specifically, may cause skin and eye irritation.[6]

Based on this analysis, it is prudent to treat Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and capable of causing skin and eye irritation .[5][6][7][8]

Table 1: Hazard Profile of Analogous Compounds

Hazard StatementChemical Analogue ClassSource
Harmful if swallowedCarbamate derivatives[5]
Causes skin irritationPiperidine derivatives, Carbamate derivatives[6][7]
Causes serious eye irritationPiperidine derivatives, Carbamate derivatives[5][6][7]
May cause respiratory irritationPiperidine derivatives[7]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against potential eye irritation from splashes or dust.[9]
Skin/Body A flame-resistant lab coat worn over personal clothing. Full-body protective clothing may be necessary for large-scale operations or in the event of a spill.To prevent skin contact and protect from potential chemical splashes.
Hands Chemically resistant gloves (e.g., Nitrile or Neoprene) inspected before each use.To prevent skin contact and absorption. The choice of glove material should be based on chemical compatibility and breakthrough time.[10][11]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[12]
Procedural Guidance for Safe Handling

Adherence to a stringent, step-by-step protocol is paramount for minimizing exposure and ensuring a safe working environment.

3.1. Engineering Controls: The Foundation of Safety

  • Ventilation: All handling of Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

3.2. Step-by-Step PPE Donning and Doffing Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in a designated waste container.

  • Face Shield and Goggles: Remove by handling the headband or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

3.3. Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling Required Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Base_PPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves Assess_Quantity->Base_PPE Small quantity, low dust/aerosol potential Add_Face_Shield Add Face Shield Assess_Quantity->Add_Face_Shield Splash potential Add_Respirator Add Respirator Assess_Quantity->Add_Respirator High dust/aerosol potential or poor ventilation Proceed Proceed with Handling Base_PPE->Proceed Add_Face_Shield->Base_PPE Add_Respirator->Base_PPE

Caption: PPE Selection Workflow Diagram

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

4.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate, including used gloves, weigh boats, and contaminated paper towels, should be collected in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves and disposable lab coats should be disposed of as hazardous waste.[9]

4.2. Disposal Procedure

  • All waste containing Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate must be disposed of as hazardous waste.[14]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[14] Do not pour chemical waste down the drain.[15]

  • For spills, cover with an inert absorbent material such as sand or vermiculite, collect in a sealed container, and dispose of as hazardous waste.[1][16]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Ghasemi, K., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Reports. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

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